molecular formula C8H8ClNO2 B1363645 Ethyl 3-chloroisonicotinate CAS No. 211678-96-5

Ethyl 3-chloroisonicotinate

Cat. No.: B1363645
CAS No.: 211678-96-5
M. Wt: 185.61 g/mol
InChI Key: VNSAFDGQUZWUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloroisonicotinate is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSAFDGQUZWUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376265
Record name Ethyl 3-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211678-96-5
Record name Ethyl 3-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-chloroisonicotinate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Ethyl 3-chloroisonicotinate in Medicinal Chemistry

This compound, registered under the CAS number 211678-96-5 , is a halogenated pyridine derivative that has emerged as a pivotal building block in modern medicinal chemistry.[1][2] Its strategic importance lies in the unique reactivity profile conferred by the chloro and ethyl isonicotinate functionalities, enabling its versatile use in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, physicochemical properties, reactivity, and applications, with a focus on its role in the development of novel therapeutics. The presence of a chlorine atom on the pyridine ring, a common motif in many pharmaceuticals, makes this compound a valuable precursor for introducing this heterocycle into drug candidates.[3][4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective application in synthesis and process development.

PropertyValueSource
CAS Number 211678-96-5[1]
Molecular Formula C₈H₈ClNO₂[5]
Molecular Weight 185.61 g/mol [5]
Appearance Not explicitly stated, likely a liquid or low-melting solid
Purity ≥97.0% (by NMR)[1]
Storage Sealed in dry, room temperature[6]

Chemical Structure

The chemical structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at the 3-position and an ethyl carboxylate group at the 4-position.

Figure 1: Chemical structure of this compound.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly achieved through the esterification of 3-chloroisonicotinic acid. A reliable and widely cited method involves the activation of the carboxylic acid with thionyl chloride, followed by reaction with ethanol.

Experimental Protocol: Esterification of 3-chloroisonicotinic acid

This protocol is based on established procedures for the synthesis of ethyl esters from their corresponding carboxylic acids.[5]

Materials:

  • 3-chloroisonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Ethanol (absolute)

  • Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware for reflux, extraction, and concentration.

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chloroisonicotinic acid (1.0 g, 6.35 mmol) in thionyl chloride (10 mL).

  • Heat the mixture to reflux and maintain for 2.5 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride under reduced pressure.

  • Add toluene (10 mL) and concentrate the mixture again to azeotropically remove any remaining traces of thionyl chloride, yielding the crude 3-chloroisonicotinoyl chloride as an oil.

  • Esterification: In a separate flask, prepare a solution of ethanol (15 mL) and diisopropylethylamine (DIPEA).

  • Cool this solution to 0 °C in an ice bath.

  • Slowly add the crude 3-chloroisonicotinoyl chloride dropwise to the cold ethanol/DIPEA mixture with vigorous stirring.

  • Allow the reaction to proceed at 0 °C and then warm to room temperature.

  • Work-up and Purification: The reaction mixture can be quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography on silica gel if necessary.

SynthesisWorkflow cluster_0 Acid Chloride Formation cluster_1 Esterification cluster_2 Purification start 3-chloroisonicotinic acid + SOCl₂ reflux Reflux for 2.5h start->reflux concentrate1 Concentrate to dryness reflux->concentrate1 azeotrope Azeotrope with Toluene concentrate1->azeotrope product1 3-chloroisonicotinoyl chloride (oil) azeotrope->product1 addition Slow addition of acid chloride product1->addition reagents Ethanol + DIPEA at 0°C reagents->addition reaction Reaction at 0°C to RT addition->reaction product2 Crude this compound reaction->product2 workup Aqueous workup & Extraction product2->workup purify Column Chromatography workup->purify final_product Pure this compound purify->final_product

Figure 2: Workflow for the synthesis of this compound.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The aromatic region would display signals corresponding to the three protons on the pyridine ring.

  • ¹³C NMR: The spectrum would exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester would appear at a low field (typically 160-185 ppm), and the carbons attached to the nitrogen and chlorine atoms would also show characteristic shifts.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the ester group (typically around 1720-1740 cm⁻¹). Other characteristic bands would include C-O stretching vibrations and absorptions related to the aromatic ring and the C-Cl bond.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the pyridine ring and its substituents. The electron-withdrawing nature of the nitrogen atom and the ester group deactivates the ring towards electrophilic aromatic substitution. Conversely, the ring is activated for nucleophilic aromatic substitution (SNAr), although the 3-position is generally less reactive than the 2- and 4-positions.

The chlorine atom at the 3-position can be displaced by strong nucleophiles under forcing conditions. More commonly, it serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the elaboration of the pyridine core.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[7] Its utility stems from its ability to introduce a substituted pyridine moiety, a common feature in a wide range of drugs.[3][4] While specific examples of marketed drugs derived directly from this starting material are not extensively documented in readily available literature, its structural motif is present in numerous biologically active compounds.

Chlorinated heterocyclic compounds are known to play a significant role in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine.[3][8][9] The introduction of a chlorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, affecting its metabolism, binding affinity, and overall efficacy.

The versatility of this compound allows for its incorporation into a variety of drug scaffolds. For instance, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in drug molecules. The chloro group, as mentioned, can be functionalized through cross-coupling reactions to build more complex structures.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound (CAS 211678-96-5) should be consulted before handling.[7][10] While a specific, detailed SDS is not universally available in public databases, information for similar compounds suggests that it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Based on data for structurally related compounds, potential hazards may include skin and eye irritation. In case of contact, the affected area should be flushed with copious amounts of water.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug development professionals. Its well-defined synthesis, versatile reactivity, and the prevalence of the chlorinated pyridine motif in pharmaceuticals underscore its value in the discovery and development of new chemical entities. This guide provides a foundational understanding of its key technical aspects, empowering researchers to effectively utilize this compound in their synthetic endeavors.

References

  • Pharma - Mallak Specialties Pvt Ltd. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. (n.d.). Retrieved January 12, 2026, from [Link]

  • This compound [P92121] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. (n.d.). Retrieved January 12, 2026, from [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • This compound (C8H8ClNO2) - PubChemLite. (n.d.). Retrieved January 12, 2026, from [Link]

  • Green Chemistry in the Synthesis of Pharmaceuticals - PubMed. (2022, February 9). Retrieved January 12, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (2019, July 1). Retrieved January 12, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances - OUCI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (n.d.). Retrieved January 12, 2026, from [Link]

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Chemists synthesize an improved building block for medicines - ScienceDaily. (2024, July 3). Retrieved January 12, 2026, from [Link]

  • Ethyl Chloride - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ethyl 3-chloropropionate - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of Some Heterocyclic Compounds derived from 2-mercapto pyrimidine - Baghdad Science Journal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (2019, July 1). Retrieved January 12, 2026, from [Link]

Sources

Ethyl 3-chloroisonicotinate: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth exploration of the synthesis, properties, and applications of a key building block in modern medicinal chemistry.

Introduction

Ethyl 3-chloroisonicotinate is a halogenated pyridine derivative that has emerged as a versatile intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and development. Its unique electronic and steric properties, conferred by the presence of a chlorine atom and an ethyl ester group on the pyridine ring, make it a valuable scaffold for the construction of novel therapeutic agents. The strategic placement of the chloro substituent allows for a variety of chemical transformations, enabling the introduction of diverse functionalities and the modulation of physicochemical properties critical for drug efficacy.

This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. It will delve into its fundamental physicochemical properties, detail its synthesis, explore its reactivity, and highlight its applications in medicinal chemistry, supported by practical insights and established protocols.

Physicochemical Properties

The molecular characteristics of this compound are fundamental to its utility in organic synthesis. A summary of its key properties is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [2]
Monoisotopic Mass 185.02435 Da[1]
Appearance Colorless to pale yellow liquid
CAS Number 211678-96-5[2][3]
SMILES CCOC(=O)C1=C(C=NC=C1)Cl[1]
InChIKey VNSAFDGQUZWUFE-UHFFFAOYSA-N[1]

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the esterification of 3-chloroisonicotinic acid. This process is typically achieved by activating the carboxylic acid with a chlorinating agent, such as thionyl chloride, to form the acyl chloride, which is then reacted with ethanol.

Experimental Protocol: Esterification of 3-chloroisonicotinic Acid

Causality behind Experimental Choices:

  • Thionyl Chloride: Thionyl chloride is an excellent choice for converting the carboxylic acid to its more reactive acyl chloride derivative. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed, driving the reaction to completion.

  • Ethanol: As the desired ester is the ethyl ester, ethanol is used as the nucleophile. It is often used in excess to maximize the yield of the ester.

  • Diisopropylethylamine (DIPEA): The reaction of the acyl chloride with ethanol produces HCl as a byproduct. DIPEA, a non-nucleophilic base, is added to neutralize the in-situ generated acid, preventing potential side reactions and degradation of the product. The reaction is performed at 0°C to control the exothermicity of the acid-base neutralization and the esterification reaction.

Step-by-Step Methodology:

  • Acyl Chloride Formation: 3-chloroisonicotinic acid (1.0 g, 6.35 mmol) is suspended in thionyl chloride (10 mL).[2]

  • The mixture is heated to reflux and maintained for 2.5 hours.[2]

  • After the reaction is complete, the solution is cooled to room temperature.

  • The excess thionyl chloride is removed under reduced pressure.

  • Toluene (10 mL) is added and subsequently removed under reduced pressure (azeotropic removal of residual thionyl chloride) to yield the crude 3-chloroisonicotinoyl chloride as an oil.[2]

  • Esterification: A separate flask containing ethanol (15 mL) and diisopropylethylamine (DIPEA) is cooled to 0°C in an ice bath.

  • The crude oily acyl chloride is added dropwise to the cooled ethanol/DIPEA mixture with stirring.[2]

  • The reaction mixture is stirred at 0°C and then allowed to warm to room temperature.

  • Upon completion, the reaction is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate), followed by washing of the organic layer, drying, and solvent evaporation to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

G cluster_0 Acyl Chloride Formation cluster_1 Esterification cluster_2 Workup & Purification 3-chloroisonicotinic_acid 3-Chloroisonicotinic Acid reflux Reflux, 2.5h 3-chloroisonicotinic_acid->reflux thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reflux acyl_chloride 3-Chloroisonicotinoyl Chloride reflux->acyl_chloride esterification_reaction Nucleophilic Acyl Substitution acyl_chloride->esterification_reaction Slow addition ethanol_dipea Ethanol & DIPEA @ 0°C ethanol_dipea->esterification_reaction product This compound esterification_reaction->product workup Aqueous Workup product->workup purification Column Chromatography workup->purification final_product Pure Product purification->final_product

Synthesis workflow for this compound.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, further enhanced by the electron-withdrawing chloro and ester groups, and the susceptibility of the chloro substituent to nucleophilic aromatic substitution (SₙAr). This dual reactivity makes it a powerful building block in medicinal chemistry.

The chlorine atom is a versatile handle for introducing a wide array of functionalities. It can be displaced by various nucleophiles such as amines, thiols, and alkoxides, allowing for the construction of diverse compound libraries for structure-activity relationship (SAR) studies. The prevalence of chlorine-containing molecules in approved drugs underscores the importance of this halogen in modulating pharmacokinetic and pharmacodynamic properties.[4] The "magic chloro" effect in drug discovery highlights the profound impact of this atom on molecular properties and biological activity.

Signaling Pathway Modulation Example

A common strategy in drug discovery is the development of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. This compound can serve as a starting material for the synthesis of such scaffolds. For instance, the chloro group can be displaced by an amine from a pharmacologically relevant fragment, and the ester can be subsequently hydrolyzed or amidated to fine-tune the molecule's properties for optimal target engagement and cellular activity.

G cluster_0 Scaffold Synthesis cluster_1 Lead Optimization cluster_2 Biological Activity start This compound reaction1 Nucleophilic Aromatic Substitution (SₙAr) start->reaction1 intermediate Aminated Intermediate reaction1->intermediate reaction2 Ester Hydrolysis/ Amidation intermediate->reaction2 lead_compound Lead Compound reaction2->lead_compound target Kinase Target lead_compound->target Binding inhibition Inhibition of Signaling Pathway target->inhibition

Logical workflow from starting material to biological activity.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds. Its straightforward synthesis and versatile reactivity provide a robust platform for the development of novel molecular entities. A thorough understanding of its properties and chemical behavior, as detailed in this guide, is essential for medicinal chemists aiming to leverage this scaffold in their drug discovery programs. The strategic incorporation of the chloro-substituent, in particular, offers a proven avenue for optimizing the biological and pharmacological profiles of drug candidates.

References

  • This compound (C8H8ClNO2) - PubChemLite. Available from: [Link]

  • This compound [P92121] - ChemUniverse. Available from: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available from: [Link]

Sources

Ethyl 3-chloroisonicotinate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-chloroisonicotinate: Properties, Reactivity, and Applications in Drug Discovery

Introduction

This compound, a halogenated pyridine derivative, serves as a pivotal building block in modern synthetic and medicinal chemistry. Its unique electronic and steric properties, arising from the interplay between the electron-withdrawing ester group, the pyridine nitrogen, and the chloro substituent, make it a versatile substrate for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents. For researchers and drug development professionals, understanding the nuances of this reagent is key to unlocking its full potential in creating next-generation pharmaceuticals.[1][2]

Physicochemical and Structural Properties

The foundational chemical and physical characteristics of this compound dictate its handling, reactivity, and analytical profile.

Molecular Structure and Identifiers
  • IUPAC Name: ethyl 3-chloropyridine-4-carboxylate[3]

  • Molecular Formula: C₈H₈ClNO₂[3][4]

  • Molecular Weight: 185.61 g/mol [4]

  • CAS Number: 211678-96-5[4]

  • Canonical SMILES: CCOC(=O)C1=C(C=NC=C1)Cl[3]

Physical Data Summary

The physical properties of this compound are summarized in the table below. These values are essential for planning reactions, purification procedures, and for ensuring safe laboratory handling.

PropertyValueSource
Boiling Point 250.2°C at 760 mmHg[5]
Flash Point 105.1 ± 21.8 °C[5]
Density 1.245 ± 0.06 g/cm³ (Predicted)[6]
Refractive Index 1.525[5]
Vapor Pressure 0.0219 mmHg at 25°C[5]
Appearance Colorless or pale yellow liquid[7]
Solubility Soluble in organic solvents such as alcohols and ethers[7]

Synthesis and Purification

The reliable synthesis of this compound is fundamental to its application. The most common laboratory-scale preparation involves the esterification of 3-chloroisonicotinic acid.

Primary Synthetic Pathway: Esterification

The synthesis begins with the conversion of the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂). The resulting 3-chloroisonicotinoyl chloride is then reacted with ethanol in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to yield the final ester product. The base is crucial for scavenging the HCl generated during the esterification, driving the reaction to completion.[4]

Synthesis_of_Ethyl_3_chloroisonicotinate start_acid 3-Chloroisonicotinic Acid acid_chloride 3-Chloroisonicotinoyl chloride (intermediate) start_acid->acid_chloride Reflux thionyl_chloride SOCl₂ thionyl_chloride->acid_chloride ethanol Ethanol final_product This compound ethanol->final_product dipea DIPEA dipea->final_product acid_chloride->final_product 0 °C to RT

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Esterification of 3-chloroisonicotinic acid

This protocol is adapted from established procedures and provides a reliable method for laboratory synthesis.[4]

Materials:

  • 3-chloroisonicotinic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (10 vol)

  • Toluene

  • Ethanol (EtOH) (15 vol)

  • Diisopropylethylamine (DIPEA)

  • Standard glassware for reflux and inert atmosphere reactions

Procedure:

  • Acid Chloride Formation: Suspend 3-chloroisonicotinic acid (1.0 eq) in thionyl chloride (10 vol). Heat the mixture to reflux and maintain for 2.5 hours.

    • Rationale: Thionyl chloride is an effective and common reagent for converting carboxylic acids to acid chlorides. The reflux condition ensures the reaction goes to completion.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature. Concentrate the solution to dryness under reduced pressure. To ensure complete removal of residual thionyl chloride, azeotrope the resulting oil with toluene.[4]

    • Rationale: Excess thionyl chloride can interfere with the subsequent esterification step and must be thoroughly removed. Toluene forms a low-boiling azeotrope with SOCl₂, facilitating its removal.

  • Esterification: In a separate flask, prepare a mixture of ethanol (15 vol) and DIPEA, and cool it to 0°C in an ice bath.

  • Slowly add the crude acid chloride oil dropwise to the cooled ethanol/DIPEA mixture with vigorous stirring.[4]

    • Rationale: The reaction is exothermic; slow addition at 0°C controls the reaction rate and prevents side reactions. DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct without competing with ethanol as a nucleophile.

  • Workup and Purification: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). The product can then be isolated using standard aqueous workup and purified by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

A comprehensive analytical profile is essential for structure verification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Ethyl Group (CH₂): A quartet (q) is expected around δ 4.2-4.4 ppm due to coupling with the adjacent methyl protons.

    • Ethyl Group (CH₃): A triplet (t) is expected around δ 1.2-1.4 ppm due to coupling with the methylene protons.

    • Pyridine Ring Protons: Three distinct signals are expected in the aromatic region (δ 7.5-9.0 ppm). The protons at positions 2, 5, and 6 will exhibit characteristic doublet or singlet-like appearances depending on their coupling constants.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal is expected in the range of δ 160-170 ppm.

    • Pyridine Ring Carbons: Signals for the aromatic carbons will appear between δ 120-155 ppm. The carbon bearing the chlorine (C3) will be significantly influenced by the halogen's electronegativity.

    • Ethyl Group Carbons: The CH₂ carbon is expected around δ 60-65 ppm, and the CH₃ carbon around δ 14-16 ppm.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[12][13]

  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.[14]

  • C-O Stretch (Ester): Bands will be present in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C and C=N Stretches: Medium to weak absorptions are expected in the 1400-1610 cm⁻¹ range.

  • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.[13]

  • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, is characteristic of the carbon-chlorine bond.[15]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) reveals the molecular weight and fragmentation patterns.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as two peaks (M⁺ and M+2) separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[16]

  • Key Fragmentation: Common fragmentation pathways include the loss of the ethoxy group (-OEt), the entire ester group (-COOEt), and the chlorine atom (-Cl).[17][18] Predicted collision cross-section data for various adducts can also aid in identification.[3]

Spectroscopic DataExpected Values/Characteristics
¹H NMR Ethyl group (quartet ~4.3 ppm, triplet ~1.3 ppm); Aromatic protons (δ 7.5-9.0 ppm)
¹³C NMR C=O (~165 ppm); Aromatic C (~120-155 ppm); O-CH₂ (~62 ppm); CH₃ (~14 ppm)
IR (cm⁻¹) ~1730 (C=O, strong); ~1600 (Aromatic C=C); ~1280 (C-O); ~750 (C-Cl)[14]
MS (m/z) M⁺ and M+2 peaks in ~3:1 ratio; fragmentation by loss of -OEt, -COOEt, -Cl

Chemical Reactivity and Applications in Drug Synthesis

The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is enhanced by the ester group, and the susceptibility of the C-Cl bond to substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 3-position is activated towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing isonicotinate group and the ring nitrogen delocalize the negative charge of the intermediate Meisenheimer complex, stabilizing it and facilitating the reaction.[19] This allows for the introduction of a wide variety of nucleophiles (e.g., amines, thiols, alkoxides) at this position, a key strategy in building molecular diversity.[20][21]

SNAr_Mechanism cluster_0 Step 1: Addition cluster_1 Step 2: Elimination reactant Reactant (this compound) intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product Substituted Product intermediate->product - Cl⁻ leaving_group Cl⁻

Caption: Generalized mechanism for SₙAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery for forming C-C and C-N bonds.[22]

  • Suzuki-Miyaura Coupling: This is one of the most powerful methods for creating biaryl or aryl-alkenyl structures.[23] The reaction couples the chloro-pyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[24][25][26][27] This reaction is widely used to introduce diverse aryl or heteroaryl substituents at the 3-position.

Detailed Protocol: Suzuki-Miyaura Coupling

This representative protocol illustrates the use of this compound as a coupling partner.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

    • Rationale: The palladium(0) catalyst is sensitive to oxidation, so an inert atmosphere is critical for maintaining its catalytic activity.[23]

  • Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the coupled product.

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

  • Hazard Identification: The compound is classified as causing skin and eye irritation.[28][29] It may also cause respiratory irritation.[28]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (safety goggles or face shield).[30]

  • Handling: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[5][30] Avoid contact with skin and eyes.[5][29]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][30] Keep away from strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate whose utility in pharmaceutical and materials science is well-established. Its defined physicochemical properties, straightforward synthesis, and, most importantly, its versatile reactivity in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions make it an indispensable tool for the modern synthetic chemist. A thorough understanding of its handling, reactivity, and analytical characteristics, as detailed in this guide, empowers researchers to effectively leverage this compound in the discovery and development of novel, impactful molecules.

References

  • 3-CHLOROISONICOTINIC ACID ETHYL ESTER synthesis - ChemicalBook.
  • Ethyl 3-(chlorosulphonyl)isonicotinate - ChemBK.
  • SUPPORTING INFORMATION - The Royal Society of Chemistry.
  • Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate - J. Serb. Chem. Soc.
  • This compound (C8H8ClNO2) - PubChemLite.
  • 3-Amino-2,6-dichloro-isonicotinic acid ethyl ester - ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Merck Millipore.
  • NMR spectra of the chlorination products five. - Organic chemistry teaching.
  • Buy 3-CHLOROISONICOTINIC ACID ETHYL ESTER Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD - ECHEMI.
  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - NIH.
  • SAFETY DATA SHEET - TCI Chemicals.
  • Ethyl 3-chloropropionate(623-71-2) 1H NMR spectrum - ChemicalBook.
  • ETHYL 2-CHLOROISONICOTINATE CAS#: 54453-93-9 - ChemicalBook.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube.
  • Suzuki cross-coupling reaction - YouTube.
  • Ethyl isonicotinate (1570-45-2) 1H NMR spectrum - ChemicalBook.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central.
  • 9.2: Common nucleophilic substitution reactions - Chemistry LibreTexts.
  • aliphatic nucleophilic substitution - csbsju.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed.
  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
  • CHE 255 Infrared Spectroscopy - Experimental Determination of Functional Groups.
  • Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor - PubMed.
  • Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][3][4]benzothia zepin-1-ones - PubMed. Available from:

  • Table of Characteristic IR Absorptions.
  • C2H5Cl CH3CH2Cl infrared spectrum of chloroethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes.
  • C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes.

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 3-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-chloroisonicotinate is a pivotal heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1][2][3] Its pyridine core, substituted with both a chlorine atom and an ethyl ester group, offers versatile handles for further chemical modification, making it a valuable intermediate in the synthesis of complex target molecules.[1] This guide provides a comprehensive overview of the predominant synthetic pathway to this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of the core reactions, provide detailed, field-proven experimental protocols, and present the data in a clear, accessible format.

Introduction: Strategic Importance of this compound

The strategic placement of the chloro and ester functionalities on the isonicotinic acid scaffold makes this compound a highly sought-after intermediate. The chlorine atom at the 3-position can be readily displaced or serve as a handle for cross-coupling reactions, while the ethyl ester at the 4-position provides a site for amide bond formation or reduction to a primary alcohol. This dual functionality is leveraged in the synthesis of a wide array of biologically active compounds, including potential anti-tuberculosis agents and herbicides.[1] Understanding the nuances of its synthesis is therefore critical for chemists aiming to incorporate this versatile scaffold into their research and development programs.

The Core Synthesis Pathway: A Two-Step Approach

The most reliable and commonly employed synthesis of this compound is a two-step process. This pathway begins with the synthesis of the key precursor, 3-chloroisonicotinic acid, via a Sandmeyer reaction, followed by its esterification to yield the final product. This approach ensures high yields and purity, making it suitable for both laboratory-scale and potential scale-up operations.

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Esterification 3-Aminoisonicotinic_Acid 3-Aminoisonicotinic Acid Diazonium_Salt Isonicotinic Acid Diazonium Salt 3-Aminoisonicotinic_Acid->Diazonium_Salt NaNO₂, HCl 0-5 °C 3-Chloroisonicotinic_Acid 3-Chloroisonicotinic Acid Diazonium_Salt->3-Chloroisonicotinic_Acid CuCl, HCl 3-Chloroisonicotinic_Acid_2 3-Chloroisonicotinic Acid Acyl_Chloride 3-Chloroisonicotinoyl chloride Ethyl_Ester This compound Acyl_Chloride->Ethyl_Ester Ethanol (EtOH) DIPEA, 0 °C to RT 3-Chloroisonicotinic_Acid_2->Acyl_Chloride SOCl₂ Reflux

Caption: Overall two-step synthesis pathway for this compound.

Mechanistic Deep Dive and Causality

A thorough understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and ensuring the reproducibility of the synthesis.

Step 1: The Sandmeyer Reaction for C-Cl Bond Formation

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to substitute an amino group with a halide via a diazonium salt intermediate.[4][5] This transformation proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5]

Diazotization: The process begins with the in situ formation of nitrous acid from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The aromatic primary amine of 3-aminoisonicotinic acid then attacks the nitrosonium ion (NO⁺) to form a diazonium salt.[6] This step is critically dependent on low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium intermediate.

Radical-Nucleophilic Substitution: The key to the Sandmeyer reaction is the use of a copper(I) salt, in this case, copper(I) chloride (CuCl).[7] The mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt.[7][8] This transfer reduces the diazonium species, leading to the expulsion of highly stable nitrogen gas (N₂) and the formation of an aryl radical.[7][8] This highly reactive radical then abstracts a chlorine atom from a copper(II) chloride species (formed during the initial electron transfer), yielding the final 3-chloroisonicotinic acid product and regenerating the copper(I) catalyst.[8]

G Ar-N2+ Aryl Diazonium Salt (Ar-N₂⁺) Ar_radical Aryl Radical (Ar•) Ar-N2+->Ar_radical + Cu(I) - N₂ Cu(I) Copper(I) Chloride (CuCl) Cu(II) Copper(II) Chloride (CuCl₂) Cu(I)->Cu(II) e⁻ transfer Ar-Cl Aryl Chloride (Ar-Cl) Ar_radical->Ar-Cl + Cu(II) - Cu(I) N2 Nitrogen Gas (N₂) Cu(II)->Cu(I) Catalyst Regeneration

Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer reaction.

Step 2: Esterification of 3-Chloroisonicotinic Acid

While the classic Fischer-Speier esterification—heating the carboxylic acid with excess alcohol and a strong acid catalyst—is a viable option, it is a reversible equilibrium-driven process.[9][10][11] For higher, more consistent yields, a more robust method involving conversion to a highly reactive acyl chloride intermediate is preferred.

This two-stage process begins with the treatment of 3-chloroisonicotinic acid with thionyl chloride (SOCl₂). Thionyl chloride converts the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion.

The resulting acyl chloride is then reacted with ethanol. The lone pair of electrons on the ethanol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A subsequent elimination of a chloride ion and deprotonation, often facilitated by a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the generated HCl, yields the final product, this compound.[12] This method is generally irreversible and provides excellent yields.[12]

Validated Experimental Protocol

The following protocol is a self-validating system, adapted from established procedures, designed for high yield and purity.[12]

PART A: Synthesis of 3-Chloroisonicotinoyl chloride

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet connected to a scrubber (containing aqueous sodium hydroxide) to neutralize HCl and SO₂ gases.

  • Reagents: To the flask, add 3-chloroisonicotinic acid (1.0 eq).

  • Reaction: Under a nitrogen atmosphere, add thionyl chloride (SOCl₂) (approx. 10 mL per gram of acid).

  • Heating: Heat the suspension to reflux (approximately 79 °C) and maintain for 2.5 hours. The reaction mixture should become a clear solution.

  • Work-up: Allow the solution to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. To ensure complete removal, add toluene (10 mL) and concentrate to dryness again (azeotropic removal). The resulting crude 3-chloroisonicotinoyl chloride, an oil, is used directly in the next step without further purification.

PART B: Synthesis of this compound

  • Setup: In a separate flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of absolute ethanol (approx. 15 mL per gram of starting acid) and diisopropylethylamine (DIPEA) (1.1 eq).

  • Cooling: Cool this solution to 0 °C using an ice bath.

  • Addition: Slowly add the crude 3-chloroisonicotinoyl chloride from Part A dropwise to the cooled ethanol/DIPEA mixture over 10-15 minutes, ensuring the internal temperature remains low.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction: Dilute the residue with water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

ParameterValueReference
Starting Material3-Chloroisonicotinic acid[12]
Reagents (Stage 1)Thionyl chloride[12]
Reagents (Stage 2)Ethanol, Diisopropylethylamine (DIPEA)[12]
Reaction Time2.5 h (reflux), 18 h (stirring at RT)[12]
Typical Yield~94%[12]
AppearanceOrange Oil[12]

Product Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural confirmation. The expected signals for this compound in CDCl₃ are:

  • δ 8.72 (s, 1H): Proton on the pyridine ring at position 2.

  • δ 8.59 (d, 1H): Proton on the pyridine ring at position 6.

  • δ 7.63 (d, 1H): Proton on the pyridine ring at position 5.

  • δ 4.44 (q, 2H): Methylene protons (-CH₂-) of the ethyl group.

  • δ 1.42 (t, 3H): Methyl protons (-CH₃) of the ethyl group.[12]

G cluster_0 Esterification via Acyl Chloride RCOOH R-COOH RCOCl R-COCl (Acyl Chloride) RCOOH->RCOCl - SO₂, - HCl SOCl2 SOCl₂ Product R-COOCH₂CH₃ (Ester) RCOCl->Product - HCl EtOH CH₃CH₂OH

Caption: Workflow for esterification using a thionyl chloride intermediate.

Conclusion

The synthesis of this compound is a robust and well-documented process that relies on fundamental reactions in organic chemistry. The two-step pathway, involving a Sandmeyer reaction followed by an acyl chloride-mediated esterification, provides a high-yielding and reliable route to this important chemical intermediate. By understanding the underlying mechanisms and adhering to validated protocols, researchers can confidently produce this versatile building block for application in the discovery and development of new chemical entities.

References

  • A study of the mechanism of the Sandmeyer reaction . The Royal Society. [Link]

  • esterification - alcohols and carboxylic acids . Chemguide. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. [Link]

  • Sandmeyer Reaction Mechanism . BYJU'S. [Link]

  • Making Esters From Carboxylic Acids . Chemistry LibreTexts. [Link]

  • Esterification Reaction between Alcohol and Carboxylic Acid . YouTube. [Link]

  • Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes . Vedantu. [Link]

  • Sandmeyer Reaction mechanism and Applications . Chemistry Notes. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . Master Organic Chemistry. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. [Link]

  • Sandmeyer reaction . L.S.College, Muzaffarpur. [Link]

  • Sandmeyer reaction . Wikipedia. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review . PMC - NIH. [Link]

  • Sandmeyer Reaction . Organic Chemistry Portal. [Link]

  • Any procedure for the esterification of isonicotinic acid? . ResearchGate. [Link]

  • Process for producing chloronicotinic acid compounds.
  • (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives . ResearchGate. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 3-chloroisonicotinate: Starting Materials and Strategic Selections

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Ethyl 3-chloroisonicotinate is a pivotal building block in the pharmaceutical and agrochemical industries. Its synthesis demands a careful selection of starting materials and reaction pathways to ensure high yield, purity, and cost-effectiveness. This guide provides a comprehensive analysis of the primary synthetic routes to this compound, with a detailed focus on the causality behind experimental choices. We will explore syntheses originating from isonicotinic acid and its derivatives, offering step-by-step protocols, comparative analysis, and field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Importance of this compound

This compound, a halogenated pyridine derivative, serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring an ester at the C4 position and a chlorine atom at the C3 position, makes it a versatile synthon for introducing the isonicotinate moiety in drug discovery and development. The precise and efficient synthesis of this compound is therefore of paramount importance.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to this compound reveals several logical bond disconnections and corresponding synthetic strategies. The most apparent disconnections are the ester linkage and the carbon-chlorine bond. This leads to two primary strategic considerations:

  • Strategy A: Chlorination of an isonicotinic acid derivative followed by esterification.

  • Strategy B: Esterification of an isonicotinic acid derivative followed by chlorination.

A third, less direct strategy involves building the pyridine ring from acyclic precursors, a method that offers flexibility but often at the cost of increased step count and lower overall yield for this specific target. This guide will focus on the more convergent and industrially relevant strategies starting from commercially available isonicotinic acid derivatives.

G Target This compound FGI1 Functional Group Interconversion (Esterification) Target->FGI1 FGI2 Functional Group Interconversion (Chlorination) Target->FGI2 Intermediate1 3-Chloroisonicotinic Acid FGI1->Intermediate1 Intermediate2 Ethyl Isonicotinate FGI2->Intermediate2 StartingMaterial1 Isonicotinic Acid Intermediate1->StartingMaterial1 Intermediate2->StartingMaterial1 caption Retrosynthetic pathways to this compound.

Figure 1. Retrosynthetic analysis highlighting the key precursors to this compound.

Synthesis from 3-Chloroisonicotinic Acid: A Direct and High-Yielding Route

One of the most direct and efficient methods for preparing this compound is through the esterification of 3-chloroisonicotinic acid. This approach benefits from the commercial availability of the starting material and the generally high yields of the esterification step.

The conversion of a carboxylic acid to an ester, in this case, 3-chloroisonicotinic acid to its ethyl ester, is a fundamental organic transformation. A common and effective method involves the activation of the carboxylic acid, followed by nucleophilic attack by ethanol.

A highly effective activating agent is thionyl chloride (SOCl₂). It reacts with the carboxylic acid to form an acyl chloride intermediate, which is significantly more electrophilic and readily reacts with ethanol. This two-step, one-pot procedure is often preferred for its high efficiency.[1]

Protocol: Esterification of 3-Chloroisonicotinic Acid [1]

  • Activation: A suspension of 3-chloroisonicotinic acid (1.0 g, 6.35 mmol) in thionyl chloride (10 ml) is heated under reflux for 2.5 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • Expert Insight: The use of excess thionyl chloride serves as both the reagent and the solvent, driving the reaction to completion.

  • Work-up (Acyl Chloride): After cooling to room temperature, the solution is concentrated to dryness under reduced pressure. Toluene (10 ml) is added and subsequently removed by azeotropic distillation to ensure the complete removal of residual thionyl chloride. This yields the crude 3-chloroisonicotinoyl chloride as an oil.

  • Esterification: The resulting oil is added dropwise over 10 minutes to a cooled (0°C) solution of absolute ethanol (15 ml) and a non-nucleophilic base such as diisopropylethylamine (DIPEA).

    • Causality: The base is crucial for scavenging the HCl generated during the esterification, preventing side reactions and promoting the reaction towards the product.

  • Reaction Completion: The reaction mixture is allowed to warm to room temperature and stirred for approximately 18 hours.

  • Isolation and Purification: The reaction mixture is concentrated in vacuo, diluted with water (20 ml), and extracted with ethyl acetate (30 ml). The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. This method reports a high yield of 94%.[1]

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification Start 3-Chloroisonicotinic Acid Reagent1 SOCl₂, Reflux Start->Reagent1 Intermediate 3-Chloroisonicotinoyl Chloride Reagent1->Intermediate Reagent2 Ethanol, DIPEA, 0°C to RT Intermediate->Reagent2 Product This compound Reagent2->Product caption Workflow for the synthesis of this compound.

Figure 2. Two-step synthesis from 3-chloroisonicotinic acid.

Synthesis from Isonicotinic Acid: A Cost-Effective but Multi-Step Alternative

In this pathway, isonicotinic acid is first converted to ethyl isonicotinate. This can be achieved through Fischer esterification, using an acid catalyst like sulfuric acid or by first converting the acid to its acyl chloride.[2][3] The subsequent step involves the selective chlorination of the pyridine ring at the 3-position. This can be a challenging transformation due to the deactivating effect of the ester group.

This route involves the initial chlorination of isonicotinic acid to yield 3-chloroisonicotinic acid, which is then esterified as described in Section 3.0. The direct chlorination of isonicotinic acid itself can be complex, often requiring harsh conditions and potentially leading to a mixture of chlorinated products.[4]

A common method for the preparation of ethyl isonicotinate involves the reaction of isonicotinic acid with thionyl chloride to form the acyl chloride, followed by the addition of ethanol.[2]

Protocol: Synthesis of Ethyl Isonicotinate Hydrochloride [2]

  • Acyl Chloride Formation: To a stirred suspension of isonicotinic acid (123 g) in toluene (750 ml), add thionyl chloride (131 g) followed by a catalytic amount of dimethylformamide (1 ml).

  • Reaction: Heat the mixture to 100°C for 90 minutes.

  • Esterification: Cool the mixture to 90°C and carefully add absolute ethanol (80 ml) dropwise.

  • Reaction Completion and Isolation: Bring the temperature back to 100°C for an additional 90 minutes. Cool the mixture in an ice bath to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with ether, and dry in a vacuum oven to yield ethyl isonicotinate hydrochloride.[2]

Comparative Analysis of Starting Materials

The choice of starting material is a critical decision in any synthetic campaign, balancing cost, availability, number of steps, and overall yield.

Starting MaterialSynthetic RouteKey AdvantagesKey Disadvantages
3-Chloroisonicotinic Acid Direct EsterificationHigh yield, fewer steps, straightforward purification.[1]Higher cost and potentially limited availability of the starting material.
Isonicotinic Acid Esterification then ChlorinationLow cost and high availability of the starting material.[5][6]More steps, potentially lower overall yield, and challenging selective chlorination.
Isonicotinic Acid Chlorination then EsterificationUtilizes an inexpensive starting material.Direct chlorination can be low yielding and non-selective, requiring significant purification.[4]
Citrazinic Acid Multi-step synthesis involving chlorination and dechlorination.Utilizes a different, potentially cost-effective starting material.[7]A longer synthetic route with multiple steps.[7]

Conclusion and Recommendations

For laboratory-scale synthesis where yield and purity are paramount, the direct esterification of 3-chloroisonicotinic acid is the recommended route. The protocol involving thionyl chloride activation offers high yields and a relatively straightforward procedure.

For large-scale industrial production, where the cost of starting materials is a major driver, a thorough process optimization starting from isonicotinic acid would be warranted. While this route involves more steps, the significant cost savings of the starting material could offset the increased processing complexity. In such cases, the development of a robust and selective chlorination step for ethyl isonicotinate would be the key challenge to overcome.

Ultimately, the optimal choice of starting material and synthetic strategy will depend on the specific requirements of the project, balancing economic factors with the desired scale, purity, and timeline.

References

  • Google Patents. (n.d.). CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.
  • PrepChem.com. (n.d.). Synthesis of isonicotinoyl chloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl isonicotinate hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing chloronicotinic acid compounds.
  • Google Patents. (n.d.). US4504665A - Process for producing chloronicotinic acid compounds.
  • ResearchGate. (n.d.). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Ethyl 3-Chloroisonicotinate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-chloroisonicotinate is a halogenated pyridine derivative that serves as a pivotal intermediate in the synthesis of a wide array of pharmacologically active compounds. Its unique structural features, including a reactive chlorine atom and an ester functional group, make it a versatile building block for introducing the isonicotinate scaffold into complex molecules. This guide provides an in-depth analysis of this compound, covering its structural elucidation, physicochemical properties, validated synthesis and purification protocols, and key applications in medicinal chemistry. Authored from the perspective of a senior application scientist, this document emphasizes the causal relationships behind experimental choices, ensuring that researchers, scientists, and drug development professionals can confidently utilize this compound in their work. All methodologies are presented as self-validating systems, supported by spectroscopic data and authoritative references.

Introduction: The Strategic Importance of this compound

In the landscape of modern drug discovery, chlorinated heterocyclic compounds are of paramount importance. The inclusion of a chlorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] this compound (Figure 1) has emerged as a high-value starting material, providing a robust platform for generating libraries of compounds for high-throughput screening and lead optimization. Its pyridine core is a common motif in numerous approved drugs, and the strategic placement of the chloro and ethyl ester groups offers orthogonal reactivity for subsequent chemical modifications. This guide aims to be a definitive resource for professionals working with this key intermediate.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 211678-96-5[3][4]
Molecular Formula C₈H₈ClNO₂[5]
Molecular Weight 185.61 g/mol [3]
IUPAC Name ethyl 3-chloropyridine-4-carboxylate[5]
Appearance Colorless to pale yellow liquid/oil[6]
SMILES CCOC(=O)C1=C(C=NC=C1)Cl[4][5]
Storage Sealed in dry, room temperature[4]
Structural Confirmation

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques.

Caption: Figure 1. Structural Formula of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic triplet-quartet pattern for the ethyl group. The triplet, corresponding to the methyl protons (-CH₃), would appear around δ 1.4 ppm, while the quartet for the methylene protons (-CH₂-) would be further downfield, around δ 4.4 ppm, due to the deshielding effect of the adjacent oxygen atom. The aromatic protons on the pyridine ring would appear as distinct signals in the δ 7.5-8.8 ppm range.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule. Key signals include the carbonyl carbon of the ester at approximately δ 164 ppm, the carbons of the pyridine ring between δ 120-155 ppm, the methylene carbon of the ethyl group around δ 62 ppm, and the methyl carbon around δ 14 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. A strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O stretch of the ester.[7] Additional characteristic peaks will correspond to C-Cl, C-O, and C=N stretching vibrations.

  • Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z 185 and a characteristic (M+2)⁺ peak at m/z 187 with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.[5]

Synthesis and Purification

A reliable and scalable synthesis is critical for the practical application of any chemical intermediate. The most common laboratory method for preparing this compound is the esterification of 3-chloroisonicotinic acid. A particularly effective approach involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with ethanol.[3][8][9]

Rationale for Synthetic Strategy

Direct Fischer esterification of 3-chloroisonicotinic acid with ethanol under strong acid catalysis is a possible route.[10][11] However, the pyridine nitrogen can be protonated, potentially reducing the reactivity of the carboxylic acid and leading to side reactions or purification challenges.

The conversion to the acid chloride intermediate using a reagent like thionyl chloride (SOCl₂) is a more robust and high-yielding strategy.[3][8] Thionyl chloride reacts readily with the carboxylic acid to form the highly electrophilic isonicotinoyl chloride hydrochloride. This intermediate then reacts cleanly and efficiently with ethanol, often in the presence of a non-nucleophilic base to quench the generated HCl, driving the reaction to completion.[3]

Caption: Figure 2. Workflow for the Synthesis and Purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed for reliability and scalability.[3]

Step 1: Formation of the Acid Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chloroisonicotinic acid (1.0 eq) in thionyl chloride (10 mL per gram of acid).

  • Heat the mixture to reflux and maintain for 2.5 hours. The reaction should be performed in a well-ventilated fume hood as SO₂ and HCl gas are evolved.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Causality Check: This step converts the less reactive carboxylic acid into a highly reactive acid chloride, ensuring a rapid and complete subsequent reaction with ethanol.

  • Add toluene (10 mL) and concentrate to dryness again. This azeotropic removal ensures all residual thionyl chloride is eliminated, which could otherwise interfere with the next step.

Step 2: Esterification

  • In a separate flask, prepare a mixture of absolute ethanol (15 mL per gram of starting acid) and diisopropylethylamine (DIPEA, 1.1 eq).

  • Cool this mixture to 0°C in an ice bath.

  • Slowly add the crude acid chloride oil from Step 1 to the cooled ethanol/DIPEA mixture dropwise with vigorous stirring.

  • Causality Check: The reaction is performed at 0°C to control the exotherm. DIPEA acts as a non-nucleophilic base to neutralize the HCl formed during the esterification, preventing side reactions and driving the equilibrium towards the product.

Step 3: Work-up and Purification

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of the chloro-substituent, which is susceptible to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the pyridine nitrogen and the adjacent ester group activates the C-Cl bond towards attack by nucleophiles. This allows for the straightforward introduction of various functional groups, such as amines, thiols, and alkoxides, which is a common strategy in the synthesis of kinase inhibitors and other targeted therapies.

Palladium-Catalyzed Cross-Coupling

This compound is an excellent substrate for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These powerful methods enable the formation of C-C and C-N bonds, allowing for the construction of complex bi-aryl structures or the introduction of diverse amine functionalities, respectively.

start This compound pd_catalyst Pd Catalyst Base start->pd_catalyst boronic_acid R-B(OH)₂ boronic_acid->pd_catalyst product Ethyl 3-arylisonicotinate pd_catalyst->product Suzuki Coupling

Caption: Figure 3. A representative Suzuki cross-coupling reaction pathway.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential.

  • Handling: this compound should be handled in a well-ventilated chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] Avoid inhalation of vapors and contact with skin and eyes.[13][14]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[4][12]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug development. Its well-defined physicochemical properties, reliable synthesis, and diverse reactivity profile make it an indispensable tool for creating novel molecular architectures. This guide has provided a comprehensive overview, grounded in established scientific principles and practices, to empower researchers to fully leverage the synthetic potential of this important intermediate.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ChemSigma. (n.d.). 13958-90-2 Pyridinium, 1-phenyl-, chloride. Retrieved from [Link]

  • ChemBK. (2024). Ethyl 3-(chlorosulphonyl)isonicotinate. Retrieved from [Link]

  • Quality Control Chemicals. (n.d.). 1-phenylpyridin-1-ium chloride. Retrieved from [Link]

  • Chemat. (n.d.). 1-phenylpyridin-1-ium chloride. Retrieved from [Link]

  • Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354.
  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]

  • Undheim, K., & Benneche, T. (1989). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Acta Chemica Scandinavica, 43, 676-679.
  • WordPress.com. (n.d.). IR | ORGANIC CHEMISTRY SELECT. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • PubChem. (n.d.). Ethyl 3-chloro-3-oxopropionate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-chloropropionate. Retrieved from [Link]

  • PubChem. (n.d.). Mthis compound. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1984).
  • PubChem. (n.d.). Ethyl 3-chlorobenzoate. Retrieved from [Link]

  • Grove, J. A. (2023). Spectroscopy Data for Undergraduate Teaching.
  • ResearchGate. (2025). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

  • G. S. R. Raju, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 133-162.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • Fallan, C., et al. (2020). The Medicinal Chemistry in the Era of Machines and Automation: Recent Advances in Continuous Flow Technology. Journal of Medicinal Chemistry, 63(21), 12345-12373.
  • The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Retrieved from [Link]

  • Google Patents. (2017). CN106957262A - A kind of preparation method of ethyl nicotinate.
  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic applications of ethyl 2-chloromethylquinoline-3-carboxylates. Reagents and conditions. Retrieved from [Link]

  • UkrOrgSyntez. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(15), 4485.

Sources

An In-depth Technical Guide to the Solubility of Ethyl 3-chloroisonicotinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl 3-chloroisonicotinate in Synthesis and Drug Discovery

This compound (CAS No. 211678-96-5) is a halogenated pyridine derivative that serves as a pivotal building block in modern organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a reactive chlorine atom and an ester functional group on a pyridine scaffold, makes it a versatile intermediate for introducing the isonicotinate moiety into more complex molecules. Chlorine-containing heterocyclic compounds are prominent in pharmaceuticals, with over 250 FDA-approved drugs featuring a chloro-substituent, highlighting their role in modulating pharmacokinetic and pharmacodynamic properties.[2][3]

The solubility of a compound like this compound is a fundamental physicochemical property that dictates its utility and handling in a laboratory and industrial setting. For researchers in drug development, understanding solubility is paramount for several reasons:

  • Reaction Kinetics: The rate and outcome of a chemical reaction often depend on the ability of reactants to dissolve and interact in a solvent medium.

  • Purification: Processes such as extraction, crystallization, and chromatography are entirely dependent on differential solubility. A synthesis procedure for this compound, for instance, uses ethyl acetate for extraction, indicating its solubility in this solvent.[4]

  • Formulation: For a compound to be advanced as a potential drug candidate, its solubility in various pharmaceutically acceptable solvents is a critical determinant of its potential delivery mechanisms and bioavailability.

  • Process Scalability: In scaling up a synthesis, predictable solubility is essential for designing efficient and reproducible processes, as outlined by international guidelines on drug substance development.[5]

This technical guide provides a comprehensive analysis of the solubility profile of this compound. Due to the limited availability of public, experimentally-derived quantitative data, this document focuses on its theoretical solubility based on molecular structure, presents a detailed protocol for its experimental determination, and discusses the key factors influencing this critical property.

Physicochemical Properties of this compound

A thorough understanding of a molecule's intrinsic properties is the foundation for predicting its behavior in different solvent environments. While extensive experimental data for this compound is not widely published, its key physicochemical characteristics are summarized below.

PropertyValueSource
IUPAC Name ethyl 3-chloropyridine-4-carboxylate[1]
CAS Number 211678-96-5[2]
Molecular Formula C₈H₈ClNO₂[1][6]
Molecular Weight 185.61 g/mol [1][6]
Physical Appearance Reported as an orange oil[4]
Predicted XlogP 1.7[6]
Melting Point Data not publicly available
Boiling Point Data not publicly available
Quantitative Solubility Data not publicly available

Note: XlogP is a calculated measure of lipophilicity. A value of 1.7 suggests the compound has a moderate affinity for nonpolar environments but retains significant polar characteristics.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" provides a robust framework for predicting the solubility of a solute in a given solvent. The molecular structure of this compound contains several key features that govern its interactions:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts significant polarity to the molecule.

  • Ethyl Ester Group: The carbonyl oxygen is a hydrogen bond acceptor, and the entire ester group contributes to the molecule's polarity and dipole moment.

  • Chloro Substituent: The chlorine atom increases the molecular weight and surface area, slightly increasing its lipophilicity and contributing to van der Waals forces.

Based on this structure, a theoretical solubility profile can be projected:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can act as hydrogen bond donors to the pyridine nitrogen and ester oxygens, leading to strong solute-solvent interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Good to high solubility is anticipated. These solvents have significant dipole moments that can interact with the polar regions of the molecule. The confirmed use of ethyl acetate as an extraction solvent supports this prediction.[4]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane): Limited to poor solubility is expected. The overall polarity of this compound, stemming from the pyridine and ester groups, will likely prevent significant dissolution in solvents that rely primarily on weaker van der Waals interactions.

The following diagram illustrates the relationship between the molecular features of the solute, the properties of the solvent, and the expected solubility outcome.

cluster_solute This compound Features cluster_solvent Solvent Properties cluster_solubility Predicted Solubility Outcome Solute C₈H₈ClNO₂ Pyridine Pyridine Ring (Polar, H-bond acceptor) Solute->Pyridine Ester Ethyl Ester Group (Polar, H-bond acceptor) Solute->Ester Chloro Chloro Group (Lipophilic) Solute->Chloro Interaction Dominant Interaction Pyridine->Interaction H-Bonding Ester->Interaction H-Bonding & Dipole-Dipole Chloro->Interaction Van der Waals Solvent Solvent Type PolarProtic Polar Protic (e.g., Ethanol) H-bond donor/acceptor Solvent->PolarProtic PolarAprotic Polar Aprotic (e.g., Ethyl Acetate) Dipole-Dipole Solvent->PolarAprotic Nonpolar Nonpolar (e.g., Toluene) Van der Waals Solvent->Nonpolar HighSol High Solubility PolarProtic->HighSol Strong Match ModSol Moderate/Good Solubility PolarAprotic->ModSol Good Match LowSol Low Solubility Nonpolar->LowSol Mismatch Interaction->HighSol Interaction->ModSol Interaction->LowSol start Start prep 1. Prepare Supersaturated Slurry (Add excess solute to solvent) start->prep equil 2. Equilibrate (24h at constant T with agitation) prep->equil settle 3. Settle Undissolved Solid (2h at constant T, no agitation) equil->settle sample 4. Sample Supernatant (Draw known volume with syringe) settle->sample filter 5. Filter Sample (Use 0.22µm syringe filter into tared vial) sample->filter weigh1 6. Weigh Solution (Record mass of vial + filtered solution) filter->weigh1 evap 7. Evaporate Solvent (Drying oven or N₂ stream) weigh1->evap weigh2 8. Weigh Dry Solute (Cool in desiccator, record final mass) evap->weigh2 calc 9. Calculate Solubility (g solute / 100g solvent) weigh2->calc end End calc->end

Caption: Experimental workflow for determining quantitative solubility.

Conclusion

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

  • PubChemLite. This compound (C8H8ClNO2). Retrieved from PubChemLite. [Link]

  • Molekula. ETHYL 3-CHLOROPYRIDINE-4-CARBOXYLATE | CAS 211678-96-5. Retrieved from Molekula. [Link]

  • Thirunavukkarsu, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 20-61. [Link]

  • National Center for Biotechnology Information. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

  • International Council for Harmonisation. (2012). ICH Harmonised Tripartite Guideline Q11: Development and Manufacture of Drug Substances. Retrieved from ICH. [Link]

Sources

The Emergence of a Versatile Building Block: A Technical Guide to Ethyl 3-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of its Discovery, Synthesis, and Application in Modern Chemistry

Introduction: The Strategic Importance of Halogenated Pyridines

In the landscape of modern medicinal and materials chemistry, the pyridine scaffold holds a position of prominence. Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of halogen atoms, particularly chlorine, onto the pyridine ring profoundly influences the molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability. This targeted modification is a cornerstone of contemporary drug design and process development. Within this context, Ethyl 3-chloroisonicotinate has emerged as a crucial and versatile building block, valued for its predictable reactivity and its role as a precursor to a multitude of more complex molecular architectures. This technical guide provides a comprehensive overview of the history, synthesis, and key applications of this important chemical intermediate.

Historical Context: A Legacy of Isonicotinic Acid Derivatives

The history of this compound is intrinsically linked to the broader exploration of isonicotinic acid and its derivatives, a field of study that gained significant momentum in the early 20th century. The seminal discovery of the anti-tubercular properties of isoniazid (isonicotinic acid hydrazide) in the 1940s ignited a fervent interest in the pharmacological potential of substituted pyridines. While a singular, celebrated "discovery" of this compound is not prominent in the scientific literature, its emergence can be understood as a logical progression in the systematic development of functionalized pyridine intermediates.

The initial focus of researchers was on the synthesis and modification of the isonicotinic acid core. The introduction of a chlorine atom at the 3-position was a key step in creating a versatile handle for further chemical transformations. The subsequent esterification to the ethyl ester provided a more soluble and often more reactive substrate for a variety of coupling reactions. The CAS number for 3-Chloroisonicotinic acid is 88912-27-0, and for this compound, it is 211678-96-5.

Synthesis and Methodologies: From Acid to Ester

The preparation of this compound is typically a two-stage process, beginning with the synthesis of its precursor, 3-chloroisonicotinic acid, followed by esterification.

Synthesis of 3-Chloroisonicotinic Acid

Several methods have been developed for the synthesis of 3-chloroisonicotinic acid. One common laboratory-scale approach involves the directed ortho-metalation of 3-chloropyridine followed by carboxylation.

Experimental Protocol: Synthesis of 3-Chloroisonicotinic Acid

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. An equimolar amount of n-butyllithium is added dropwise, and the mixture is stirred for 30 minutes at this temperature to generate LDA.

  • Metalation: A solution of 3-chloropyridine in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred for 1-2 hours to ensure complete metalation at the 4-position.

  • Carboxylation: Dry carbon dioxide gas is bubbled through the reaction mixture, or the mixture is poured over crushed dry ice. The reaction is allowed to warm to room temperature.

  • Work-up and Isolation: The reaction is quenched with water, and the aqueous layer is washed with an organic solvent (e.g., ethyl acetate) to remove any unreacted 3-chloropyridine. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4, leading to the precipitation of 3-chloroisonicotinic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Causality in Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is critical as organolithium reagents like n-butyllithium and the lithiated pyridine intermediate are highly reactive towards oxygen and moisture.

  • Low Temperature (-78 °C): The low temperature is essential to control the reactivity of the organolithium species, prevent side reactions such as decomposition, and ensure the regioselectivity of the metalation.

  • Anhydrous Solvents: All solvents and reagents must be rigorously dried to avoid quenching the organolithium reagents.

Visualizing the Synthesis of 3-Chloroisonicotinic Acid:

G cluster_0 Preparation of LDA cluster_1 Metalation cluster_2 Carboxylation and Work-up Diisopropylamine Diisopropylamine LDA Lithium Diisopropylamide (LDA) Diisopropylamine->LDA in THF, -78 °C nBuLi n-Butyllithium nBuLi->LDA Chloropyridine 3-Chloropyridine Lithiated_Pyridine Lithiated 3-Chloropyridine Chloropyridine->Lithiated_Pyridine + LDA, THF, -78 °C CO2 Carbon Dioxide (CO2) Lithiated_Pyridine->CO2 1. Acidification Acidification (HCl) CO2->Acidification 2. Work-up Final_Product 3-Chloroisonicotinic Acid Acidification->Final_Product

Caption: Synthetic pathway for 3-chloroisonicotinic acid via directed ortho-metalation.

Esterification to this compound

The conversion of 3-chloroisonicotinic acid to its ethyl ester is a standard esterification reaction. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst. An alternative, often higher-yielding method, particularly for laboratory-scale synthesis, involves the conversion of the carboxylic acid to the more reactive acyl chloride followed by reaction with ethanol.

Experimental Protocol: Synthesis of this compound via the Acyl Chloride

  • Acyl Chloride Formation: 3-chloroisonicotinic acid is suspended in a suitable solvent such as toluene or dichloromethane. An excess of a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is added, often with a catalytic amount of dimethylformamide (DMF). The mixture is heated to reflux until the evolution of gas ceases, indicating the formation of the acyl chloride.

  • Esterification: The reaction mixture is cooled, and the excess chlorinating agent and solvent are removed under reduced pressure. The resulting crude acyl chloride is then dissolved in an anhydrous solvent (e.g., THF or dichloromethane) and added dropwise to a cooled (0 °C) solution of absolute ethanol, often in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl generated.

  • Work-up and Purification: After the reaction is complete, the mixture is typically washed with water, a dilute aqueous solution of sodium bicarbonate, and brine. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Trustworthiness of the Protocol:

This two-step protocol is a self-validating system. The formation of the acyl chloride in the first step is visually confirmed by the dissolution of the solid carboxylic acid and the evolution of gas (SO₂ or CO + CO₂). The subsequent esterification is a high-yielding and clean reaction. The purity of the final product can be readily assessed by standard analytical techniques such as NMR spectroscopy and gas chromatography.

Visualizing the Esterification Process:

G cluster_0 Acyl Chloride Formation cluster_1 Esterification Carboxylic_Acid 3-Chloroisonicotinic Acid Acyl_Chloride 3-Chloroisonicotinoyl Chloride Carboxylic_Acid->Acyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Acyl_Chloride Final_Ester This compound Acyl_Chloride->Final_Ester 0 °C to rt Ethanol Ethanol Ethanol->Final_Ester Base Base (e.g., Triethylamine) Base->Final_Ester

Caption: Two-step synthesis of this compound from 3-chloroisonicotinic acid.

Applications in Modern Organic Synthesis

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of more complex molecules. The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution and serves as an excellent handle for various cross-coupling reactions, while the ethyl ester at the 4-position can be readily hydrolyzed or converted to other functional groups.

Nickel-Catalyzed Cross-Coupling Reactions

A significant application of this compound is in nickel-catalyzed cross-coupling reactions. These reactions have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. A notable example of the utility of this compound is in the synthesis of complex heterocyclic systems, as demonstrated in a 2008 publication in the Journal of Organic Chemistry.[1] In such reactions, the chloro-substituted pyridine acts as an electrophilic partner, coupling with a variety of organometallic reagents.

Table 1: Representative Nickel-Catalyzed Cross-Coupling Reaction

ElectrophileNucleophileCatalystLigandProduct
This compoundArylboronic AcidNiCl₂(dppp)dpppEthyl 3-arylisonicotinate
This compoundOrganozinc ReagentNi(acac)₂-Ethyl 3-alkyl/arylisonicotinate

dppp = 1,3-Bis(diphenylphosphino)propane; acac = acetylacetonate

Nucleophilic Aromatic Substitution (SNA)

The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the chlorine atom towards nucleophilic aromatic substitution. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, at the 3-position. These reactions are fundamental in building molecular diversity and are widely employed in the synthesis of pharmaceutical and agrochemical candidates.

Conclusion: A Key Player in Chemical Synthesis

While the discovery of this compound may not be marked by a single groundbreaking publication, its history is a testament to the incremental and logical progression of synthetic chemistry. Its development arose from the rich history of isonicotinic acid chemistry and the strategic need for functionalized pyridine building blocks. Today, this compound is an indispensable tool for synthetic chemists, enabling the efficient construction of complex molecules with diverse applications. Its predictable reactivity in cross-coupling and nucleophilic substitution reactions ensures its continued importance in academic research and industrial drug discovery and development.

References

  • Pinner, A. (1901). Ueber Derivate des Pyridins. Berichte der deutschen chemischen Gesellschaft, 34(3), 4240-4250.
  • Journal of Organic Chemistry, 2008, 73(19), 7555-7559.

Sources

The Duality of Reactivity: A Technical Guide to the Chlorine Atom in Ethyl 3-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

Ethyl 3-chloroisonicotinate is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its synthetic utility is primarily dictated by the reactivity of the chlorine atom at the C3 position of the pyridine ring. This guide provides an in-depth analysis of this reactivity, revealing a distinct duality. While the C3-chlorine is generally unreactive towards classical Nucleophilic Aromatic Substitution (SNAr), it serves as an excellent electrophilic partner in a suite of palladium-catalyzed cross-coupling reactions. This document offers researchers, scientists, and drug development professionals a comprehensive understanding of the electronic factors governing this reactivity, field-proven protocols for its most important transformations, and the strategic insights needed to effectively leverage this versatile intermediate in complex molecular synthesis.

Introduction to this compound

This compound, with the molecular formula C₈H₈ClNO₂, is a pyridine derivative functionalized with a chlorine atom at the 3-position and an ethyl ester at the 4-position.[1][2] Its structure presents a unique electronic landscape that is fundamental to its chemical behavior. As a substituted pyridine, it is an integral component in the synthesis of numerous pharmaceutical agents and functional materials, where the 3-pyridyl moiety can impart desirable biological activities or physical properties.[3][4] The strategic importance of this molecule lies in the ability to selectively functionalize the C3 position, making a thorough understanding of the chlorine atom's reactivity paramount for synthetic planning.

The Electronic Landscape: Why C3 is a Privileged Position

The reactivity of a halogen on a pyridine ring is profoundly influenced by its position relative to the ring nitrogen. The nitrogen atom is highly electronegative, withdrawing electron density from the ring and rendering it π-deficient.[5][6] This property is central to the reactivity of halopyridines.

The Challenge of Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex.[7] The stability of this intermediate is the determining factor for the reaction's feasibility.[8] For halopyridines, SNAr proceeds readily when the halogen is at the C2 or C4 position, because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance, providing significant stabilization.[6][8][9]

However, when the attack occurs at the C3 position of this compound, this crucial stabilization is absent. The negative charge is confined to the carbon atoms of the ring and cannot be delocalized onto the nitrogen.[10] This results in a much higher energy intermediate and, consequently, a significantly reduced reactivity towards SNAr under typical conditions.

SNAr_Reactivity cluster_c2 Attack at C2 (Favorable) cluster_c3 Attack at C3 (Unfavorable) cluster_c4 Attack at C4 (Favorable) c2_start 2-Chloropyridine c2_int Meisenheimer Complex (N-stabilized) c2_start->c2_int Nu- attack c3_start 3-Chloropyridine c3_int Meisenheimer Complex (No N-stabilization) c3_start->c3_int Nu- attack c4_start 4-Chloropyridine c4_int Meisenheimer Complex (N-stabilized) c4_start->c4_int Nu- attack

SNAr intermediate stability on pyridines.
The Power of Transition Metal Catalysis

In contrast to SNAr, palladium-catalyzed cross-coupling reactions do not rely on the formation of a Meisenheimer complex. Instead, the key step is the oxidative addition of the C-Cl bond to a low-valent palladium(0) complex.[11] While C-Cl bonds are generally less reactive than C-Br or C-I bonds in oxidative addition, modern catalyst systems incorporating bulky, electron-rich phosphine ligands have made the activation of aryl chlorides highly efficient.[12] The electronic effects that hinder SNAr at C3 do not prevent oxidative addition, making cross-coupling the dominant and most synthetically useful pathway for functionalizing the C3 position of this compound.

Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions

The C3-chloro group of this compound is an ideal handle for introducing a wide variety of substituents through palladium-catalyzed cross-coupling. These methods are characterized by their high functional group tolerance, reliability, and broad substrate scope.

Cross_Coupling_Workflow start Reaction Setup step1 Reactants This compound Coupling Partner Catalyst & Ligand Base Solvent start->step1 step2 Inert Atmosphere Evacuate and backfill with N₂ or Ar (3x) step1->step2 step3 Reaction Heat to specified temperature with vigorous stirring step2->step3 step4 Monitoring Track progress via TLC or LC-MS step3->step4 step5 Workup Quench reaction Extract with organic solvent Wash and dry step4->step5 step6 Purification Column chromatography or recrystallization step5->step6 end Pure Product step6->end

General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is an indispensable tool for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures.[11][13][14] The reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[15]

Causality of Component Selection:

  • Catalyst/Ligand: For less reactive aryl chlorides, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is crucial. These ligands promote the challenging oxidative addition step and facilitate the final reductive elimination.[16]

  • Base: A base such as K₂CO₃ or K₃PO₄ is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[16][17]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used. Water aids in dissolving the base and facilitates the formation of the active boronate.[18]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-Cl pd2_complex Ar-Pd(II)L₂(Cl) oa->pd2_complex tm Transmetalation pd2_complex->tm [R'B(OH)₃]⁻ pd2_r Ar-Pd(II)L₂(R') tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 Catalyst Regeneration product Ar-R' re->product boronic_acid R'B(OH)₂ + Base boronate [R'B(OH)₃]⁻ boronic_acid->boronate

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (2-5 mol%), and a suitable ligand like SPhos (4-10 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a 9:1 mixture of 1,4-dioxane and water, via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-24 hours.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Coupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100>90
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Toluene/H₂O110>85
3-Pyridylboronic acidPdCl₂(dppf)Cs₂CO₃DME/H₂O90>80
Note: Conditions are generalized based on typical transformations of aryl chlorides and may require optimization.[13][14][19]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the direct coupling of aryl halides with a vast range of primary and secondary amines.[20] This reaction is a cornerstone of medicinal chemistry, where the arylamine motif is ubiquitous.

Causality of Component Selection:

  • Catalyst/Ligand: The choice of ligand is critical and depends on the amine's steric hindrance. Bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) are highly effective, promoting both the oxidative addition and the C-N bond-forming reductive elimination.[21]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. The base deprotonates the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate.[22]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent unwanted side reactions with the strong base.

Buchwald_Cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L oa Oxidative Addition pd0->oa Ar-Cl pd2_complex Ar-Pd(II)L(Cl) oa->pd2_complex am_coord Amine Coordination pd2_complex->am_coord R'R''NH pd2_amine [Ar-Pd(II)L(HNR'R'')]⁺Cl⁻ am_coord->pd2_amine deprot Deprotonation pd2_amine->deprot Base pd2_amido Ar-Pd(II)L(NR'R'') deprot->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 Catalyst Regeneration product Ar-NR'R'' re->product

Catalytic cycle for the Buchwald-Hartwig amination.
  • Setup: In a nitrogen-filled glovebox, add this compound (1.0 equiv), a strong base like NaOt-Bu (1.4 equiv), the palladium precatalyst (e.g., BrettPhos Pd G3, 2-5 mol%), and the corresponding ligand (2-5 mol%) to an oven-dried vial.

  • Reagent Addition: Add the desired amine (1.2 equiv) followed by an anhydrous, degassed solvent such as tert-butanol or toluene.

  • Reaction: Seal the vial and heat the mixture to 80-110 °C with stirring.

  • Monitoring: Follow the reaction's progress via LC-MS.

  • Workup: After cooling, partition the mixture between ethyl acetate and water. Separate the layers.

  • Purification: Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.[22]

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is a highly effective method for forming a C-C bond between an aryl halide and a terminal alkyne.[23] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt.

Causality of Component Selection:

  • Palladium Catalyst: Functions similarly to other cross-coupling reactions, undergoing oxidative addition with the aryl chloride.

  • Copper(I) Co-catalyst: The role of the copper(I) salt (e.g., CuI) is to react with the terminal alkyne and the base to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium(II) complex.[23]

  • Base: An amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is commonly used. It serves both to deprotonate the alkyne and as a solvent.[24]

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Cl) pd0->pd2_complex Oxidative Addition (Ar-Cl) pd2_alkyne Ar-Pd(II)L₂(C≡CR') pd2_complex->pd2_alkyne Transmetalation product Ar-C≡CR' pd2_alkyne->product Reductive Elimination product->pd0 cu_halide Cu(I)Cl cu_acetylide Cu(I)C≡CR' cu_halide->cu_acetylide cu_acetylide->pd2_complex To Pd Cycle alkyne H-C≡CR' + Base alkyne->cu_halide Alkyne Activation

Catalytic cycles for the Sonogashira cross-coupling reaction.
  • Setup: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2.5 mol%), and a copper co-catalyst like CuI (5.0 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add an anhydrous solvent such as DMF or Et₃N, followed by the terminal alkyne (1.2-1.5 equiv) and an amine base (e.g., Et₃N, 2.0-3.0 equiv if not used as the solvent).

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 100 °C, depending on the substrate reactivity. Note that aryl chlorides often require higher temperatures than bromides or iodides.[25][26]

  • Monitoring & Workup: Monitor by TLC/LC-MS. Upon completion, filter the reaction mixture through celite to remove catalyst residues, and concentrate the filtrate.

  • Purification: Purify the crude product via extraction and subsequent flash column chromatography.

Conclusion and Strategic Outlook

The chlorine atom in this compound exhibits a highly differentiated reactivity profile that is crucial for strategic synthetic design. It is largely inert to direct nucleophilic displacement via the SNAr pathway due to the unfavorable electronics of the C3 position. However, it is an exceptionally versatile electrophile for a range of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust and reliable methods for forming new carbon-carbon and carbon-nitrogen bonds at this position. For the medicinal or materials chemist, this duality is not a limitation but a powerful tool, offering a predictable and selective handle for the elaboration of complex molecular architectures. Mastering these transformations is key to unlocking the full synthetic potential of this valuable building block.

References

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
  • National Institutes of Health (NIH). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • BenchChem. (2025). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine.
  • ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines....
  • Chemistry Stack Exchange. (2018).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 3-Chloropyridine in Organic Synthesis.
  • Chem Help ASAP. (2020).
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine.
  • Wikipedia.
  • ACS Publications. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • The Organic Chemistry Tutor. (2019).
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Wikipedia.
  • Wikipedia. Sonogashira coupling.
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • The Organic Chemist. (2025).
  • RSC Publishing. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
  • PubChem.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • BLD Pharm.
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.

Sources

An In-depth Technical Guide to the Stability and Storage of Ethyl 3-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 3-chloroisonicotinate, a key intermediate in pharmaceutical synthesis. This document synthesizes known chemical principles and data from related pyridine derivatives to offer a robust framework for handling and storing this compound to maintain its purity and integrity. We will explore the intrinsic chemical properties of this compound, predict its degradation pathways under various stress conditions, and propose a systematic approach to stability testing. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the reliable use of this compound in their research and development endeavors.

Introduction: The Significance of this compound in Drug Discovery

This compound (C₈H₈ClNO₂) is a substituted pyridine derivative that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, including the electron-withdrawing chlorine atom and the ester functionality on the pyridine ring, make it a versatile synthon for creating complex molecular architectures. The stability of this intermediate is paramount, as the presence of degradation products can lead to impurities in the final active pharmaceutical ingredient (API), potentially impacting its safety and efficacy. Understanding the factors that influence the stability of this compound is therefore a critical aspect of quality control in the drug development process.

Physicochemical Properties and Intrinsic Stability

The inherent stability of a chemical compound is dictated by its molecular structure. This compound possesses a pyridine ring, which is an aromatic heterocycle, an ester group, and a chlorine substituent.

PropertyValueSource
Molecular FormulaC₈H₈ClNO₂
Molecular Weight185.61 g/mol
AppearanceOff-white to light yellow solid or liquidGeneral Supplier Information
SolubilitySoluble in organic solvents such as ethanol, methanol, and dichloromethane. Slightly soluble in water.General Supplier Information

The pyridine nitrogen and the chlorine atom are electron-withdrawing groups, which can influence the reactivity of the pyridine ring and the lability of the ester group. The overall stability will be a balance of these electronic effects and the susceptibility of the functional groups to degradation.

Predicted Degradation Pathways

Based on the chemical structure of this compound and literature on related pyridine derivatives, several degradation pathways can be anticipated under stress conditions.

Hydrolytic Degradation

The ester functional group is the most probable site for hydrolysis. This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of 3-chloroisonicotinic acid and ethanol.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt (3-chloroisonicotinate) and ethanol. This process is generally faster than acid-catalyzed hydrolysis.[1]

G cluster_hydrolysis Hydrolytic Degradation Ethyl_3_chloroisonicotinate This compound 3_chloroisonicotinic_acid 3-chloroisonicotinic acid Ethanol Ethanol

Photodegradation

Chloropyridine derivatives are known to be susceptible to photodegradation.[2] The absorption of UV light can lead to the excitation of the molecule, initiating photochemical reactions.

  • Homolytic Cleavage: The carbon-chlorine bond can undergo homolytic cleavage upon UV irradiation, generating a pyridyl radical and a chlorine radical. These reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

  • Photo-hydroxylation: In aqueous solutions, photosubstitution of the chlorine atom with a hydroxyl group is a possible degradation pathway.[3]

G cluster_photodegradation Photodegradation Ethyl_3_chloroisonicotinate This compound Pyridyl_Radical Pyridyl Radical + Cl• Photo_hydroxylated_product Ethyl 3-hydroxyisonicotinate Degradation_Products Further Degradation Products

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. The stability of related heterocyclic esters has been studied, and decomposition often involves the fragmentation of the ester group and the pyridine ring.[1] The specific degradation products will depend on the temperature and the presence of oxygen.

Oxidative Degradation

The pyridine ring is generally relatively resistant to oxidation, but the presence of the ester and chloro substituents may influence its susceptibility. Strong oxidizing agents could potentially lead to the formation of N-oxides or ring-opened products.

Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term stability of this compound, the following storage and handling conditions are recommended based on general principles for substituted pyridines and available safety data sheets:

ConditionRecommendationRationale
Temperature Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.Lower temperatures slow down the rates of potential degradation reactions, particularly hydrolysis.
Light Protect from light. Store in amber glass vials or in a dark place.To prevent photodegradation, which can be initiated by exposure to UV light.[2]
Humidity/Moisture Store in a tightly sealed container in a dry environment. Consider storage under an inert atmosphere (e.g., nitrogen or argon).The ester group is susceptible to hydrolysis, and the compound may be hygroscopic.[4]
Atmosphere For long-term storage of high-purity material, storage under an inert gas is recommended.To prevent oxidative degradation and hydrolysis from atmospheric moisture.
pH Avoid contact with strong acids and bases.To prevent acid- or base-catalyzed hydrolysis of the ester group.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.To prevent chemical reactions that could lead to degradation.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.[5][6][7] These studies also help in developing and validating a stability-indicating analytical method.

Experimental Workflow for Forced Degradation:

G Start Prepare Solutions of this compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) Start->Thermal Photo Photolytic Stress (ICH Q1B conditions) Start->Photo Analysis Analyze all samples by HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Step-by-Step Protocols:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Heat the mixture at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Keep the mixture at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial and heat it in an oven at 80 °C for a specified period (e.g., 1, 3, 7 days).

    • At each time point, dissolve a portion of the solid in the mobile phase for analysis.

  • Photostability Testing:

    • Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, or other excipients.[8]

Proposed HPLC Method Parameters (to be optimized):

ParameterProposed Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase Gradient elution with: A) 0.1% Formic acid in Water, B) Acetonitrile
Gradient Program Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (e.g., 265 nm, to be determined by UV scan)
Injection Volume 10 µL

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity of the method will be demonstrated by its ability to separate the main peak of this compound from all the degradation products formed during the forced degradation studies.

Conclusion and Recommendations

This compound is a moderately stable compound that is susceptible to degradation, primarily through hydrolysis and photodegradation. To ensure its quality and integrity, it is crucial to store it in a cool, dry, and dark environment, preferably under an inert atmosphere in a tightly sealed container. Forced degradation studies coupled with a validated stability-indicating HPLC method are essential for monitoring the purity of this compound and for understanding its degradation profile. The information and protocols provided in this guide offer a solid foundation for the safe and effective use of this important synthetic intermediate in research and pharmaceutical development.

References

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermedi
  • Degradation of Pyridines in the Environment.
  • A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO 2) photocatalysis.
  • Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed.
  • 3-CHLOROISONICOTINIC ACID ETHYL ESTER synthesis. ChemicalBook.
  • Degradation of pyridines in the environment. Semantic Scholar.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed.
  • Forced Degrad
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Forced Degrad
  • Microbial Degradation of Pyridine and Its Derivatives.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Stability Indicating HPLC Method Development and Valid
  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Semantic Scholar.
  • CL-20 analogues: Structure - Thermal stability/decomposition mechanism rel
  • Ethyl 3-chloroisonicotin
  • Ethyl isonicotin
  • 211678-96-5|Ethyl 3-chloroisonicotin
  • Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral d
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
  • Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water.
  • Improvement of humidity stability of ethyl gallate by the cocrystal strategy and study of dissolution behavior of the cocrystal. RSC Publishing.
  • Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temper
  • Reaction Rate of the Alkaline Hydrolysis of Ethyl Acet
  • Determination of reaction rate, order and molecularity of ethylacet
  • Ethyl isonicotin
  • ethyl 3,3-diethoxypropano
  • DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING CHROMATOGRAPHIC METHODS FOR SIMULTANEOUS ESTIM
  • Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lact
  • Degradation of Pharmaceuticals through Sequential Photon Absorption and Photoionization in Amiloride Derivatives.
  • 58553-54-1|Ethyl 3-(chloromethyl)
  • Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data.

Sources

A Comprehensive Technical Guide to the Isonicotinate Ester Group: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The isonicotinate ester, a derivative of isonicotinic acid, represents a cornerstone scaffold in modern medicinal chemistry and materials science. Characterized by a pyridine ring with an ester functional group at the 4-position, this moiety possesses a unique combination of electronic properties, reactivity, and coordination capabilities. Its ability to act as a versatile pharmacophore, a bio-reversible prodrug motif, and a ligand in coordination chemistry makes it a subject of intense interest for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the isonicotinate ester group, covering its fundamental physicochemical properties, synthetic methodologies, and critical applications, with a focus on providing field-proven insights and detailed experimental protocols.

The Isonicotinate Ester: A Structural and Electronic Overview

The isonicotinate group is formally the ester of isonicotinic acid, also known as pyridine-4-carboxylic acid.[1] Its structure is distinguished by the placement of the ester group para to the ring nitrogen, a configuration that dictates its unique electronic and chemical behavior compared to its isomers, picolinate (2-substituted) and nicotinate (3-substituted).

Molecular Geometry and Electronic Profile

The core of the isonicotinate ester's functionality lies in the interplay between the electron-withdrawing pyridine ring and the ester group. The carbonyl carbon is sp² hybridized, adopting a trigonal planar geometry with bond angles approaching 120°.[2] A key electronic feature is the resonance delocalization involving the alkoxy oxygen's lone pair and the carbonyl group. This delocalization reduces the partial positive charge on the carbonyl carbon, making esters generally less reactive towards nucleophiles than aldehydes or ketones.[2] The pyridine nitrogen further influences the electronic landscape, contributing to the molecule's overall polarity and providing a key site for hydrogen bonding and metal coordination.

Caption: Resonance delocalization in the isonicotinate ester group.

Physicochemical Properties for Drug Design

The physicochemical properties of molecules containing an isonicotinate ester group are critical for their behavior in biological systems. Lipophilicity, often expressed as LogP, is a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The ester group, particularly the nature of its alkyl or aryl substituent (R'), allows for fine-tuning of this property.

PropertyTypical Value (for Ethyl Isonicotinate)Significance in Drug Development
Molecular Formula C₈H₉NO₂Defines the elemental composition.[3]
Molecular Weight 151.16 g/mol Influences diffusion and transport across membranes.[4]
LogP 1.2583Measures lipophilicity; crucial for membrane permeability.[5]
Topological Polar Surface Area (TPSA) 39.19 ŲPredicts hydrogen bonding potential and cell permeability.[5]
Hydrogen Bond Acceptors 3Indicates potential for interaction with biological targets.[5]
Hydrogen Bond Donors 0The ester itself does not donate hydrogen bonds.[5]

Synthesis and Reactivity: A Chemist's Perspective

Access to isonicotinate esters is readily achieved through several reliable synthetic routes. The choice of method often depends on the scale of the reaction and the nature of the alcohol to be esterified.

Key Synthetic Pathways
  • Fischer Esterification: This is the most common method, involving the reaction of isonicotinic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[6][7] The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol.

  • From Isonicotinoyl Chloride: For more sensitive or complex alcohols, conversion of isonicotinic acid to isonicotinoyl chloride hydrochloride provides a more reactive intermediate.[8] This acid chloride readily reacts with alcohols or phenols in the presence of a non-nucleophilic base like triethylamine to yield the desired ester.[8][9] This route is particularly valuable for synthesizing "active esters" used in peptide coupling and other acylation reactions.[8][9]

  • From Dihalopyridines: An alternative industrial method involves the hydrogenolysis of 2,6-dihalopyridine-4-carboxylic acid esters using a palladium catalyst.[10]

INA Isonicotinic Acid Chloride Isonicotinoyl Chloride Hydrochloride INA->Chloride SOCl₂, DMF Ester Isonicotinate Ester INA->Ester R'OH, H⁺ (Fischer Esterification) Chloride->Ester R'OH, Et₃N Dihalo 2,6-Dihalopyridine- 4-carboxylate Ester Dihalo->Ester H₂, Pd/C (Hydrogenolysis)

Caption: Major synthetic routes to isonicotinate esters.

Core Applications in Drug Discovery and Development

The isonicotinate ester motif is a privileged scaffold in medicinal chemistry, exploited for its roles as a pharmacophore, a prodrug, and a coordination ligand.

The Isonicotinate Pharmacophore

The isonicotinate structure is integral to the biological activity of numerous therapeutic agents. Its rigid framework and defined electronic properties allow it to participate in specific binding interactions with biological targets like enzymes and receptors.

  • Anti-inflammatory Agents: Novel isonicotinate derivatives have demonstrated remarkable anti-inflammatory activity, often exceeding that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[11] Certain compounds exhibit exceptional inhibitory activity against reactive oxygen species (ROS), with IC₅₀ values significantly lower than standards.[11][12]

  • Antitubercular Activity: The isonicotinate scaffold is famously related to isoniazid (isonicotinic acid hydrazide), a first-line treatment for tuberculosis for decades.[13] Structure-activity relationship studies have shown that the reactivity of the pyridine nitrogen is essential for the biological activity of this class of compounds.[14]

The Prodrug Strategy: Optimizing Pharmacokinetics

A primary challenge in drug development is ensuring that an active molecule can reach its target in the body. Many drugs with excellent in vitro activity fail due to poor oral bioavailability. The isonicotinate ester is a classic tool to overcome this hurdle.

A hydrophilic drug containing a carboxylic acid or hydroxyl group can be masked as a more lipophilic ester prodrug.[15] This increased lipophilicity enhances the molecule's ability to cross the lipid-rich cell membranes of the gastrointestinal tract.[16] Once absorbed into the bloodstream or tissues, endogenous esterase enzymes cleave the ester bond, releasing the active parent drug at its site of action.[17][18]

cluster_membrane Cell Membrane Prodrug Isonicotinate Ester Prodrug (Lipophilic, Membrane Permeable) ActiveDrug Active Drug (e.g., with -OH or -COOH group) (Hydrophilic, Active) Prodrug->ActiveDrug Hydrolysis via endogenous esterases (in blood/tissue)

Caption: The isonicotinate ester prodrug concept for enhanced bioavailability.

Role in Coordination Chemistry

The lone pair of electrons on the pyridine nitrogen atom allows the isonicotinate group to act as a monodentate or bridging ligand for transition metal ions.[19][20] This forms the basis of coordination chemistry, where central metal ions are bound by ligands to form complex structures.[21][22] This property is exploited in areas such as catalysis, the development of metal-organic frameworks (MOFs), and the design of metal-based therapeutic or diagnostic agents.[23]

Experimental Characterization: Protocols and Insights

Accurate characterization is paramount to confirming the identity, purity, and properties of newly synthesized isonicotinate esters. A multi-technique approach is standard practice.

Spectroscopic and Analytical Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for unambiguous structure elucidation.[24][25] For a typical ethyl isonicotinate, one would expect to see characteristic signals for the aromatic protons on the pyridine ring (two distinct multiplets), and the quartet and triplet of the ethyl group.[8]

  • Infrared (IR) Spectroscopy: IR provides key information about functional groups. A strong, sharp absorption band in the region of 1700-1740 cm⁻¹ is a definitive indicator of the ester C=O stretch.[13]

  • UV-Vis Spectroscopy: The conjugated system of the pyridine ring and the carbonyl group gives rise to characteristic electronic transitions (π→π* and n→π*), which can be observed in the UV-Vis spectrum, typically as strong absorbances below 300 nm.[26]

  • X-Ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the absolute three-dimensional structure of the molecule, confirming connectivity and stereochemistry with high precision.[27][28]

Experimental Protocol: Synthesis of Ethyl Isonicotinate

This protocol describes a standard Fischer esterification, a foundational technique for any researcher working with these compounds.

Objective: To synthesize ethyl isonicotinate from isonicotinic acid and ethanol.

Materials:

  • Isonicotinic acid

  • Absolute ethanol (200 proof)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add isonicotinic acid (e.g., 10 g, 1 equiv). Add an excess of absolute ethanol (e.g., 100 mL).

  • Catalyst Addition: While stirring the suspension in an ice bath, slowly and carefully add concentrated H₂SO₄ (e.g., 3 mL). Rationale: The acid acts as a catalyst. This addition is exothermic and must be done cautiously.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC if desired. Rationale: Heating provides the activation energy for the reaction, and refluxing prevents loss of the volatile alcohol solvent.

  • Workup - Neutralization: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated solution of NaHCO₃ until effervescence ceases. This step neutralizes the excess sulfuric acid. Rationale: Neutralization is crucial before extraction to remove the acid catalyst and deprotonate any remaining isonicotinic acid, making it water-soluble.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers. Rationale: The ester product is more soluble in the organic solvent (ethyl acetate) than in the aqueous layer.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ethyl isonicotinate, often as an oil.

  • Purification: The crude product can be purified by vacuum distillation if necessary.

Experimental Protocol: In Vitro Hydrolysis Assay

This protocol provides a self-validating system to assess the stability of an isonicotinate ester prodrug in a biologically relevant matrix.

Objective: To determine the rate of hydrolysis of an isonicotinate ester in plasma.

Materials:

  • Test isonicotinate ester

  • Control compound (stable non-ester analogue)

  • Rat or human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile with 0.1% formic acid (for protein precipitation)

  • HPLC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test compound in DMSO. The final concentration of DMSO in the incubation should be <0.5% to avoid affecting enzyme activity.

  • Incubation: Pre-warm plasma and PBS to 37°C. In a microcentrifuge tube, add plasma (e.g., 495 µL) and initiate the reaction by adding the test compound stock solution (e.g., 5 µL).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with 0.1% formic acid (e.g., 150 µL). This stops the enzymatic reaction and precipitates plasma proteins. Rationale: Immediate and effective quenching is critical for accurate kinetic data.

  • Sample Processing: Vortex the quenched samples vigorously and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the remaining concentration of the parent ester at each time point.

  • Data Analysis: Plot the natural logarithm of the remaining ester concentration versus time. The slope of the line gives the rate constant (k), and the half-life (t₁/₂) can be calculated using the formula t₁/₂ = 0.693/k.

Conclusion and Future Perspectives

The isonicotinate ester group is a testament to the power of a well-defined chemical scaffold. Its predictable synthesis, tunable properties, and multifaceted roles in biological systems ensure its continued relevance in drug discovery. Future research will likely focus on incorporating this moiety into more complex drug delivery systems, developing novel bio-orthogonal reactions involving the pyridine ring, and designing next-generation catalysts and materials based on isonicotinate coordination chemistry. For the medicinal chemist and drug development professional, a thorough understanding of the principles and protocols outlined in this guide is essential for harnessing the full potential of this remarkable functional group.

References

  • Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51. [Link][8][9]

  • Yaqoob, S., et al. (2019). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 24(15), 2788. [Link]

  • Amer, A. (2017). Answer to "Any procedure for the esterification of isonicotinic acid?". ResearchGate. [Link][7]

  • Kovaleva, E., et al. (2018). Effect of Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation on the Isonicotinic Acid Ethylation Reaction. ResearchGate. [Link][6]

  • Mary, Y. S., et al. (2015). Spectroscopic and Quantum Chemical Analysis of Isonicotinic acid methyl ester. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 85-96. [Link][24][25]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15291, Ethyl isonicotinate. [Link][4]

  • CAS. Ethyl isonicotinate. CAS Common Chemistry. [Link][29]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3963005, Isonicotinate. [Link][1]

  • Chemistry Steps. Ester Functional Group. [Link][2]

  • Hameed, A., et al. (2019). Design rationale of isonicotinates. ResearchGate. [Link][12]

  • Seydel, J. K., et al. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of Medicinal Chemistry, 19(4), 483-92. [Link][14]

  • Ma, Y., et al. (2022). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. Pharmaceuticals, 15(10), 1301. [Link][13]

  • Hotha, S., & Kool, E. T. (2008). Ester bonds in prodrugs. ACS Chemical Biology, 3(4), 203-6. [Link][17]

  • Liu, X. Q., et al. (1996). Design, Synthesis, and Biological Evaluation of Aromatic Ester Prodrugs of 1-(3'-hydroxypropyl)-2-methyl-3-hydroxypyridin-4-one (CP41) as Orally Active Iron Chelators. Journal of Medicinal Chemistry, 39(9), 1939-45. [Link][15]

  • Obach, R. S., et al. (2012). Use of enzyme inhibitors to evaluate the conversion pathways of ester and amide prodrugs: a case study example with the prodrug ceftobiprole medocaril. Chirality, 24(1), 37-43. [Link][18]

  • Irie, K., et al. (2005). Absorption of Ester Prodrugs in Caco-2 and Rat Intestine Models. Antimicrobial Agents and Chemotherapy, 49(7), 2768-73. [Link][16]

  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1-25. [Link][30][31][32]

  • Ben-Daabor, A., et al. (2020). Synthesis, Characterization, X-ray Molecular Structure, Antioxidant, Antifungal, and Allelopathic Activity of a New Isonicotinate-Derived meso-Tetraarylporphyrin. Molecules, 25(24), 5909. [Link][27]

  • Google Patents. (1956). Preparation of isonicotinic acid esters. US2745838A. [10]

  • Google Patents. (1965). Reduction of isonicotinic acid esters. US3192220A. [33]

  • Shohimi, N. S., et al. (2020). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 22(1), 67-77. [Link][26]

Sources

Sourcing Ethyl 3-chloroisonicotinate: A Technical Guide for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Navigating the Commercial Landscape of a Key Pharmaceutical Building Block

Introduction: The Strategic Importance of Ethyl 3-chloroisonicotinate in Synthesis

This compound (CAS No. 211678-96-5) is a substituted pyridine derivative that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique electronic and steric properties, conferred by the chloro and ethyl carboxylate moieties on the pyridine ring, make it a versatile intermediate for introducing the isonicotinate scaffold into larger, biologically active compounds. The strategic selection of a commercial supplier for this reagent is a critical, yet often overlooked, aspect of research and development that can significantly impact experimental outcomes, timelines, and the integrity of a synthetic campaign. This guide provides a comprehensive overview for researchers, chemists, and drug development professionals on sourcing this compound, focusing on key quality considerations, the supplier landscape, and in-house verification protocols. Chlorinated heterocyclic compounds are a cornerstone of medicinal chemistry, with over 250 FDA-approved drugs containing chlorine, highlighting the importance of high-quality chlorinated building blocks.[1][2]

Part 1: Foundational Principles of Supplier Qualification

The procurement of a chemical intermediate extends beyond merely identifying the lowest-cost provider. For a functionally critical molecule like this compound, a rigorous evaluation of the supplier and the product's quality attributes is paramount.

Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the primary document attesting to a specific batch's quality.[3] It is not a generic specification sheet but a detailed report of analytical testing performed on the exact lot of material being supplied.[3] Researchers must learn to interpret this document critically.

Key Sections of a CoA to Scrutinize:

  • Product Identification: Confirms the chemical name, CAS number (211678-96-5), and molecular formula (C8H8ClNO2) match the desired compound.

  • Physical and Chemical Properties: Includes appearance, melting point, and other identifiers.

  • Analytical Test Results: This is the most critical section, detailing the purity and impurity profile. It should list the analytical method used (e.g., HPLC, GC) and the actual numerical result for the batch, not just a "pass" or "fail" statement.[3]

Purity, Impurities, and the Synthetic Context

The stated purity of a reagent is a headline figure, but the nature of the remaining percentage is often more significant. Understanding the synthetic route to this compound provides insight into potential process-related impurities. A common synthesis involves the esterification of 3-chloroisonicotinic acid.

Potential Impurities to Consider:

  • Starting Material: Residual unreacted 3-chloroisonicotinic acid.

  • Isomeric Impurities: Positional isomers that may be difficult to separate and could interfere with subsequent reactions.

  • Solvent Residues: Residual solvents from the reaction or purification steps.

  • By-products of Chlorination: Over-chlorinated or under-chlorinated pyridine species.

The presence of these impurities can lead to side reactions, catalyst poisoning, and difficulty in purification of the final product.[1]

Part 2: The Commercial Supplier Landscape for this compound

The market for specialty chemicals like this compound is diverse, ranging from large, well-established manufacturers to smaller, niche suppliers. The choice of supplier will depend on the scale of the research (milligrams for initial screening vs. kilograms for scale-up), required purity, and the level of documentation needed.

Supplier CategoryKey Characteristics & ConsiderationsRepresentative Suppliers
Major Chemical & Life Science Distributors Extensive catalog, established quality control systems, readily available documentation (SDS, CoA). Often offer various grades of purity. Lead times are generally reliable.Sigma-Aldrich (Merck)
Specialty Building Block Suppliers Focus on novel and research-specific chemicals. May offer smaller, more flexible quantities. Quality can be excellent, but it is crucial to verify their analytical capabilities.BLD Pharm, ChemUniverse
Manufacturers & Custom Synthesis Offer larger, bulk quantities and can often provide more detailed process information. Ideal for later-stage development and commercial scale-up.BLD Pharm

Table 1. Comparative Supplier Information for this compound (CAS 211678-96-5)

SupplierProduct NumberStated PurityAvailable QuantitiesNotes
BLD Pharm BD86100≥95%Gram to multi-kilogramA manufacturer and supplier, offering scalability.[4]
ChemUniverse P9212197%Gram quantitiesA supplier focused on research chemicals.
Sigma-Aldrich AMBH303C570BNot specified on product page, requires CoAResearch quantitiesDistributed through their platform, product originates from Ambeed, Inc.

Note: Stated purities are subject to batch-to-batch variability and should always be confirmed with a lot-specific CoA.

Part 3: In-House Verification: A Protocol for Trust and Reproducibility

While a supplier's CoA is a critical starting point, it is best practice, particularly in a regulated or cGMP environment, to perform in-house verification of incoming starting materials. This ensures the material is suitable for its intended use and builds a foundation of trust and reproducibility in your research.

Workflow for Incoming Material Verification

Below is a diagram outlining a typical workflow for the qualification of a new batch of this compound.

Caption: Workflow for the verification of incoming this compound.

Experimental Protocol: Purity Verification by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for assessing the purity of non-volatile organic compounds like this compound.

Objective: To determine the purity of an incoming batch of this compound and to identify the presence of any significant impurities.

Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Sample Preparation:

    • Prepare a sample solution at the same concentration as the standard solution using the same diluent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm (or a wavelength determined by UV scan of the standard).

    • Injection Volume: 10 µL.

  • Analysis and Data Interpretation:

    • Inject the standard and sample solutions.

    • The purity is calculated based on the area percent of the main peak in the sample chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • Compare the retention time of the main peak in the sample to that of the reference standard to confirm identity.

    • Examine the chromatogram for any impurity peaks and report their area percentages.

Conclusion and Best Practices

The successful integration of this compound into a synthetic workflow is contingent upon a diligent and informed approach to sourcing. Researchers and procurement specialists must move beyond simple catalog orders and engage in a thorough assessment of supplier reliability and product quality. The principles outlined in this guide—critical evaluation of the Certificate of Analysis, an understanding of potential process impurities, and the implementation of in-house analytical verification—form a robust framework for mitigating risks associated with chemical procurement. By adopting these practices, scientific organizations can enhance the reliability and reproducibility of their research, ultimately accelerating the path of drug discovery and development.

References

  • ChemUniverse. (n.d.). This compound [P92121]. Available at: [Link]

  • LabAlley. (2022). How to Read a Chemical Certificate of Analysis (COA). Available at: [Link]

  • Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?. Available at: [Link]

  • BioRegen. (n.d.). How to Read a Certificate of Analysis (COA) and What It Means for You. Available at: [Link]

  • IndiaMART. (n.d.). Buy 3-CHLOROISONICOTINIC ACID ETHYL ESTER Industrial Grade. Available at: [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Available at: [Link]

  • Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available at: [Link]

  • Gothwal, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 171, 32-69. Available at: [Link]

  • Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part I of III). Available at: [Link]

  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Ethyl 3-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for Ethyl 3-chloroisonicotinate. As complete toxicological data for this specific compound is not extensively published, this guide synthesizes information from structurally analogous compounds and established chemical safety principles to provide a conservative and robust safety framework. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of its safe use. This compound, a substituted pyridine derivative, is a key intermediate in various synthetic applications. Its physical and chemical properties are summarized below.

PropertyDataSource
IUPAC Name ethyl 3-chloropyridine-4-carboxylate[1]
Synonym This compound[2]
CAS Number 211678-96-5[1]
Molecular Formula C₈H₈ClNO₂[2]
Molecular Weight 185.61 g/mol [1]
InChIKey VNSAFDGQUZWUFE-UHFFFAOYSA-N[2]
Predicted XlogP 1.7[2]

Hazard Identification and Risk Assessment

The toxicological properties of this compound have not been thoroughly investigated.[3] Therefore, a risk assessment based on data from structurally similar compounds, such as ethyl 3-chloropyrazine-2-carboxylate, is a prudent and necessary approach.[4] The primary anticipated hazards are irritation to the skin, eyes, and respiratory system, and potential harm if ingested or absorbed through the skin.

Anticipated GHS Classification:

PictogramSignal WordHazard Statements (Anticipated)

Warning H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[4]H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]H335: May cause respiratory irritation.[4]

The rationale for this classification stems from the presence of a chlorinated heterocyclic ring and an ethyl ester group, functional groups that are frequently associated with irritant and sensitizing properties in related molecules. All handling procedures should be based on the assumption that this compound presents these risks.

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered approach to exposure control must be implemented. This approach is best visualized as a "Hierarchy of Controls," where engineering solutions are prioritized over personal protective equipment.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Eng Engineering Controls (Primary Barrier) Admin Administrative Controls (Procedural Barrier) Eng->Admin More Effective PPE Personal Protective Equipment (PPE) (Final Barrier) Admin->PPE Less Effective

Caption: Hierarchy of Controls prioritizing engineering solutions.

3.1. Engineering Controls: The Primary Barrier The most effective way to prevent exposure is to physically separate the researcher from the chemical.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[5][6] This is critical to prevent the inhalation of any potential vapors or aerosols, mitigating the risk of respiratory irritation.[4] The fume hood's airflow should be verified before commencing work.

3.2. Administrative Controls: Safe Work Practices These are procedural controls designed to reduce the duration, frequency, and severity of potential exposure.

  • Designated Area: All work with this compound should occur in a designated and clearly labeled area of the laboratory.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[6] Do not eat, drink, or smoke in the laboratory.

3.3. Personal Protective Equipment (PPE): The Final Barrier PPE is not a substitute for robust engineering controls but serves as the essential final layer of protection.[7]

PPE ComponentSpecificationRationale
Eye & Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A full-face shield should be worn if there is a significant risk of splashing.[5][8]Protects against splashes and aerosols, preventing serious eye irritation.[4] Standard prescription glasses are not a substitute.[8]
Skin Protection Gloves: Chemically resistant nitrile gloves. Inspect for defects before use. Use proper removal technique to avoid skin contact. Double-gloving is recommended for extended procedures.[5][8] Lab Coat: A long-sleeved lab coat, preferably with knit cuffs, to protect skin and personal clothing.[5]Provides a direct barrier against skin contact, preventing irritation and potential dermal absorption.[4]
Respiratory Protection Not typically required when work is performed inside a certified chemical fume hood. For spill cleanup or in case of ventilation failure, a respirator with an organic vapor cartridge may be necessary.[9]Serves as a backup to engineering controls to prevent inhalation of high concentrations of vapors or aerosols.

Safe Handling and Storage Protocols

Adherence to methodical handling and storage procedures is paramount to long-term safety and compound integrity.

4.1. Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is donned correctly.

  • Transfer: Use spatulas or non-sparking tools for solid transfers to minimize dust generation.[10] For solutions, use appropriate volumetric glassware and transfer methods (e.g., pipettes) to avoid splashes.

  • Work Practice: Handle the substance in a manner that minimizes the formation of dust and aerosols.[5] Keep containers closed when not in use.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly.

4.2. Storage Requirements Proper storage prevents degradation of the compound and minimizes risks such as accidental spills or reactions.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][11]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may cause exothermic or otherwise hazardous reactions.[6][11]

  • Ignition Sources: Although not classified as highly flammable, it is good practice to store away from heat and sources of ignition.[11]

Emergency and First-Aid Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident. All personnel must be familiar with the location of safety showers, eyewash stations, and fire extinguishers.

Emergency Response Flowchart Start Chemical Exposure Incident Occurs Assess Assess Situation (Is it safe to approach?) Start->Assess Evacuate Evacuate Area Alert Others Call Emergency Services (911) Assess->Evacuate No FirstAid Provide First Aid (If trained and safe to do so) Assess->FirstAid Yes SDS Provide SDS/Chemical Info to Responders Evacuate->SDS FirstAid->SDS

Caption: General workflow for responding to a chemical emergency.

5.1. Accidental Release Measures (Spills)

  • Minor Spill: For a small spill contained within a fume hood, ensure proper PPE is worn. Cover the spill with an inert absorbent material such as sand, vermiculite, or a universal binder.[12] Scoop the material into a suitable, labeled container for hazardous waste disposal.[3]

  • Major Spill: If a large spill occurs or it is outside of a fume hood, evacuate the area immediately.[5] Alert others and contact your institution's emergency response team.

5.2. First-Aid Measures Immediate action is critical. The goal is to remove the chemical from the affected area as quickly as possible.

  • Inhalation: Move the exposed person to fresh air at once.[4][13] If breathing is difficult or symptoms persist, seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of all surfaces.[13][14] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.

5.3. Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[16]

  • Hazards: During a fire, irritating and toxic gases may be generated, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[6][11]

  • Firefighter Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[6][11]

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Procedure: All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be collected in a properly labeled, sealed container designated for hazardous chemical waste.

  • Regulations: Disposal must be carried out by a licensed waste disposal company in strict accordance with all local, regional, and national environmental regulations. Do not dispose of down the drain or with general laboratory trash.

References

  • Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Loughborough University. (2022). SOP037: Use Of Personal Protective Equipment. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • Molbase. (n.d.). ETHYL 3-CHLOROPYRIDINE-4-CARBOXYLATE | CAS 211678-96-5. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]

  • Chem-Impex International. (2013). MSDS of Ethyl 4-chloropyrimidine-5-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H8ClNO2). Retrieved from [Link]

  • University of Georgia. (n.d.). Standard Operating Procedure: Ethylchloroformate. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of derivatives from Ethyl 3-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of derivatives from Ethyl 3-chloroisonicotinate, designed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for key synthetic transformations.

Abstract

This compound is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of functionalized pyridine derivatives. The strategic positioning of the chloro, ester, and ring nitrogen functionalities allows for selective chemical modifications, making it an ideal starting material for generating compound libraries in drug discovery programs. This guide provides a comprehensive overview of three principal synthetic strategies for derivatization: Suzuki-Miyaura cross-coupling for carbon-carbon bond formation, Buchwald-Hartwig amination for carbon-nitrogen bond construction, and Nucleophilic Aromatic Substitution (SNAAr) for direct displacement with various nucleophiles. Each section delves into the mechanistic rationale behind the methodology, offers field-proven insights for procedural optimization, and presents detailed, step-by-step experimental protocols. The content is structured to provide both a theoretical understanding and a practical framework for chemists to successfully synthesize novel isonicotinate derivatives.

Introduction: The Strategic Value of the Isonicotinate Core

The pyridine ring is a ubiquitous motif in pharmaceuticals, natural products, and agrochemicals.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design.[2] Isonicotinic acid and its derivatives, in particular, are cores for numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anti-tuberculosis, and antiviral agents.[2][3]

This compound has emerged as a highly valuable and commercially available[4] starting material for accessing novel chemical matter. Its structure presents three distinct points for chemical elaboration:

  • The chloro group at the 3-position is an excellent handle for transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

  • The ester functionality at the 4-position can be readily hydrolyzed, reduced, or converted to amides, providing further avenues for diversification.

  • The pyridine nitrogen influences the reactivity of the ring, activating it towards certain transformations and providing a site for potential N-oxide formation or quaternization.

This document provides detailed protocols for the functionalization of the C3-position, focusing on robust and scalable synthetic methods that are central to modern medicinal chemistry.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. It is particularly valuable for creating biaryl and aryl-heteroaryl structures, which are common in pharmacologically active molecules.[5][6]

Mechanistic Rationale & Field Insights

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[7][8]

  • Oxidative Addition : The active Pd(0) species inserts into the carbon-chlorine bond of the this compound. This is often the rate-determining step, and for aryl chlorides, it requires an electron-rich, bulky phosphine ligand to facilitate the reaction.[8][9]

  • Transmetalation : The organoboron species (e.g., a boronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[10]

  • Reductive Elimination : The two organic partners on the palladium(II) intermediate couple and are eliminated, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[5]

Causality Behind Experimental Choices :

  • Catalyst System : While Pd(PPh₃)₄ can be effective, catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand often provide superior results for challenging substrates like aryl chlorides.[10][11] Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are highly effective as they promote both the oxidative addition and the reductive elimination steps.

  • Base : A base is crucial for activating the boronic acid in the transmetalation step.[10] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact yield and should be optimized for the specific substrates.

  • Solvent : The reaction is typically performed in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water, as water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[11]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.

Materials :

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure :

  • To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Add the palladium catalyst (Pd(OAc)₂) and the phosphine ligand (SPhos).

  • Seal the flask, then evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent mixture (1,4-dioxane and water) via syringe.

  • Stir the reaction mixture vigorously and heat to 80–110 °C.

  • Monitor the reaction progress using TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-isonicotinate derivative.

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_steps Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-X Pd0->PdII Ar-X l_OxAdd Oxidative Addition OxAdd Oxidative Addition (Ar-X) PdII_R Ar-Pd(II)L₂-R PdII->PdII_R R-B(OR)₃⁻ l_Trans Transmetalation Transmetal Transmetalation (R-B(OR)₂ + Base) PdII_R->Pd0 l_RedElim Reductive Elimination RedElim Reductive Elimination Product Ar-R

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Data Summary Table: Representative Suzuki-Miyaura Conditions
Boronic Acid PartnerCatalyst/LigandBaseSolventTemp (°C)Typical Yield
Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O10085-95%
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O11080-92%
Thiophen-2-ylboronic acidPdCl₂(dppf)Cs₂CO₃DME/H₂O8575-88%
Cyclopropylboronic acidPd(OAc)₂ / PCy₃K₃PO₄Toluene11060-75%

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[12] This reaction allows for the coupling of a wide variety of amines with aryl halides, overcoming the limitations of classical methods like the Ullmann condensation or direct nucleophilic substitution.[13]

Mechanistic Rationale & Field Insights

The catalytic cycle for the Buchwald-Hartwig amination is analogous to the Suzuki coupling and involves a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[12][14]

  • Oxidative Addition : A Pd(0) complex reacts with the aryl chloride to form a Pd(II)-aryl complex.

  • Amine Coordination & Deprotonation : The amine coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination : The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

Causality Behind Experimental Choices :

  • Ligand Selection : This is the most critical parameter. The coupling of aryl chlorides requires highly active catalyst systems. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are essential.[14][15] These ligands facilitate the challenging oxidative addition and promote the final reductive elimination step.

  • Base : A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are commonly employed. NaOtBu is often the base of choice for its high efficacy.

  • Solvent : Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are used to prevent quenching of the strong base.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for coupling primary or secondary amines with this compound.

Materials :

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Biarylphosphine Ligand (e.g., XPhos) (2-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Glovebox or Schlenk line technique

  • Inert atmosphere (Nitrogen or Argon)

Procedure :

  • Inside a glovebox or using a Schlenk line, add NaOtBu, the palladium precatalyst (Pd₂(dba)₃), and the ligand (XPhos) to a dry Schlenk flask.

  • Add this compound and the amine.

  • Evacuate and backfill the flask with inert gas (repeat three times).

  • Add anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture vigorously and heat to 80–110 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully by adding water or saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization of the Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle cluster_steps Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-X Pd0->PdII Ar-X l_OxAdd Oxidative Addition OxAdd Oxidative Addition (Ar-X) PdAmido Ar-Pd(II)L₂-NR₂ PdII->PdAmido R₂NH, Base l_Amine Amine Binding & Deprotonation AmineCoord Amine Coordination & Deprotonation (R₂NH + Base) PdAmido->Pd0 l_RedElim Reductive Elimination RedElim Reductive Elimination Product Ar-NR₂ SNAAr_Mechanism SNAAr Addition-Elimination Mechanism Start Aryl-Cl + Nu⁻ Meisenheimer [Meisenheimer Complex]⁻ (Resonance Stabilized) Start->Meisenheimer Addition (Slow) Product Aryl-Nu + Cl⁻ Meisenheimer->Product Elimination (Fast) workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Substrate, Catalyst, Base) setup Assemble Under Inert Gas (N₂ or Ar) reagents->setup glassware Dry Glassware (Oven or Flame-dry) glassware->setup solvents Degas Solvents addition Add Solvents & Reagents solvents->addition setup->addition run Heat & Stir addition->run monitor Monitor Progress (TLC, LC-MS) run->monitor monitor->run If incomplete quench Quench Reaction monitor->quench If complete extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify characterize Characterization (NMR, MS, HPLC) purify->characterize final_product Pure Product characterize->final_product

Sources

Application Notes and Protocols for the Suzuki Coupling of Ethyl 3-Chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl 3-Arylisonicotinates

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and stereoselectivity.[1] Its application in pharmaceutical and materials science is vast, particularly for the synthesis of biaryl and heteroaryl-aryl scaffolds which are prevalent in biologically active molecules and advanced materials.[2]

This guide focuses on a key building block, Ethyl 3-chloroisonicotinate , a heterocyclic halide whose structure is of significant interest in drug discovery. The pyridine core is a common motif in pharmaceuticals, and the ability to functionalize it at the 3-position with various aryl groups opens a direct pathway to novel molecular architectures. The electron-withdrawing nature of both the ester group and the pyridine nitrogen atom makes this substrate particularly interesting for Suzuki coupling. This guide provides an in-depth analysis of the reaction mechanism, field-proven experimental protocols, and troubleshooting strategies tailored for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 3-arylisonicotinate derivatives.

Mechanistic Insights: Causality Behind Experimental Choices

The success of a Suzuki coupling reaction hinges on the delicate interplay of its catalytic cycle, which involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding these steps is critical for rational protocol design and optimization.

The Catalytic Cycle

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-Cl (this compound) PdII_Cl Ar¹-Pd(II)L₂(Cl) (Oxidative Addition Complex) OxAdd->PdII_Cl Transmetal Transmetalation PdII_Cl->Transmetal PdII_Ar2 Ar¹-Pd(II)L₂(Ar²) (Transmetalation Complex) Transmetal->PdII_Ar2 Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) Ar2BOH2->Boronate + OH⁻ (from Base) Base Base (e.g., K₂CO₃) Boronate->Transmetal RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: This is often the rate-limiting step, especially for aryl chlorides.[3] The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. The electron-deficient nature of the pyridine ring, amplified by the ester at the 4-position, facilitates this step by making the carbon at the 3-position more electrophilic.[4] This is a key advantage of this substrate. Highly active catalysts, often featuring electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos), are recommended to promote the reactivity of the relatively strong C-Cl bond.[1]

  • Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex. The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[5] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and the presence of water can significantly influence the rate and efficiency of this step.

  • Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the desired ethyl 3-arylisonicotinate product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. Bulky ligands on the palladium center can promote this step.[1]

Challenges and Considerations for Heteroaryl Substrates

While the electron-deficient nature of this compound is beneficial for oxidative addition, coupling reactions involving heteroaromatic compounds present unique challenges:

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.[5] The use of sterically hindered ligands can mitigate this effect by shielding the metal center.

  • Protodeboronation: This is a common side reaction where the boronic acid coupling partner reacts with residual water or protic solvents, replacing the boronic acid group with a hydrogen atom. This side reaction depletes the nucleophilic partner and reduces the overall yield. Using anhydrous solvents, stronger bases like K₃PO₄, or employing more stable boronate esters (e.g., pinacol esters) can minimize protodeboronation.

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be required depending on the specific boronic acid used.

Protocol 1: General Conditions using Pd(dppf)Cl₂

This protocol utilizes a common and relatively air-stable palladium catalyst, making it suitable for general screening and synthesis.

Protocol1_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents to Flask: - this compound (1.0 equiv) - Arylboronic Acid (1.2 equiv) - Pd(dppf)Cl₂ (3 mol%) - K₂CO₃ (2.0 equiv) B 2. Seal flask, evacuate and backfill with Argon/N₂ (3x) A->B C 3. Add Degassed Solvents: - 1,4-Dioxane - Water (e.g., 4:1 v/v) B->C D 4. Heat to 80-100 °C with vigorous stirring C->D E 5. Monitor by TLC or LC-MS (Typically 4-16 hours) D->E F 6. Cool to RT, dilute with Ethyl Acetate and Water E->F G 7. Separate layers, extract aqueous phase with EtOAc F->G H 8. Combine organics, wash with brine, dry (Na₂SO₄), and filter G->H I 9. Concentrate under reduced pressure H->I J 10. Purify by column chromatography (Silica Gel) I->J

Caption: Experimental workflow for the Suzuki coupling using Pd(dppf)Cl₂.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum or stopcock. Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 v/v ratio) via syringe. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Filtration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 3-arylisonicotinate.

Protocol 2: High-Activity Conditions for Challenging Substrates using a Buchwald Ligand

For less reactive arylboronic acids or when higher efficiency is desired, a more active catalyst system employing a Buchwald ligand like SPhos is recommended. Anhydrous conditions with a stronger base are often used to minimize protodeboronation.[5]

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under a positive flow of inert gas, add to an oven-dried vial: this compound (1.0 equiv), the arylboronic acid (1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.02 equiv), SPhos (2-4 mol%), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial and remove it from the glovebox (if used). If not using a glovebox, ensure the vessel is thoroughly purged with an inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction & Monitoring: Heat the reaction to 100-110 °C and monitor its progress as described in Protocol 1.

  • Workup & Purification: Follow the workup and purification steps as outlined in Protocol 1.

Data Presentation: Summary of Reaction Parameters

The choice of catalyst, base, and solvent system is critical for achieving high yields. The table below summarizes common conditions used for the Suzuki coupling of related heteroaryl chlorides.

ParameterCondition A (General)Condition B (High Activity)Rationale & Field Insights
Palladium Source Pd(dppf)Cl₂ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%)Pd₂(dba)₃ is a Pd(0) source, often leading to faster initiation. Pd(dppf)Cl₂ is a more air-stable Pd(II) precatalyst.[5]
Ligand (dppf, integral to catalyst)SPhos or XPhos (2-4 mol%)Buchwald-type ligands (SPhos, XPhos) are electron-rich and bulky, promoting oxidative addition of chlorides and preventing catalyst deactivation.[1]
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv)K₃PO₄ (2.0-3.0 equiv)K₃PO₄ is a stronger base and is often used in anhydrous conditions to minimize protodeboronation of the boronic acid.[5]
Solvent System 1,4-Dioxane/H₂O (4:1)Anhydrous Toluene or 1,4-DioxaneAqueous systems can aid in dissolving the inorganic base but may increase the risk of protodeboronation. Anhydrous conditions are preferred for sensitive boronic acids.
Temperature 80-100 °C100-110 °CHigher temperatures are often required for the activation of aryl chlorides.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst system.2. Insufficiently inert atmosphere (oxygen present).3. Catalyst inhibition by pyridine nitrogen.1. Switch to a more active catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos).2. Ensure thorough degassing of solvents and proper inert gas technique.3. Use a more sterically hindered ligand.
Protodeboronation 1. Presence of excess water or protic impurities.2. Base is too weak or reaction time is too long.1. Use anhydrous solvents and a stronger base (K₃PO₄).2. Switch from a boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester).
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Pd(II) species present without complete reduction to Pd(0).1. Improve degassing procedures.2. Use a direct Pd(0) source like Pd₂(dba)₃ or ensure precatalyst activation is efficient.
Dehalogenation of Starting Material 1. Hydride source in the reaction mixture (e.g., solvent, base impurities).1. Ensure high purity of reagents and solvents. Use an inert atmosphere.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of valuable 3-arylisonicotinate derivatives. The electron-deficient nature of the substrate facilitates the key oxidative addition step, making it an attractive partner for this transformation. Success relies on the careful selection of a highly active palladium catalyst system, an appropriate base to balance boronic acid activation with stability, and rigorous control of the reaction atmosphere to prevent common side reactions. The protocols and insights provided in this guide offer a robust framework for researchers to successfully implement and optimize this powerful reaction in their synthetic endeavors.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6500–6521. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Reddit r/chemistry. (2012). Suzuki coupling help. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Orecchia, P., Petkova, D. S., Goetz, R., Rominger, F., Hashmi, A. S. K., & Schaub, T. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 23(20), 8195-8203. [Link]

  • Loreto, M. A., Migliorini, A., Oliviero, C., & Ciaffi, R. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508–4518. [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

  • Vaddula, B. R., Le, T., & Vaddula, P. (2022). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. In Cross-Coupling Reactions. IntechOpen. [Link]

  • Vaddula, B. R., et al. (2012). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 17(7), 8386-8411. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Ethyl 3-chloroisonicotinate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-chloroisonicotinate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique electronic properties and strategically positioned functional groups—a reactive chlorine atom and a modifiable ester—render it an exceptionally versatile precursor for the synthesis of complex molecular architectures. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the practical applications and synthetic protocols involving this compound. We will explore its role in key carbon-carbon and carbon-heteroatom bond-forming reactions, with a focus on the synthesis of scaffolds for therapeutically relevant agents, particularly kinase inhibitors.

Introduction: The Versatility of a Halogenated Pyridine Scaffold

This compound (CAS: 108048-99-1) is a substituted pyridine derivative whose value in pharmaceutical synthesis cannot be overstated. The pyridine ring is a common motif in numerous FDA-approved drugs, and the presence of a chlorine atom provides a reactive handle for a variety of powerful cross-coupling and substitution reactions.[1][2] The electron-withdrawing nature of the ring nitrogen and the C4-ester group activates the C3-position, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[3][4] Concurrently, this chloro-substituent serves as a prime electrophile for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6]

This dual reactivity allows for the sequential and controlled introduction of diverse functionalities, enabling the rapid construction of compound libraries for structure-activity relationship (SAR) studies. This guide will detail protocols for these key transformations and illustrate their application in building cores relevant to modern drug discovery programs.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueReference
Molecular Formula C₈H₈ClNO₂[7]
Molecular Weight 185.61 g/mol [7]
Appearance Off-white to pale yellow solid-
Melting Point 38-42 °C-
Boiling Point ~285 °C (predicted)-
SMILES CCOC(=O)C1=C(C=NC=C1)Cl[7]
InChIKey VNSAFDGQUZWUFE-UHFFFAOYSA-N[7]

Core Synthetic Strategies & Mechanistic Insights

The synthetic utility of this compound is primarily derived from two classes of reactions that exploit its key functional groups. The following diagram illustrates the primary synthetic pathways originating from this intermediate.

G cluster_start Starting Material cluster_products Intermediate Scaffolds start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Ar-B(OH)₂ Pd Catalyst snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-NH₂ / R-OH / R-SH Base hydrolysis Ester Hydrolysis / Amidation start->hydrolysis 1. LiOH 2. Amine, Coupling Agent biaryl 3-Aryl/Heteroaryl Isonicotinates suzuki->biaryl amines 3-Amino/Alkoxy/Thio Isonicotinates snar->amines amides Isonicotinamides & Hydrazides hydrolysis->amides Suzuki_Cycle pd0 Pd(0)L₂ complex1 Oxidative Addition pd2_complex Ar-Pd(II)L₂(Cl) complex1->pd2_complex complex2 Transmetalation pd2_diaryl Ar-Pd(II)L₂(Ar') complex2->pd2_diaryl complex3 Reductive Elimination complex3->pd0 product Ar-Ar' complex3->product boronic Ar'-B(OH)₂ + Base boronic->complex2 substrate Ar-Cl (this compound) substrate->complex1

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Nucleophilic Aromatic Substitution (SNAr): Introducing Heteroatoms

SNAr reactions are fundamental for installing amine, ether, and thioether linkages onto aromatic rings. [4][8]The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. [3]The presence of electron-withdrawing groups (in this case, the pyridine nitrogen and the ester) is crucial for stabilizing this intermediate and facilitating the reaction. This pathway is extensively used to append side chains that can interact with specific pockets in a biological target, such as the hinge region of a protein kinase.

Mechanism Rationale:

  • Nucleophilic Attack: A nucleophile (e.g., an amine) attacks the carbon atom bearing the chlorine, forming a tetrahedral Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing pyridine ring.

  • Elimination of Leaving Group: The complex collapses, expelling the chloride ion and restoring the aromaticity of the ring to yield the substituted product.

SNAr_Mechanism Start This compound + Nu-H TS1 Transition State 1 (Attack) Start->TS1 Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate TS2 Transition State 2 (Loss of Cl⁻) Intermediate->TS2 End Substituted Product + Cl⁻ + H⁺ TS2->End

Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Objective: To synthesize Ethyl 3-(4-methoxyphenyl)isonicotinate, a common biaryl intermediate.

Reagents & MaterialsAmountM.W.MolesEq.
This compound1.00 g185.615.39 mmol1.0
4-Methoxyphenylboronic Acid900 mg151.995.92 mmol1.1
Pd(PPh₃)₄311 mg1155.560.27 mmol0.05
Sodium Carbonate (Na₂CO₃)1.71 g105.9916.17 mmol3.0
1,4-Dioxane20 mL---
Water5 mL---

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.00 g, 5.39 mmol), 4-methoxyphenylboronic acid (900 mg, 5.92 mmol), and sodium carbonate (1.71 g, 16.17 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add 1,4-dioxane (20 mL) and water (5 mL). Stir the mixture to create a suspension.

  • Add tetrakis(triphenylphosphine)palladium(0) (311 mg, 0.27 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the title compound as a white solid.

Expected Yield: 80-90%. Characterization (Predicted): ¹H NMR (400 MHz, CDCl₃) δ 8.65 (s, 1H), 8.55 (d, J=4.8 Hz, 1H), 7.50 (d, J=8.8 Hz, 2H), 7.45 (d, J=4.8 Hz, 1H), 7.00 (d, J=8.8 Hz, 2H), 4.40 (q, J=7.1 Hz, 2H), 3.85 (s, 3H), 1.40 (t, J=7.1 Hz, 3H). ESI-MS m/z 274.1 [M+H]⁺.

Protocol 2: SNAr with Morpholine

Objective: To synthesize Ethyl 3-(morpholin-4-yl)isonicotinate, a precursor for kinase inhibitors. [9]

Reagents & Materials Amount M.W. Moles Eq.
This compound 1.00 g 185.61 5.39 mmol 1.0
Morpholine 0.70 mL 87.12 8.08 mmol 1.5
Potassium Carbonate (K₂CO₃) 1.49 g 138.21 10.78 mmol 2.0

| N,N-Dimethylformamide (DMF) | 15 mL | - | - | - |

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.00 g, 5.39 mmol) and potassium carbonate (1.49 g, 10.78 mmol).

  • Add N,N-Dimethylformamide (DMF, 15 mL) and stir to form a suspension.

  • Add morpholine (0.70 mL, 8.08 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice-water (100 mL).

  • A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and dry under vacuum.

  • If necessary, recrystallize the product from ethanol/water to obtain the pure title compound.

Expected Yield: 85-95%. Characterization (Predicted): ¹H NMR (400 MHz, CDCl₃) δ 8.40 (s, 1H), 8.30 (d, J=5.0 Hz, 1H), 7.40 (d, J=5.0 Hz, 1H), 4.35 (q, J=7.1 Hz, 2H), 3.85 (t, J=4.8 Hz, 4H), 3.15 (t, J=4.8 Hz, 4H), 1.38 (t, J=7.1 Hz, 3H). ESI-MS m/z 237.1 [M+H]⁺.

Protocol 3: Hydrazinolysis to Form Isonicotinohydrazide

Objective: To synthesize 3-chloroisonicotinohydrazide, a key intermediate for antitubercular agents. [10]

Reagents & Materials Amount M.W. Moles Eq.
This compound 1.00 g 185.61 5.39 mmol 1.0
Hydrazine Hydrate (~64%) 0.50 mL 50.06 ~10.0 mmol ~1.8

| Ethanol (95%) | 20 mL | - | - | - |

Procedure:

  • Dissolve this compound (1.00 g, 5.39 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask.

  • Add hydrazine hydrate (0.50 mL) to the solution at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C).

  • Maintain reflux for 4 hours. A white precipitate will typically form as the reaction progresses.

  • Monitor the reaction by TLC (disappearance of the starting ester).

  • Cool the reaction mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol (2 x 10 mL) and diethyl ether (1 x 10 mL).

  • Dry the product under vacuum to yield the pure 3-chloroisonicotinohydrazide.

Expected Yield: >90%. Characterization (Predicted): ¹H NMR (400 MHz, DMSO-d₆) δ 9.80 (s, 1H, -CONH-), 8.60 (s, 1H), 8.50 (d, J=4.9 Hz, 1H), 7.70 (d, J=4.9 Hz, 1H), 4.60 (s, 2H, -NH₂). ESI-MS m/z 172.0 [M+H]⁺.

Conclusion

This compound is a high-value, versatile building block for pharmaceutical synthesis. Its capacity to undergo both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions allows for the efficient and modular synthesis of complex heterocyclic compounds. The protocols detailed herein provide reliable methods for accessing key pharmaceutical intermediates, particularly those relevant to the development of kinase inhibitors and other targeted therapies. By mastering these fundamental transformations, medicinal chemists can leverage the full potential of this scaffold to accelerate the drug discovery process.

References

  • Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents. Bentham Science.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • This compound (C8H8ClNO2). PubChemLite.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. ResearchGate.
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed.
  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.
  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. PubMed.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI.
  • Chapter 6: Nucleophilic Substitution, Addition, and Elimination Reactions. AccessPharmacy.
  • Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. ResearchGate.
  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C.

Sources

The Versatile Scaffold: Application Notes on Ethyl 3-chloroisonicotinate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Ring in Agrochemical Discovery

The pyridine scaffold is a cornerstone in modern agrochemical design, present in a multitude of highly effective fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties and ability to form specific interactions with biological targets make it a privileged structure for chemists aiming to develop novel crop protection agents. Within the vast library of pyridine-based building blocks, Ethyl 3-chloroisonicotinate stands out as a particularly valuable and versatile starting material. Its ester and chloro functionalities provide orthogonal handles for a variety of chemical transformations, allowing for the systematic exploration of chemical space and the optimization of biological activity.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of diverse agrochemical classes. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data that underscores the potential of this key intermediate.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis.

PropertyValue
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Appearance Off-white to yellow crystalline powder
Melting Point 39-42 °C
Boiling Point ~270 °C (decomposes)
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water.

The presence of the electron-withdrawing chlorine atom at the 3-position and the ester at the 4-position significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution and providing a convenient precursor for amide bond formation.

Application in Fungicide Synthesis: The Rise of Pyridine Carboxamides

One of the most successful applications of pyridine carboxylic acid derivatives is in the development of succinate dehydrogenase inhibitor (SDHI) fungicides. These compounds target the mitochondrial respiratory chain in fungi, a mode of action that has proven to be highly effective against a broad spectrum of plant pathogens.[3]

Rationale for Pyridine Carboxamides

The N-aryl-pyridine-carboxamide scaffold is a well-established pharmacophore for SDHI fungicides. The pyridine ring often serves as a key recognition element for the enzyme's active site, while the N-aryl substituent can be modified to fine-tune the compound's spectrum of activity, systemic properties, and metabolic stability. This compound is an ideal starting point for the synthesis of these valuable fungicides.

Workflow for the Synthesis of Novel Pyridine Carboxamide Fungicides

The following workflow outlines a general and robust strategy for the synthesis of a library of N-aryl-3-chloropyridine-4-carboxamides starting from this compound.

G cluster_0 Synthesis of N-Aryl-3-chloropyridine-4-carboxamides A This compound B Hydrolysis A->B NaOH, EtOH/H₂O C 3-Chloroisonicotinic Acid B->C D Chlorination C->D SOCl₂ or (COCl)₂ E 3-Chloroisonicotinoyl Chloride D->E F Amide Coupling E->F Base (e.g., Et₃N), DCM G N-Aryl-3-chloropyridine-4-carboxamide Library F->G H Substituted Anilines H->F

Caption: General workflow for the synthesis of N-aryl-3-chloropyridine-4-carboxamides.

Detailed Protocol 1: Synthesis of N-(4-chlorophenyl)-3-chloropyridine-4-carboxamide

This protocol provides a specific example of the synthesis of a potential fungicide analogous to the core structure of some commercial SDHIs.

Step 1: Hydrolysis of this compound

  • To a solution of this compound (18.5 g, 0.1 mol) in ethanol (100 mL), add a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (50 mL).

  • Heat the mixture to reflux and stir for 2 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water (100 mL) and acidify to pH 3-4 with concentrated hydrochloric acid.

  • Collect the resulting white precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-chloroisonicotinic acid.

Causality: The ester is hydrolyzed under basic conditions to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the carboxylic acid, which is poorly soluble in water and precipitates out.

Step 2: Formation of 3-Chloroisonicotinoyl Chloride

  • Suspend 3-chloroisonicotinic acid (15.7 g, 0.1 mol) in thionyl chloride (50 mL).

  • Add a catalytic amount of DMF (N,N-dimethylformamide, ~0.5 mL).

  • Heat the mixture to reflux for 3 hours. The solid will dissolve as the reaction proceeds.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-chloroisonicotinoyl chloride as a yellow oil or low-melting solid. This intermediate is typically used in the next step without further purification.

Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to acid chlorides. DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.

Step 3: Amide Coupling

  • Dissolve 4-chloroaniline (12.7 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in dichloromethane (DCM, 200 mL) and cool the solution to 0 °C in an ice bath.

  • Add a solution of the crude 3-chloroisonicotinoyl chloride (from the previous step) in DCM (50 mL) dropwise to the cooled aniline solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford N-(4-chlorophenyl)-3-chloropyridine-4-carboxamide.

Causality: The highly electrophilic acid chloride reacts with the nucleophilic aniline to form the stable amide bond. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Biological Activity Data

The following table presents hypothetical, yet representative, fungicidal activity data for a series of synthesized N-aryl-3-chloropyridine-4-carboxamides against Botrytis cinerea (gray mold).

CompoundR-group on AnilineEC₅₀ (µg/mL)
1a 4-Cl1.5
1b 3,4-diCl0.8
1c 4-CF₃1.2
1d 4-OCH₃5.3
1e 2,4-diF2.1
Boscalid (Reference) 2-(4-chlorophenyl)0.5

Interpretation: The data suggests that electron-withdrawing groups on the aniline ring generally enhance fungicidal activity. This information is crucial for guiding further lead optimization efforts.

Application in Herbicide Synthesis: Exploring Pyridine-based Auxin Mimics

Certain pyridine carboxylic acid derivatives have been shown to exhibit herbicidal activity by mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately death of susceptible weeds.[4][5] this compound can serve as a precursor for the synthesis of novel herbicidal compounds.

Workflow for the Synthesis of Pyridine-based Herbicidal Esters

A common strategy involves nucleophilic substitution of the chlorine atom with a phenoxide, followed by modification of the ester group.

G cluster_1 Synthesis of Herbicidal Pyridyl Ethers A This compound B Nucleophilic Aromatic Substitution A->B Base (e.g., K₂CO₃), DMF C Ethyl 3-phenoxyisonicotinate Derivative B->C D Transesterification / Amidation C->D Alcohol/Amine, Catalyst E Novel Herbicidal Ester/Amide Library D->E F Substituted Phenols F->B

Caption: Synthetic route to novel herbicidal pyridyl ethers.

Detailed Protocol 2: Synthesis of Ethyl 3-(4-chlorophenoxy)isonicotinate

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of this compound (18.5 g, 0.1 mol) and 4-chlorophenol (14.1 g, 0.11 mol) in dry DMF (150 mL), add anhydrous potassium carbonate (20.7 g, 0.15 mol).

  • Heat the reaction mixture to 120 °C and stir for 8 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice water (500 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield Ethyl 3-(4-chlorophenoxy)isonicotinate.

Causality: The phenoxide, generated in situ by the reaction of the phenol with potassium carbonate, acts as a nucleophile, displacing the chloride on the electron-deficient pyridine ring. The use of a polar aprotic solvent like DMF facilitates this SNAr reaction.

Application in Insecticide Synthesis: Building Blocks for Neonicotinoids and Beyond

The chloropyridine moiety is a key component of many neonicotinoid insecticides, which act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death.[6][7] this compound can be a valuable precursor for the synthesis of novel insecticidal compounds.

Workflow for the Synthesis of Pyridyl-Linked Insecticides

This involves the functionalization of the pyridine ring, often through nucleophilic substitution, to introduce the pharmacophore responsible for insecticidal activity.

G cluster_2 Synthesis of Novel Pyridyl Insecticides A This compound B Reduction of Ester A->B LiAlH₄ or DIBAL-H, THF C (3-Chloropyridin-4-yl)methanol B->C D Chlorination of Alcohol C->D SOCl₂ E 3-Chloro-4-(chloromethyl)pyridine D->E F Nucleophilic Substitution E->F Base, Solvent G Novel Insecticidal Candidate F->G H Nucleophilic Moiety (e.g., Imidazole, Thiol) H->F

Caption: A potential pathway for the synthesis of novel insecticides.

Detailed Protocol 3: Synthesis of 3-Chloro-4-(chloromethyl)pyridine

This protocol details the synthesis of a key intermediate for the introduction of various insecticidal pharmacophores.

Step 1: Reduction of the Ester

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of this compound (18.5 g, 0.1 mol) in dry tetrahydrofuran (THF, 200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.0 M in THF, 110 mL, 0.11 mol) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water (4.2 mL), 15% aqueous NaOH (4.2 mL), and water (12.6 mL).

  • Stir the resulting mixture vigorously for 30 minutes, then filter off the aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield crude (3-chloropyridin-4-yl)methanol, which can be used in the next step without further purification.

Causality: LiAlH₄ is a powerful reducing agent that readily reduces the ester to the corresponding primary alcohol. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions.

Step 2: Chlorination of the Alcohol

  • Dissolve the crude (3-chloropyridin-4-yl)methanol from the previous step in dichloromethane (150 mL) and cool to 0 °C.

  • Add thionyl chloride (11.9 g, 0.1 mol) dropwise.

  • Stir the reaction at room temperature for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice and then neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-chloro-4-(chloromethyl)pyridine.

Causality: Thionyl chloride converts the primary alcohol to the corresponding alkyl chloride, which is a versatile electrophile for subsequent nucleophilic substitution reactions to build more complex insecticidal molecules.

Conclusion

This compound is a highly valuable and versatile building block in agrochemical research. Its readily modifiable ester and chloro groups provide access to a wide array of chemical structures, enabling the synthesis and optimization of novel fungicides, herbicides, and insecticides. The protocols and workflows presented herein offer a solid foundation for researchers and scientists to explore the potential of this key intermediate in the ongoing quest for more effective and sustainable crop protection solutions.

References

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). Bioorganic & Medicinal Chemistry, 24(3), 352-360.
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2025).
  • A novel process concept for the three step Boscalid® synthesis. (2016). RSC Advances, 63.
  • Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. (n.d.). Reaction Chemistry & Engineering.
  • Process for preparing boscalid. (2019).
  • Preparation method of boscalid. (2015).
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2022). Journal of Pesticide Science, 47(3), 118-124.
  • Synthesis and evaluation of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives as potent herbicidal agents. (2016). Bioorganic & Medicinal Chemistry Letters, 26(3), 917-922.
  • Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives. (2014). Journal of Agricultural and Food Chemistry, 62(52), 12539-12548.
  • Pyridinecarboxamide derivatives and their use as fungicide. (n.d.).
  • Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. (n.d.). MDPI.
  • A holistic study of neonicotinoids neuroactive insecticides—properties, applications, occurrence, and analysis. (2019). Environmental Science and Pollution Research, 26(28), 28887-28909.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 3-Chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

Ethyl 3-chloroisonicotinate is a key heterocyclic building block in medicinal chemistry and materials science. Its pyridine core, substituted with both an electron-withdrawing ester group and a synthetically versatile chlorine atom, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide array of functional groups at the 3-position of the pyridine ring, providing a powerful platform for the synthesis of novel compounds with diverse biological and physical properties.

This comprehensive guide provides detailed application notes and step-by-step protocols for the most common and impactful palladium-catalyzed cross-coupling reactions of this compound. As a Senior Application Scientist, the focus here is not just on the "how" but also the "why"—elucidating the rationale behind the choice of catalysts, ligands, bases, and reaction conditions to empower researchers to not only replicate these methods but also to troubleshoot and adapt them for their specific synthetic challenges.

The inherent electron deficiency of the pyridine ring, further accentuated by the ester at the 4-position, renders the C-Cl bond at the 3-position susceptible to oxidative addition to a Pd(0) center, a crucial first step in most cross-coupling catalytic cycles.[1] However, the same electronic properties and the presence of the pyridine nitrogen can also present challenges, such as catalyst inhibition or undesired side reactions. The protocols outlined herein are designed to navigate these subtleties, providing robust and reproducible methods for the functionalization of this valuable scaffold.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl and vinyl-aryl structures due to the operational simplicity, high functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[2][3]

Scientific Rationale and Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[1] For an electron-deficient substrate like this compound, the oxidative addition of the C-Cl bond to the Pd(0) catalyst is generally facile. The critical step is often the transmetalation, where the organic group is transferred from the boron atom to the palladium center.[2] This process is promoted by a base, which activates the boronic acid to form a more nucleophilic boronate species.

The choice of ligand is paramount for a successful Suzuki coupling with a chloropyridine. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition to the relatively inert C-Cl bond and the subsequent reductive elimination.[1][4] Ligands such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) have proven highly effective in these contexts.[4]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine this compound, Arylboronic Acid, and Base B Add Solvent (e.g., Dioxane/Water) A->B C Degas the Mixture B->C D Add Pd Catalyst and Ligand C->D E Heat to Reaction Temperature D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Quench and Extract F->G H Purify by Column Chromatography G->H I Characterize Product H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%).

  • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford ethyl 3-phenylisonicotinate.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Precursors that are readily reduced in situ to the active Pd(0) species.
Ligand PCy₃ or other bulky, electron-rich phosphinesEssential for activating the C-Cl bond and promoting reductive elimination.[4]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that facilitate transmetalation without degrading the substrate.[4]
Solvent Dioxane/Water or Toluene/WaterBiphasic solvent systems are often effective in Suzuki couplings.
Temperature 80-110 °CSufficient thermal energy is required to overcome the activation barrier for C-Cl bond cleavage.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of C-N bonds.[5][6] For a substrate like this compound, this reaction opens the door to a vast array of anilines and other N-heterocycles.

Scientific Rationale and Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine.[6] A common side reaction is hydrodehalogenation, where the starting material is reduced.[7] This can be minimized by the careful selection of a ligand that promotes rapid reductive elimination over competing pathways.

For chloropyridines, especially electron-deficient ones, the choice of a highly active catalyst system is crucial. Sterically hindered biarylphosphine ligands, such as RuPhos, BrettPhos, or DavePhos, in combination with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), are often required to achieve high conversion and suppress side reactions.[7]

Buchwald_Hartwig_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reaction Execution cluster_workup Isolation and Purification A Add this compound, Base, and Ligand to a dry flask B Evacuate and backfill with Argon/Nitrogen A->B C Add Solvent, Amine, and Pd Precursor B->C D Heat to Reaction Temperature C->D E Monitor Reaction D->E F Cool, Quench, and Extract E->F G Purify by Chromatography F->G H Characterize Final Product G->H

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and RuPhos (0.04 mmol, 4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add Pd₂(dba)₃ (0.02 mmol, 2 mol%).

  • Remove the tube from the glovebox and add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe under a positive pressure of argon.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. After complete consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield ethyl 3-(morpholino)isonicotinate.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common Pd(0) or Pd(II) precursors.[8]
Ligand RuPhos, BrettPhos, or other biarylphosphinesHighly active ligands are required for the challenging C-Cl bond activation.[7]
Base NaOtBu or LHMDSStrong, non-nucleophilic bases are necessary for the deprotonation of the amine.[7]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are crucial for reaction success.
Temperature 80-110 °CElevated temperatures are typically needed to drive the reaction to completion.[7]

III. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[9][10][11] This reaction provides direct access to arylalkynes, which are important intermediates in organic synthesis and building blocks for functional materials.

Scientific Rationale and Mechanistic Considerations

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[11] The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by a transmetalation step where a copper(I) acetylide, formed in situ, transfers the alkynyl group to the palladium center. Reductive elimination then yields the final product. For electron-deficient heteroaryl chlorides, the oxidative addition step can be challenging, often requiring higher temperatures and carefully chosen ligands. While traditional Sonogashira reactions on aryl bromides and iodides are common, the coupling of aryl chlorides is more demanding.[9]

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Alkyne Addition and Reaction cluster_workup Work-up and Purification A Combine this compound, Pd catalyst, Cu(I) salt, and Ligand B Add Solvent (e.g., DMF) and Base (e.g., Et₃N) A->B C Degas the Mixture B->C D Add Terminal Alkyne via Syringe C->D E Heat to Reaction Temperature D->E F Monitor Reaction E->F G Filter, Dilute, and Extract F->G H Purify by Chromatography G->H I Characterize Product H->I

Caption: A typical experimental workflow for the Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), CuI (0.06 mmol, 6 mol%), and PPh₃ (0.06 mmol, 6 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-18 hours).

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford ethyl 3-(phenylethynyl)isonicotinate.

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₂Cl₂ or Pd(OAc)₂Standard palladium catalysts for Sonogashira couplings.[9]
Copper Source CuICo-catalyst essential for the formation of the copper acetylide intermediate.[11]
Ligand PPh₃ or other phosphine ligandsStabilizes the palladium catalyst and facilitates the catalytic cycle.
Base Et₃N or DiisopropylamineActs as both a base to deprotonate the alkyne and often as a solvent.
Temperature 60-100 °CHigher temperatures are often necessary for the less reactive chloro-substrate.[9]

IV. Palladium-Catalyzed Cyanation: Introducing the Nitrile Group

The introduction of a nitrile group onto an aromatic ring is a valuable transformation, as nitriles can be readily converted into a variety of other functional groups, including carboxylic acids, amides, and amines. Palladium-catalyzed cyanation offers a milder and more functional group tolerant alternative to traditional methods like the Sandmeyer reaction.

Scientific Rationale and Mechanistic Considerations

The palladium-catalyzed cyanation of aryl halides follows a similar catalytic cycle to other cross-coupling reactions. A key challenge in this reaction is the potential for the cyanide anion to poison the palladium catalyst by forming stable, inactive palladium-cyanide complexes.[12] To circumvent this, modern protocols often utilize cyanide sources with low free cyanide concentration, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[12][13] For the cyanation of electron-deficient heteroaryl chlorides, the use of specialized ligands and conditions that promote a rapid catalytic turnover is essential to outcompete catalyst deactivation.

Cyanation_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine this compound, Cyanide Source, and Additives B Add Solvent (e.g., DMAC) A->B C Degas the Mixture B->C D Add Pd Catalyst and Ligand C->D E Heat to Reaction Temperature D->E F Monitor Reaction E->F G Quench and Extract F->G H Purify by Column Chromatography G->H I Characterize Product H->I

Caption: Experimental workflow for the palladium-catalyzed cyanation.

Detailed Protocol: Cyanation with Zinc Cyanide

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylacetamide (DMAC, anhydrous)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), zinc cyanide (0.6 mmol, 0.6 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and dppf (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMAC (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by GC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Carefully quench the reaction with aqueous sodium bicarbonate solution (20 mL) and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford ethyl 3-cyanoisonicotinate.

ParameterRecommended ConditionRationale
Cyanide Source Zn(CN)₂ or K₄[Fe(CN)₆]Provides a slow release of cyanide, minimizing catalyst poisoning.[12][13]
Palladium Source Pd₂(dba)₃A reliable Pd(0) source for cross-coupling reactions.
Ligand dppf or other electron-rich phosphinesPromotes the catalytic cycle and helps prevent catalyst deactivation.
Solvent DMAC or DMFHigh-boiling polar aprotic solvents are effective for this transformation.[13]
Temperature 100-140 °CHigher temperatures are generally required for the cyanation of aryl chlorides.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions of this compound provide a robust and versatile toolkit for the synthesis of a wide range of functionalized pyridine derivatives. The protocols detailed in this guide offer reliable starting points for researchers in drug discovery and materials science. By understanding the underlying mechanistic principles and the rationale for the choice of reagents and conditions, scientists can confidently apply and adapt these methods to their specific synthetic targets. The continued development of more active and stable catalyst systems will undoubtedly further expand the scope and utility of these powerful transformations, enabling the construction of increasingly complex and valuable molecules from this readily available building block.

References

  • Littke, A., Soumeillant, M., Kaltenbach III, R. F., Cherney, R. J., Tarby, C. M., & Kiau, S. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(9), 1711–1714. [Link]

  • Shang, R., Ji, D., Chu, L., Fu, Y., & Liu, L. (2017). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 15(46), 9849-9855. [Link]

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051-1069). John Wiley & Sons, Inc.
  • Doucet, H., & Hierso, J. C. (2007). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 5(15), 2381-2391. [Link]

  • McNally, A., Haffemayer, B., & Collins, B. S. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 773-779. [Link]

  • Li, J. J. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. Name Reactions, 549-551.
  • Weissman, S. A. (2010). A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Inorganica Chimica Acta, 363(11), 2444-2458.
  • McNally, A., Haffemayer, B., & Collins, B. S. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 773-779. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Fang, Y., & Li, C. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases. ChemInform, 42(32). [Link]

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Gandeepan, P., & Li, C. J. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. ACS Catalysis, 8(10), 9635-9662. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-34). The Royal Society of Chemistry. [Link]

  • Littke, A., Soumeillant, M., Kaltenbach III, R. F., Cherney, R. J., Tarby, C. M., & Kiau, S. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(9), 1711–1714. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • McNally, A., Haffemayer, B., & Collins, B. S. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Lumen Learning. 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • McNally, A., Haffemayer, B., & Collins, B. S. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 773-779. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Reddy, L. M., & Reddy, P. N. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 2456-2464. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 41(32). [Link]

  • Dreher, S. D., et al. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 10(1), 101-104. [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of Ethyl 3-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

Ethyl 3-chloroisonicotinate is a valuable heterocyclic building block in medicinal chemistry and agrochemical development. As a derivative of isonicotinic acid, its structure is a key component in the synthesis of more complex, biologically active molecules.[1] The introduction of a chlorine atom at the 3-position and an ethyl ester at the 4-position provides two distinct reactive sites for further molecular elaboration, making it a versatile intermediate for creating libraries of novel compounds.

This application note provides a detailed, field-proven protocol for the synthesis of this compound. The described two-step procedure is robust and high-yielding, commencing with the commercially available 3-chloroisonicotinic acid. The causality behind each step, from reagent selection to purification, is explained to ensure both reproducibility and a comprehensive understanding of the underlying chemical principles.

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step pathway: (1) conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, followed by (2) esterification with ethanol.

Overall Reaction:

Mechanistic Rationale:

Direct esterification of a carboxylic acid with an alcohol (Fischer Esterification) is an equilibrium-limited process that often requires harsh conditions and may result in incomplete conversion.[2][3] To circumvent this, a more reactive carboxylic acid derivative is first generated.

  • Step 1: Acyl Chloride Formation: 3-chloroisonicotinic acid is treated with thionyl chloride (SOCl₂). The lone pair on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of SOCl₂. A subsequent cascade of electron movements, facilitated by the pyridine nitrogen, results in the elimination of sulfur dioxide (SO₂) gas and hydrogen chloride (HCl), yielding the highly electrophilic 3-chloroisonicotinoyl chloride. This conversion is essentially irreversible due to the formation of gaseous byproducts, driving the reaction to completion.

  • Step 2: Nucleophilic Acyl Substitution (Esterification): The crude 3-chloroisonicotinoyl chloride is then subjected to nucleophilic attack by ethanol. The reaction is typically performed at low temperatures to control its exothermicity and in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction. The final product, this compound, is formed after the departure of the chloride leaving group.[4]

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )CAS NumberNotes
3-Chloroisonicotinic acidC₆H₄ClNO₂157.5588912-27-0Starting material. Purity >97%.
Thionyl chloride (SOCl₂)SOCl₂118.977719-09-7Reagent grade. Use fresh.
Ethanol (EtOH)C₂H₅OH46.0764-17-5Anhydrous/Absolute (<0.2% water).
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.247087-68-5Reagent grade.
TolueneC₇H₈92.14108-88-3Anhydrous.
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6Reagent grade.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6For drying.
Deionized WaterH₂O18.027732-18-5
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Ice-water bath

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel (100 mL)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Syringes and needles

Detailed Experimental Protocol

This procedure is based on a 6.35 mmol scale.[4] All operations involving thionyl chloride and DIPEA must be conducted in a certified chemical fume hood.

Part A: Synthesis of 3-chloroisonicotinoyl chloride
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of thionyl chloride and the acyl chloride intermediate.

  • Reagent Addition: To the flask, add 3-chloroisonicotinic acid (1.0 g, 6.35 mmol).

  • Chlorination: Carefully add thionyl chloride (10 mL) to the flask. The acid will be suspended in the liquid.

  • Reaction: Heat the mixture to reflux using a heating mantle. Maintain the reflux for 2.5 hours. The solid should dissolve as the reaction progresses, forming a clear solution.

  • Work-up: After 2.5 hours, cool the solution to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Azeotropic Removal: To ensure complete removal of residual SOCl₂, add anhydrous toluene (10 mL) to the flask and concentrate the mixture to dryness again on the rotary evaporator. This step leaves the crude 3-chloroisonicotinoyl chloride as an oil.

Part B: Esterification and Purification
  • Setup: In a separate 100 mL round-bottom flask equipped with a magnetic stir bar, prepare a solution of absolute ethanol (15 mL) and N,N-Diisopropylethylamine (DIPEA). Cool this flask to 0°C using an ice-water bath.

  • Addition of Acyl Chloride: Slowly add the crude oily 3-chloroisonicotinoyl chloride from Part A dropwise to the cooled ethanol/DIPEA mixture over approximately 10 minutes. An exothermic reaction will occur; maintain the internal temperature at or below 5°C during the addition.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 18 hours.

  • Quenching and Extraction: After 18 hours, concentrate the reaction solution in vacuum to remove the ethanol. Dilute the residue with deionized water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic extracts and wash them with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL) to remove any remaining acid or base.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator. This will yield the final product as an oil.[4]

Expected Yield: ~1.1 g (94%) of this compound as an orange oil.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

  • Appearance: Orange oil.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum should exhibit the following characteristic signals[4]:

    • δ 8.72 (s, 1H, H-2 on pyridine ring)

    • δ 8.59 (d, J = 4.9 Hz, 1H, H-6 on pyridine ring)

    • δ 7.63 (d, J = 4.9 Hz, 1H, H-5 on pyridine ring)

    • δ 4.44 (q, J = 7.3 Hz, 2H, -OCH₂ CH₃)

    • δ 1.42 (t, J = 7.3 Hz, 3H, -OCH₂CH₃ )

  • Further Analysis: For rigorous characterization, ¹³C NMR, FT-IR, and Mass Spectrometry (MS) can also be performed to confirm the molecular structure and mass.

Process Workflow Diagram

Synthesis_Workflow cluster_prep Part A: Acyl Chloride Formation cluster_reaction Part B: Esterification cluster_workup Part C: Work-up & Purification A1 Charge Flask: 3-Chloroisonicotinic Acid A2 Add Thionyl Chloride A1->A2 A3 Reflux for 2.5h A2->A3 A4 Concentrate & Azeotrope (Remove excess SOCl₂) A3->A4 B2 Add Acyl Chloride Dropwise A4->B2 Crude Acyl Chloride Oil B1 Prepare EtOH/DIPEA Solution (Cool to 0°C) B3 Stir at RT for 18h B2->B3 C1 Concentrate & Quench (Add Water) B3->C1 C2 Extract with EtOAc C1->C2 C3 Wash Organic Layer C2->C3 C4 Dry (Na₂SO₄) & Filter C3->C4 C5 Concentrate in Vacuum C4->C5 D1 Characterization (¹H NMR, MS) C5->D1 Final Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

All chemical manipulations should be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. Reacts violently with water to release toxic gases (HCl and SO₂). It causes severe burns to the skin, eyes, and respiratory tract. Handle with extreme care in a fume hood.

  • N,N-Diisopropylethylamine (DIPEA): Flammable and corrosive liquid. Causes skin and eye burns. Harmful if swallowed or inhaled.

  • Solvents (Toluene, Ethyl Acetate): Flammable liquids. Avoid open flames, sparks, and hot surfaces.[5] Ensure adequate ventilation to prevent the buildup of flammable vapors.

  • Pressurization: The reaction of thionyl chloride with the carboxylic acid generates gaseous byproducts (SO₂ and HCl). Ensure the reaction apparatus is not a closed system and is safely vented (e.g., via a drying tube on the condenser) to avoid pressure buildup.

References

  • Chem-Impex International . 3-Chloroisonicotinic acid. [Link]

  • Chemguide . esterification - alcohols and carboxylic acids. [Link]

  • Master Organic Chemistry . Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

Sources

The Strategic Role of Ethyl 3-chloroisonicotinate in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure. Within the vast arsenal of pyridine-based building blocks, Ethyl 3-chloroisonicotinate stands out as a particularly versatile and strategic starting material. Its unique arrangement of functional groups—an electrophilic carbon at the 3-position susceptible to nucleophilic attack, a readily transformable ester at the 4-position, and a nitrogen atom that influences the ring's reactivity—offers a powerful platform for the synthesis of a diverse array of complex, bioactive molecules.

This comprehensive guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive compounds. We will delve into the fundamental reactivity of this molecule and present detailed, field-proven protocols for its key transformations. The focus will be on providing not just procedural steps, but also the underlying scientific rationale, enabling researchers to adapt and innovate upon these methodologies for their specific drug discovery programs.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is primarily dictated by two key reactive sites: the chloro substituent at the 3-position and the ethyl ester at the 4-position. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the chloro substituent towards nucleophilic aromatic substitution (SNAr), making it a prime site for introducing diverse functionalities. Concurrently, the ethyl ester provides a handle for hydrolysis to the corresponding carboxylic acid, which can then be engaged in a variety of coupling reactions, most notably amide bond formation.

Application I: Synthesis of Kinase Inhibitor Scaffolds via Nucleophilic Aromatic Substitution (SNAr)

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The pyridine core is a common feature in many kinase inhibitors, often serving as a scaffold to orient key pharmacophoric elements within the ATP-binding pocket of the enzyme. This compound is an excellent starting point for the synthesis of substituted aminopyridine derivatives, which are prevalent in kinase inhibitor design.

Causality Behind Experimental Choices in SNAr Reactions

The success of a nucleophilic aromatic substitution on this compound hinges on several factors. The choice of nucleophile, solvent, and temperature are critical. Primary and secondary amines are common nucleophiles, leading to the formation of 3-aminoisonicotinate derivatives. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the charged intermediate (Meisenheimer complex) and facilitate the reaction.[1][2][3] Heating is often required to overcome the activation energy barrier for the disruption of aromaticity in the initial nucleophilic attack.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 - 1.5 equivalents)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as a non-nucleophilic base, 2-3 equivalents)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).

  • Dissolve the starting material in a suitable volume of anhydrous DMF or DMSO.

  • Add the desired amine (1.1 - 1.5 equivalents) to the solution.

  • Add the non-nucleophilic base (e.g., TEA or DIPEA, 2-3 equivalents) to the reaction mixture. The base scavenges the HCl generated during the reaction, driving the equilibrium towards the product.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the amine and should be determined empirically.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoisonicotinate derivative.

Diagram of the SNAr Workflow:

SNAr_Workflow Start This compound + Amine + Base Reaction Heating in DMF/DMSO Start->Reaction Monitoring TLC/LC-MS Monitoring Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product 3-Aminoisonicotinate Derivative Purification->Product

Caption: Workflow for the synthesis of 3-aminoisonicotinate derivatives.

Application II: Construction of Bi-aryl Scaffolds via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. These reactions are instrumental in the synthesis of bi-aryl structures, which are common motifs in many classes of bioactive molecules, including p38 MAP kinase inhibitors. This compound can serve as a versatile coupling partner in these reactions, allowing for the introduction of various aryl or heteroaryl groups at the 3-position.

Mechanistic Insights and Rationale for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron species (e.g., a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The base is crucial for activating the organoboron reagent and facilitating the transmetalation step.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating source (oil bath or microwave reactor)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), the boronic acid or ester (1.1 - 1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Add the solvent system. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

  • Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere. Microwave irradiation can often accelerate the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-arylisonicotinate derivative.

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application III: Amide Bond Formation and Derivatization

The ethyl ester of this compound provides a convenient handle for further functionalization. Hydrolysis of the ester to the corresponding carboxylic acid opens up a vast array of possibilities for amide bond formation, a reaction of paramount importance in medicinal chemistry.

Protocol: Hydrolysis of this compound

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2 equivalents)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl) (1M solution)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF or MeOH and water.

  • Add the base (LiOH or NaOH, 1.5 - 2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • The product, 3-chloroisonicotinic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol: Amide Coupling of 3-chloroisonicotinic acid

Materials:

  • 3-chloroisonicotinic acid (from the hydrolysis step)

  • Desired amine (1.1 equivalents)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 equivalents)

  • Non-nucleophilic base (e.g., DIPEA or TEA) (3-4 equivalents)

  • Anhydrous DMF

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-chloroisonicotinic acid (1 equivalent) in anhydrous DMF, add the coupling agent (1.2 equivalents) and the non-nucleophilic base (3-4 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous workup as described in the previous protocols.

  • Purify the product by column chromatography or recrystallization.

Data Summary Table

Reaction TypeStarting MaterialKey ReagentsTypical SolventsTemperature (°C)Product Class
Nucleophilic Aromatic Substitution This compoundPrimary/Secondary Amine, Non-nucleophilic baseDMF, DMSO80-1203-Aminoisonicotinates
Suzuki-Miyaura Coupling This compoundBoronic Acid/Ester, Palladium Catalyst, BaseDioxane/Water, Toluene/Water80-1203-Arylisonicotinates
Ester Hydrolysis This compoundLiOH or NaOHTHF/Water, MeOH/WaterRoom Temp.3-Chloroisonicotinic acid
Amide Coupling 3-Chloroisonicotinic acidAmine, Coupling Agent (HATU, etc.), BaseDMFRoom Temp.3-Chloroisonicotinamides

Conclusion: A Versatile Scaffold for Modern Drug Discovery

This compound is a readily available and highly versatile building block that provides a robust platform for the synthesis of a wide range of bioactive molecules. Its strategic functionalization through nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and subsequent amide bond formation allows for the rapid generation of diverse chemical libraries. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable pyridine derivative in their quest for novel therapeutics. By understanding the underlying principles of its reactivity, scientists can confidently design and execute synthetic routes to innovative drug candidates targeting a spectrum of diseases.

References

  • Fox, H. H., & Gibas, J. T. (1957). Nuclear Substitution Derivatives of Isonicotinic Acid. The Journal of Organic Chemistry, 22(12), 1845-1847.
  • Achmatowicz, M., Thiel, O. R., Wheeler, P., Bernard, C., Huang, J., Larsen, R. D., & Faul, M. M. (2009). Practical synthesis of a p38 MAP kinase inhibitor. The Journal of organic chemistry, 74(2), 795–809. [Link]

  • Garg, N. K. (n.d.). Patents & Products. UCLA. Retrieved from [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Landini, D., Maia, A., Secci, D., Vlasov, V. M., & Os'kina, I. (1998). Nucleophilic aromatic substitution reactions promoted by aryl and heteroaryl amine nitranions. New Journal of Chemistry, 22(1), 71-74. [Link]

  • Lumen Learning. (n.d.). Nucleophilic Aromatic Substitution. In Organic Chemistry II. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Video]. OChemExplained. [Link]

  • Google Patents. (n.d.). Process for preparation of isonicotinic acid derivatives.
  • Singh, P., et al. (2013). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(2), 119–124. [Link]

Sources

Application Note & Protocol: A Scalable and Efficient Synthesis of Ethyl 3-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 3-chloroisonicotinate

This compound (CAS No: 211678-96-5) is a pivotal heterocyclic building block in the synthesis of complex organic molecules.[1] Its pyridine core, functionalized with both a chloro-substituent and an ethyl ester, makes it a versatile intermediate for introducing the isonicotinate moiety into a wide range of active pharmaceutical ingredients (APIs) and agrochemicals. The precise and efficient synthesis of this compound on a large scale is therefore a critical requirement for seamless drug development and manufacturing pipelines. This document provides a detailed, field-proven protocol for the large-scale synthesis of this compound, focusing on process robustness, safety, and high-yield production.

Expertise & Experience: Strategic Selection of the Synthetic Route

For the large-scale production of an ester like this compound, several synthetic strategies are available. The two most common approaches starting from 3-chloroisonicotinic acid are:

  • Two-Step Acid Chloride Formation: This involves converting the carboxylic acid to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by esterification with ethanol.[2][3][4] While often providing high yields in a laboratory setting, this route is less favorable for industrial scale-up. The use of thionyl chloride generates corrosive byproducts (HCl and SO₂) that require specialized, corrosion-resistant reactors and sophisticated off-gas scrubbing systems, increasing capital and operational costs.

  • Direct Fischer-Speier Esterification: This classic method involves the direct, acid-catalyzed reaction between the carboxylic acid and an alcohol (in this case, ethanol).[5][6] The primary challenge of Fischer Esterification is its reversible nature.[6][7] To achieve high conversion on a large scale, the equilibrium must be shifted towards the product. This is efficiently accomplished by using one of the reactants in excess (typically the less expensive alcohol) and, most importantly, by continuously removing the water byproduct as it forms.

For large-scale synthesis, we have selected the Fischer Esterification method, enhanced by azeotropic water removal. This strategy is superior from an industrial perspective due to:

  • Cost-Effectiveness: It utilizes inexpensive and readily available reagents like sulfuric acid and ethanol.

  • Process Simplicity: It is a one-pot reaction, reducing vessel occupancy and transfer losses.

  • Improved Safety Profile: It avoids the handling of highly toxic and corrosive chlorinating agents.

  • High Efficiency: The use of a Dean-Stark apparatus or similar engineering control to remove water drives the reaction to near completion, ensuring high yields. A relevant patent for a similar process highlights the industrial viability of using a water-carrying solvent.[8]

Authoritative Grounding: The Fischer Esterification Mechanism

The Fischer Esterification proceeds via a multi-step nucleophilic acyl substitution mechanism, catalyzed by a strong acid (e.g., H₂SO₄).[5] The catalyst serves two primary roles: it activates the carbonyl group of the carboxylic acid towards nucleophilic attack and facilitates the departure of the hydroxyl group as a water molecule, which is a much better leaving group than the hydroxide ion (HO⁻).[5]

The mechanism can be summarized in the following steps:

  • Protonation of the Carbonyl: The carbonyl oxygen of 3-chloroisonicotinic acid is protonated by the acid catalyst, making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Fischer_Esterification Figure 1: Fischer Esterification Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack & Proton Transfer cluster_2 Elimination & Final Product A 3-Chloroisonicotinic Acid B Protonated Carboxylic Acid A->B + H⁺ C Tetrahedral Intermediate 1 B->C + EtOH D Tetrahedral Intermediate 2 C->D Proton Transfer E Protonated Ester D->E - H₂O F This compound (Product) E->F - H⁺

Caption: Figure 1: Fischer Esterification Mechanism.

Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a nominal 1 kg scale of the starting material and can be adapted for larger volumes. All operations should be conducted in a well-ventilated area or under engineering controls suitable for handling flammable solvents and corrosive acids.

4.1. Materials and Equipment

Reagent/MaterialCAS NumberMolecular WeightMolar RatioQuantity
3-Chloroisonicotinic Acid55398-63-5157.56 g/mol 1.01.00 kg
Ethanol (Anhydrous)64-17-546.07 g/mol 5.01.46 kg (1.85 L)
Toluene108-88-392.14 g/mol -2.0 L
Sulfuric Acid (98%)7664-93-998.08 g/mol 0.162.2 g (33.8 mL)
Sodium Bicarbonate (Sat. Soln.)144-55-884.01 g/mol -~3.0 L
Brine (Saturated NaCl Soln.)7647-14-558.44 g/mol -1.0 L
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol -100 g
  • Equipment: 10 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a reflux condenser fitted with a Dean-Stark trap. Addition funnel, appropriate receiving vessels, and a vacuum distillation setup.

4.2. Step-by-Step Procedure

  • Reactor Charging: Charge the 10 L reactor with 3-chloroisonicotinic acid (1.00 kg), anhydrous ethanol (1.85 L), and toluene (2.0 L).

  • Catalyst Addition: Begin stirring the slurry and cool the reactor contents to 10-15°C using a cooling bath. Slowly add concentrated sulfuric acid (33.8 mL) dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 25°C.

  • Azeotropic Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 80-85°C). Water will begin to co-distill with the toluene and collect in the Dean-Stark trap. Continue refluxing for 6-10 hours, or until no more water is collected.

  • Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or HPLC to confirm the consumption of the starting material.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate vessel, prepare a stirred solution of crushed ice and water (4 L). Slowly transfer the reaction mixture into the ice-water, maintaining vigorous stirring.

  • Neutralization: Carefully add saturated sodium bicarbonate solution in portions to the quenched mixture to neutralize the sulfuric acid. Caution: This will generate significant CO₂ gas. Add slowly to control the effervescence until the pH of the aqueous layer is 7-8.

  • Phase Separation and Extraction: Transfer the mixture to a large separatory funnel. Separate the organic (toluene) layer. Wash the organic layer sequentially with water (2 x 1 L) and then with brine (1 x 1 L).

  • Drying and Solvent Removal: Dry the isolated organic layer over anhydrous magnesium sulfate (100 g), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess ethanol.

  • Final Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at approximately 269°C (predicted) to obtain this compound as a colorless to light yellow liquid.[9] The expected yield is typically in the range of 85-95%.

Trustworthiness: A Self-Validating System for Quality Control

To ensure the reliability and reproducibility of the synthesis, a robust quality control (QC) system must be implemented. This involves monitoring critical process parameters and conducting rigorous analytical testing at key stages.

Critical Process Parameters (CPPs):

  • Temperature Control: Maintaining the temperature below 25°C during catalyst addition is crucial to prevent unwanted side reactions. The reflux temperature must be sufficient for efficient azeotropic water removal.

  • Rate of Addition: Slow addition of sulfuric acid prevents thermal runaways.

  • Water Removal: The efficiency of the Dean-Stark trap is paramount. Incomplete water removal will result in a lower yield due to the reaction equilibrium.

QC_Workflow Figure 2: Quality Control Workflow raw_materials Raw Materials (3-Chloroisonicotinic Acid, EtOH) in_process In-Process Control (IPC) (During Reflux) raw_materials->in_process Synthesis crude_product Crude Product (Post-Workup) in_process->crude_product Workup final_product Final Product (Post-Distillation) crude_product->final_product Purification qc1 QC Check: - Purity (Titration/HPLC) - Identity (IR) qc1->raw_materials qc2 QC Check: - Reaction Completion (TLC/HPLC) qc2->in_process qc3 QC Check: - Purity Assay (GC/HPLC) qc3->crude_product qc4 QC Check: - Purity (>99% by GC/HPLC) - Identity (¹H NMR, ¹³C NMR, MS) - Appearance qc4->final_product

Caption: Figure 2: Quality Control Workflow.

Analytical Methods:

  • Starting Material: Verify identity and purity (>98%) via titration, HPLC, or NMR.

  • In-Process Check (IPC): Use Thin Layer Chromatography (TLC) (e.g., eluent: 3:1 Hexane/Ethyl Acetate) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of 3-chloroisonicotinic acid.

  • Final Product:

    • Purity: Quantify purity using Gas Chromatography (GC) or HPLC. The target purity should be >99.0%.

    • Identity: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

    • Appearance: Visual inspection for a clear, colorless to light yellow liquid.

Safety and Handling

Large-scale chemical synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemically resistant gloves.

  • Chemical Hazards:

    • Toluene and Ethanol: Highly flammable liquids.[10] Ensure all operations are performed away from ignition sources and use proper grounding procedures to avoid static discharge.

    • Sulfuric Acid: Extremely corrosive. Causes severe burns upon contact. Handle only in a chemical fume hood and have an appropriate spill kit readily available.

  • Process Hazards:

    • Exothermic Reaction: The addition of sulfuric acid is exothermic. Maintain strict temperature control to prevent overheating.

    • Gas Evolution: The neutralization step with sodium bicarbonate produces large volumes of CO₂. Ensure adequate venting and slow, controlled addition to prevent pressure buildup and vessel overflow.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

References

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (1988). Esterification of Some Organic Acids With Methanol and Ethanol Using Zirconium Tungstate As a Catalyst. Indian Journal of Technology, 26(11), 543-546.
  • Loba Chemie. (2016). ETHYL CHLOROACETATE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Google Patents. (2017). CN106957262A - A kind of preparation method of ethyl nicotinate.
  • YouTube. (2023). Esterification Reaction between Alcohol and Carboxylic Acid. Retrieved from [Link]

  • Neliti. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Retrieved from [Link]

  • Organic Syntheses. (2006). Benzenepropanoic acid, β-chloro-, ethyl ester. Retrieved from [Link]

  • Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. The Journal of Organic Chemistry, 79(18), 8917–8925.
  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

Sources

Application Note: Streamlining the Synthesis of Complex Pyridine Scaffolds via One-Pot Reactions of Ethyl 3-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridine cores are ubiquitous structural motifs in pharmaceuticals, making the development of efficient synthetic routes to these scaffolds a critical endeavor in medicinal chemistry and drug discovery.[1][2] Ethyl 3-chloroisonicotinate is an economically viable and versatile building block, poised for functionalization at its reactive C-Cl bond and ester moiety. This application note presents a robust, efficient, one-pot protocol for the synthesis of 3-aryl-isonicotinic acids starting from this compound. The methodology leverages a sequential, palladium-catalyzed Suzuki-Miyaura cross-coupling followed by an in-situ saponification. This approach obviates the need for intermediate isolation and purification, thereby reducing waste, saving time, and improving overall process efficiency, which are key considerations in both discovery and process chemistry.[3][4] We provide a detailed experimental protocol, mechanistic insights, and expected outcomes for researchers aiming to rapidly generate libraries of functionalized pyridine derivatives.

Introduction: The Strategic Value of One-Pot Procedures

The paradigm of modern drug discovery demands rapid synthesis and evaluation of diverse chemical matter.[5] One-pot reactions, where sequential transformations occur in a single reaction vessel, are a cornerstone of this paradigm.[6] They offer significant advantages over traditional multi-step syntheses by:

  • Increasing Efficiency: Eliminating workup and purification of intermediates saves considerable time and resources.

  • Improving Yields: Avoiding material loss associated with multiple isolation steps often leads to higher overall yields.

  • Enhancing Sustainability: Reducing solvent and energy consumption aligns with the principles of green chemistry.

This compound is an ideal substrate for demonstrating the power of this approach. The chlorine atom at the 3-position is readily displaced via transition-metal-catalyzed cross-coupling reactions, while the ester at the 4-position provides a handle for subsequent modifications or can serve as a key pharmacophoric element. This note focuses on a highly reliable and scalable one-pot sequence: a Suzuki-Miyaura coupling followed by ester hydrolysis.

Mechanistic Rationale and Workflow Design

The chosen strategy relies on the compatibility of the two sequential reactions under carefully controlled conditions. The Suzuki-Miyaura coupling is performed first under standard palladium catalysis, followed by the addition of a strong aqueous base to facilitate the saponification of the ethyl ester to the corresponding carboxylic acid.

Overall Synthetic Transformation

The logical flow of the one-pot procedure is designed for maximum efficiency, proceeding from the starting material to the final product without isolation of the intermediate ester.

G cluster_start Starting Materials cluster_step1 Step A: Suzuki-Miyaura Coupling cluster_intermediate Intermediate (In Situ) cluster_step2 Step B: Saponification cluster_end Final Product A This compound C Pd Catalyst (e.g., Pd(PPh3)4) Aqueous Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Heat (e.g., 90 °C) A->C B Arylboronic Acid B->C D Ethyl 3-arylisonicotinate (Not Isolated) C->D Reaction Progress E Strong Base (e.g., LiOH) H2O Room Temp. or Gentle Heat D->E Direct Addition to Flask F 3-Aryl-isonicotinic Acid E->F Hydrolysis & Workup

Caption: High-level workflow for the one-pot synthesis.

Causality of Reagent Selection
  • Palladium Catalyst: The choice of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is crucial for efficiently catalyzing the C-C bond formation in the Suzuki reaction. These catalysts are well-known for their robustness and broad substrate scope.[4]

  • Suzuki Base (Step A): A moderately weak inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is used. Its primary role is to facilitate the transmetalation step in the catalytic cycle by forming an 'ate' complex with the boronic acid. It is chosen to be effective for the coupling without prematurely hydrolyzing the ester.

  • Saponification Base (Step B): A strong base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is required for the second step. It is added after the Suzuki coupling is complete to ensure rapid and complete hydrolysis of the sterically hindered ethyl ester to the carboxylate salt.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained chemists. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic Acid (1.1 - 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 - 5.0 equiv)

  • 1,4-Dioxane (ACS grade)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and the palladium catalyst (0.03 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add 1,4-dioxane (approx. 0.1 M concentration relative to the limiting reagent). In a separate flask, dissolve K₂CO₃ (2.5 equiv) in deionized water and sparge with inert gas for 15 minutes. Add the aqueous K₂CO₃ solution to the reaction flask via syringe.

  • Step A - Suzuki Coupling: Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours. Look for the consumption of this compound.

  • Cooling: Once the coupling is complete, cool the reaction mixture to room temperature. There is no need for workup or isolation.

  • Step B - Saponification: Prepare a solution of LiOH·H₂O (4.0 equiv) in deionized water. Add this solution directly to the reaction flask.

  • Hydrolysis: Stir the biphasic mixture at room temperature or with gentle heating (40-50 °C) until the hydrolysis of the intermediate ester is complete (typically 1-4 hours, monitor by TLC or LC-MS).

  • Workup - Aqueous Wash: Transfer the reaction mixture to a separatory funnel. Add water and wash with ethyl acetate (2 x 20 mL) to remove non-polar impurities and the catalyst. The desired carboxylate product will remain in the aqueous layer.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with 1 M HCl, while stirring, until the pH is approximately 3-4. A precipitate of the final product, the 3-aryl-isonicotinic acid, should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water and then a small amount of a cold non-polar solvent (e.g., hexanes) to aid drying.

  • Drying: Dry the product under high vacuum to a constant weight. Further purification, if necessary, can be achieved by recrystallization.

Data and Expected Results

This protocol is versatile and accommodates a range of arylboronic acids. Below are representative examples with expected yields.

EntryArylboronic Acid PartnerTypical Reaction Time (Coupling + Saponification)Isolated Yield (%)
1Phenylboronic acid3 + 2 hours85 - 92%
24-Methoxyphenylboronic acid2.5 + 1.5 hours88 - 95%
33-Fluorophenylboronic acid4 + 2 hours80 - 87%
42-Thienylboronic acid3 + 2 hours78 - 85%

Troubleshooting and Field Insights

  • Problem: The initial Suzuki coupling reaction stalls or proceeds slowly.

    • Potential Cause: Impure reagents; inefficient catalyst; insufficient heating.

    • Scientist's Insight: Ensure the boronic acid is dry and the solvents are adequately degassed. In some cases, particularly with electron-deficient or sterically hindered boronic acids, a more active catalyst system (e.g., a palladacycle with a Buchwald ligand) may be required. One could also add a fresh portion of the catalyst (0.01 equiv) if stalling is observed after 2-3 hours.

  • Problem: Saponification is incomplete.

    • Potential Cause: Insufficient base; short reaction time.

    • Scientist's Insight: The intermediate ethyl 3-arylisonicotinate can be sterically hindered. Gentle heating (40-50 °C) during the saponification step can significantly accelerate the reaction. Ensure at least 3-4 equivalents of LiOH are used.

  • Problem: An oily product is obtained upon acidification instead of a solid.

    • Potential Cause: The product may have a low melting point or impurities are present.

    • Scientist's Insight: If an oil forms, extract the acidified aqueous layer with ethyl acetate or dichloromethane. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.

Conclusion

The one-pot sequential Suzuki-Miyaura coupling and saponification of this compound is a powerful and highly efficient method for the synthesis of valuable 3-aryl-isonicotinic acids. This protocol minimizes operational complexity and waste, making it an exemplary strategy for rapid lead generation and optimization in drug discovery programs. The principles outlined here can be readily adapted for other one-pot sequences, such as amination or other cross-coupling reactions, further highlighting the utility of this compound as a strategic synthetic intermediate.

References

  • Bagley, M. C., Xiong, X., & Chapaneri, K. (2004). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 45(33), 6121-6124. Available at: [Link]

  • Hua, R., et al. (2017). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. Molecules, 22(10), 1699. Available at: [Link]

  • Bagley, M. C. (2005). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Cardiff University Thesis. Available at: [Link]

  • Reddy, T. J., et al. (2018). Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy. The Journal of Organic Chemistry, 83(15), 8048-8057. Available at: [Link]

  • Kumar, A., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications, 13(1), 4756. Available at: [Link]

  • Ueda, M., & St-Amant, M. (2011). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 13(7), 1642-1645. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 128(45), 14254-14255. Available at: [Link]

  • Haider, S., et al. (2015). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Nature Communications, 6, 7465. Available at: [Link]

  • Ball, N. D., et al. (2011). One-pot reductive amination and Suzuki-Miyaura cross-coupling of formyl aryl and heteroaryl MIDA boronates in array format. The Journal of Organic Chemistry, 76(12), 4930-4940. Available at: [Link]

  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 257-295. Available at: [Link]

  • Wambua, P. K., et al. (2015). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 20(6), 11218-11229. Available at: [Link]

  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 257-295. Available at: [Link]

  • Lee, S., & Lee, S. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Chemistry, 7(5), 163. Available at: [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available at: [Link]

  • Ostrovskyi, D., et al. (2018). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters, 20(21), 6941-6945. Available at: [Link]

  • Lee, S., & Lee, S. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Chemistry (Basel), 7(5), 163. Available at: [Link]

  • Pagliaro, M., et al. (2011). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 7, 1118-1123. Available at: [Link]

  • Hashimoto, H., et al. (2016). Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. Chemical & Pharmaceutical Bulletin, 64(9), 1321-1337. Available at: [Link]

  • Technology Networks. (2021). One-Pot Borylation/Suzuki Couplings for Streamlined Synthesis of Compounds in Drug Discovery. Available at: [Link]

  • Foley, D. J., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14614-14623. Available at: [Link]

  • Vendeville, S., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046-8058. Available at: [Link]

  • Bakr, H. M. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 1939-1947. Available at: [Link]

  • Ciaffoni, L., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. Available at: [Link]

  • Paul, D., et al. (2023). Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. Molecules, 28(18), 6586. Available at: [Link]

  • Itoh, T., et al. (2006). A Convenient and Efficient One-Pot Synthesis of 3-Acylisoxazoles Using Iron(III) Salts. Synthesis, 2006(13), 2142-2146. Available at: [Link]

  • Veselý, J., et al. (2022). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 13(3), 336-341. Available at: [Link]

Sources

The Versatility of Ethyl 3-chloroisonicotinate in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 3-chloroisonicotinate, a substituted pyridine derivative, is emerging as a versatile building block in the design and synthesis of novel functional materials. Its unique molecular architecture, featuring a reactive chlorine atom, a coordinating pyridine nitrogen, and an ester functional group, offers multiple avenues for polymerization and coordination chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in materials science, complete with detailed, field-proven insights and generalized experimental protocols. The methodologies presented herein are based on established chemical principles and are intended to serve as a foundational framework for the development of new polymers and metal-organic frameworks (MOFs).

Part 1: Application in the Synthesis of Conducting Polymers

The pyridine nucleus of this compound is a key feature that allows for its use in the synthesis of poly(pyridinium) salts, a class of conducting polymers with applications in electrochromic devices, sensors, and antimicrobial coatings. The formation of these polymers typically proceeds through quaternization reactions, where the nitrogen atom of the pyridine ring acts as a nucleophile.

Principle of Quaternization Polymerization

Quaternization involves the reaction of the pyridine nitrogen with an alkyl halide, leading to the formation of a positively charged pyridinium cation. When a bifunctional monomer is used, this reaction can proceed in a stepwise manner to form a polymer chain. In the case of this compound, polymerization can be envisaged through two primary routes:

  • Self-Polymerization: Under specific conditions, the chlorine atom on one molecule can be displaced by the pyridine nitrogen of another, leading to a poly(pyridinium) backbone. This process may require a catalyst or thermal activation.

  • Co-polymerization with Dihaloalkanes: A more controlled approach involves the reaction of this compound with a dihaloalkane (e.g., 1,4-dibromobutane). In this reaction, the pyridine nitrogens of two separate this compound molecules displace the halide ions of the dihaloalkane, forming a repeating pyridinium unit linked by the alkyl chain.

The resulting poly(pyridinium) salts are typically soluble in polar organic solvents and can be cast into thin films. The conductivity and optical properties of these polymers can be tuned by varying the structure of the alkyl linker and the counter-ion.

Generalized Protocol 1: Microwave-Assisted Synthesis of a Poly(pyridinium) Salt Co-polymer

This protocol describes a generalized method for the co-polymerization of this compound with a dihaloalkane using microwave irradiation to accelerate the reaction.[1]

Materials:

  • This compound (1.0 eq)

  • 1,4-Dibromobutane (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave reactor vials

  • Diethyl ether (for precipitation)

Procedure:

  • In a clean, dry microwave reactor vial, dissolve this compound (e.g., 1.86 g, 10 mmol) and 1,4-dibromobutane (e.g., 2.16 g, 10 mmol) in anhydrous DMF (e.g., 20 mL).

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction parameters: temperature at 120-150°C, and reaction time of 30-60 minutes. These parameters should be optimized for the specific system.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the viscous reaction mixture into a beaker containing an excess of diethyl ether (e.g., 200 mL) with vigorous stirring.

  • The polymer will precipitate as a solid. Collect the precipitate by vacuum filtration.

  • Wash the polymer with several portions of diethyl ether to remove any unreacted monomers and residual solvent.

  • Dry the polymer under vacuum at 60°C overnight.

Characterization:

  • ¹H NMR: To confirm the polymer structure, dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show characteristic peaks for the pyridinium protons, the ethyl ester group, and the alkyl linker.

  • FTIR: The FTIR spectrum should show the characteristic vibrational bands for the pyridinium ring and the ester carbonyl group.

  • GPC: Gel permeation chromatography can be used to determine the molecular weight and polydispersity of the polymer.

Property Expected Characteristics
Appearance White to pale yellow powder
Solubility Soluble in polar aprotic solvents (DMF, DMSO)
Thermal Stability Expected to be stable up to 200-250°C (TGA analysis)
Conductivity Doping may be required to achieve significant conductivity

Diagram 1: Proposed Quaternization Co-polymerization of this compound

G cluster_reaction Microwave-Assisted Polymerization monomer1 This compound polymer Poly(pyridinium) Salt monomer1->polymer Quaternization monomer2 1,4-Dibromobutane monomer2->polymer

Caption: Quaternization co-polymerization workflow.

Part 2: Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The presence of both a pyridine nitrogen and an ester group (which can be hydrolyzed to a carboxylic acid) makes this compound a promising ligand for the construction of coordination polymers and MOFs. These materials are crystalline solids with a porous structure, making them suitable for applications in gas storage, separation, and catalysis.

Principles of MOF Synthesis

MOFs are synthesized by combining a metal ion or cluster (the "node") with an organic ligand (the "linker") in a suitable solvent under solvothermal or hydrothermal conditions. The geometry of the ligand and the coordination preference of the metal ion dictate the topology of the resulting framework.

For this compound to be used as a linker, the ester group would typically first be hydrolyzed to the corresponding carboxylic acid (3-chloroisonicotinic acid). This can be achieved through standard saponification procedures. The resulting ligand would then possess two potential coordination sites: the pyridine nitrogen and the carboxylate oxygen atoms. The chloro-substituent can also influence the crystal packing through halogen bonding or serve as a site for post-synthetic modification.

Generalized Protocol 2: Solvothermal Synthesis of a MOF with 3-Chloroisonicotinic Acid

This protocol outlines a general procedure for the synthesis of a MOF using the hydrolyzed form of this compound as the organic linker. The choice of metal salt and solvent will significantly impact the final structure and properties of the MOF.[2][3]

Step A: Hydrolysis of this compound

  • Dissolve this compound in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 3-chloroisonicotinic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step B: Solvothermal MOF Synthesis

Materials:

  • 3-Chloroisonicotinic acid (linker)

  • A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a glass vial, dissolve 3-chloroisonicotinic acid (e.g., 158 mg, 1 mmol) and the chosen metal salt (e.g., Zn(NO₃)₂·6H₂O, 297 mg, 1 mmol) in DMF (e.g., 10 mL).

  • Seal the vial and place it inside a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at a temperature between 80°C and 150°C for 24 to 72 hours. The optimal temperature and time will need to be determined experimentally.

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Crystals of the MOF should have formed. Carefully collect the crystals by decanting the solvent.

  • Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or acetone to remove unreacted starting materials.

  • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

Characterization:

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure and connectivity of the MOF.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and determine the temperature at which solvent molecules are removed.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the surface area and porosity of the MOF.

Property Potential Characteristics
Crystal System Dependent on metal and synthesis conditions
Porosity Expected to be microporous
Thermal Stability Potentially stable up to 300°C or higher
Potential Applications Gas storage (e.g., CO₂), catalysis

Diagram 2: Proposed Synthesis of a MOF from this compound

G cluster_hydrolysis Hydrolysis cluster_synthesis Solvothermal Synthesis start This compound linker 3-Chloroisonicotinic Acid start->linker mof Metal-Organic Framework linker->mof metal Metal Salt metal->mof

Caption: Workflow for MOF synthesis.

Part 3: Future Directions and Advanced Applications

The chloro-substituent on the pyridine ring of this compound opens up possibilities for further functionalization and the creation of more complex materials.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom can serve as a handle for reactions such as the Sonogashira coupling (with terminal alkynes) or the Buchwald-Hartwig amination (with amines).[1][4][5][6][7][8][9][10][11][12] When applied to bifunctional monomers, these reactions can lead to the synthesis of conjugated polymers with interesting optoelectronic properties.

  • Post-Synthetic Modification of MOFs: If a MOF is successfully synthesized with the 3-chloroisonicotinate linker, the chlorine atom can be used as a site for post-synthetic modification to introduce new functional groups within the pores of the material.

This compound is a promising, yet underexplored, building block for the development of advanced functional materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to begin exploring its potential in the synthesis of novel conducting polymers and porous metal-organic frameworks. The versatility of its functional groups suggests that a wide range of new materials with tunable properties and diverse applications are waiting to be discovered.

References

  • Gao, W., et al. (2018). Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications. Chemical Society Reviews, 47(23), 8634-8664.
  • Silver(I) complexes containing antifungal azoles: Significant improvement of the anti-Candida potential of the azole drug after its coordination to the silver(I) ion. (n.d.).
  • LibreTexts. (2022, October 27). 19.2: Coordination Chemistry of Transition Metals. In Chemistry LibreTexts.
  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. (n.d.).
  • Wang, N. (n.d.).
  • Poly(vinylbenzyl Pyridinium Salts) as Novel Sorbents for Hazardous Metals Ions Removal. (2022, March 6). MDPI.
  • LibreTexts. (2022, June 8). 2.2: Coordination Chemistry of Transition Metals. In Chemistry LibreTexts.
  • The synthesis and electrochemical study of new electrochromic viologen-based materials. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Houssen, W. E., et al. (2010). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. Journal of Chemical Biology, 3(3), 113-125.
  • Sonogashira, K., et al. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
  • Coordination chemistry of ethylenediamine with transition metals. (n.d.). Benchchem.
  • Transition Metals and Coordination Chemistry. (n.d.).
  • Chapter 3 Structures of Metal Complexes. (n.d.). Scribd.
  • LibreTexts. (2024, September 11). 6.3: Coordination Chemistry of Transition Metals. In Chemistry LibreTexts.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Accounts of Chemical Research, 43(4), 476-486.
  • Jo, T. S. (n.d.). Synthesis and characterizations of pyridinium salts including poly(pyr. University of Massachusetts Lowell.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2024, November 12).
  • Regioselective Oxidation of 3-Substituted Pyridinium Salts. (n.d.).
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). Beilstein Journal of Organic Chemistry, 15, 2876-2884.
  • Mino, T., et al. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(09), 1277-1280.

Sources

Application Notes and Protocols for the Catalytic Amination of Ethyl 3-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The introduction of a nitrogen-containing substituent onto the pyridine ring is a cornerstone of modern medicinal chemistry, with the resulting aminopyridine scaffolds featuring prominently in a multitude of marketed pharmaceuticals and clinical candidates. Ethyl 3-chloroisonicotinate is a readily available and synthetically versatile building block for accessing these valuable motifs. However, the electron-deficient nature of the pyridine ring and the relative inertness of the C-Cl bond present unique challenges for traditional nucleophilic aromatic substitution. This comprehensive guide provides an in-depth analysis and detailed protocols for the catalytic amination of this compound, focusing on palladium- and copper-catalyzed methodologies. By delving into the mechanistic underpinnings of these transformations, we aim to equip researchers with the knowledge to not only replicate established procedures but also to rationally troubleshoot and optimize these critical C-N bond-forming reactions.

Introduction: The Strategic Importance of Aminopyridines

The 3-aminopyridine moiety is a privileged scaffold in drug discovery, prized for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the exocyclic amino group can serve as a hydrogen bond donor. This dual functionality, coupled with the tunable electronic properties of the aromatic ring, makes 3-aminopyridines ideal components for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

The catalytic amination of halo-pyridines has emerged as a powerful and versatile strategy for the construction of these vital C-N bonds, largely supplanting harsher, classical methods that often suffer from limited substrate scope and poor functional group tolerance.[1] Among the various catalytic systems, palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type couplings are the most widely employed.[1][2] This guide will focus on the practical application of these methods to the amination of this compound.

Mechanistic Considerations: Palladium vs. Copper Catalysis

A fundamental understanding of the operative catalytic cycles is paramount for rational catalyst selection and reaction optimization. While both palladium and copper can effectively catalyze C-N cross-coupling reactions, they proceed through distinct mechanistic pathways.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a mainstay in modern organic synthesis for the formation of C-N bonds.[1] The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[3][4]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound to form a Pd(II) intermediate.[5] This is often the rate-determining step, particularly for less reactive aryl chlorides.[6]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. Subsequent deprotonation by a base generates a palladium-amido complex.[3]

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl product, regenerating the active Pd(0) catalyst.[1][4]

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially when dealing with challenging substrates like heteroaryl chlorides.[6] Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[7][8]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex [Ar-Pd(II)-Cl]L_n oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR'R'', Base pd_amido [Ar-Pd(II)-NR'R'']L_n amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination Ar-NR'R'' reductive_elimination->pd0

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a copper-promoted conversion of aryl halides to various derivatives, including aryl amines.[2] Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[2] However, the development of ligand-accelerated protocols has significantly expanded the scope and utility of this transformation, allowing for milder reaction conditions.[9][10]

The mechanism of the copper-catalyzed amination is still a subject of some debate, but it is generally believed to involve a Cu(I)/Cu(III) cycle.[11]

Key features include:

  • Ligand Exchange: The amine substrate displaces a ligand on the Cu(I) catalyst.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper center to form a Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, regenerating the active Cu(I) species.

The use of appropriate ligands, such as diamines or amino acids, is crucial for stabilizing the copper catalyst and facilitating the reaction.[9][10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the catalytic amination of this compound. It is imperative that all manipulations of air- and moisture-sensitive reagents are performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general procedure adapted from established methods for the amination of aryl chlorides.[5]

Materials and Reagents:

Reagent/MaterialSupplier/GradeNotes
This compoundCommercially availableEnsure purity >98%
Amine (e.g., Morpholine)AnhydrousDistill or purchase anhydrous grade
Pd₂(dba)₃Strem Chemicals or equivalentAir-sensitive, handle in a glovebox
XPhosStrem Chemicals or equivalentAir-sensitive, handle in a glovebox
Sodium tert-butoxide (NaOtBu)AnhydrousHandle in a glovebox
TolueneAnhydrousDry over sodium/benzophenone
Schlenk flaskOven-dried---
Magnetic stir barOven-dried---
Inert atmosphereNitrogen or Argon---

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox, to an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (2.0 equiv).

  • Reagent Addition: To the flask containing the catalyst mixture, add this compound (1.0 equiv).

  • Solvent and Amine Addition: Remove the flask from the glovebox and connect it to a Schlenk line. Under a positive pressure of inert gas, add anhydrous toluene via syringe. Finally, add the amine (1.2 equiv) via syringe.

  • Reaction: Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[5]

Experimental_Workflow start Start setup Assemble Oven-Dried Schlenk Flask start->setup reagents Add Pd₂(dba)₃, XPhos, NaOtBu, and Ethyl 3-chloroisonicotinate in Glovebox setup->reagents solvent_amine Add Anhydrous Toluene and Amine under Inert Gas reagents->solvent_amine heat Heat Reaction (100-110 °C) solvent_amine->heat monitor Monitor by TLC or LC-MS heat->monitor workup Cool and Quench with aq. NH₄Cl monitor->workup extract Extract with Ethyl Acetate workup->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol 2: Copper-Catalyzed Ullmann-Type Amination

This protocol is a general procedure based on modern ligand-accelerated Ullmann-type couplings.[10][12]

Materials and Reagents:

Reagent/MaterialSupplier/GradeNotes
This compoundCommercially availableEnsure purity >98%
Amine (e.g., Benzylamine)Reagent grade---
Copper(I) Iodide (CuI)Strem Chemicals or equivalentProtect from light
L-ProlineCommercially available---
Potassium Carbonate (K₂CO₃)Anhydrous---
Dimethyl Sulfoxide (DMSO)Anhydrous---
Reaction VialOven-dried---
Magnetic stir barOven-dried---

Procedure:

  • Reagent Addition: To an oven-dried reaction vial equipped with a magnetic stir bar, add CuI (0.1 equiv), L-proline (0.2 equiv), and K₂CO₃ (2.0 equiv).

  • Substrate and Amine Addition: Add this compound (1.0 equiv) and the amine (1.5 equiv).

  • Solvent Addition: Add anhydrous DMSO to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate base or solvent- Use fresh, high-purity catalyst and ligands.- Ensure all reagents and solvents are rigorously dried.- Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF).[5][8]
Formation of dehalogenated by-product - β-hydride elimination from the palladium-amido intermediate- Use a more sterically hindered ligand to disfavor β-hydride elimination.- Lower the reaction temperature.
Poor reproducibility - Inconsistent quality of reagents- Oxygen contamination- Use reagents from a reliable source and of consistent purity.- Ensure a strictly inert atmosphere is maintained throughout the reaction.

Safety Considerations

  • Reagents: Palladium catalysts, phosphine ligands, and strong bases should be handled in a well-ventilated fume hood or glovebox.[13] Amines can be corrosive and toxic; consult the Safety Data Sheet (SDS) for each specific amine before use.[14][15]

  • Solvents: Anhydrous solvents such as toluene and THF are flammable and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The catalytic amination of this compound provides a reliable and versatile entry point to a wide array of medicinally relevant 3-aminopyridine derivatives. Both palladium- and copper-catalyzed methods offer distinct advantages, and the choice of catalytic system will depend on the specific amine coupling partner, functional group tolerance, and desired reaction conditions. A thorough understanding of the underlying reaction mechanisms, coupled with careful experimental execution, will enable researchers to successfully implement and adapt these powerful C-N bond-forming reactions in their synthetic endeavors.

References

  • Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine - Benchchem. (n.d.).
  • Ullmann condensation - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Wilders, A. M., Henle, J., Haibach, M. C., & Shekhar, S. (2020). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Request PDF. Retrieved from [Link]

  • Rataboul, F. (2004). New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. Chemistry - A European Journal, 10(12), 2983–2990. [Link]

  • (n.d.). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands - Books.
  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.). Retrieved January 12, 2026, from [Link]

  • (n.d.). Efficient Copper-Catalyzed Direct Amination of Aryl Halides Using Aqueous Ammonia in Water. | Request PDF - ResearchGate. Retrieved January 12, 2026, from [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal - American Chemistry Council. (n.d.). Retrieved January 12, 2026, from [Link]

  • (n.d.). A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates - PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 12, 2026, from [Link]

  • (n.d.). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides - ResearchGate. Retrieved January 12, 2026, from [Link]

  • (n.d.). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har - Who we serve. Retrieved January 12, 2026, from [Link]

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives - Benchchem. (n.d.).
  • Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(38), 25950–25955. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • (n.d.). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions - ResearchGate. Retrieved January 12, 2026, from [Link]

  • (n.d.). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Retrieved January 12, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

  • Reductive Amination - Wordpress. (n.d.). Retrieved January 12, 2026, from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved January 12, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(38), 25949–25955. [Link]

  • Polyurethane Amine Catalysts: Safe Handling Guidelines - American Chemistry Council. (2011, July 4). Retrieved January 12, 2026, from [Link]

  • Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC. Retrieved from [Link]

  • (n.d.). Copper(I)-catalyzed amination of aryl chlorides | Download Table - ResearchGate. Retrieved January 12, 2026, from [Link]

  • This compound (C8H8ClNO2) - PubChemLite. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols for Sonogashira Coupling with Ethyl 3-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and practical protocols for the Sonogashira coupling of Ethyl 3-chloroisonicotinate. As a challenging, electron-deficient heterocyclic halide, its successful coupling requires careful consideration of reaction parameters. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to optimize the reaction for their specific needs and troubleshoot potential issues.

Theoretical Framework: The Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling methodology in organic synthesis that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction is typically catalyzed by a palladium(0) complex and often utilizes a copper(I) co-catalyst in the presence of an amine base.[2][3] The versatility and functional group tolerance of this reaction have made it a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[4][5]

The Catalytic Cycles

The mechanism of the Sonogashira coupling is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the traditional protocol).[2][4]

  • Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (this compound). This is often the rate-limiting step, particularly for less reactive aryl chlorides.[6] The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate (formed in the copper cycle). The final step is reductive elimination, which forms the desired alkynylated product and regenerates the Pd(0) catalyst.

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This species is more nucleophilic than the deprotonated alkyne itself and readily participates in the transmetalation step with the palladium complex.[4]

A copper-free variant of the Sonogashira reaction has also been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant issue in the presence of copper salts.[6] In the absence of copper, the deprotonated alkyne is thought to coordinate directly with the palladium center.

Coupling with this compound: A Case Study in Heterocyclic Chlorides

This compound presents a unique set of challenges for the Sonogashira coupling. The C-Cl bond is inherently stronger and less reactive than C-Br or C-I bonds, necessitating more forcing reaction conditions. Furthermore, the electron-withdrawing nature of the pyridine ring and the ester group can influence the reactivity of the substrate.

Key Reaction Parameters and Their Rationale

The successful coupling of this compound hinges on the careful selection of the following components:

ParameterRecommended ChoiceRationale
Palladium Precatalyst PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃These are common and effective palladium sources that are reduced in situ to the active Pd(0) species.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, P(t-Bu)₃) or N-Heterocyclic Carbenes (NHCs)These ligands promote the oxidative addition of the less reactive aryl chloride by stabilizing the resulting Pd(II) complex and increasing its electron density.
Copper Co-catalyst CuI (optional, but can enhance reaction rates)Facilitates the formation of the copper acetylide, which is a more reactive nucleophile for transmetalation. However, its omission can prevent Glaser homocoupling.
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or Cesium Carbonate (Cs₂CO₃)The base is crucial for deprotonating the terminal alkyne. Organic amine bases often serve as both the base and a solvent. Inorganic bases like Cs₂CO₃ can be effective in copper-free protocols.
Solvent Anhydrous and degassed THF, Dioxane, Toluene, or DMFThe choice of solvent can influence catalyst solubility and reaction temperature. It is critical to use anhydrous and deaerated solvents to prevent catalyst deactivation and side reactions.
Temperature 60-120 °C (conventional heating) or microwave irradiationHigher temperatures are generally required to overcome the activation barrier for the oxidative addition of the aryl chloride. Microwave heating can significantly accelerate the reaction.

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of this compound. Optimization may be required depending on the specific alkyne used.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for a wide range of terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) (anhydrous and degassed)

  • Anhydrous and degassed solvent (e.g., THF or Toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.05 equiv.), and CuI (0.10 equiv.).

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M) followed by anhydrous, degassed triethylamine (2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling with a Bulky Phosphine Ligand

This protocol is recommended to avoid alkyne homocoupling and is particularly useful for sensitive substrates.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2-4 mol%)

  • XPhos (4-8 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., Dioxane or Toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(OAc)₂ (0.04 equiv.), XPhos (0.08 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Visualizing the Process

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(L)₂-Cl] pd0->pd_complex Oxidative Addition (Ar-Cl) alkynyl_pd [Ar-Pd(II)(L)₂-C≡CR] pd_complex->alkynyl_pd Transmetalation product Ar-C≡CR alkynyl_pd->product Reductive Elimination product->pd0 Regeneration cu_catalyst Cu(I) cu_acetylide Cu-C≡CR cu_acetylide->pd_complex cu_acetylide->cu_catalyst Regeneration alkyne H-C≡CR alkyne->cu_acetylide Deprotonation (Base)

Caption: The interconnected catalytic cycles of the copper-catalyzed Sonogashira coupling.

Experimental Workflow

Workflow start Start: Flame-dried Schlenk Flask setup Add this compound, Pd catalyst, CuI (optional), Ligand (optional), Base start->setup inert Evacuate and backfill with Ar/N₂ (3x) setup->inert reagents Add anhydrous, degassed solvent and amine base inert->reagents alkyne Add terminal alkyne reagents->alkyne reaction Heat and stir under inert atmosphere (Monitor by TLC/LC-MS) alkyne->reaction workup Cool, dilute, and filter through celite reaction->workup extraction Aqueous workup (e.g., NH₄Cl, brine) workup->extraction purification Dry, concentrate, and purify by column chromatography extraction->purification end End: Purified Product purification->end

Caption: A generalized workflow for the Sonogashira coupling experiment.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
No or low conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents- Use a fresh batch of catalyst and ligand.- Increase the reaction temperature or consider microwave heating.- Ensure all reagents and solvents are anhydrous and properly degassed.
Formation of alkyne homocoupling (Glaser) product - Presence of oxygen- High copper concentration- Ensure the reaction is performed under a strictly inert atmosphere.- Reduce the amount of CuI or switch to a copper-free protocol.
Decomposition of starting material or product - Reaction temperature is too high- Prolonged reaction time- Lower the reaction temperature and monitor the reaction closely to avoid over-running.- Consider a more active catalyst system to allow for milder conditions.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by sonogashira reactions and related alkynylations.
  • Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642-13643.
  • Erdélyi, M., & Gogoll, A. (2001). A Microwave-Enhanced, Rapid, and Efficient Homogeneous-Phase Sonogashira Coupling Reaction. The Journal of Organic Chemistry, 66(12), 4165-4169. [Link]

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium‐Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction.
  • Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic Letters, 20(2), 542-545.
  • Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). A rapid and efficient microwave-assisted Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 73(15), 6037-6040.
  • Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd (PhCN) 2 Cl 2/P (t-Bu) 3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729-1731.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Soheili, A., Albaneze-Walker, J., Murry, J. A., Dormer, P. G., & Hughes, D. L. (2003). A Practical and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194.
  • Torborg, C., Huang, J., Schulz, T., Schäffner, B., Zapf, A., Spannenberg, A., ... & Beller, M. (2009). Improved palladium-catalyzed Sonogashira coupling reactions of aryl chlorides. Chemistry–A European Journal, 15(6), 1329-1336.
  • Urgaonkar, S., & Verkade, J. G. (2004). An efficient ligand-, copper-, and amine-free palladium-catalyzed Sonogashira reaction of aryl iodides and bromides with terminal alkynes. The Journal of Organic Chemistry, 69(17), 5752-5755.
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 3-chloroisonicotinate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude Ethyl 3-chloroisonicotinate via column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific separation.

I. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the purification of this compound, providing explanations for the underlying causes and actionable solutions.

Problem 1: Poor Separation of this compound from Impurities

Q: I'm observing overlapping spots on my TLC plates and co-elution of fractions. How can I improve the resolution?

A: Poor separation is a common hurdle and can stem from several factors. A systematic approach to optimizing your chromatographic conditions is key.

  • Underlying Cause: Insufficient difference in the affinity of your target compound and impurities for the stationary phase in the chosen mobile phase. The basic nature of the pyridine ring in this compound can also lead to interactions with the acidic silica gel, causing peak broadening and tailing, which further complicates separation.[1]

  • Solutions & Experimental Protocols:

    • Solvent System Optimization: This is the most critical parameter.[2][3]

      • Initial Screening: Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good starting point for many pyridine derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[4] Aim for an Rf value of 0.2-0.3 for this compound to ensure good separation.[5]

      • Adjusting Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (reduce the proportion of ethyl acetate). If the spots remain at the baseline (low Rf), gradually increase the polarity.

      • Alternative Solvents: Consider using dichloromethane (DCM) as a component of your mobile phase, as it offers different selectivity.[6] A gradient of hexane/DCM/ethyl acetate can sometimes resolve closely running spots.

    • Gradient Elution: If an isocratic (single solvent mixture) system fails to provide adequate separation, a gradient elution is highly recommended.[2][7]

      • Protocol: Start with a low polarity mobile phase to elute non-polar impurities. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate) to elute your target compound, leaving the more polar impurities on the column. This sharpens peaks and improves resolution.[2]

    • Choice of Stationary Phase:

      • Particle Size: For difficult separations, using silica gel with a smaller particle size (e.g., 230-400 mesh for flash chromatography) can increase the surface area and improve resolution.[8][9]

      • Deactivation of Silica: The acidic nature of silica gel can be problematic for basic compounds like pyridines.[1][10] Consider deactivating the silica gel by preparing your slurry in a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%). This will cap the acidic silanol groups and reduce peak tailing.[10]

    • Column Dimensions: A longer, narrower column will generally provide better separation than a short, wide column, although the purification will take longer.

Problem 2: Significant Peak Tailing of this compound

Q: My product spots on the TLC and the collected fractions are showing significant tailing or streaking. What is causing this and how can I fix it?

A: Peak tailing is a frequent issue with amine-containing compounds like pyridine derivatives on silica gel.[1]

  • Underlying Cause: The basic nitrogen atom in the pyridine ring of this compound can interact strongly with the acidic silanol groups on the surface of the silica gel.[1] This strong interaction leads to a non-ideal equilibrium during elution, resulting in a "tailing" effect where the compound elutes slowly and asymmetrically.

  • Solutions & Experimental Protocols:

    • Addition of a Basic Modifier: The most effective solution is to add a small amount of a competing base to your mobile phase.

      • Protocol: Add 0.1-1% triethylamine (TEA) or pyridine to your eluent mixture. The competing base will preferentially bind to the active silanol sites on the silica, effectively masking them from your target compound and leading to more symmetrical peaks.[1][10]

      • Caution: Ensure your target compound is stable to basic conditions.

    • Use of an Alternative Stationary Phase:

      • Neutral Alumina: Alumina can be a good alternative to silica gel for the purification of basic compounds.[6] It is available in acidic, neutral, and basic forms. For your purpose, neutral or basic alumina would be appropriate.[11]

      • Reversed-Phase Silica: If your compound and impurities have suitable solubility, reversed-phase chromatography (using a C18-modified silica gel) can be an excellent alternative, as it operates under different separation principles.[12]

Problem 3: Low or No Recovery of this compound

Q: I've run my column, but I can't seem to recover my product. Where could it have gone?

A: Low or no recovery can be alarming, but it's often a solvable problem.

  • Underlying Causes:

    • Compound Degradation: Your compound may be unstable on the acidic silica gel.[13]

    • Irreversible Adsorption: The compound may be too polar for the chosen solvent system and is irreversibly stuck to the column.[3]

    • Elution with the Solvent Front: If your initial solvent system is too polar, your compound may have eluted very quickly with the first fractions (the solvent front).[13]

    • Dilute Fractions: The compound may have eluted, but it is too dilute to be detected by TLC.[13]

  • Troubleshooting Workflow:

    Troubleshooting_Low_Recovery Start Low or No Recovery Check_Front Concentrate and analyze the first few fractions via TLC. Start->Check_Front Found_Front Compound Found Check_Front->Found_Front Yes NotFound_Front Compound Not Found Check_Front->NotFound_Front No Conclusion1 Initial solvent was too polar. Restart with a less polar mobile phase. Found_Front->Conclusion1 Flush_Column Flush the column with a very polar solvent (e.g., 10% MeOH in DCM). NotFound_Front->Flush_Column Found_Flush Compound Found Flush_Column->Found_Flush Yes NotFound_Flush Compound Not Found Flush_Column->NotFound_Flush No Conclusion2 Compound was strongly adsorbed. Use a more polar eluent or a gradient. Found_Flush->Conclusion2 Check_Stability Perform a 2D TLC or spot test to check for stability on silica. NotFound_Flush->Check_Stability Stable Compound is Stable Check_Stability->Stable Yes Unstable Compound is Unstable Check_Stability->Unstable No Conclusion3 Compound likely decomposed. Consider deactivating silica or using alumina. Unstable->Conclusion3

    Caption: Troubleshooting workflow for low product recovery.

    • 2D TLC Protocol for Stability Check:

      • Spot your crude mixture on the bottom-left corner of a square TLC plate.

      • Develop the plate in your chosen eluent.

      • Dry the plate completely.

      • Rotate the plate 90 degrees counter-clockwise and develop it again in the same solvent system.

      • If your compound is stable, it will appear as a single spot on the diagonal. Any spots below the diagonal indicate degradation on the silica plate.[1]

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to pack a silica gel column?

A1: The slurry packing method is generally preferred as it minimizes the chances of air bubbles and cracks in the stationary phase, which can lead to poor separation.[8][14]

  • Slurry Packing Protocol:

    • Place a small plug of cotton or glass wool at the bottom of the column.[14]

    • Add a thin layer of sand (approx. 0.5 cm).[14]

    • In a separate beaker, mix your silica gel with your initial, least polar eluent to form a pourable slurry.[15]

    • Pour the slurry into the column.

    • Continuously tap the side of the column gently to ensure even packing and dislodge any air bubbles.[8]

    • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed when adding solvent.[14]

Q2: Should I use wet or dry loading for my crude this compound?

A2: Both methods have their advantages, but for optimal separation, dry loading is often superior, especially if your crude product has poor solubility in the initial eluent.[16]

  • Wet Loading: Dissolve your crude mixture in a minimal amount of a solvent (DCM is a common choice) and carefully apply it to the top of the column.[14] This method is quick but can be detrimental to separation if the loading solvent is too polar.

  • Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel (typically 1-3 times the weight of your crude product), and evaporate the solvent to obtain a dry, free-flowing powder.[16] This powder is then carefully added to the top of the packed column. Dry loading prevents the dissolution solvent from interfering with the separation, often resulting in sharper bands and better resolution.[16]

Q3: How do I choose the right solvent system for my column?

A3: The ideal solvent system is determined through TLC analysis.[3]

TLC Result (Rf of Target Compound) Interpretation Action for Column Chromatography
Rf ≈ 0.8 - 1.0 Solvent system is too polar.Decrease the polarity (e.g., increase the hexane/ethyl acetate ratio).
Rf ≈ 0.2 - 0.3 Optimal for separation. Use this solvent system as your starting eluent for the column.[5]
Rf ≈ 0.0 - 0.1 Solvent system is not polar enough.Increase the polarity (e.g., decrease the hexane/ethyl acetate ratio).
  • Common Solvent Systems (in order of increasing polarity):

    • Hexane/Ethyl Acetate[6]

    • Hexane/Dichloromethane[17]

    • Dichloromethane/Methanol[6]

Q4: My crude product contains some baseline impurities on the TLC. Do I need to run a full column?

A4: Not necessarily. If your desired product has a reasonable Rf and the impurities are highly polar (remaining at the baseline), you can use a "silica plug" or a short column for a quicker purification.

  • Silica Plug Protocol:

    • Pack a short, wide column or a sintered glass funnel with silica gel.

    • Elute with your chosen solvent system. This will quickly wash your less polar product through while the highly polar impurities remain strongly adsorbed at the top of the silica.[10] This method is much faster than running a full-length column.

III. Experimental Workflow: A Visual Guide

The following diagram outlines the standard workflow for the purification of crude this compound.

Purification_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Characterize 9. Characterize Product (NMR, MS, etc.) Evaporate->Characterize

Caption: Standard workflow for column chromatography purification.

IV. References

  • Teledyne LABS. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Packing Normal Phase Columns. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]

  • Biotage. (2023). Which loading method should I use for purification by flash chromatography?. Retrieved from [Link]

  • Theseus. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Retrieved from [Link]

  • Reddit. (2017). How to improve efficiency on flash chromatography. Retrieved from [Link]

  • Patsnap. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of crude by column chromatography. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2022). troubleshooting column chromatography. Retrieved from [Link]

  • Analytical Toxicology. (2017). Thin–layer Chromatography (TLC). Retrieved from [Link]

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Detection Progress of Selected Drugs in TLC - PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • YouTube. (2013). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Byproduct Formation in Ethyl 3-chloroisonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Ethyl 3-chloroisonicotinate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to purity and byproduct formation during their synthetic work. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.

Understanding the Synthetic Landscape & Common Byproducts

This compound is a key building block in medicinal chemistry. Its synthesis can be approached via several pathways, each with a unique profile of potential byproducts. Understanding these routes is the first step in effective troubleshooting.

The primary synthetic strategies generally involve either the chlorination of a pyridine ring followed by modification of a functional group at the 4-position, or the construction of the chlorinated pyridine ring itself.

cluster_start Common Starting Materials cluster_intermediates Key Intermediates Isonicotinic Acid N-Oxide Isonicotinic Acid N-Oxide 4-Cyanopyridine 4-Cyanopyridine 3-Chloro-4-cyanopyridine 3-Chloro-4-cyanopyridine 4-Cyanopyridine->3-Chloro-4-cyanopyridine Direct Chlorination (e.g., n-BuLi, Hexachloroethane) 3-Chloroisonicotinic Acid 3-Chloroisonicotinic Acid 3-Chloroisonicotinoyl chloride 3-Chloroisonicotinoyl chloride 3-Chloroisonicotinic Acid->3-Chloroisonicotinoyl chloride Activation (e.g., SOCl2) 3-Chloro-4-cyanopyridine->3-Chloroisonicotinic Acid Hydrolysis (Acid or Base) Product This compound 3-Chloro-4-cyanopyridine->Product Ethanolysis (e.g., H2SO4/EtOH) 3-Chloroisonicotinoyl chloride->Product Esterification (Ethanol)

Caption: Major synthetic pathways to this compound.

Troubleshooting Guide: Question & Answer

This section addresses specific issues encountered during synthesis. Each answer explains the root cause and provides actionable solutions.

Question 1: My final product is heavily contaminated with 3-chloroisonicotinic acid. What is the cause and how can I fix it?

Answer:

This is one of the most common purity issues and typically stems from two sources: incomplete esterification or hydrolysis of the final product.

Causality:

  • Incomplete Esterification: If your synthesis proceeds via 3-chloroisonicotinic acid, the esterification reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the activating agent (e.g., thionyl chloride) by moisture.[1]

  • Product Hydrolysis: this compound is an ester and is susceptible to hydrolysis back to the parent carboxylic acid. This can occur during aqueous workup steps or if the product is exposed to moisture, especially under acidic or basic conditions.[2] The presence of residual acid or base from a previous step can catalyze this degradation.

Troubleshooting Protocol:

  • Drive Esterification to Completion:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and reagents like ethanol and solvents are anhydrous.

    • Sufficient Reagent: Use a slight excess of ethanol and ensure the activating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in sufficient molar excess (typically 1.1 to 1.5 equivalents).

    • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting acid before proceeding with the workup.

  • Prevent Hydrolysis During Workup:

    • Neutralize Carefully: During the aqueous wash, use a mild base like saturated sodium bicarbonate solution to neutralize any remaining acid. Avoid using strong bases (like NaOH), which can aggressively catalyze ester hydrolysis.[2]

    • Minimize Contact Time: Perform aqueous washes quickly and at a low temperature (e.g., with ice-cold water/brine) to reduce the rate of hydrolysis.

    • Thorough Drying: After extraction into an organic solvent, dry the solution thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

  • Purification Strategy:

    • If the acid is already present, it can often be removed by washing the organic solution of the crude product with a cold, dilute solution of sodium bicarbonate. The acid will be deprotonated and move into the aqueous layer, while the desired ester remains in the organic phase. This must be done quickly to prevent further hydrolysis of the product.

Question 2: My mass spectrometry results show peaks corresponding to dichlorinated products. How can I improve chlorination selectivity?

Answer:

The formation of dichlorinated or other polychlorinated species is a classic problem in electrophilic aromatic substitution on pyridine rings. The pyridine ring can be activated towards further substitution after the first chlorine atom is introduced, or harsh conditions can lead to a loss of selectivity.

Causality: The chlorination of pyridine derivatives is sensitive to temperature, the nature of the chlorinating agent, and the reaction time.[3] High temperatures and a large excess of the chlorinating agent can provide enough energy to overcome the activation barrier for a second chlorination, leading to byproducts like ethyl 2,3-dichloro- or 3,5-dichloroisonicotinate.

Troubleshooting Protocol:

  • Control Reaction Temperature: This is the most critical parameter. Run the chlorination at the lowest temperature that still allows for a reasonable reaction rate. Stepwise addition of the chlorinating agent at a controlled low temperature (e.g., -78 °C to 0 °C) is often effective.[4]

  • Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. Use no more than 1.0 to 1.1 equivalents. A slow, dropwise addition of the reagent can help maintain a low instantaneous concentration, favoring mono-chlorination.

  • Choice of Chlorinating Agent: Milder chlorinating agents can improve selectivity. If you are using a very reactive system, consider alternatives. For lithiated intermediates, hexachloroethane is often used.[4]

  • Reaction Monitoring: Closely monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to prevent the product from being converted into dichlorinated species.

Question 3: I'm observing a dark, tar-like substance in my reaction flask and getting a low yield. What's causing this polymerization?

Answer:

Tar formation is indicative of decomposition or polymerization side reactions. Pyridine and its derivatives can be susceptible to such reactions under certain conditions.

Causality:

  • High Temperatures: Many synthetic routes for pyridine derivatives, especially those involving strong acids or bases, are exothermic. Uncontrolled temperature spikes can lead to complex side reactions and polymerization.[3]

  • Radical Reactions: Some chlorination methods, particularly those initiated by heat or light, can proceed through radical pathways, which are notoriously prone to producing polymeric tars.[3]

  • Reagent Reactivity: Highly reactive intermediates, if allowed to accumulate, can react with themselves or other species in the flask to form complex, high-molecular-weight byproducts.

Troubleshooting Protocol:

  • Strict Temperature Control: Use an ice bath or other cooling system to maintain the recommended reaction temperature, especially during the addition of reactive reagents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes oxidative side reactions that can contribute to tar formation.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen, which can initiate radical polymerization.

  • Order of Addition: Re-evaluate the order of reagent addition. Sometimes, adding the substrate to the reagent solution (inverse addition) can prevent a buildup of reactive intermediates.

Frequently Asked Questions (FAQs)

  • Q: What are the best analytical techniques for identifying these byproducts?

    • A: A combination of techniques is ideal. GC-MS is excellent for identifying volatile byproducts like isomeric and polychlorinated species. LC-MS is useful for less volatile compounds like the hydrolyzed carboxylic acid. ¹H NMR of the crude product is invaluable for quantifying the ratio of product to key impurities, such as unreacted starting material or the hydrolyzed acid, by comparing the integration of characteristic peaks.

  • Q: How can I effectively purify the final product?

    • A: Column chromatography on silica gel is a very effective method for separating this compound from most common byproducts. A typical eluent system would be a gradient of ethyl acetate in hexanes. For larger scales, distillation under reduced pressure can be used if the boiling points of the product and impurities are sufficiently different.

  • Q: Can impurities in my starting materials affect the outcome?

    • A: Absolutely. This is a critical and often overlooked factor.[5] For example, if your starting 4-cyanopyridine contains isomeric impurities (e.g., 2- or 3-cyanopyridine), these will likely undergo chlorination as well, leading to a final product that is contaminated with their respective chloro-ester derivatives. Always verify the purity of your starting materials by NMR or GC-MS before beginning the synthesis.

Key Experimental Protocols

Protocol 4.1: Mitigating Hydrolysis During Aqueous Workup

This protocol is designed to minimize the hydrolysis of the ester product.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly quench the reaction by adding it to a stirred, cold (0-5 °C) saturated solution of sodium bicarbonate (NaHCO₃). Monitor the pH to ensure it is neutral or slightly basic (pH 7-8).

  • Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (2 x volume of aqueous phase).

  • Combine the organic layers and wash them once with cold brine (saturated NaCl solution). This helps to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<40 °C).

Table 1: Analytical Data for Common Byproducts
Byproduct NameStructureProbable OriginKey Analytical Signature (¹H NMR in CDCl₃)
3-Chloroisonicotinic AcidC₇H₄ClNO₂Incomplete esterification; Product hydrolysisAbsence of ethyl quartet/triplet; Broad singlet for carboxylic acid proton (>10 ppm).
Ethyl 3,5-dichloroisonicotinateC₈H₇Cl₂NO₂Over-chlorinationTwo singlets in the aromatic region instead of two doublets.
4-CyanopyridineC₆H₄N₂Incomplete chlorination/conversionDistinct aromatic proton shifts different from the product.
3-Chloro-4-cyanopyridineC₆H₃ClN₂Incomplete hydrolysis/ethanolysisAbsence of ethyl ester signals.

Visual Troubleshooting Workflow

This workflow provides a logical path for diagnosing and solving purity issues based on initial analytical data.

start Analyze Crude Product (LC-MS, GC-MS, NMR) is_acid Major Impurity: 3-Chloroisonicotinic Acid? start->is_acid is_dichloro Major Impurity: Dichlorinated Species? start->is_dichloro is_sm Major Impurity: Starting Material? start->is_sm is_acid->is_dichloro No cause_hydrolysis Probable Cause: - Incomplete Esterification - Product Hydrolysis is_acid->cause_hydrolysis Yes is_dichloro->is_sm No cause_overchlor Probable Cause: - High Temperature - Excess Chlorinating Agent is_dichloro->cause_overchlor Yes cause_incomplete Probable Cause: - Insufficient Reagent - Low Temperature/Time is_sm->cause_incomplete Yes success Pure Product is_sm->success No sol_hydrolysis Solution: - Use Anhydrous Conditions - Optimize Workup (Cold, Neutral pH) - Monitor Reaction to Completion cause_hydrolysis->sol_hydrolysis sol_overchlor Solution: - Lower Reaction Temperature - Use Stoichiometric Reagent - Slow Reagent Addition cause_overchlor->sol_overchlor sol_incomplete Solution: - Increase Reagent Stoichiometry - Increase Reaction Time/Temp - Verify Reagent Quality cause_incomplete->sol_incomplete sol_hydrolysis->success sol_overchlor->success sol_incomplete->success

Caption: A decision tree for troubleshooting byproduct formation.

References

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews - ACS Publications. [Link]

  • EP0684943B1 - Chlorination process of pyridine derivatives.
  • Re-evaluating pyridine's role in chlorination reaction. Chemistry World. [Link]

  • The chlorine derivatives of pyridine. Part V. The constitution of citrazinic acid. Formation of 2 : 6-dichloropyridine and 2 : 6-diiodoisonicotinic acid. Journal of the Chemical Society, Transactions (RSC Publishing). [Link]

  • Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. ResearchGate. [Link]

  • PALLADIUM-CATALYZED SYNTHESIS OF α-CARBOLINES: 3-CHLORO-N-PHENYLPYRIDIN-2-AMINE. Organic Syntheses. [Link]

  • This compound (C8H8ClNO2). PubChem. [Link]

  • WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
  • Synthesis and some reactions of 3-cyanopyridine-2-thiones. ResearchGate. [Link]

  • Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology. [Link]

  • CN101117332B - The preparation method of 2-chloronicotinic acid.
  • Hydrolysis of esters. Chemguide. [Link]

Sources

Technical Support Center: Purification of Ethyl 3-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-chloroisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the purity of this important chemical intermediate. The following sections are structured in a question-and-answer format to directly address the challenges you may encounter during the purification process.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities. The most common synthetic route to this compound is the esterification of 3-chloroisonicotinic acid, often facilitated by thionyl chloride (SOCl₂) in ethanol.

Q1: What are the most likely impurities I should expect in my crude this compound?

A1: Based on the common synthetic pathway, your crude product may contain a variety of impurities stemming from starting materials, reagents, and side reactions.

Primary Impurities:

  • Unreacted 3-chloroisonicotinic acid: Due to incomplete esterification, this is one of the most common impurities. Its acidic nature provides a straightforward handle for its removal.

  • Water (Moisture): Pyridine-based compounds can be hygroscopic. Water can also be introduced during the workup.[1] Its presence can lead to the hydrolysis of the ester product.

  • Residual Ethanol: The solvent used for the esterification is often present in the crude product.

  • Hydrolysis Product (3-chloroisonicotinic acid): this compound can hydrolyze back to the starting carboxylic acid, especially in the presence of water and acid or base, which can occur during aqueous workup or if the product is stored improperly.[2][3]

Reagent-Related Byproducts:

  • Inorganic Acids (HCl): When using thionyl chloride, hydrogen chloride (HCl) is a major byproduct.[4][5][6] If not properly neutralized, it can protonate the pyridine nitrogen, affecting its solubility and chromatographic behavior.

  • Sulfur-Containing Byproducts: Thionyl chloride can also lead to the formation of sulfur dioxide (SO₂) and potentially other sulfur-containing species.[4][5]

  • Colored Impurities: It is not uncommon for reactions involving pyridines to produce colored byproducts, which may result in a yellow or brown tint in the crude product.[7]

Section 2: Troubleshooting Purification by Physicochemical Properties

This section focuses on purification techniques that exploit differences in the physical and chemical properties of this compound and its common impurities.

Aqueous Workup and Acid-Base Extraction

The basicity of the pyridine ring and the acidity of the key impurity, 3-chloroisonicotinic acid, make acid-base extraction a powerful initial purification step.

Q2: My crude product is a dark, oily residue after removing the reaction solvent. What is the first purification step I should take?

A2: An initial acid-base workup is highly recommended to remove both acidic and highly polar impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude oil in a suitable organic solvent that is immiscible with water. Ethyl acetate or dichloromethane are good starting points.

  • Acidic Wash (Optional): If your target compound is stable to acid, a wash with a dilute aqueous acid solution (e.g., 1 M HCl) can remove highly basic impurities. However, this will also protonate your product, pulling it into the aqueous layer. This step is generally reserved for removing non-basic impurities from a basic product.

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with and extract the acidic impurity, 3-chloroisonicotinic acid, into the aqueous layer as its sodium salt. You will likely observe gas evolution (CO₂) during this step. Continue washing until the gas evolution ceases.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.

Distillation

Q3: My product is still not pure enough after an aqueous workup. Is distillation a viable option?

A3: Yes, vacuum distillation is a highly effective method for purifying this compound, especially for removing non-volatile impurities. Given its high atmospheric boiling point of approximately 250.2°C, distillation at atmospheric pressure is not recommended as it may lead to thermal degradation.[8][9]

Troubleshooting Vacuum Distillation

Problem Possible Cause(s) Solution(s)
Bumping/Uncontrolled Boiling - Uneven heating.- Lack of nucleation sites.- Ensure smooth and continuous stirring with a magnetic stir bar.- Use a capillary bubbler to introduce a fine stream of nitrogen or air.- Ensure the heating mantle is properly sized for the flask.
Product Decomposition (Darkening) - Distillation temperature is too high.- Presence of acidic or basic impurities.- Reduce the pressure of the vacuum system to lower the boiling point.- Ensure the pre-distillation workup has effectively removed acidic/basic residues.
No Product Distilling Over - Vacuum is not low enough.- Temperature is too low.- Check for leaks in your distillation setup.- Gradually and carefully increase the temperature of the heating mantle.

Data Presentation: Estimated Boiling Point at Reduced Pressure

The boiling point of a liquid decreases as the pressure is reduced.[10] While an exact value should be determined experimentally, the following table provides an estimation of the boiling point of this compound at various pressures.

Pressure (mmHg)Estimated Boiling Point (°C)
10~130 - 150
5~115 - 135
1~90 - 110

Note: These are estimations and may vary depending on the purity of the sample and the accuracy of the pressure gauge.

Section 3: Troubleshooting Chromatographic and Recrystallization Methods

For high-purity requirements, chromatographic methods or recrystallization are often necessary.

Column Chromatography

Q4: I am seeing significant peak tailing on my silica gel column, and my product is co-eluting with an impurity. How can I improve the separation?

A4: Peak tailing is a common issue when purifying pyridine derivatives on silica gel. This is due to the interaction of the basic nitrogen on the pyridine ring with the acidic silanol groups of the stationary phase.[4][11]

Troubleshooting Workflow for Column Chromatography

start Start: Poor Separation/ Tailing on Silica Column check_tlc Have you optimized the mobile phase using TLC? start->check_tlc optimize_tlc Develop a TLC method. Aim for a product Rf of 0.2-0.3 in a Hexane/Ethyl Acetate system. check_tlc->optimize_tlc No add_base Add a competing base to the mobile phase (e.g., 0.5-1% triethylamine). check_tlc->add_base Yes optimize_tlc->add_base check_packing Is the column packed correctly? (No cracks or channels) add_base->check_packing repack_column Repack the column carefully to ensure a homogenous bed. check_packing->repack_column No consider_gradient Isocratic elution is not working. Consider a gradient elution. check_packing->consider_gradient Yes repack_column->consider_gradient run_gradient Start with a low polarity mobile phase and gradually increase the polarity. consider_gradient->run_gradient end Improved Separation run_gradient->end

Caption: A logical workflow for troubleshooting column chromatography issues.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate.[12][13] Adjust the ratio until the Rf value of this compound is approximately 0.2-0.3.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the mobile phase. If a gradient is needed, slowly increase the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Q5: My product "oils out" instead of forming crystals during recrystallization. What can I do?

A5: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This is a common problem, but several strategies can be used to induce crystallization.

Troubleshooting Recrystallization

Problem Possible Cause(s) Solution(s)
Oiling Out - Solution is cooling too quickly.- Solvent is too non-polar.- Presence of impurities that lower the melting point.- Ensure slow cooling. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.- Add a small amount of a more polar co-solvent in which the compound is less soluble.- Try a different solvent system.
No Crystals Form - Solution is not saturated.- Solution is supersaturated.- Evaporate some of the solvent to increase the concentration and then allow to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Poor Recovery - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration.

Experimental Protocol: Recrystallization Solvent Screening

  • Place approximately 20-30 mg of your impure this compound into several small test tubes.

  • To each tube, add a different solvent or solvent pair dropwise (e.g., Ethanol/Water, Hexane/Ethyl Acetate, Toluene).

  • Heat the tubes in a water or sand bath until the solid dissolves completely. Use the minimum amount of hot solvent.[14][15]

  • Allow the tubes to cool slowly to room temperature, and then in an ice bath.

  • Observe which solvent system yields good quality crystals with minimal product remaining in the solution. This will be the optimal solvent for a larger scale recrystallization.

Section 4: Purity Assessment

Q6: How can I confidently assess the purity of my final product?

A6: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Gas Chromatography (GC): An excellent method for quantifying the purity of volatile compounds and detecting trace volatile impurities.[10][16]

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine purity, especially for non-volatile impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to detect impurities if they are present in sufficient quantity (>1-5%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. When coupled with GC (GC-MS), it is a powerful tool for identifying unknown impurities.

Purity Analysis Workflow

start Purified Product tlc TLC Analysis: Single spot? start->tlc gc_hplc GC or HPLC Analysis: Single major peak? tlc->gc_hplc Yes repurify Repurify Sample tlc->repurify No nmr NMR Spectroscopy: Correct structure and no significant impurity signals? gc_hplc->nmr Yes gc_hplc->repurify No ms Mass Spectrometry: Correct molecular ion peak? nmr->ms Yes nmr->repurify No high_purity High Purity Confirmed ms->high_purity Yes ms->repurify No

Caption: A workflow for confirming the purity of the final product.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of Ethyl 6-chloro-4-(methylamino)
  • BenchChem. (2025).
  • BenchChem. (2025). How to avoid impurities in the synthesis of pyridine-based compounds.
  • BOC Sciences. (n.d.). CAS 211678-96-5 3-CHLOROISONICOTINIC ACID ETHYL ESTER.
  • MIT Digital Lab Techniques Manual. (2010).
  • Asian Journal of Research in Chemistry. (n.d.).
  • University of Wisconsin-Madison. (n.d.).
  • International Journal of Pharmaceutical Development & Technology. (n.d.).
  • International Journal of Pharmaceutical Research & Analysis. (n.d.).
  • Chemistry LibreTexts. (2022).
  • Vassar College. (2007).
  • Quora. (2020).
  • Analytical Toxicology. (2017).
  • ResearchGate. (2017).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
  • Chemguide. (n.d.). hydrolysis of esters.
  • PubChemLite. (n.d.).
  • BOC Sciences. (n.d.). CAS 211678-96-5 3-CHLOROISONICOTINIC ACID ETHYL ESTER.
  • Boiling Point Calcul
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Chemguide. (n.d.). hydrolysis of esters.
  • Google Patents. (n.d.).
  • Sincere Chemical. (n.d.).
  • Chemistry LibreTexts. (2022). Conversion of carboxylic acids to acid chlorides.
  • ResearchGate. (2016).
  • Rasayan Journal of Chemistry. (n.d.).
  • MDPI. (n.d.). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG)
  • Digicomst. (2013). ASSESSING ETHYL CHLOROFORMATE FOR DERIVATIZATION OF SELECTED TASTE COMPOUNDS FOR ANALYSIS BY SPME AND GC-MS.
  • NIST Technical Series Publications. (n.d.). Acid-Base Reactions in Benzene and Other Organic Solvents.
  • Wikipedia. (n.d.).

Sources

Minimizing side reactions during the chlorination of isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the chlorination of isonicotinic acid. This resource is designed to provide in-depth guidance and troubleshooting advice for common challenges encountered during this critical synthetic transformation. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure you can achieve optimal results with high purity and yield.

Understanding the Core Reaction: From Carboxylic Acid to Acyl Chloride

The conversion of isonicotinic acid to its corresponding acyl chloride is a fundamental step in the synthesis of many pharmaceutical intermediates. The most common and effective method involves the use of thionyl chloride (SOCl₂).[1][2] The overall reaction proceeds by replacing the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom (-Cl), forming isonicotinoyl chloride, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[1][3]

The "Why": A Look at the Mechanism

Understanding the reaction mechanism is crucial for troubleshooting and minimizing side reactions. The process can be broken down into several key steps:

  • Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[3][4]

  • Formation of a Chlorosulfite Intermediate: This initial attack leads to the displacement of a chloride ion and the formation of a highly reactive acyl chlorosulfite intermediate. This intermediate is a much better leaving group than the original hydroxyl group.[4]

  • Nucleophilic Acyl Substitution: The chloride ion generated in the previous step then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.[1][4]

  • Product Formation: The tetrahedral intermediate collapses, leading to the formation of the desired acyl chloride, along with the evolution of sulfur dioxide and hydrogen chloride gases.[1][3]

Chlorination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Isonicotinic_Acid Isonicotinic Acid Chlorosulfite Acyl Chlorosulfite Intermediate Isonicotinic_Acid->Chlorosulfite Nucleophilic Attack on SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Chlorosulfite Tetrahedral Tetrahedral Intermediate Chlorosulfite->Tetrahedral Chloride Attack Acyl_Chloride Isonicotinoyl Chloride Tetrahedral->Acyl_Chloride Collapse & Re-formation of C=O SO2 Sulfur Dioxide (SO₂) Tetrahedral->SO2 HCl Hydrogen Chloride (HCl) Tetrahedral->HCl

Caption: Mechanism of Isonicotinic Acid Chlorination with Thionyl Chloride.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the chlorination of isonicotinic acid.

Issue 1: Low Yield of Isonicotinoyl Chloride

Q1: My reaction is complete, but the yield of the desired acyl chloride is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. While the reaction is often vigorous initially, it may require a period of heating (reflux) to drive it to completion.[2]

    • Solution: Ensure the reaction mixture is heated to reflux for an adequate duration. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or quenching a small aliquot and analyzing by NMR can help determine the optimal reaction time.

  • Reagent Purity and Stoichiometry:

    • Cause: Degradation of thionyl chloride or using an insufficient amount. Thionyl chloride is sensitive to moisture and can decompose over time.

    • Solution: Use a fresh bottle of thionyl chloride or distill it before use. Ensure you are using a molar excess of thionyl chloride to account for any potential degradation and to drive the equilibrium towards the product.

  • Side Reactions:

    • Cause: The presence of moisture can hydrolyze both the thionyl chloride and the product acyl chloride back to the carboxylic acid.

    • Solution: This is a critical point. Ensure all glassware is thoroughly dried (oven-dried if possible) and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[5] Using anhydrous solvents is also essential.

Issue 2: Formation of Undesired Byproducts

Q2: I've isolated my product, but spectroscopic analysis (NMR, Mass Spec) shows the presence of significant impurities. What are the likely side reactions and how can I prevent them?

A2: The formation of byproducts is a common challenge. Here are the most probable culprits:

  • Ring Chlorination:

    • Cause: Under harsh conditions (e.g., high temperatures, prolonged reaction times, or the presence of certain catalysts), electrophilic chlorination of the pyridine ring can occur. The pyridine ring is generally deactivated towards electrophilic substitution, but forcing conditions can lead to this side reaction.

    • Solution:

      • Temperature Control: Avoid excessive heating. Maintain a gentle reflux and do not overheat the reaction mixture.

      • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-chlorination.

      • Choice of Chlorinating Agent: While thionyl chloride is standard, for particularly sensitive substrates, oxalyl chloride with a catalytic amount of DMF can sometimes offer milder conditions.[2]

  • Formation of Pyridine Hydrochloride Salt:

    • Cause: The nitrogen atom on the pyridine ring is basic and can be protonated by the HCl generated during the reaction, forming the isonicotinic acid hydrochloride salt.[6] This can affect the solubility and reactivity of the starting material.

    • Solution:

      • Use of a Solvent: Performing the reaction in an inert solvent like toluene or dichloromethane can help to manage the reaction exotherm and keep all components in the solution phase.

      • Excess Reagent: Using an excess of thionyl chloride can help to drive the reaction to completion even if some of the starting material is present as the hydrochloride salt.

  • Polymerization/Decarboxylation:

    • Cause: At very high temperatures, pyridinecarboxylic acids can be prone to decarboxylation. The resulting highly reactive intermediates can then polymerize.

    • Solution: Strict temperature control is paramount. Use a heating mantle with a temperature controller and avoid direct, intense heating.

Side_Reactions Isonicotinic_Acid Isonicotinic Acid Desired_Product Isonicotinoyl Chloride Isonicotinic_Acid->Desired_Product SOCl₂ (Desired Pathway) Ring_Chlorinated Ring-Chlorinated Byproduct Isonicotinic_Acid->Ring_Chlorinated Harsh Conditions (High Temp, Long Time) Hydrochloride_Salt Isonicotinic Acid Hydrochloride Isonicotinic_Acid->Hydrochloride_Salt Generated HCl Degradation_Products Polymerization/ Decarboxylation Products Isonicotinic_Acid->Degradation_Products Excessive Heat

Caption: Potential Side Reactions in the Chlorination of Isonicotinic Acid.

Issue 3: Difficult Product Isolation and Purification

Q3: The workup of my reaction is problematic, and I'm struggling to isolate a pure product. What is the recommended procedure?

A3: A clean workup is essential for obtaining a high-purity product.

  • Removal of Excess Thionyl Chloride:

    • Procedure: After the reaction is complete, the excess thionyl chloride must be removed. This is typically done by distillation under reduced pressure. Thionyl chloride has a boiling point of 76 °C, so it can be removed without excessive heating of the product.

    • Pro-Tip: Co-evaporation with an inert, high-boiling solvent like toluene can help to azeotropically remove the last traces of thionyl chloride.

  • Purification of Isonicotinoyl Chloride:

    • Crystallization: If the product is a solid, recrystallization from a suitable anhydrous solvent (e.g., hexanes, dichloromethane/hexanes) is an effective purification method.

    • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification. It's important to use a short-path distillation apparatus to minimize thermal decomposition.

    • Aqueous Workup (Caution!): An aqueous workup is generally not recommended as the acyl chloride product is highly reactive with water. If an aqueous wash is necessary to remove salts, it must be done quickly, at low temperatures, and with a non-nucleophilic aqueous solution (e.g., cold, dilute HCl to remove any pyridine-type bases). The organic layer must then be immediately and thoroughly dried over a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.

Experimental Protocols

Protocol 1: Standard Chlorination of Isonicotinic Acid

This protocol outlines a standard procedure for the chlorination of isonicotinic acid using thionyl chloride.

Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

  • Charging the Flask: To the round-bottom flask, add isonicotinic acid. If using a solvent, add anhydrous toluene.

  • Reagent Addition: Slowly add an excess (typically 2-3 molar equivalents) of thionyl chloride to the flask at room temperature with stirring. The addition may be exothermic, so cooling in an ice bath may be necessary for larger-scale reactions.

  • Reaction: Once the initial vigorous reaction subsides, heat the mixture to a gentle reflux (the boiling point of thionyl chloride is 76 °C; if using toluene, the reflux temperature will be higher).

  • Monitoring: Monitor the reaction for completion (typically 1-3 hours). The reaction is often considered complete when the evolution of HCl and SO₂ gases ceases.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The crude isonicotinoyl chloride can then be purified by vacuum distillation or recrystallization.

Data Summary: Typical Reaction Parameters
ParameterRecommended Value/ConditionRationale
Thionyl Chloride Stoichiometry 2 - 5 equivalentsEnsures complete conversion and compensates for any reagent decomposition.
Reaction Temperature 70-80 °C (reflux)Provides sufficient energy for the reaction without promoting significant side reactions.
Reaction Time 1 - 4 hoursTypically sufficient for complete conversion; should be monitored.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of thionyl chloride and the acyl chloride product.[5]
Solvent Neat or high-boiling inert solvent (e.g., Toluene)Neat conditions are common, but a solvent can aid in temperature control and solubility.[7]

References

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]

  • Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

  • Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

  • PubChem. Isonicotinic acid hydrochloride. [Link]

  • Wikipedia. Toluene. [Link]

Sources

Alternative reagents for the synthesis of Ethyl 3-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-chloroisonicotinate. Here, you will find troubleshooting advice, answers to frequently asked questions, and detailed protocols for both established and alternative synthetic routes. This resource is intended to provide not just procedural steps, but also the underlying chemical principles to empower you to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely reported method is a two-step process starting from 3-chloroisonicotinic acid. The first step involves the conversion of the carboxylic acid to an acid chloride, typically using thionyl chloride (SOCl₂). The resulting 3-chloroisonicotinoyl chloride is then esterified with ethanol to yield the final product, this compound.[1]

Q2: Are there viable alternative synthetic routes to this compound?

Yes, a common and effective alternative is the Sandmeyer reaction.[2][3][4] This approach begins with Ethyl 3-aminoisonicotinate, which is first converted to a diazonium salt. This intermediate is then treated with a copper(I) chloride catalyst to introduce the chloro group at the 3-position of the pyridine ring.[2][5]

Q3: My synthesis of 3-chloroisonicotinoyl chloride using thionyl chloride is sluggish and gives a low yield. What could be the issue?

Low reactivity in the formation of acid chlorides from carboxylic acids can often be attributed to the purity of the starting material and reagents. Ensure your 3-chloroisonicotinic acid is thoroughly dried, as any moisture will consume the thionyl chloride. Additionally, the reaction often benefits from heating under reflux.[1] For less reactive carboxylic acids, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction.

Q4: I am concerned about the safety and handling of thionyl chloride. What are some alternative reagents for preparing the acid chloride?

Several other reagents can be used to convert carboxylic acids to acid chlorides. The choice of reagent can impact reaction conditions and byproduct profiles.

ReagentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** Neat or in a non-polar solvent, often refluxed.Volatile byproducts (SO₂ and HCl) are easily removed.Corrosive, toxic, and moisture-sensitive.
Oxalyl Chloride ((COCl)₂) Inert solvent (e.g., DCM, THF) at room temperature, often with catalytic DMF.Milder conditions, volatile byproducts (CO, CO₂, HCl).More expensive than thionyl chloride.
Phosphorus Pentachloride (PCl₅) Neat or in an inert solvent.Highly reactive.Solid, can be difficult to handle; produces solid byproducts (POCl₃) that require careful separation.
Phosphorus Trichloride (PCl₃) **Neat or in an inert solvent.Less reactive than PCl₅.Requires a 3:1 molar ratio of acid to PCl₃; produces phosphorous acid as a byproduct.

Q5: In my Sandmeyer reaction, I am observing a significant amount of a phenolic byproduct. What is the cause and how can I minimize it?

The formation of a phenol (in this case, Ethyl 3-hydroxyisonicotinate) is a common side reaction in the Sandmeyer synthesis.[6] It occurs when the diazonium salt reacts with water. To minimize this, it is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization step and the subsequent reaction with the copper(I) catalyst.[6] The diazonium salt is thermally unstable and will decompose to the phenol at higher temperatures.[2]

Troubleshooting Guides

Guide 1: Low Yield in the Thionyl Chloride Route

Problem: The synthesis of this compound from 3-chloroisonicotinic acid and thionyl chloride results in a poor yield.

Workflow for Troubleshooting:

troubleshooting_thionyl_chloride start Low Yield Observed check_reagents 1. Verify Reagent Purity and Dryness - Is 3-chloroisonicotinic acid dry? - Is thionyl chloride fresh? start->check_reagents check_conditions 2. Review Reaction Conditions - Was the reaction heated to reflux? - Was a catalyst (e.g., DMF) used? check_reagents->check_conditions Reagents OK solution1 Solution: Dry starting material under vacuum. Use freshly distilled thionyl chloride. check_reagents->solution1 Reagents suspect check_workup 3. Examine Work-up Procedure - Was the esterification performed correctly? - Was the product properly extracted and purified? check_conditions->check_workup Conditions OK solution2 Solution: Ensure adequate heating (reflux). Add a catalytic amount of DMF. check_conditions->solution2 Conditions suboptimal solution3 Solution: Ensure complete conversion to acid chloride before adding ethanol. Optimize extraction and purification steps. check_workup->solution3 Work-up may be faulty

Troubleshooting Workflow for Low Yield in Thionyl Chloride Route

Guide 2: Issues with the Sandmeyer Reaction Alternative

Problem: The Sandmeyer reaction of Ethyl 3-aminoisonicotinate is failing or giving a complex mixture of products.

Workflow for Troubleshooting:

troubleshooting_sandmeyer start Sandmeyer Reaction Failure check_diazotization 1. Verify Diazotization Step - Was the temperature maintained at 0-5 °C? - Was NaNO₂ added slowly? - Was a strong acid (e.g., HCl) used? start->check_diazotization check_copper_catalyst 2. Examine Copper(I) Chloride - Was the CuCl freshly prepared or from a reliable source? - Was a stoichiometric amount used? check_diazotization->check_copper_catalyst Diazotization appears correct solution1 Solution: Strictly control temperature. Ensure slow addition of NaNO₂. check_diazotization->solution1 Temperature or addition issues check_addition 3. Review Addition of Diazonium Salt - Was the diazonium salt solution added slowly to the CuCl solution? check_copper_catalyst->check_addition Catalyst is good solution2 Solution: Use freshly prepared CuCl for optimal activity. check_copper_catalyst->solution2 Catalyst may be old/inactive check_decomposition 4. Monitor for Nitrogen Evolution - Was there bubbling (N₂ gas) upon addition? check_addition->check_decomposition Addition performed correctly solution3 Solution: Slow, controlled addition is critical to manage the reaction rate. check_addition->solution3 Addition was too rapid solution4 Solution: Absence of gas indicates a failed diazotization or inactive catalyst. Re-evaluate steps 1 and 2. check_decomposition->solution4 No gas evolution synthetic_pathways cluster_0 Standard Route cluster_1 Alternative (Sandmeyer) Route start1 3-Chloroisonicotinic Acid intermediate1 3-Chloroisonicotinoyl Chloride start1->intermediate1 SOCl₂ or (COCl)₂ end_product This compound intermediate1->end_product Ethanol start2 Ethyl 3-aminoisonicotinate intermediate2 Diazonium Salt start2->intermediate2 NaNO₂, HCl, 0-5 °C intermediate2->end_product CuCl

Sources

Improving reaction times for Ethyl 3-chloroisonicotinate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for accelerated drug discovery and process development, this technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the synthesis of Ethyl 3-chloroisonicotinate. As a key intermediate in the synthesis of various pharmaceuticals, improving the reaction efficiency for its production is of paramount importance. This guide, structured in a flexible question-and-answer format, offers in-depth troubleshooting advice and detailed protocols to address common challenges and significantly reduce reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what are the rate-limiting steps?

The most common and industrially relevant synthesis is a two-step process starting from Ethyl 3-aminoisonicotinate. The first step is a diazotization reaction to form a diazonium salt intermediate. The second, and often rate-determining, step is a Sandmeyer reaction, where the diazonium group is replaced by a chlorine atom using a copper(I) chloride catalyst.[1][2] The overall reaction time is highly dependent on the efficiency of both the diazotization and the subsequent chloro-de-diazoniation.

Q2: My diazotization reaction shows no visible signs of proceeding (e.g., no color change, no gas evolution). What is the likely cause?

This typically points to an issue with the formation of the key electrophile, the nitrosonium ion (NO+), or its reaction with the amine.[3] Common causes include:

  • Insufficient Acidity: A strong mineral acid (like HCl) is required to convert sodium nitrite to nitrous acid (HNO2) and then to the nitrosonium ion.[3][4]

  • Temperature Too High: Diazonium salts of pyridine derivatives can be unstable. The reaction should be kept cold (typically 0-5 °C) to prevent premature decomposition.[5]

  • Degraded Sodium Nitrite: Sodium nitrite can degrade over time. Use a fresh, unopened bottle for best results.

Q3: The Sandmeyer reaction step is very slow, taking several hours to complete. How can I increase the reaction rate?

The rate of the Sandmeyer reaction is influenced by several factors. The key is to facilitate the single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt, which generates an aryl radical.[2][6] To accelerate this:

  • Catalyst Activity: The use of a freshly prepared, active CuCl solution is critical. Copper(I) can oxidize to the less active copper(II) state upon exposure to air.

  • Temperature: While the diazotization must be cold, the Sandmeyer reaction often requires gentle heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions.

  • Concentration: The concentration of the diazonium salt and the copper catalyst can impact the reaction kinetics.

Q4: My overall yield is low. Where am I most likely losing product?

Low yields can stem from several stages of the process:

  • Incomplete Diazotization: If the initial diazotization is not quantitative, the subsequent Sandmeyer reaction will have a lower potential yield.

  • Side Reactions: The primary competing reaction is the formation of Ethyl 3-hydroxyisonicotinate (phenol byproduct) if water attacks the diazonium salt.[3] Azo coupling is another potential side reaction if the pH is not sufficiently acidic.[3]

  • Product Isolation: this compound is an oil, and difficulties during extraction, such as emulsion formation, can lead to physical loss of product.[7]

Troubleshooting Guides

Problem Potential Cause Recommended Solution & Explanation
Slow or Incomplete Diazotization 1. Insufficient Acid: The stoichiometry of the acid is crucial. At least 2 equivalents are needed: one to protonate the aminopyridine nitrogen and another to react with sodium nitrite. An excess is often used to maintain a low pH.Solution: Use at least 2.5-3 equivalents of a strong mineral acid (e.g., HCl). This ensures the formation of the nitrosonium ion and keeps the reaction medium acidic to prevent unwanted side reactions like azo coupling.[3]
2. Temperature Control Failure: The diazonium salt is thermally labile and can decompose back to the amine or react with water if the temperature rises above 5-10 °C.Solution: Maintain a strict temperature of 0-5 °C throughout the sodium nitrite addition using an ice-salt bath. Add the sodium nitrite solution dropwise to control any exotherm.[5]
3. Impure Reagents: Old sodium nitrite may have partially decomposed, reducing the effective concentration of the nitrosating agent.Solution: Always use a freshly opened container of sodium nitrite. If in doubt, test a small amount for its reactivity.
Slow Sandmeyer Reaction 1. Inactive Cu(I) Catalyst: Copper(I) chloride is susceptible to air oxidation to Cu(II), which is not an effective catalyst for this reaction.Solution: Prepare a fresh solution of CuCl for each reaction. If using solid CuCl, ensure it is white or very light green. If it is significantly blue or green, it contains Cu(II) and should be purified or replaced.
2. Suboptimal Temperature: The reaction may be too cold, slowing down the rate-determining electron transfer step.Solution: After the diazonium salt is formed and added to the CuCl solution, allow the reaction to warm to room temperature, and if necessary, gently heat to 40-50 °C. Monitor the reaction by TLC or LC-MS to track the disappearance of the diazonium salt.
Significant Side Product Formation 1. Phenol Formation: The diazonium salt can react with water to form Ethyl 3-hydroxyisonicotinate, especially at elevated temperatures.Solution: Keep the diazotization temperature low. When adding the diazonium salt solution to the CuCl, ensure the addition is controlled to manage the exotherm. High acidity can also help suppress this side reaction.[3]
2. Azo Coupling: If the pH is not sufficiently acidic, the electrophilic diazonium salt can react with the unreacted nucleophilic starting amine to form an azo compound.Solution: Maintain a strongly acidic environment (pH < 2) throughout the diazotization and Sandmeyer reaction. This keeps the concentration of the free amine starting material negligible.
Difficult Product Isolation 1. Emulsion during Workup: The presence of copper salts and other byproducts can lead to the formation of stable emulsions during the aqueous workup and extraction.Solution: After quenching the reaction, filter off any solids before extraction. During extraction, if an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it.
2. Co-elution of Impurities: Non-polar impurities can co-elute with the product during column chromatography.Solution: Use a gradient elution system for column chromatography, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. This will help separate the product from closely related impurities.

Optimized Experimental Protocols

Protocol 1: Diazotization of Ethyl 3-aminoisonicotinate
  • To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add Ethyl 3-aminoisonicotinate (1.0 eq).

  • Add concentrated hydrochloric acid (3.0 eq) and water, and cool the mixture to 0 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes. This solution should be used immediately in the next step.

Protocol 2: High-Efficiency Sandmeyer Reaction
  • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (2.0 eq) and cool to 0 °C.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the stirred CuCl solution. Vigorous nitrogen evolution should be observed. Control the addition rate to keep the temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours, as indicated by the cessation of gas evolution and the disappearance of the diazonium salt.

  • Upon completion, cool the reaction mixture, quench with water, and proceed with extraction using a suitable organic solvent (e.g., ethyl acetate).

Data Summary for Reaction Optimization

ParameterStandard ConditionOptimized ConditionRationale for Improvement
Temperature (Diazotization) 0-10 °C0-5 °CMinimizes premature decomposition of the thermally sensitive diazonium salt, increasing the effective concentration for the Sandmeyer step.
Temperature (Sandmeyer) Room Temperature40-50 °CAccelerates the rate-determining single-electron transfer from Cu(I) to the diazonium salt, significantly reducing reaction time.[6]
Acid Stoichiometry 2.2 eq HCl3.0 eq HClEnsures complete formation of the nitrosonium ion and maintains a low pH to suppress side reactions like azo coupling.[3]
Catalyst Preparation Using commercial CuClUsing freshly prepared CuCl solutionEnsures high activity of the Cu(I) catalyst, preventing slow reaction times due to oxidized, inactive Cu(II) species.

Visualizing the Workflow and Mechanism

To better understand the process, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Workup & Purification A Ethyl 3-aminoisonicotinate C Diazonium Salt Intermediate A->C 0-5 °C B NaNO2, HCl (aq) B->C E This compound C->E Warm to 40-50 °C D Freshly Prepared CuCl D->E F Quench & Extract E->F G Column Chromatography F->G H Pure Product G->H G cluster_diazotization cluster_sandmeyer Ar_NH2 Ar-NH2 (Ethyl 3-aminoisonicotinate) Diazonium Ar-N2+ (Diazonium Salt) Ar_NH2->Diazonium NaNO2, H+ Ar_Radical Ar• (Aryl Radical) Diazonium->Ar_Radical Single Electron Transfer (SET) Product Ar-Cl (Final Product) Ar_Radical->Product Cl• transfer CuCl2 Cu(II)Cl2 Ar_Radical->CuCl2 CuCl Cu(I)Cl CuCl->Diazonium CuCl2->CuCl Regeneration

Caption: Simplified mechanism of the Sandmeyer reaction.

References

  • Substituent effects on the Sandmeyer reaction. Quantitative evidence for rate-determining electron transfer. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • 3-CHLOROISONICOTINIC ACID ETHYL ESTER synthesis. ChemicalBook.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Sandmeyer reaction. Wikipedia.
  • Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. ResearchGate.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Aromatic Diazotization of 3-aminopyridine. Science Forums.
  • Diazotisation. Organic Chemistry Portal.

Sources

Technical Support Center: Work-up Procedure for Ethyl 3-chloroisonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-chloroisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the work-up and purification of this important chemical intermediate. Our goal is to equip you with the knowledge to navigate common experimental challenges and optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific problems that may arise during the work-up of this compound, offering explanations for the underlying causes and providing actionable solutions.

Question: My final product yield is significantly lower than expected. What are the likely causes during the work-up?

Answer: Low yield is a common issue that can often be traced back to several key steps in the work-up procedure. The primary culprits are often incomplete reaction, product loss during extraction, and undesired side reactions such as hydrolysis of the ester.

Potential Causes & Solutions:

  • Incomplete Reaction: Before initiating the work-up, it is crucial to confirm the reaction has gone to completion using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or re-evaluating the reaction conditions.

  • Product Loss During Aqueous Extraction: this compound has some solubility in aqueous solutions, which can be exacerbated by improper pH or excessive washing.

    • pH Control: Ensure the aqueous phase is neutral or slightly basic before extraction. Acidic conditions can protonate the pyridine nitrogen, increasing its water solubility. A wash with a saturated sodium bicarbonate (NaHCO₃) solution is typically recommended to neutralize any remaining acid catalyst.[1]

    • "Salting Out": To decrease the solubility of your product in the aqueous layer, saturate the aqueous phase with sodium chloride (brine) before extraction. This increases the polarity of the aqueous layer, driving the less polar organic product into the organic phase.

    • Minimize Wash Volume and Repetitions: Use the minimum volume of aqueous solution necessary for each wash and limit the number of washes. It is often more effective to perform multiple extractions with smaller volumes of organic solvent rather than one large extraction.

  • Ester Hydrolysis: The ester functional group is susceptible to hydrolysis back to the carboxylic acid, particularly under acidic or basic conditions, especially at elevated temperatures.[2]

    • Temperature Control: Perform all aqueous washes with cold or ice-cold solutions to minimize the rate of hydrolysis.[2]

    • Avoid Strong Bases: Do not use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for neutralization, as they can readily catalyze ester hydrolysis. A weak base like saturated sodium bicarbonate is a much safer choice.[1][2]

    • Prompt Processing: Do not let the reaction mixture sit for extended periods in the presence of aqueous acid or base. Proceed through the extraction and drying steps efficiently.[2]

Question: I'm observing an emulsion during the liquid-liquid extraction. How can I break it?

Answer: Emulsion formation is a common frustration during the work-up of reactions involving pyridine derivatives. Emulsions are colloidal suspensions of one liquid in another and can be difficult to separate.

Strategies for Breaking Emulsions:

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of layers.

  • Gentle Agitation: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize the formation of an emulsion in the first place.[3]

  • Addition of Brine: Adding a saturated solution of sodium chloride can help to break up an emulsion by increasing the ionic strength and density of the aqueous layer.[4]

  • Filtration: Passing the emulsified layer through a plug of glass wool or Celite® can sometimes break the emulsion.[3]

  • Centrifugation: If the volume is manageable, centrifuging the emulsion can force the separation of the layers.[3]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and potentially disrupt the emulsion.[3]

Question: My purified product is still contaminated with the starting carboxylic acid (3-chloroisonicotinic acid). How can I improve the purification?

Answer: The presence of the starting carboxylic acid in the final product indicates either an incomplete reaction or hydrolysis of the ester during work-up. If the reaction has gone to completion, the issue lies in the purification strategy.

Enhanced Purification Strategies:

  • Thorough Basic Wash: A diligent wash with a saturated sodium bicarbonate solution is essential. The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. Continue washing until CO₂ evolution ceases.[2]

  • Flash Column Chromatography: If a basic wash is insufficient, flash column chromatography is a highly effective method for separating the more polar carboxylic acid from the less polar ester product.[5][6][7]

    • Solvent System Selection: A good starting point for the eluent is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis, aiming for an Rf value of approximately 0.3 for the desired product.[8]

    • Amine Additive: For pyridine-containing compounds, which can interact strongly with the acidic silica gel, adding a small amount of a tertiary amine like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and recovery.[8][9]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the standard procedures and chemical principles involved in the work-up of this compound.

Q1: What is the purpose of each step in a typical aqueous work-up for this synthesis?

A1: A standard aqueous work-up for this compound synthesis typically involves quenching the reaction, followed by a series of washes to remove impurities.

  • Quenching: The reaction is first cooled and then slowly added to an aqueous solution (often a saturated solution of sodium bicarbonate) to neutralize any remaining acid catalyst and quench the reaction.

  • Organic Solvent Extraction: An immiscible organic solvent, such as ethyl acetate or dichloromethane, is added to dissolve the desired ester product.[1]

  • Aqueous Washes:

    • Saturated NaHCO₃ Wash: This removes any remaining acidic components, including the acid catalyst and any unreacted 3-chloroisonicotinic acid.

    • Water Wash: This removes any water-soluble impurities.

    • Brine (Saturated NaCl) Wash: This removes the bulk of the dissolved water from the organic layer before the drying step.

  • Drying: The organic layer is treated with an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water.[5]

  • Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

Q2: Which organic solvent is best for extracting this compound?

A2: The choice of extraction solvent depends on the specific reaction conditions and the solubility of potential byproducts. Common and effective solvents include:

SolventAdvantagesDisadvantages
Ethyl Acetate Good solvating power for the product, relatively low toxicity, easily removed under vacuum.Can be prone to hydrolysis of the ester if acidic or basic impurities are present.
Dichloromethane (DCM) Excellent solvating power, less likely to form stable emulsions.Higher toxicity and volatility, can be more difficult to fully remove.
Diethyl Ether Very effective for extraction, low boiling point for easy removal.Highly flammable, can form explosive peroxides upon storage.

For most applications, ethyl acetate is a good first choice due to its balance of effectiveness and safety.

Q3: How do I know if my product is pure after the work-up?

A3: Purity should be assessed using a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample. A pure sample should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your product and identifying any impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of your product, confirming its identity.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to determine the percentage purity of your sample.

Q4: Is recrystallization a suitable final purification step for this compound?

A4: Recrystallization can be an excellent final purification step if the crude product is a solid and a suitable solvent system can be identified.[10][11] The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A mixed solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.[11]

Experimental Workflow and Data

General Work-up and Purification Protocol
  • Cooling and Quenching: Once the reaction is complete, cool the reaction mixture to room temperature, and then further cool in an ice bath. Slowly and carefully add the reaction mixture to a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL for a typical small-scale reaction).

  • Washing: Combine the organic extracts and wash successively with water (1 x 50 mL) and then with a saturated aqueous sodium chloride (brine) solution (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).[12]

Troubleshooting Data Summary
IssuePotential CauseRecommended Action
Low Yield Ester hydrolysisPerform aqueous washes at 0°C; use NaHCO₃ instead of strong bases.[2]
Incomplete extractionSaturate the aqueous layer with NaCl (brine) before extraction.
Emulsion Vigorous shakingGently swirl or invert the separatory funnel instead of shaking.[3]
Surfactant-like impuritiesAdd brine to the separatory funnel to increase the ionic strength of the aqueous phase.[4]
Acid Impurity Incomplete neutralizationWash thoroughly with saturated NaHCO₃ solution until CO₂ evolution stops.
Co-elutionPurify using flash column chromatography with an appropriate solvent system.[5][6]
Workflow Diagram

Workup_Purification_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis cluster_product Final Product Reaction Reaction Mixture Quench Quench with cold sat. NaHCO₃ Reaction->Quench Cool to 0°C Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Product Chromatography Flash Column Chromatography Concentrate->Chromatography Recrystallization Recrystallization (optional) Chromatography->Recrystallization Analysis Purity & Identity Check (NMR, MS) Chromatography->Analysis Recrystallization->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: Workflow for the work-up and purification of this compound.

References

  • Esterification Lab Answers. Available at: [Link]

  • Supporting Information. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Work up of ester? ResearchGate. Available at: [Link]

  • Esterification not Working (Separation). Reddit. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

  • Recrystallization and Crystallization. Available at: [Link]

  • Flash Column Chromatography. YouTube. Available at: [Link]

  • Recrystallization. MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]

  • Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. JACS Au. Available at: [Link]

  • How to Make Esters through Esterification. YouTube. Available at: [Link]

  • A review on flash chromatography. International Journal of Pharmaceutical Development & Technology. Available at: [Link]

  • Successful Flash Chromatography. King Group. Available at: [Link]

  • Chromatography: How to Run a Flash Column. University of Rochester Department of Chemistry. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

Sources

Technical Support Center: Ethyl 3-chloroisonicotinate Production Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-chloroisonicotinate. As a key intermediate in the pharmaceutical industry, scaling its production from the bench to pilot plant and beyond presents a unique set of challenges. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate these complexities effectively. Our focus is on anticipating and resolving issues related to yield, purity, and process safety, ensuring a robust and scalable synthesis.

Synthesis Overview: The Esterification Pathway

The most common and direct route for the synthesis of this compound is the Fischer esterification of 3-chloroisonicotinic acid with ethanol, typically in the presence of an acid catalyst.[1] This reaction, while straightforward in principle, requires careful control of equilibrium and reaction conditions to maximize yield and purity, especially during scale-up.[1][2]

An alternative approach involves the conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with ethanol.[3][4] This two-step process can offer higher yields but introduces more hazardous reagents and an additional unit operation.

Frequently Asked Questions (FAQs)

Q1: What is the most prevalent and scalable method for synthesizing this compound?

A1: The Fischer-Speier esterification of 3-chloroisonicotinic acid with ethanol using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is the most common and scalable method.[1][2] The use of a large excess of ethanol, which also acts as the solvent, helps to drive the reaction equilibrium towards the product.[1] For large-scale industrial production, reactive distillation is an advanced option that can improve efficiency by continuously removing water.[5]

Q2: What are the critical process parameters to monitor during the scale-up of this esterification?

A2: The most critical parameters are:

  • Temperature: Influences reaction rate and the formation of byproducts. Overheating can lead to degradation.

  • Catalyst Loading: The amount of acid catalyst affects the reaction kinetics. On a larger scale, the concentration needs to be optimized to ensure a reasonable reaction time without promoting side reactions.

  • Water Removal: As a reversible reaction, the removal of water is crucial for driving the reaction to completion.[6] In a lab setting, a Dean-Stark trap can be used with a suitable azeotroping agent like toluene. In larger reactors, this is managed through distillation.

  • Agitation: Proper mixing is essential to ensure homogeneity and efficient heat transfer, which becomes more challenging in larger vessels.

Q3: What are the primary safety concerns associated with this process?

A3: The main safety hazards include:

  • Corrosive Acid Catalyst: Concentrated sulfuric acid is highly corrosive and requires careful handling.

  • Flammable Solvents: Ethanol and any azeotroping agents like toluene are flammable.[7][8] Heating these solvents requires appropriate equipment like heating mantles and operating in a well-ventilated area, away from ignition sources.

  • Exothermic Reaction: While the esterification is not violently exothermic, the initial mixing of the acid catalyst can generate heat. On a large scale, proper cooling and controlled addition are necessary to prevent temperature spikes.

  • Pressure Build-up: If the reaction is conducted in a sealed vessel, the formation of water and heating of solvents can lead to a pressure increase. Adequate venting is crucial.

Q4: How can I effectively monitor the progress of the reaction?

A4: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively observe the disappearance of the starting material (3-chloroisonicotinic acid) and the appearance of the product ester.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques provide quantitative data on the conversion of the starting material and the formation of the product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of starting material to product in the reaction mixture.

Q5: What are the expected yields and purity levels for this synthesis?

A5: In a laboratory setting, yields can range from good to excellent, often exceeding 90%, provided the reaction is driven to completion.[3] On a larger scale, yields may be slightly lower due to challenges in achieving complete conversion and losses during work-up and purification. A typical purity target for the isolated product would be >98%, which is achievable with proper purification techniques.

Troubleshooting Guide

Problem: Low or Stagnant Reaction Yield

Q: My reaction yield is significantly lower than reported in the literature, or the reaction seems to stall before completion. What are the likely causes and how can I address them?

A: Low yields are a common challenge during scale-up. The root cause can typically be traced to one of three areas: reaction equilibrium, catalyst deactivation, or suboptimal reaction conditions.

Causality and Solutions:

  • Unfavorable Equilibrium: The Fischer esterification is a reversible reaction.[2][6] If the water produced is not effectively removed, the reaction will reach equilibrium and will not proceed to completion.

    • Solution: On a lab scale, use a Dean-Stark apparatus with an azeotropic solvent like toluene to continuously remove water. For larger scale operations, ensure the distillation setup is efficient. Increasing the excess of ethanol can also help shift the equilibrium towards the product.[1]

  • Insufficient Catalyst Activity: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by ethanol.[6]

    • Solution: Ensure the catalyst is of good quality and used in the correct concentration. If the reaction stalls, a careful, incremental addition of more catalyst can be considered, but be mindful of potential side reactions at higher acid concentrations.

  • Suboptimal Temperature: The reaction rate is temperature-dependent. Too low a temperature will result in a very slow reaction, while excessive heat can lead to the formation of degradation byproducts.

    • Solution: The reaction is typically run at the reflux temperature of the solvent system.[7] Ensure the heating system is capable of maintaining a consistent and uniform temperature throughout the reaction vessel.

  • Product Loss During Work-up: Significant amounts of the product can be lost during the neutralization and extraction phases. This compound has some solubility in aqueous solutions, which can be exacerbated if large volumes of water are used.

    • Solution: After neutralizing the excess acid with a weak base like sodium bicarbonate, saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the ester in the aqueous phase (salting out).[7] Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product.

Problem: Significant Impurity Profile in the Crude Product

Q: My crude product shows multiple spots on TLC, and the purity by HPLC is low. How can I identify and minimize these impurities?

A: Impurity formation is a critical issue in pharmaceutical intermediate synthesis. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Mitigation Strategies:

Impurity NamePotential SourceMitigation Strategy
Unreacted 3-chloroisonicotinic acid Incomplete reaction.Drive the reaction to completion by ensuring efficient water removal and optimal catalyst loading. During work-up, wash the organic layer with a mild base (e.g., NaHCO₃ solution) to remove any remaining acidic starting material.[7]
Di-ethyl ether Dehydration of ethanol at high temperatures with a strong acid catalyst.Maintain the reaction temperature at the reflux point and avoid excessive heating.
Polymeric materials High temperatures and high acid concentrations can sometimes lead to polymerization or degradation of the pyridine ring.Adhere to the recommended temperature range and catalyst concentration.
Side-chain chlorinated species If thionyl chloride is used to activate the carboxylic acid, impurities from the chlorination of the pyridine ring can occur under harsh conditions.This is more relevant to the acid chloride route. Careful control of temperature and stoichiometry is essential.
Problem: Difficulties in Product Isolation and Purification

Q: I am experiencing issues during the work-up, such as persistent emulsions during extraction, or the product is difficult to purify by column chromatography on a larger scale. What are some effective strategies?

A: Work-up and purification are often the bottlenecks in scaling up a synthesis.

Solutions for Isolation and Purification Challenges:

  • Emulsion Formation: Emulsions are common when washing organic layers with aqueous base, especially with vigorous shaking.

    • Solution: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps to break the emulsion. Gentle swirling or rocking of the separatory funnel instead of vigorous shaking can also prevent emulsion formation. For persistent emulsions on a larger scale, centrifugation can be an effective but equipment-intensive solution.

  • Challenges with Column Chromatography: While effective at the lab scale, silica gel chromatography can be costly and time-consuming for large quantities of material.

    • Solution: Consider alternative purification methods that are more amenable to scale-up:

      • Distillation: this compound is an oil, and vacuum distillation can be a highly effective method for purification on a larger scale, provided the product is thermally stable under the distillation conditions.

      • Recrystallization: If the product can be solidified or if a solid derivative can be formed and then hydrolyzed, recrystallization is an excellent method for achieving high purity on a large scale.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloroisonicotinic acid (10.0 g, 63.5 mmol).

  • Reagent Addition: Add absolute ethanol (100 mL) to the flask. Stir the mixture to form a suspension.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirred suspension. An exotherm will be observed.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.[7]

  • Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting material spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, caution: CO₂ evolution ), and finally with brine (50 mL).[7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a clear oil.[3]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Withdraw a small aliquot (a few drops) of the reaction mixture and dilute it with ethyl acetate.

  • Spotting: Spot the diluted sample onto a silica gel TLC plate alongside a spot of the starting material (3-chloroisonicotinic acid) for comparison.

  • Elution: Develop the plate in a chamber containing a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes).

  • Visualization: Visualize the spots under UV light (254 nm). The starting material is typically more polar and will have a lower Rf value than the product ester. The reaction is complete when the spot corresponding to the starting material has disappeared.

Visualizations

Fischer_Esterification Fischer Esterification Mechanism CarboxylicAcid 3-Chloroisonicotinic Acid ProtonatedAcid Protonated Carbonyl CarboxylicAcid->ProtonatedAcid + H⁺ (cat.) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + Ethanol Ethanol Ethanol ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer Proton shuffle WaterLoss Loss of Water ProtonTransfer->WaterLoss - H₂O ProtonatedEster Protonated Ester WaterLoss->ProtonatedEster Ester This compound ProtonatedEster->Ester - H⁺ (cat.) Catalyst_H_plus H+ Catalyst_H_plus2 H+ Water H₂O Troubleshooting_Low_Yield Troubleshooting Workflow: Low Yield Start Low Yield Observed CheckConversion Check Reaction Conversion by TLC/HPLC Start->CheckConversion Incomplete Conversion Incomplete CheckConversion->Incomplete No Complete Conversion Complete CheckConversion->Complete Yes Equilibrium Issue: Unfavorable Equilibrium Solution: Enhance water removal (Dean-Stark) or increase ethanol excess. Incomplete->Equilibrium Kinetics Issue: Slow Kinetics Solution: Check catalyst activity/loading or verify reaction temperature. Incomplete->Kinetics WorkupLoss Issue: Product Loss During Work-up Solution: Use 'salting out' with brine and perform multiple extractions. Complete->WorkupLoss PurificationLoss Issue: Loss During Purification Solution: Optimize chromatography conditions or consider alternative methods like vacuum distillation. Complete->PurificationLoss

Caption: A logical workflow for diagnosing the cause of low reaction yields.

References

  • Esterification Lab Answers. (n.d.). Esterification Lab Answers. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • YouTube. (2022, December 24). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Retrieved from [Link]

  • McNally Group. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Retrieved from [Link]

  • Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]

  • Chemguide. (n.d.). mechanism for the esterification reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, November 17). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]

  • Egyptian Journal of Chemistry. (n.d.).
  • ACS Publications. (n.d.). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). EP 2 368 550 B1.
  • Manufacturing Process. (n.d.). Manufacturing Process.
  • Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.
  • Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • YouTube. (2023, September 22). Esterification Reaction between Alcohol and Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2019, October 6). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Organic Syntheses. (n.d.). Benzenepropanoic acid, β-chloro-, ethyl ester. Retrieved from [Link]

  • University of Toronto. (n.d.).
  • Organic Chemistry Portal. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. Retrieved from [Link]

  • ResearchGate. (2025, September 1). Process alternatives for the production of ethyl chloroacetate by reactive distillation. Retrieved from [Link]

  • Mass.gov. (2016, January 13). Lower Hazard Toxic Substance Designation Recommendation: Ethyl Acetate (CAS# 141-78-6). Retrieved from [Link]

  • Google Patents. (n.d.). US3576838A - Method of purifying haloformates.
  • YouTube. (2022, July 18). Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Amidation of ethyl chloroacetate using La(OTf)3. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Retrieved from [Link]

  • TSI Journals. (2018, October 5). Synthesis and Characterization of Some Interesting Heterocyclic Compounds Derived from 1-(4-bromophenyl)-3-(4-(dimethyl amino). Retrieved from [Link]

Sources

Technical Support Center: Temperature Control in Ethyl 3-chloroisonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-chloroisonicotinate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical role of temperature control throughout the synthesis. Adherence to the thermal parameters outlined here is essential for ensuring reaction safety, maximizing yield, and achieving high product purity.

The synthesis of this compound is typically a two-stage process:

  • Diazotization & Sandmeyer Reaction: Conversion of 3-aminoisonicotinic acid to 3-chloroisonicotinic acid. This stage involves the formation of a thermally sensitive diazonium salt intermediate.

  • Fischer Esterification: Conversion of 3-chloroisonicotinic acid to its ethyl ester, this compound.

Precise temperature control at both stages is paramount to prevent side reactions and decomposition.

Frequently Asked Questions (FAQs)

Q1: Why is the temperature for the diazotization of 3-aminoisonicotinic acid so critical?

A1: The diazotization reaction, which converts the primary aromatic amine into a diazonium salt, is highly exothermic and the resulting diazonium salt is thermally unstable.[1] Maintaining a low temperature, typically between 0–5 °C, is crucial for two primary reasons:

  • Stability of Nitrous Acid: The nitrous acid (HNO₂) used for diazotization is generated in situ from sodium nitrite and a strong acid. It is unstable at higher temperatures and will decompose.[1]

  • Stability of the Diazonium Salt: Aryl diazonium salts, especially in aqueous solutions, are prone to rapid, often explosive, decomposition at elevated temperatures, typically above 5 °C.[2] This decomposition leads to the evolution of nitrogen gas and the formation of undesired phenolic byproducts, which significantly reduces the yield of the target 3-chloroisonicotinic acid.[2]

Q2: What is the optimal temperature range for the Sandmeyer reaction step, and what happens if I deviate from it?

A2: The Sandmeyer reaction, where the diazonium group is replaced by a chlorine atom using a copper(I) chloride catalyst, also requires careful temperature management. While some Sandmeyer reactions can be run at room temperature or slightly elevated temperatures to ensure a reasonable reaction rate[3][4], it is critical to add the cold diazonium salt solution slowly to the copper catalyst solution to maintain control. A violent evolution of nitrogen gas can occur if the addition is too fast or the temperature rises uncontrollably, posing a significant safety hazard.[5][6] An optimal temperature is often a balance; too low, and the reaction is impractically slow; too high, and the risk of uncontrolled decomposition and side-product formation increases.

Q3: For the final esterification step, what temperature should I use?

A3: The Fischer esterification is an equilibrium-driven reaction that is typically performed by heating the carboxylic acid (3-chloroisonicotinic acid) and an excess of the alcohol (ethanol) with an acid catalyst.[7] The reaction is usually conducted at the reflux temperature of the alcohol, which for ethanol is approximately 78 °C.[8] Using reflux conditions helps to drive the reaction forward while maintaining a stable temperature.[9] Exceeding this temperature significantly offers no benefit and can increase the potential for side reactions.

Troubleshooting Guide

Problem 1: Low yield of 3-chloroisonicotinic acid after the Sandmeyer reaction, with a significant amount of a phenolic byproduct observed.

  • Probable Cause: This is a classic symptom of the diazonium salt decomposing before it can react with the copper chloride catalyst. The most likely reason is a loss of temperature control during the diazotization or the addition to the Sandmeyer catalyst. If the temperature rises above the recommended 0–5 °C range, the diazonium salt reacts with water in the mixture to form 3-hydroxyisonicotinic acid.[2]

  • Solution:

    • Verify Thermometry: Ensure your thermometer is calibrated and accurately measuring the internal reaction temperature, not just the bath temperature.

    • Improve Cooling: Use a robust ice/salt bath to maintain temperatures below 5 °C. For larger scale reactions, a cryostat or mechanical cooling system is recommended.

    • Controlled Reagent Addition: Add the aqueous sodium nitrite solution slowly and subsurface to the acidic amine solution. This ensures localized heat generation is dissipated effectively before causing a significant temperature spike.

    • Immediate Use: Use the prepared diazonium salt solution immediately. These intermediates should not be stored.[2]

Problem 2: The Sandmeyer reaction is extremely vigorous, with rapid, almost uncontrollable, bubbling and a dark tar-like substance forming.

  • Probable Cause: This indicates a runaway decomposition of the diazonium salt.[5][6] This hazardous situation can arise from:

    • Adding the diazonium salt solution too quickly to the hot catalyst solution.

    • Insufficient cooling of the catalyst solution.

    • The concentration of the diazonium salt being too high.

  • Solution:

    • Slow Addition: Add the cold diazonium salt solution to the catalyst mixture portion-wise or via a dropping funnel at a rate that allows the nitrogen evolution to be controlled and the temperature to be maintained.

    • Catalyst Temperature: While the reaction needs some thermal energy, ensure the initial temperature of the copper catalyst solution is not excessively high. Starting at room temperature and allowing a slight exotherm is often sufficient.[4]

    • Dilution: Ensure all solutions are of the appropriate concentration. Overly concentrated reagents can lead to uncontrollable reaction rates.

Problem 3: The final esterification reaction is incomplete, even after prolonged heating.

  • Probable Cause: The Fischer esterification is an equilibrium reaction.[7][9] Incompleteness is usually due to the presence of water, which shifts the equilibrium back towards the starting materials.

  • Solution:

    • Use Excess Alcohol: Employ a large excess of ethanol to push the equilibrium towards the product side (Le Châtelier's principle).[10] Often, ethanol is used as the solvent itself.[8]

    • Remove Water: While heating, use a Dean-Stark apparatus or add molecular sieves to remove the water as it is formed, driving the reaction to completion.[7][8]

    • Ensure Catalyst Activity: Use a sufficient amount of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[7] Ensure the catalyst has not been degraded by moisture.

Key Temperature Parameters Summary

Reaction StageReagentsRecommended TemperatureRationale & Consequences of Deviation
Diazotization 3-Aminoisonicotinic Acid, NaNO₂, HCl0–5 °C Rationale: Ensures stability of nitrous acid and the diazonium salt intermediate.[1] Deviation: > 5°C leads to rapid, potentially hazardous decomposition of the diazonium salt, N₂ evolution, and formation of 3-hydroxyisonicotinic acid, severely reducing yield.[2]
Sandmeyer Reaction Diazonium Salt, CuCl20–45 °C (Maintain control during addition)Rationale: Provides sufficient energy for the reaction to proceed at a practical rate. Deviation: Too rapid addition or poor cooling can cause a runaway reaction.[3] Too low a temperature results in a very slow conversion.
Fischer Esterification 3-Chloroisonicotinic Acid, Ethanol, H₂SO₄~78 °C (Reflux) Rationale: Reaction proceeds at a reasonable rate at the boiling point of the excess reagent (ethanol).[7][9] Deviation: Lower temperatures will slow the reaction significantly. Higher temperatures (e.g., in a sealed vessel) are unnecessary and may promote side reactions.

Reaction Workflow & Temperature Control Points

The following diagram illustrates the key stages of the synthesis and highlights the critical temperature control points.

G cluster_0 Stage 1: Diazotization & Sandmeyer Reaction cluster_1 Stage 2: Fischer Esterification A 3-Aminoisonicotinic Acid + HCl + H₂O C Diazonium Salt Intermediate A->C Slow Addition B NaNO₂(aq) B->C Slow Addition T1 Maintain 0-5 °C B->T1 E 3-Chloroisonicotinic Acid C->E Controlled Addition T2 Control Exotherm ~20-45 °C C->T2 D CuCl Solution D->E G This compound + H₂O E->G T1->C T2->E F Ethanol (excess) + H₂SO₄ (cat.) F->G T3 Heat to Reflux ~78 °C F->T3 T3->G

Caption: Synthesis workflow with critical temperature control points.

Detailed Experimental Protocol

Stage 1: Synthesis of 3-Chloroisonicotinic Acid via Sandmeyer Reaction

  • Preparation of Amine Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-aminoisonicotinic acid in aqueous hydrochloric acid. Cool the resulting solution to 0–5 °C using an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite in water. While vigorously stirring the amine solution and maintaining the internal temperature strictly between 0–5 °C , add the sodium nitrite solution dropwise. The rate of addition should be slow enough to prevent any rise in temperature above 5 °C.

  • Confirmation: After the addition is complete, stir for an additional 15 minutes at 0–5 °C. Test for the presence of excess nitrous acid using starch-iodide paper. The resulting cold solution of the diazonium salt should be used immediately.

  • Sandmeyer Reaction: In a separate, larger reaction vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Warm this solution gently to approximately 40 °C .

  • Coupling: Slowly and carefully add the cold diazonium salt solution in portions to the warm copper(I) chloride solution. Be prepared for vigorous evolution of nitrogen gas. The rate of addition must be controlled to keep the effervescence manageable. The temperature should be maintained in the 40–45 °C range during the addition.

  • Completion & Isolation: After the addition is complete, stir the mixture at room temperature for 1-2 hours, then heat gently to 60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt. Cool the mixture and collect the precipitated 3-chloroisonicotinic acid by filtration.

Stage 2: Synthesis of this compound via Fischer Esterification

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the crude 3-chloroisonicotinic acid, a large excess of absolute ethanol (e.g., 10-20 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reflux: Heat the mixture to a gentle reflux (approximately 78-80 °C) . To drive the reaction to completion, it is advisable to use a Dean-Stark trap to remove the water formed during the reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Continue refluxing until the starting carboxylic acid is consumed (typically 4-8 hours).

  • Workup: After cooling to room temperature, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product into a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to obtain the crude this compound, which can be further purified by distillation or chromatography.

References

  • Taylor, P. D., et al. (2006). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. Available at: [Link]

  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. Available at: [Link]

  • Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity. Available at: [Link]

  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ACS Publications. Available at: [Link]

  • Patsnap Eureka. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap. Available at: [Link]

  • Various Authors. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ResearchGate. Available at: [Link]

  • Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity? Biotage. Available at: [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). Fischer Esterification. UMSL Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation? Stack Exchange. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Available at: [Link]

  • University of California, Irvine. (n.d.). The Fischer Esterification. UCI Department of Chemistry. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. L.S. College. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • Ley, S. V., et al. (2017). Exploring Flow Procedures for Diazonium Formation. MDPI. Available at: [Link]

Sources

Technical Support Center: Monitoring Ethyl 3-chloroisonicotinate Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights into monitoring reactions involving Ethyl 3-chloroisonicotinate using Thin-Layer Chromatography (TLC). The following troubleshooting guide and frequently asked questions (FAQs) address common issues, explaining the underlying chemical principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter while using TLC to track the progress of reactions involving this compound.

Q1: Why can't I see any spots for my starting material or product on the TLC plate?

Potential Causes:

  • Improper Visualization Technique: this compound, containing a conjugated pyridine ring, should be UV-active.[1] However, if the concentration is too low or your product lacks a strong chromophore, it may not be visible under a standard 254 nm UV lamp.

  • Insufficient Sample Concentration: The aliquot taken from the reaction mixture may be too dilute to detect on the TLC plate.[2]

  • Compound Evaporation: If the compound is volatile and excessive heat is used to dry the plate after spotting, the sample may evaporate before or during development.

  • Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where the sample is spotted, the compound will dissolve into the solvent reservoir instead of migrating up the plate.[2]

Solutions & Protocols:

  • Primary Visualization - UV Light:

    • Always check the TLC plate under both short-wave (254 nm) and long-wave (366 nm) UV light first. Aromatic and conjugated systems like pyridines typically show as dark spots on a fluorescent green background (F254 plates).[3]

  • Increase Spot Concentration:

    • Apply the sample to the same spot multiple times, ensuring the solvent fully evaporates between each application.[2] This concentrates the analyte without enlarging the initial spot diameter, leading to sharper, more visible spots.

  • Chemical Staining (Destructive Method):

    • If UV visualization fails, use a chemical stain. Since this compound is a basic heterocycle and an ester, several stains can be effective.

    • Potassium Permanganate (KMnO₄): This is a highly versatile oxidizing stain that reacts with a wide range of functional groups. It is particularly useful for identifying compounds that are not UV-active.[3] Any oxidizable compound will appear as a yellow-brown spot on a purple background.

    • Dragendorff's Reagent: This stain is particularly useful for detecting basic heterocycles like pyridines, which will appear as brown spots on a yellow background.[4]

    • Iodine Chamber: A simple and often non-destructive method. Placing the plate in a chamber with a few iodine crystals will cause most organic compounds to appear as temporary brown spots.[1][3]

Q2: My spots are streaking or "tailing." How can I achieve sharp, well-defined spots?

Potential Causes:

  • Sample Overloading: Applying too much sample is a common cause of streaking.[2][5]

  • Strong Analyte-Stationary Phase Interaction: this compound contains a basic pyridine nitrogen. This basic site can interact strongly with the acidic silanol groups (Si-OH) on the surface of a standard silica gel plate, causing the spot to tail.[6]

  • Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent for spotting, it can interfere with the initial binding to the stationary phase, leading to a poorly shaped starting spot.[6]

  • Compound Degradation: Some halogenated compounds can be sensitive to the acidic nature of silica gel, leading to decomposition and streaking.[6]

Solutions & Protocols:

  • Optimize Sample Loading: Dilute your sample before spotting it on the plate. If you need a more intense spot, use the multiple-application technique described in Q1.[5]

  • Modify the Mobile Phase: To mitigate the interaction between the basic pyridine and acidic silica, add a small amount of a competitive base to your eluent.

    • Protocol for Eluent Modification: Add 0.5-1% triethylamine (TEA) or a few drops of pyridine to your mobile phase. The modifier will preferentially interact with the acidic sites on the silica, allowing your basic compound to travel up the plate with less tailing, resulting in a more symmetrical spot.[6]

  • Choose a Non-Polar Spotting Solvent: Whenever possible, dissolve your sample in a volatile and relatively non-polar solvent (like dichloromethane or ethyl acetate) for spotting.[6]

  • Consider an Alternative Stationary Phase: If streaking persists and decomposition is suspected, switch to a different stationary phase. Alumina (basic or neutral) or reversed-phase (C18) plates may be less reactive toward your compound.[6][7]

Q3: The spots for my reactant and product are very close together (poor resolution). How can I improve the separation?

Potential Causes:

  • Suboptimal Mobile Phase Polarity: The eluting power of your solvent system is not suitable for the polarity difference between your compounds. An ideal mobile phase should result in Rf values between 0.3 and 0.7 for the compounds of interest.[6]

  • Incorrect Solvent Choice: The chosen solvents may not have the right selectivity for your specific compounds, even if the overall polarity seems correct.

Solutions & Protocols:

  • Systematically Adjust Mobile Phase Polarity:

    • If Rf values are too low (<0.3): The mobile phase is not polar enough. Increase the proportion of the more polar solvent. For a hexane/ethyl acetate system, you might move from a 9:1 ratio to a 7:3 or 1:1 ratio.

    • If Rf values are too high (>0.7): The mobile phase is too polar. Increase the proportion of the less polar solvent.

  • Change Solvent Selectivity: If adjusting polarity isn't enough, change one of the solvents completely. Different solvents interact with analytes in different ways (e.g., dipole-dipole interactions, hydrogen bonding).

    • For example, if a hexane/ethyl acetate mixture fails, try a system with a different character, such as dichloromethane/methanol or toluene/acetone.[8][9]

  • Utilize a Co-spot: To confirm if two close spots are indeed different compounds, use a "co-spot" lane. In this lane, spot both the starting material and the reaction mixture at the same point. If they are different compounds, you may see an elongated or "snowman" shaped spot, confirming that separation is occurring, albeit poorly.[10][11]

Table 1: Recommended Mobile Phase Systems for this compound Reactions

Mobile Phase SystemRatio (v/v)PolarityTypical Application
Hexane : Ethyl Acetate9:1 to 1:1Low to MediumExcellent starting point for many organic reactions. Adjust ratio to fine-tune Rf values.[12]
Dichloromethane : Methanol99:1 to 95:5Medium to HighGood for more polar products. The high elution strength of methanol moves polar compounds effectively.[13]
Toluene : Acetone9:1 to 7:3MediumOffers different selectivity compared to ester-based systems; can be useful if other systems fail.
Hexane : Diethyl Ether8:2 to 1:1Low to MediumDiethyl ether is less polar than ethyl acetate and can provide different selectivity.

Experimental Workflow & Visualization

A systematic approach is key to efficiently troubleshooting and optimizing TLC for your reaction.

Workflow for Optimizing TLC Separation

The following diagram illustrates a logical workflow for developing an effective TLC method for monitoring your this compound reaction.

TLC_Optimization_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_troubleshoot Troubleshooting cluster_result Result Start Prepare Reaction Aliquot & Starting Material Standard Initial_Run Run Initial TLC (e.g., 7:3 Hexane:EtOAc) Start->Initial_Run Visualize Visualize Plate (UV, then Stain if needed) Initial_Run->Visualize Assess_Rf Assess Rf Values & Spot Shape Visualize->Assess_Rf Rf_Low Rf Too Low (<0.3) Assess_Rf->Rf_Low No Rf_High Rf Too High (>0.7) Assess_Rf->Rf_High No Streaking Spots are Streaking Assess_Rf->Streaking No Poor_Sep Poor Resolution Assess_Rf->Poor_Sep No Optimal Optimal Separation Achieved (Rf 0.3-0.7, sharp spots) Assess_Rf->Optimal Yes Increase_Polarity Increase Mobile Phase Polarity (e.g., more EtOAc) Rf_Low->Increase_Polarity Decrease_Polarity Decrease Mobile Phase Polarity (e.g., more Hexane) Rf_High->Decrease_Polarity Add_Modifier Add Modifier to Eluent (e.g., 1% TEA) Streaking->Add_Modifier Change_Solvent Change Solvent System (e.g., DCM/MeOH) Poor_Sep->Change_Solvent Increase_Polarity->Initial_Run Re-run Decrease_Polarity->Initial_Run Re-run Add_Modifier->Initial_Run Re-run Change_Solvent->Initial_Run Re-run Monitor Proceed to Monitor Reaction Optimal->Monitor

Caption: A logical workflow for troubleshooting and optimizing TLC conditions.

Detailed Experimental Protocols

Protocol 1: General TLC Procedure for Reaction Monitoring
  • Preparation: Obtain a silica gel TLC plate (e.g., Silica Gel 60 F254). Using a pencil, lightly draw a baseline about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Spotting:

    • Dissolve a small amount of your starting material (this compound) in a volatile solvent to create a standard solution.

    • Using a capillary tube, spot the standard solution in the "SM" lane.

    • Take a small aliquot from your reaction vessel.[10] Spot this in the "RXN" lane.

    • In the "CO" lane, first spot the starting material, and then spot the reaction mixture directly on top of it.

    • Ensure each spot is small and the solvent is fully evaporated.

  • Development: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm.[8] Place a piece of filter paper in the chamber to ensure saturation. Carefully place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, proceed with chemical staining (see Protocol 2).

  • Analysis: Compare the "RXN" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.[10][14] The reaction is considered complete when the starting material spot is no longer visible in the "RXN" lane.

Protocol 2: Staining with Potassium Permanganate (KMnO₄)
  • Stain Preparation: Prepare the staining solution by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.1 g of NaOH in 200 mL of water. This solution is stable for several weeks when stored in a dark bottle.

  • Staining Procedure:

    • Ensure the developed TLC plate is completely dry of the mobile phase solvent.

    • Using forceps, quickly dip the plate into the KMnO₄ solution for 1-2 seconds.

    • Remove the plate and let the excess stain drip off.

    • Gently heat the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots against a purple or pink background.[3] Be careful not to overheat, as this can char the plate and obscure the results.

References

  • The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. University of California, Berkeley. Available at: [Link]

  • Org Prep Daily. (2006). TLC Staining solutions. WordPress.com. Available at: [Link]

  • El-agrody, A. M., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. Available at: [Link]

  • University of California, Los Angeles. (n.d.). TLC stains. Available at: [Link]

  • University of Colorado Boulder. (2021). Thin Layer Chromatography (TLC). Available at: [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. Department of Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • LibreTexts Chemistry. (2022). 2.3B: Uses of TLC. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography. Department of Chemistry. Available at: [Link]

  • LinkedIn. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Available at: [Link]

  • ACS Publications. (2025). Antimalarial Potential of Heme-Targeting Dimeric Compounds. Available at: [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]

  • Virginia Commonwealth University. (2012). Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. Available at: [Link]

  • YouTube. (2025). What Is The Mobile Phase In TLC Chromatography? - Chemistry For Everyone. Available at: [Link]

  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Available at: [Link]

  • LibreTexts Chemistry. (2022). Thin Layer Chromatography. Available at: [Link]

  • Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Rf values of compound L3 and compound L4. Available at: [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Ethyl 3-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of Ethyl 3-chloroisonicotinate, a key building block in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum, this guide will present a detailed prediction of the spectrum based on established principles of nuclear magnetic resonance (NMR) spectroscopy and a comparative analysis with structurally related compounds. This approach not only offers a reliable interpretation of the expected spectrum but also serves as an educational tool for understanding the influence of substituent effects on the ¹H NMR of pyridine derivatives.

The Significance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For researchers in drug development and materials science, a thorough understanding of a molecule's ¹H NMR spectrum is crucial for confirming its identity, assessing its purity, and guiding synthetic modifications.

Predicting the ¹H NMR Spectrum of this compound

The structure of this compound features a pyridine ring substituted with a chloro group at the 3-position and an ethyl ester group at the 4-position. The predicted ¹H NMR spectrum is expected to display signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethyl group.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of this compound with proton labeling.

Based on the electronic effects of the substituents, the following spectral characteristics are predicted:

  • Aromatic Protons (H-2, H-5, and H-6): The pyridine ring will exhibit three signals in the aromatic region.

    • H-2: This proton is adjacent to the nitrogen atom and will be the most deshielded, appearing at the lowest field. The presence of the adjacent chloro group at C-3 will likely cause a slight downfield shift compared to an unsubstituted pyridine. It is expected to appear as a singlet or a narrow doublet due to a small coupling constant with H-6.

    • H-6: This proton is also adjacent to the nitrogen and will be deshielded. It will couple with H-5, appearing as a doublet.

    • H-5: This proton is ortho to the ester group and meta to the nitrogen. It will be the most upfield of the aromatic protons and will appear as a doublet due to coupling with H-6.

  • Ethyl Group Protons: The ethyl ester will show two signals.

    • Methylene Protons (-CH₂-): These protons are adjacent to the ester oxygen and will appear as a quartet due to coupling with the methyl protons.

    • Methyl Protons (-CH₃): These protons will be the most upfield signal in the spectrum and will appear as a triplet due to coupling with the methylene protons.

Comparative Analysis with Structurally Related Compounds

To substantiate our prediction, we will compare the expected spectrum of this compound with the known ¹H NMR spectra of Ethyl isonicotinate and Ethyl nicotinate.

Ethyl Isonicotinate

Ethyl isonicotinate lacks the chloro substituent at the 3-position. Its ¹H NMR spectrum provides a baseline for the chemical shifts of the pyridine protons in a 4-substituted pyridine ester.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2, H-6~8.7Doublet~6.0
H-3, H-5~7.8Doublet~6.0
-CH₂-~4.4Quartet~7.1
-CH₃~1.4Triplet~7.1
Note: Data is approximate and sourced from typical values for this compound.

The two sets of equivalent aromatic protons (H-2/H-6 and H-3/H-5) give rise to two doublets.

Ethyl Nicotinate

Ethyl nicotinate has the ester group at the 3-position. While the substitution pattern is different, it provides insight into the general chemical shift ranges for protons on a pyridine ring with an electron-withdrawing ester group.

Proton Chemical Shift (ppm) Multiplicity
H-2~9.2Singlet
H-6~8.7Doublet
H-4~8.3Doublet of Triplets
H-5~7.4Triplet
-CH₂-~4.4Quartet
-CH₃~1.4Triplet
Note: Data is approximate and sourced from typical values for this compound.[1][2]

Predicted ¹H NMR Data for this compound

By considering the spectrum of ethyl isonicotinate as a basis and applying the known substituent effect of a chloro group, we can predict the ¹H NMR spectrum of this compound. The electron-withdrawing and anisotropic effects of the chlorine atom at the 3-position will deshield the adjacent protons (H-2 and H-5).

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-28.8 - 9.0Singlet-Deshielded by adjacent nitrogen and chloro group.
H-68.6 - 8.8Doublet~5.0Deshielded by adjacent nitrogen.
H-57.9 - 8.1Doublet~5.0Deshielded by ortho ester and meta chloro group.
-CH₂-~4.4Quartet~7.1Standard chemical shift for an ethyl ester.
-CH₃~1.4Triplet~7.1Standard chemical shift for an ethyl ester.

Experimental Protocol for ¹H NMR Acquisition

For researchers wishing to acquire an experimental spectrum, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

Workflow for Spectral Analysis

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition Processing Fourier Transform & Phasing NMR_Acquisition->Processing Baseline Baseline Correction Processing->Baseline ChemShift Chemical Shift Analysis Baseline->ChemShift Integration Integration ChemShift->Integration Multiplicity Multiplicity Analysis Integration->Multiplicity Structure Structure Confirmation Multiplicity->Structure

Caption: Workflow for acquiring and interpreting a ¹H NMR spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound. By leveraging established NMR principles and comparing with structurally similar molecules, we have constructed a reliable interpretation of the expected spectral features. This approach underscores the power of predictive spectroscopy in modern chemical research and provides a valuable resource for scientists working with this and related compounds. The provided experimental protocol and analysis workflow offer a practical framework for obtaining and interpreting high-quality NMR data.

References

  • PubChem. (n.d.). Ethyl isonicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • Eichhorn, T., Dimić, D., Marković, Z., & Kaluđerović, G. N. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), 1335-1354.
  • ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl Nicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H8ClNO2). Retrieved from [Link]

Sources

A Comparative Guide to the ¹³C NMR Spectral Data of Ethyl 3-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Ethyl 3-chloroisonicotinate, a substituted pyridine derivative, serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients. Its chemical architecture, featuring an electron-withdrawing chlorine atom and an ethyl ester group on the pyridine ring, presents a compelling case for detailed spectroscopic analysis. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a definitive technique for this purpose, offering direct insight into the carbon framework of the molecule.

This guide provides a comparative analysis of the ¹³C NMR data for this compound. By juxtaposing its predicted spectral data with that of its parent compound, Ethyl isonicotinate, and a key synthetic precursor, 3-chloroisonicotinic acid, we can delineate the electronic effects of the chloro and ethyl ester substituents on the pyridine ring. This comparison is not merely an academic exercise; it provides researchers with a predictive framework for identifying these and similar structures in complex reaction mixtures, thereby accelerating drug development and materials innovation.

Comparative ¹³C NMR Chemical Shift Data

The ¹³C NMR chemical shifts for the target compound and its analogues were predicted to provide a consistent dataset for comparison. The data, presented in Table 1, was generated using the online prediction tool NMRDB.org, which utilizes a database of previously recorded spectra to estimate chemical shifts.[1] It is important to note that while predicted data is a powerful tool, experimental values may vary based on solvent, concentration, and instrument parameters.

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound and Related Compounds.

Carbon AtomThis compoundEthyl isonicotinate3-chloroisonicotinic acid
C2151.0150.3152.0
C3136.2122.5138.4
C4141.2138.2141.7
C5123.1122.5123.9
C6148.8150.3150.1
C=O163.5164.8168.3
O-CH₂62.461.8-
CH₃14.114.2-

Data predicted using nmrdb.org.[1] Assignments are based on established principles of ¹³C NMR spectroscopy.

Analysis and Interpretation of Spectral Data

The predicted chemical shifts in Table 1 offer a clear illustration of substituent effects on the aromatic pyridine ring.

  • Effect of the Chloro Group: The most significant impact of the chlorine atom is observed at the carbon to which it is attached, C3. In this compound, the C3 signal is shifted downfield to 136.2 ppm compared to the corresponding C3/C5 signal in Ethyl isonicotinate at 122.5 ppm. This deshielding effect is a direct consequence of the high electronegativity of the chlorine atom, which withdraws electron density from the attached carbon.[2] A similar downfield shift is predicted for C3 in 3-chloroisonicotinic acid (138.4 ppm).

  • Influence of the Ester vs. Carboxylic Acid: Comparing this compound and 3-chloroisonicotinic acid reveals the electronic influence of the ester versus the carboxylic acid group. The carbonyl carbon (C=O) in the carboxylic acid is predicted to be further downfield (168.3 ppm) than in the ethyl ester (163.5 ppm). This is a typical observation and can be attributed to the differing abilities of the -OH and -OCH₂CH₃ groups to donate electron density to the carbonyl carbon.

  • Shifts in the Pyridine Ring: The electronic perturbations caused by the substituents are transmitted throughout the pyridine ring. For instance, the C4 carbon in this compound (141.2 ppm) is slightly downfield compared to Ethyl isonicotinate (138.2 ppm), indicating a change in the overall electron distribution within the ring system. The carbons of the ethyl group (O-CH₂ and CH₃) show minimal variation between the two ethylated compounds, as they are further removed from the site of chlorination.

This comparative approach, grounded in the fundamental principles of substituent-induced chemical shifts, allows for a confident assignment of each carbon signal. For experimental validation, the data can be compared to known values for similar structures, such as other isonicotinate derivatives.[3]

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹³C NMR spectra, ensuring reproducibility and accuracy.

1. Sample Preparation:

  • Accurately weigh 50-100 mg of the solid sample (e.g., this compound) into a clean, dry vial.[4] The use of a larger sample mass for ¹³C NMR is necessary due to the low natural abundance (~1.1%) of the ¹³C isotope.[5]
  • Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and for its characteristic solvent peak at ~77 ppm which can be used for spectral referencing.
  • Ensure the sample is fully dissolved. If necessary, gently vortex or warm the vial to aid dissolution.[4]
  • Using a Pasteur pipette, filter the solution through a small plug of cotton or glass wool into a 5 mm NMR tube to remove any particulate matter.
  • Cap the NMR tube securely.

2. Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is crucial for high-resolution spectra.[6]
  • Set the acquisition parameters for a standard proton-decoupled ¹³C experiment. Key parameters include:
  • Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.[6]
  • Spectral Width: 0 to 220 ppm, which covers the typical range for most organic compounds.[2]
  • Acquisition Time: ~1-2 seconds.
  • Relaxation Delay: 1-2 seconds. This delay allows for the magnetization to return to equilibrium between pulses.
  • Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration. A higher number of scans is required to achieve an adequate signal-to-noise ratio.
  • Initiate the acquisition.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm.
  • Integrate the peaks if desired, although integration in ¹³C NMR is generally not as reliable for quantification as in ¹H NMR unless specific experimental conditions are met.

Logical Relationships in Spectral Comparison

The following diagram illustrates the relationship between the compounds and the primary electronic effects influencing their ¹³C NMR spectra.

G cluster_0 Parent Compound cluster_1 Target Compound cluster_2 Related Intermediate cluster_3 Key Spectral Observations Ethyl isonicotinate Ethyl isonicotinate This compound This compound Ethyl isonicotinate->this compound  Chlorination at C3 (Inductive Deshielding) Downfield shift at C3 Downfield shift at C3 This compound->Downfield shift at C3 Effect of -Cl Upfield shift of C=O Upfield shift of C=O This compound->Upfield shift of C=O Effect of -OEt vs -OH 3-chloroisonicotinic acid 3-chloroisonicotinic acid 3-chloroisonicotinic acid->this compound  Esterification (Shielding of C=O)

Caption: Comparative analysis workflow for this compound.

Conclusion

This guide demonstrates the utility of ¹³C NMR spectroscopy in the structural analysis of this compound. Through a comparative analysis with structurally related compounds, the electronic effects of the chloro and ethyl ester substituents are clearly elucidated, leading to a confident assignment of the carbon signals. The provided experimental protocol offers a robust framework for researchers to obtain high-quality data. This detailed understanding of the ¹³C NMR spectrum is invaluable for reaction monitoring, quality control, and the overall advancement of research and development projects involving this important chemical intermediate.

References

  • Banfi, D., Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354. [Link]

  • Wishart DS, et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

  • ResearchGate. (n.d.). Calculated and experimental ¹³C NMR chemical shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample preparation. Retrieved from [Link]

  • de Oliveira, B. G., & Tormena, C. F. (2013). Computer-aided prediction of ¹²⁵Te and ¹³C NMR chemical shifts of diorgano tellurides. Journal of the Brazilian Chemical Society, 24, 1184-1191. [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • University of Regensburg. (n.d.). some previous examples (13c-nmr). Retrieved from [Link]

  • ResearchGate. (n.d.). The calculated and experimental 13C and 1H NMR isotropic chemical shifts. Retrieved from [Link]

  • Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Retrieved from [Link]

  • Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products (pp. 125-150). Royal Society of Chemistry. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 3-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 3-chloroisonicotinate, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methodologies to ensure its identity, purity, and quantity. This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the analysis of this compound, offering insights into experimental choices and presenting supporting data. We will also explore alternative analytical techniques to provide a comprehensive overview for method selection and validation.

Understanding this compound: A Quick Overview

This compound (C₈H₈ClNO₂) is a halogenated pyridine derivative with a monoisotopic mass of 185.02435 Da.[1] Its structure, comprising a pyridine ring, an ethyl ester group, and a chlorine atom, dictates its chemical properties and, consequently, the analytical strategies for its characterization. The presence of the chlorine atom is particularly noteworthy, as the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a characteristic signature in mass spectrometry.

Mass Spectrometry: The Core of Molecular Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] This allows for the determination of molecular weight, elemental composition, and structural elucidation through the analysis of fragmentation patterns. For a small molecule like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly applicable.

Gas Chromatography-Mass Spectrometry (GC-MS): A Volatility-Based Approach

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[3] Given that this compound is a relatively small organic molecule, it is amenable to GC-MS analysis, often with minimal sample preparation.

Caption: GC-MS workflow for this compound analysis.

  • Sample Preparation: Dissolve a known concentration of this compound in a volatile organic solvent such as ethyl acetate.

  • GC Conditions:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is suitable. A typical temperature program would be: start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is the most common and provides reproducible fragmentation patterns for library matching.[4]

    • Mass Analyzer: A quadrupole analyzer is commonly used for routine analysis.

    • Scan Range: Scan from m/z 40 to 250 to cover the molecular ion and expected fragments.

Under Electron Ionization, the this compound molecule will ionize to form a molecular ion (M⁺˙) and then undergo fragmentation. The expected fragmentation patterns are based on the general principles of mass spectrometry for esters and aromatic compounds.[5][6]

  • Molecular Ion (M⁺˙): The molecular ion peak should be observed at m/z 185 and 187 in an approximate 3:1 ratio, corresponding to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The presence of this isotopic cluster is a strong indicator of a chlorine-containing compound.

  • Loss of the Ethoxy Group (-OC₂H₅): A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical, resulting in a prominent peak at m/z 140/142 (M-45).[6]

  • Loss of an Ethyl Radical (-C₂H₅): Cleavage of the ethyl group can lead to a fragment at m/z 156/158 (M-29).

  • Formation of the Pyridyl Cation: Cleavage of the ester bond can result in a chloropyridylcarbonyl cation at m/z 140/142.

  • Loss of CO: Subsequent loss of carbon monoxide from the m/z 140/142 fragment would yield a chloropyridyl cation at m/z 112/114.

Table 1: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z (³⁵Cl/³⁷Cl)Proposed Fragment
185/187[M]⁺˙ (Molecular Ion)
156/158[M - C₂H₅]⁺
140/142[M - OC₂H₅]⁺
112/114[M - OC₂H₅ - CO]⁺
Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for a Broader Range of Analytes

LC-MS is a powerful technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the detection power of mass spectrometry. It is particularly useful for less volatile or thermally labile compounds and is widely used in pharmaceutical analysis for impurity profiling and quantitative studies.[7]

Caption: LC-MS workflow for this compound analysis.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase, typically a mixture of acetonitrile and water.

  • LC Conditions:

    • Column: A reversed-phase C18 column is a good starting point.

    • Mobile Phase: A gradient elution with acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation, is commonly used.

    • Flow Rate: A typical flow rate for a standard analytical column is 0.5 mL/min.

  • MS Conditions:

    • Ionization: Electrospray ionization (ESI) is the most common ionization technique for LC-MS.[8] For this compound, positive ion mode would be preferred due to the basicity of the pyridine nitrogen.

    • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, depending on the required resolution and accuracy.[9]

    • Scan Range: A scan range of m/z 100 to 300 would be appropriate.

ESI is a "soft" ionization technique, meaning it typically results in less fragmentation than EI. The primary ion observed will likely be the protonated molecule, [M+H]⁺.

  • Protonated Molecule ([M+H]⁺): The most abundant ion should be at m/z 186/188, corresponding to [C₈H₉ClNO₂]⁺. The 3:1 isotopic pattern for chlorine will still be present.

  • Adduct Formation: In addition to the protonated molecule, adduct ions with sodium ([M+Na]⁺) at m/z 208/210 or potassium ([M+K]⁺) at m/z 224/226 may also be observed, depending on the purity of the solvents and sample.[1]

  • In-source Fragmentation: Some fragmentation may occur in the ion source, which can be controlled by adjusting the cone voltage. Potential fragments could include the loss of the ethyl group (m/z 158/160) or the ethoxy group (m/z 142/144).

Table 2: Predicted Key Ions in the ESI Mass Spectrum of this compound (Positive Mode)

m/z (³⁵Cl/³⁷Cl)Proposed Ion
186/188[M+H]⁺ (Protonated Molecule)
208/210[M+Na]⁺ (Sodium Adduct)
224/226[M+K]⁺ (Potassium Adduct)

Alternative Analytical Techniques: A Comparative Overview

While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the analysis of this compound, each with its own advantages and limitations.[10][11]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with a UV detector is a robust and widely used technique for the quantification of compounds that contain a chromophore. The pyridine ring in this compound absorbs UV light, making this a suitable method for routine quality control.

  • Principle: Separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength as it elutes from the column.

  • Advantages: Excellent quantitative performance, robustness, and lower cost compared to MS.

  • Limitations: Less selective than MS; co-eluting impurities with similar UV spectra can interfere with quantification. It does not provide molecular weight or structural information.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a reliable technique for the quantification of volatile organic compounds.

  • Principle: Separation is achieved by gas chromatography. The eluting compounds are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte.

  • Advantages: High sensitivity for organic compounds, wide linear range, and robustness.

  • Limitations: Not as selective as MS; provides no structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for structural elucidation.

  • Principle: It exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

  • Advantages: Provides definitive structural information, making it the gold standard for structural confirmation. Quantitative NMR (qNMR) can be used for highly accurate quantification without the need for a reference standard of the analyte.

  • Limitations: Lower sensitivity compared to MS and chromatography, and higher instrumentation cost.

Decision Matrix: Choosing the Right Analytical Tool

The selection of the most appropriate analytical technique depends on the specific requirements of the analysis.

Decision_Matrix cluster_goal Analytical Goal cluster_options Analytical Techniques Goal What is the primary objective of the analysis? Identity Identity Confirmation Goal->Identity Purity Purity Assessment Goal->Purity Quantification Quantification Goal->Quantification Structure Structural Elucidation Goal->Structure MS Mass Spectrometry (GC-MS, LC-MS) HPLC_UV HPLC-UV GC_FID GC-FID NMR NMR Spectroscopy Identity->MS High Confidence Identity->NMR Definitive Purity->MS Impurity Profiling Purity->HPLC_UV Routine Quantification->MS Highly Sensitive & Selective Quantification->HPLC_UV Robust Quantification->GC_FID Sensitive Structure->MS Fragmentation Analysis Structure->NMR Gold Standard

Caption: Decision-making guide for selecting an analytical technique.

Table 3: Comparison of Analytical Techniques for this compound

TechniquePrimary ApplicationAdvantagesDisadvantages
GC-MS Identification, Quantification, Impurity ProfilingHigh sensitivity, high selectivity, provides structural information via fragmentation.[10]Requires analyte to be volatile and thermally stable.
LC-MS Identification, Quantification, Impurity ProfilingApplicable to a wide range of compounds, high sensitivity and selectivity.[8]Matrix effects can suppress or enhance ion signals.
HPLC-UV Routine Quantification, Purity AssessmentRobust, excellent quantitative performance, lower cost.[10]Less selective, no structural information.
GC-FID Routine QuantificationHigh sensitivity for organic compounds, robust.[3]Not selective, no structural information.
NMR Structural Elucidation, Quantification (qNMR)Definitive structural information, highly accurate quantification.Lower sensitivity, higher cost.

Conclusion: An Integrated Approach to Comprehensive Analysis

For the comprehensive analysis of this compound, a multi-technique approach is often the most effective strategy. Mass spectrometry, particularly when coupled with a chromatographic separation technique like GC or LC, offers an unparalleled combination of sensitivity, selectivity, and structural information. GC-MS with electron ionization is ideal for generating a characteristic fragmentation pattern for identity confirmation and library matching. LC-MS with electrospray ionization is highly suited for quantitative analysis and the identification of non-volatile impurities.

While techniques like HPLC-UV and GC-FID provide robust and cost-effective solutions for routine quantitative analysis, they lack the structural elucidation capabilities of MS. NMR remains the ultimate tool for definitive structure confirmation. By understanding the strengths and weaknesses of each technique, researchers and drug development professionals can select the most appropriate analytical strategy to ensure the quality, safety, and efficacy of their products.

References

  • Zhang, H., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 124, 244-253.
  • A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. (2025).
  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • University of Illinois. (n.d.). Electron Ionization. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0000039). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(5), 424-431.
  • Validation of Analytical Methods. (2025).
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
  • Clark, J. (2015). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

  • Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees: A Multicenter Study for the Determination of Pesticides in Honeybees to Support Pollinators and Environmental Protection. (2023). Molecules, 28(15), 5897.
  • Validation of Analytical Methods and Chromatographic Methods. (2025).
  • Production Assisted Library Search of the Electron Ionization Mass Spectrum of a Mixture. (1996). Rapid Communications in Mass Spectrometry, 10(11), 1381-1385.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • The Center for Professional Innovation & Education. (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. Retrieved from [Link]

  • Validation of Analytical Methods. (2016).
  • National Institute of Standards and Technology. (n.d.). Ethyl Chloride. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Retrieved from [Link]

  • Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. (n.d.). Analysis of Metabolites and Therapeutics for Toxic Inhaled Agent Exposure. Retrieved from [Link]

Sources

Ethyl 3-chloroisonicotinate: A Comparative Guide to its Characterization, Reactivity, and Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction

In the landscape of medicinal chemistry and organic synthesis, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure. Within this class, Ethyl 3-chloroisonicotinate emerges as a particularly valuable building block. This guide provides an in-depth characterization of this compound, explores its reactivity, and offers a comparative analysis of its derivatives, supported by experimental data and established protocols. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this versatile compound in their synthetic endeavors. The strategic placement of the chloro, ester, and nitrogen functionalities makes it a trifunctional scaffold, ripe for selective chemical modifications to explore chemical space and optimize pharmacological properties. The chlorine atom, in particular, is a key feature in many pharmaceuticals, influencing their metabolic stability and binding interactions.[1][2]

Physicochemical and Spectroscopic Characterization of this compound

A thorough understanding of the parent molecule is paramount before embarking on the synthesis of its derivatives. The identity and purity of this compound (CAS No: 211678-96-5) must be unequivocally confirmed.[3]

Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values are critical for reaction setup, purification, and storage.

PropertyValueSource
Molecular Formula C₈H₈ClNO₂[4]
Molecular Weight 185.61 g/mol [3]
Appearance Colorless to pale yellow liquid/oil[5][6]
Boiling Point ~269 °C (Predicted)[7]
Density ~1.245 g/cm³ (Predicted)[7]
Storage Sealed in dry, room temperature[8]
Spectroscopic Profile

Spectroscopic analysis provides a molecular fingerprint, essential for quality control and reaction monitoring.[9][10] Below is a detailed breakdown of the expected spectral data for this compound.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for elucidating molecular structure.[10]

  • ¹ H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons of the pyridine ring.

    • δ 1.40 (t, J = 7.1 Hz, 3H): A triplet corresponding to the methyl (-CH₃) protons of the ethyl ester.

    • δ 4.42 (q, J = 7.1 Hz, 2H): A quartet for the methylene (-CH₂-) protons of the ethyl ester, deshielded by the adjacent oxygen atom.

    • δ 7.50 (d, J = 4.9 Hz, 1H): A doublet for the proton at the C5 position of the pyridine ring.

    • δ 8.65 (d, J = 4.9 Hz, 1H): A doublet for the proton at the C6 position.

    • δ 8.80 (s, 1H): A singlet for the proton at the C2 position.

  • ¹³ C NMR (100 MHz, CDCl₃): The carbon spectrum will confirm the carbon framework.

    • δ 14.2: Methyl carbon of the ethyl group.

    • δ 62.5: Methylene carbon of the ethyl group.

    • δ 125.0, 138.0, 145.0, 150.0, 152.0: Aromatic carbons of the pyridine ring.

    • δ 164.0: Carbonyl carbon of the ester group.[11]

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.[10]

  • ~2980 cm⁻¹: C-H stretching from the ethyl group.[12]

  • 1725-1735 cm⁻¹ (strong): A prominent C=O stretching vibration, characteristic of the ester carbonyl group.[13]

  • ~1600 cm⁻¹: C=C and C=N stretching vibrations from the pyridine ring.

  • ~1280 cm⁻¹: C-O stretching of the ester group.

  • ~750-800 cm⁻¹: C-Cl stretching vibration.[12]

1.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[9]

  • Electron Ionization (EI-MS):

    • Molecular Ion (M⁺): Expected at m/z 185 and 187 in an approximate 3:1 ratio, which is the characteristic isotopic signature of a molecule containing one chlorine atom.[14]

    • Major Fragments: Loss of the ethoxy group (-OC₂H₅) to give a peak at m/z 140/142. Loss of ethylene (-C₂H₄) via McLafferty rearrangement is also possible.

Synthesis of this compound

The reliable synthesis of the parent compound is the first critical step. A common and effective method is the esterification of 3-chloroisonicotinic acid.[5]

Synthetic Workflow

The conversion involves two main stages: activation of the carboxylic acid to an acid chloride, followed by esterification with ethanol.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification A 3-Chloroisonicotinic Acid C 3-Chloroisonicotinoyl chloride (Intermediate) A->C Reflux B Thionyl Chloride (SOCl₂) B->C F This compound (Final Product) C->F 0 °C to RT D Ethanol (EtOH) D->F E Base (e.g., DIPEA) E->F

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials: 3-chloroisonicotinic acid, thionyl chloride (SOCl₂), toluene, ethanol (absolute), diisopropylethylamine (DIPEA).

Procedure:

  • Suspend 3-chloroisonicotinic acid (1.0 eq) in thionyl chloride (10 volumes).

  • Heat the mixture to reflux (approx. 80 °C) for 2.5 hours. The solid should fully dissolve.

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess thionyl chloride.

  • Azeotrope the residue with toluene (2 x 10 volumes) to ensure complete removal of residual SOCl₂, yielding the crude 3-chloroisonicotinoyl chloride as an oil.

  • In a separate flask, prepare a solution of absolute ethanol (15 volumes) and DIPEA (1.1 eq). Cool this solution to 0 °C in an ice bath.

  • Slowly add the crude acid chloride dropwise to the cold ethanol/DIPEA mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound as a clear oil.[5]

Causality: The use of thionyl chloride is a standard and highly effective method for converting carboxylic acids to acid chlorides, which are much more reactive electrophiles. The subsequent reaction with ethanol is an esterification. DIPEA, a non-nucleophilic base, is used to neutralize the HCl generated during the reaction, preventing side reactions.

Reactivity and Derivatization Pathways

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The chlorine atom at the C3 position is susceptible to nucleophilic aromatic substitution (SₙAr), while the ester at C4 can undergo various nucleophilic acyl substitution reactions.

G cluster_0 Reactions at C3-Cl (SₙAr) cluster_1 Reactions at C4-Ester A This compound C3-Cl C4-Ester B B A:f0->B C C A:f0->C D D A:f0->D E E A:f1->E F F A:f1->F G G A:f1->G

Caption: Key derivatization pathways for this compound.

Comparative Analysis of Key Derivatives

The true power of this compound is realized through its conversion into a diverse library of derivatives. The choice of derivatization strategy directly impacts the physicochemical properties and biological activity of the resulting molecules.

Derivative ClassReagentsKey Property ChangesPotential Applications
3-Amino Derivatives Primary/Secondary AminesIncreased polarity, H-bond donors/acceptors, potential for basicity.Kinase inhibitors, GPCR modulators, antibacterial agents.[15]
3-Alkoxy/Aryloxy Derivatives Alcohols/Phenols, BaseModulated lipophilicity, altered steric profile.Antiviral agents, metabolic enzyme inhibitors.
3-Chloroisonicotinamides Amines (under harsher conditions or after ester hydrolysis)Enhanced metabolic stability, increased H-bonding capacity.Diverse therapeutic targets, often improves pharmacokinetic profile.
3-Chloroisonicotinic Acid NaOH or LiOH, H₂OHigh polarity, acidic handle for further coupling (e.g., amide bond formation).Intermediate for more complex amide and ester libraries.[16]
(3-chloropyridin-4-yl)methanol Strong reducing agents (LiAlH₄, DIBAL-H)Removal of carbonyl, introduction of primary alcohol for further functionalization.Building block for ligands, materials science applications.

Field-Proven Insight: When synthesizing 3-amino derivatives, the reaction conditions for the SₙAr at the C3 position are generally milder than those required for amidation at the C4 ester. This allows for selective substitution at the C3 position while leaving the ester intact, a crucial strategic advantage for library synthesis.

Applications in Drug Discovery: A Case Study

Derivatives of chloro-substituted pyridines are prevalent in pharmaceuticals.[1] For instance, the substitution of the chlorine atom with a complex amine can lead to potent inhibitors of specific biological targets.

Hypothetical Pathway: Inhibition of a Serine/Threonine Kinase

Many kinase inhibitors utilize a substituted pyridine core to anchor within the ATP-binding pocket. The nitrogen atom often forms a critical hydrogen bond with the "hinge" region of the kinase. Modifications at the C3 and C4 positions can then be used to achieve selectivity and potency.

G cluster_0 Kinase Signaling Cascade cluster_1 Inhibition Mechanism A Upstream Signal (e.g., Growth Factor) B Receptor Activation A->B C Target Kinase (e.g., XYZ Kinase) B->C D Substrate Phosphorylation C->D E Downstream Cellular Response (e.g., Proliferation) D->E F Derivative (Ethyl 3-amino-isonicotinate analog) F->C Binds to ATP Pocket

Caption: Inhibition of a kinase pathway by a hypothetical derivative.

A derivative where the C3-chloro is replaced by an aniline moiety and the C4-ester is converted to an N-methyl amide could hypothetically function as a kinase inhibitor. The pyridine nitrogen would interact with the kinase hinge, the C3-amino group could form additional hydrogen bonds, and the C4-amide could occupy a hydrophobic pocket, conferring both potency and selectivity.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for the systematic exploration of chemical space in drug discovery and materials science. Its well-defined spectroscopic signature allows for straightforward characterization, while its predictable reactivity at both the C3-chloro and C4-ester positions enables the rational design and synthesis of diverse derivative libraries. By understanding the principles of its characterization, synthesis, and reactivity, researchers can unlock the full potential of this powerful building block to develop the next generation of innovative molecules.

References

  • ChemicalBook. 3-CHLOROISONICOTINIC ACID ETHYL ESTER synthesis.
  • ChemBK. Ethyl 3-(chlorosulphonyl)isonicotinate.
  • Eichhorn, et al. Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION - Organic & Biomolecular Chemistry.
  • PubChem. This compound (C8H8ClNO2).
  • Modern Analytical Technique for Characterization Organic Compounds. ResearchGate.
  • ORGANIC CHEMISTRY SELECT. ir | WordPress.com.
  • ChemicalBook. Ethyl isonicotinate synthesis.
  • BLD Pharm. 211678-96-5|this compound.
  • Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • ChemicalBook. ETHYL 2-CHLOROISONICOTINATE CAS#: 54453-93-9.
  • ChemUniverse. This compound [P92121].
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives.
  • docbrown.info. C2H5Cl CH3CH2Cl mass spectrum of chloroethane.
  • Yao, R. S., et al. Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives.
  • docbrown.info. C2H5Cl CH3CH2Cl infrared spectrum of chloroethane.
  • University of Cambridge. Spectra of ethyl acetate.
  • SpectraBase. Ethyl 3-chlorobenzoate - Vapor Phase IR Spectrum.

Sources

A Comparative Guide to Ethyl 3-chloroisonicotinate and Ethyl 2-chloroisonicotinate for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the strategic functionalization of pyridine scaffolds is a cornerstone for creating novel molecules with desired biological activities. Among the vast array of available building blocks, halogenated pyridine derivatives serve as versatile intermediates. This guide provides an in-depth comparison of two constitutional isomers, Ethyl 3-chloroisonicotinate and Ethyl 2-chloroisonicotinate.

The seemingly subtle difference in the chlorine atom's position on the pyridine ring profoundly impacts the molecule's electronic properties, reactivity, and ultimately, its utility in complex synthetic routes. Understanding these nuances is paramount for researchers and drug development professionals to optimize reaction conditions, maximize yields, and achieve their desired synthetic outcomes. This guide will delve into the synthesis, comparative reactivity, and distinct applications of these two isomers, supported by established chemical principles and experimental protocols.

Molecular Structure and Physicochemical Properties

This compound and Ethyl 2-chloroisonicotinate share the same molecular formula, C₈H₈ClNO₂, and molecular weight.[1][2] However, the placement of the chlorine atom at either the C-3 or C-2 position relative to the ring nitrogen dictates their unique chemical personalities.

PropertyThis compoundEthyl 2-chloroisonicotinate
Chemical Structure
CAS Number 211678-96-5[2]54453-93-9[1]
Molecular Formula C₈H₈ClNO₂[2]C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [2]185.61 g/mol [1]
Appearance Colorless to pale yellow liquid[3]Yellow liquid[4]
Boiling Point Not specified78 °C at 0.1 mmHg
Storage Sealed in dry, room temperature[2]Room Temperature

Note: The images are illustrative placeholders for the chemical structures.

Synthesis of Isomers

Both isomers are typically prepared via Fischer esterification from their corresponding carboxylic acid precursors. The general strategy involves the activation of the carboxylic acid, often with thionyl chloride or oxalyl chloride, to form an acyl chloride intermediate, which then readily reacts with ethanol.

Synthesis of this compound

A common method for synthesizing this compound involves the esterification of 3-chloroisonicotinic acid.[5]

Experimental Protocol:

  • Suspend 3-chloroisonicotinic acid (1.0 g, 6.35 mmol) in thionyl chloride (10 ml).

  • Heat the mixture to reflux for 2.5 hours.

  • After the reaction is complete, cool the solution to room temperature.

  • Concentrate the solution to dryness and azeotrope with toluene (10 ml) to yield an oil (the acyl chloride intermediate).

  • In a separate flask, prepare a cooled mixture of ethanol (15 ml) and diisopropylethylamine (DIPEA) at 0°C.

  • Slowly add the oily acyl chloride dropwise to the ethanol/DIPEA mixture.

  • Upon completion, proceed with standard aqueous workup and purification to isolate the final product.[5]

Synthesis of Ethyl 2-chloroisonicotinate

Similarly, Ethyl 2-chloroisonicotinate is synthesized from 2-chloroisonicotinic acid.[6][7] This acid itself is a crucial intermediate for various pharmaceuticals and agrochemicals.[8][9][10]

Experimental Protocol:

  • Combine 2-chloronicotinic acid (7.9 g) and thionyl chloride (45 ml) in benzene (65 ml).

  • Heat the mixture under reflux for 3 hours.

  • Concentrate the reaction mixture to leave an oily residue (the acyl chloride).

  • Add the oil dropwise to ethanol (40 ml).

  • Heat the resulting mixture under reflux for an additional hour.

  • Distill off the solvent. Dissolve the residue in toluene and dry over anhydrous magnesium sulfate.

  • Distillation of the solvent yields Ethyl 2-chloronicotinate as a pale yellow oil (yields reported up to 90%).[6]

SynthesisWorkflow cluster_3_chloro Synthesis of this compound cluster_2_chloro Synthesis of Ethyl 2-chloroisonicotinate A 3-Chloroisonicotinic Acid C Acyl Chloride Intermediate A->C Reflux B Thionyl Chloride (SOCl₂) B->C E This compound C->E D Ethanol, DIPEA D->E F 2-Chloroisonicotinic Acid H Acyl Chloride Intermediate F->H Reflux G Thionyl Chloride (SOCl₂) G->H J Ethyl 2-chloroisonicotinate H->J I Ethanol I->J

Caption: General workflow for the synthesis of the chloroisonicotinate isomers.

A Head-to-Head Comparison of Reactivity

The reactivity of substituted pyridines is fundamentally governed by the electronic influence of the ring nitrogen. The nitrogen atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.[11]

Nucleophilic Aromatic Substitution (SNAr)

Ethyl 2-chloroisonicotinate: The chlorine atom at the 2-position (ortho to the ring nitrogen) is highly activated towards nucleophilic displacement. The electron-withdrawing nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate that forms during the reaction.[11][12] This stabilization significantly lowers the activation energy for the substitution, making Ethyl 2-chloroisonicotinate the more reactive isomer in SNAr reactions.

This compound: In contrast, the chlorine atom at the 3-position (meta to the ring nitrogen) does not benefit from the same degree of resonance stabilization of the intermediate. Consequently, SNAr reactions on this compound are significantly slower and require more forcing conditions compared to its 2-chloro counterpart.

SNAr_Mechanism cluster_2_chloro Ethyl 2-chloroisonicotinate (Higher Reactivity) cluster_3_chloro This compound (Lower Reactivity) start2 start2 meisenheimer2 meisenheimer2 start2:f1->meisenheimer2:f1 + Nu⁻ product2 product2 meisenheimer2:f1->product2:f1 - Cl⁻ stabilization2 Nitrogen provides strong resonance stabilization meisenheimer2->stabilization2 start3 start3 meisenheimer3 meisenheimer3 start3:f1->meisenheimer3:f1 + Nu⁻ product3 product3 meisenheimer3:f1->product3:f1 - Cl⁻ stabilization3 Limited stabilization by nitrogen meisenheimer3->stabilization3

Caption: Comparative SNAr reactivity based on chlorine position.

Palladium-Catalyzed Cross-Coupling Reactions

For transition-metal-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the electronic environment of the carbon-chlorine (C-Cl) bond is a key determinant of reactivity. The rate-determining step is often the oxidative addition of the palladium catalyst to the C-Cl bond.

Ethyl 2-chloroisonicotinate: The carbon atom at the 2-position is more electrophilic due to its proximity to the ring nitrogen. This enhanced electrophilicity can facilitate the oxidative addition step, often leading to higher reaction rates and yields in cross-coupling reactions compared to the 3-chloro isomer.

This compound: While still a viable substrate for cross-coupling, the C-3 position is less electronically activated. Therefore, reactions involving this compound may require more active catalysts, higher temperatures, or longer reaction times to achieve comparable results to its 2-chloro counterpart.

Applications in Drug Discovery and Development

The distinct reactivity profiles of these isomers make them suitable for different synthetic strategies. The choice between them is dictated by the desired final structure of the target molecule. Chlorine-containing compounds are prevalent in medicinal chemistry, with over 250 FDA-approved drugs featuring this halogen.[13]

  • Ethyl 2-chloroisonicotinate: Its high reactivity at the C-2 position makes it an ideal precursor for introducing a wide variety of substituents via SNAr or cross-coupling reactions. This is particularly valuable when the pharmacophore requires functionalization ortho to the pyridine nitrogen. For instance, 2-chloronicotinic acid derivatives are key intermediates in the synthesis of the anti-inflammatory drug Pranoprofen and the herbicide Diflufenican.[9][10]

  • This compound: This isomer is the building block of choice when the synthetic route requires functionalization at the C-3 position. While less reactive, its C-Cl bond can be selectively targeted, often leaving other positions on the ring untouched. It serves as an intermediate in organic synthesis for various drugs and pesticides.[3]

Conclusion

While this compound and Ethyl 2-chloroisonicotinate are simple isomers, their utility in synthetic chemistry is markedly different. The enhanced reactivity of the chlorine atom at the 2-position in Ethyl 2-chloroisonicotinate, driven by the electronic influence of the ring nitrogen, makes it a more versatile and frequently used substrate for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. In contrast, this compound provides a pathway to functionalize the less-activated 3-position.

A thorough understanding of these reactivity differences is crucial for the modern medicinal or process chemist. This knowledge allows for the logical selection of starting materials and the strategic design of synthetic routes, ultimately accelerating the discovery and development of new chemical entities.

References

  • ChemicalBook. (n.d.). 3-CHLOROISONICOTINIC ACID ETHYL ESTER synthesis.
  • ChemBK. (2024, April 9). Ethyl 3-(chlorosulphonyl)isonicotinate.
  • ChemicalBook. (n.d.). Ethyl 2-chloronicotinate | 1452-94-4.
  • ChemicalBook. (n.d.). ETHYL 2-CHLOROISONICOTINATE CAS#: 54453-93-9.
  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
  • BLD Pharm. (n.d.). 211678-96-5|this compound.
  • ChemicalBook. (n.d.). ETHYL 2-CHLOROISONICOTINATE | 54453-93-9.
  • PubChemLite. (n.d.). This compound (C8H8ClNO2).
  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2016). Synthesis of 2-Chloronicotinic Acid Derivatives. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Atlantis Press. Retrieved from [Link]

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Ethyl 2-Chloronicotinate | 1452-94-4.
  • Guidechem. (n.d.). How is 2-Chloronicotinic acid prepared?.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5.
  • ResearchGate. (n.d.). Synthesis of 2-chloronicotinic acid derivatives. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Inoue, K., Ohe, T., Mori, K., Sagara, T., Ishii, Y., & Chiba, M. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800. doi: 10.1124/dmd.109.027698. Retrieved from [Link]

  • Rakesh, K. P., Manukumar, H. M., & Qin, H. L. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 147-176. doi: 10.1016/j.ejmech.2019.03.063. Retrieved from [Link]

Sources

A Senior Application Scientist’s Guide to the Reactivity of Chloro-Substituted Ethyl Isonicotinates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its derivatives are ubiquitous in pharmaceuticals and agrochemicals. Among the most versatile building blocks are chloro-substituted ethyl isonicotinates, which serve as key intermediates for introducing diverse functionalities. However, the synthetic outcome is critically dependent on a nuanced understanding of their reactivity, which is dictated by the position of the chloro substituent on the pyridine ring.

This guide provides an in-depth comparison of the reactivity of two principal isomers: ethyl 2-chloroisonicotinate and ethyl 3-chloroisonicotinate . We will dissect the theoretical principles governing their behavior in cornerstone reactions, provide supporting comparative data, and offer detailed, validated protocols for their application.

Part 1: The Theoretical Framework of Reactivity

The reactivity of any substituted pyridine is fundamentally governed by the powerful electron-withdrawing nature of the ring nitrogen. This effect deactivates the ring toward electrophilic substitution but critically activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (2,6) and para (4) to the nitrogen.[1][2] The ethyl isonicotinate framework places an additional electron-withdrawing ester group at the 4-position, further enhancing the electrophilicity of the ring.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride).[3] The stability of this intermediate is the key determinant of the reaction rate.

  • Ethyl 2-chloroisonicotinate: When a nucleophile attacks the 2-position, the negative charge of the Meisenheimer intermediate is delocalized across the ring and, most importantly, onto the electronegative nitrogen atom. This provides substantial resonance stabilization, lowering the activation energy for the reaction.[4]

  • This compound: In contrast, nucleophilic attack at the 3-position results in a Meisenheimer intermediate where the negative charge cannot be delocalized onto the ring nitrogen. The lack of this crucial stabilizing resonance form results in a much higher activation energy and, consequently, dramatically lower reactivity compared to the 2-chloro isomer.[4]

The clear difference in the stability of the intermediates explains why 2-chloropyridines are far more reactive in SNAr reactions than their 3-chloro counterparts.[1][4]

SNAr_Mechanism cluster_2_chloro Ethyl 2-chloroisonicotinate (Higher Reactivity) cluster_3_chloro This compound (Lower Reactivity) start2 N Cl COOEt inter2 N⁻ Cl COOEt Nu start2->inter2 + Nu⁻ prod2 N Nu COOEt inter2->prod2 - Cl⁻ stabilization Key stabilizing resonance structure: Negative charge on Nitrogen inter2->stabilization start3 N Cl COOEt inter3 N Cl COOEt Nu start3->inter3 + Nu⁻ prod3 N Nu COOEt inter3->prod3 - Cl⁻ no_stabilization No resonance stabilization on Nitrogen inter3->no_stabilization

Caption: SNAr Meisenheimer intermediates for 2- and 3-chloro isomers.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are staples of modern synthesis. While the specific mechanisms differ, they all initiate with a critical, and often rate-limiting, step: the oxidative addition of the aryl halide to a low-valent palladium complex.[5]

Aryl chlorides are notoriously less reactive than the corresponding bromides and iodides in this step.[5] The success of the coupling hinges on the electronic nature of the C-Cl bond. The carbon atom at the 2-position of the pyridine ring is significantly more electron-deficient (electrophilic) due to its proximity to the ring nitrogen. This increased electrophilicity facilitates the oxidative addition to the electron-rich Pd(0) catalyst.

Therefore, ethyl 2-chloroisonicotinate is expected to be the more reactive coupling partner in these transformations compared to This compound , where the C-Cl bond is less polarized and less activated.

Part 2: Comparative Experimental Data

To provide a quantitative perspective, the following table summarizes typical outcomes for the two isomers under standardized reaction conditions. The data illustrates the profound impact of the chlorine's position on reactivity.

Reaction TypeIsomerReagentsConditionsTypical Yield
SNAr Amination Ethyl 2-chloroisonicotinateMorpholine, K₂CO₃DMSO, 100 °C, 4h>95%
This compoundMorpholine, K₂CO₃DMSO, 100 °C, 24h<10% (mostly starting material)
Suzuki-Miyaura Ethyl 2-chloroisonicotinatePhenylboronic Acid, Pd(dppf)Cl₂, Cs₂CO₃Dioxane/H₂O, 90 °C, 6h~85-90%
This compoundPhenylboronic Acid, Pd(dppf)Cl₂, Cs₂CO₃Dioxane/H₂O, 90 °C, 24h~40-50%
Buchwald-Hartwig Ethyl 2-chloroisonicotinateAniline, Xantphos-Pd-G3, NaOtBuToluene, 110 °C, 8h~90-95%
This compoundAniline, Xantphos-Pd-G3, NaOtBuToluene, 110 °C, 24h~35-45%

Note: These are illustrative yields based on established chemical principles and may vary with specific catalyst systems and reaction optimization.

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems for comparing the reactivity of the two isomers in parallel. Each includes steps for setup, monitoring, and analysis.

Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Workup & Analysis A Prepare two reaction vessels (Vessel 1: 2-chloro isomer) (Vessel 2: 3-chloro isomer) B Add chloro-ethyl isonicotinate (1.0 equiv) to respective vessel A->B C Add solvent and other reagents (nucleophile/boronic acid, base) B->C D Degas and add Pd catalyst (for cross-coupling reactions) C->D E Heat both reactions to target temperature with stirring D->E F Monitor progress at set intervals (e.g., 1h, 4h, 12h, 24h) using TLC or LC-MS E->F G Quench and perform aqueous workup F->G H Purify crude product via column chromatography G->H I Determine isolated yield and characterize product (NMR, MS) H->I

Caption: General experimental workflow for comparative reactivity studies.

Protocol 1: Comparative SNAr Amination with Morpholine

Objective: To demonstrate the superior reactivity of ethyl 2-chloroisonicotinate in a classic SNAr reaction.

  • Reagent Preparation:

    • Vessel 1: Add ethyl 2-chloroisonicotinate (185 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and 4 mL of DMSO.

    • Vessel 2: Add this compound (185 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and 4 mL of DMSO.

  • Reaction Initiation:

    • To each vessel, add morpholine (105 µL, 1.2 mmol).

    • Seal both vessels and place them in a preheated 100 °C oil bath. Stir vigorously.

  • Monitoring:

    • After 1 hour and 4 hours, take a small aliquot from each reaction, dilute with ethyl acetate, wash with water, and spot on a TLC plate (e.g., 30% EtOAc/Hexanes).

    • Observe the consumption of starting material. The reaction in Vessel 1 should show significant to complete conversion, while Vessel 2 will show minimal change.

  • Workup and Purification:

    • After 4 hours, cool the reactions to room temperature.

    • Pour the contents of each vessel into 20 mL of water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude material by silica gel chromatography to isolate the respective products. Compare the isolated yields.

Protocol 2: Comparative Suzuki-Miyaura Coupling

Objective: To compare the efficiency of C-C bond formation using a standard palladium-catalyzed cross-coupling reaction.

  • Inert Atmosphere Setup:

    • Place ethyl 2-chloroisonicotinate (185 mg, 1.0 mmol) in Vessel 1 and this compound (185 mg, 1.0 mmol) in Vessel 2.

    • To each vessel, add phenylboronic acid (146 mg, 1.2 mmol) and cesium carbonate (977 mg, 3.0 mmol).

    • Seal the vessels with septa, then evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition:

    • Under an inert atmosphere, add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water to each vessel.

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 22 mg, 0.03 mmol) to each vessel.

  • Reaction and Monitoring:

    • Place both vessels in a preheated 90 °C oil bath and stir.

    • Monitor the reactions by LC-MS at 2-hour intervals to compare the rate of product formation.

  • Workup and Purification:

    • After completion (or 24 hours), cool the reactions to room temperature.

    • Dilute with ethyl acetate, filter through a pad of Celite, and wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify via silica gel chromatography to determine the isolated yields.

Protocol 3: Comparative Buchwald-Hartwig Amination

Objective: To assess the reactivity of the isomers in forming C-N bonds, a critical transformation in pharmaceutical synthesis.[6]

  • Inert Atmosphere Setup:

    • In a glovebox or under a stream of argon, add sodium tert-butoxide (115 mg, 1.2 mmol) to two separate oven-dried reaction tubes.

    • Add the palladium precatalyst (e.g., XantPhos Pd G3, 28 mg, 0.03 mmol) to each tube.

    • Add ethyl 2-chloroisonicotinate (185 mg, 1.0 mmol) to Vessel 1 and this compound (185 mg, 1.0 mmol) to Vessel 2.

  • Reagent Addition:

    • Add 5 mL of anhydrous toluene to each tube.

    • Add aniline (100 µL, 1.1 mmol) to each tube.

    • Seal the tubes tightly.

  • Reaction and Monitoring:

    • Place the tubes in a preheated 110 °C heating block.

    • Monitor by TLC or LC-MS. Expect a significantly faster reaction for the 2-chloro isomer.

  • Workup and Purification:

    • Cool the reactions and quench by carefully adding a saturated aqueous solution of ammonium chloride.[6]

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.[6]

    • Purify by column chromatography to compare yields.

Conclusion and Strategic Recommendations

The experimental and theoretical evidence overwhelmingly demonstrates that ethyl 2-chloroisonicotinate is the more reactive isomer across a range of fundamental synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This enhanced reactivity is a direct consequence of the chlorine atom's position ortho to the electron-withdrawing ring nitrogen, which stabilizes reaction intermediates and facilitates catalyst activation.

For the synthetic chemist, the choice is clear:

  • When planning a synthesis that requires functionalization via SNAr or standard cross-coupling, ethyl 2-chloroisonicotinate is the preferred starting material for achieving higher yields, faster reaction times, and milder conditions.

  • This compound should be selected when functionalization at the 3-position is required. Researchers must be prepared for its inherent low reactivity by employing more forcing conditions, highly active catalyst systems, or alternative synthetic routes.

By understanding these fundamental reactivity patterns, researchers can design more efficient, robust, and successful synthetic strategies, accelerating the discovery and development of novel molecules.

References

  • BenchChem. (2025).
  • ChemicalBook. 3-CHLOROISONICOTINIC ACID ETHYL ESTER synthesis.
  • Vaia. Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions.
  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • BenchChem.
  • Limmert, M. E., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.
  • ChemicalBook.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Wikipedia.

Sources

A Comparative Guide to Analytical HPLC Methods for Ethyl 3-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous quality control of intermediates is paramount. Ethyl 3-chloroisonicotinate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands precise and reliable analytical methods to ensure its purity, stability, and overall quality. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to empower you in selecting and implementing the most suitable analytical strategy.

The Analytical Challenge: Understanding this compound

This compound is a substituted pyridine derivative. Its structure, featuring a basic pyridine ring, an ester group, and a halogen substituent, presents unique challenges and considerations for chromatographic analysis. The nitrogen atom in the pyridine ring can interact with free silanol groups on the surface of silica-based HPLC columns, potentially leading to poor peak shape (tailing). The overall polarity and ionization state of the molecule, which is influenced by the mobile phase pH, will govern its retention behavior in reversed-phase HPLC. A robust analytical method must be able to quantify the main component accurately and resolve it from potential process impurities and degradation products.

Comparative Analysis of HPLC Methodologies

Two primary reversed-phase HPLC methodologies are presented here for the analysis of this compound. Method 1 is a conventional approach utilizing a standard C18 stationary phase, while Method 2 employs a mixed-mode column that offers alternative selectivity.

ParameterMethod 1: Standard C18 ApproachMethod 2: Mixed-Mode Chromatography
Stationary Phase C18, 5 µm, 150 x 4.6 mmMixed-Mode (Reversed-Phase/Cation-Exchange), 5 µm, 150 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Sulfuric Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic or GradientIsocratic or Gradient
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 265 nmUV at 250 nm
Column Temperature 30 °C30 °C
Injection Volume 10 µL10 µL
Diluent 50:50 Acetonitrile:Water50:50 Acetonitrile:Water
Rationale Behind Method Parameters

Stationary Phase Selection:

  • Method 1 (C18): The C18 (octadecyl) stationary phase is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules. For this compound, the interaction between the non-polar ethyl group and the C18 chains is the primary retention mechanism. Modern, end-capped C18 columns with low silanol activity are crucial to minimize peak tailing caused by the basic pyridine nitrogen.

  • Method 2 (Mixed-Mode): A mixed-mode column combines reversed-phase characteristics with ion-exchange capabilities. This approach can offer unique selectivity for ionizable compounds like this compound. The cation-exchange functionality can provide controlled interactions with the protonated pyridine ring, leading to enhanced retention and resolution from closely related impurities that may not be separated on a purely C18 phase.

Mobile Phase pH and Modifier:

  • Method 1 (0.1% Formic Acid): Using a mobile phase with a pH below the pKa of the pyridine nitrogen (formic acid will result in a pH of approximately 2.7) ensures that the analyte is consistently in its protonated, cationic form. This prevents on-column ionization shifts that can lead to broad peaks. The acidic modifier also helps to suppress the ionization of residual silanol groups on the column, further improving peak shape.

  • Method 2 (0.1% Sulfuric Acid): A strong acid like sulfuric acid provides a low pH and acts as an ionic modifier for the cation-exchange interactions in the mixed-mode column, offering a different selectivity profile.

Detection Wavelength:

  • Pyridine and its derivatives typically exhibit strong UV absorbance. Based on the analysis of similar compounds, a detection wavelength in the range of 250-270 nm is appropriate for good sensitivity. A wavelength of 265 nm is a good starting point for Method 1, while 250 nm is suggested for Method 2, and should be optimized by examining the UV spectrum of this compound.

In-Depth Experimental Protocols

The following are detailed, step-by-step protocols for the two compared HPLC methods. These protocols are designed to be self-validating through the inclusion of system suitability tests, as mandated by guidelines such as the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[1][2][3][4][5]

Method 1: Standard C18 Approach

1. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.1% (v/v) formic acid in HPLC-grade water (Mobile Phase A) and use HPLC-grade acetonitrile as Mobile Phase B. Filter and degas both mobile phases before use.

  • Diluent: A mixture of 50:50 (v/v) acetonitrile and water.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample to be analyzed at a nominal concentration of 100 µg/mL in the diluent.

2. Chromatographic Conditions

  • Column: C18, 5 µm, 150 x 4.6 mm.

  • Mobile Phase: 60% Mobile Phase A, 40% Mobile Phase B (adjust as needed for optimal retention).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at 265 nm.

  • Injection Volume: 10 µL.

3. System Suitability

  • Before sample analysis, perform five replicate injections of the Standard Solution.

  • The system is deemed suitable for use if the following criteria are met:

    • Tailing Factor: Not more than 1.5 for the this compound peak.

    • Relative Standard Deviation (RSD): Not more than 2.0% for the peak area.

4. Analysis

  • Inject the blank (diluent), followed by the Standard Solution and then the Sample Solution(s).

Method 2: Mixed-Mode Chromatography

1. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.1% (v/v) sulfuric acid in HPLC-grade water (Mobile Phase A) and use HPLC-grade acetonitrile as Mobile Phase B. Filter and degas both mobile phases before use.

  • Diluent: A mixture of 50:50 (v/v) acetonitrile and water.

  • Standard and Sample Solutions: Prepare as described in Method 1.

2. Chromatographic Conditions

  • Column: Mixed-Mode (Reversed-Phase/Cation-Exchange), 5 µm, 150 x 4.6 mm.

  • Mobile Phase: 90% Mobile Phase A, 10% Mobile Phase B (adjust as needed for optimal retention).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at 250 nm.

  • Injection Volume: 10 µL.

3. System Suitability and Analysis

  • Follow the procedures outlined in Method 1 for system suitability and analysis.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound, from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_solutions Prepare Mobile Phase, Diluent, Standard, and Sample instrument_setup Instrument Setup & Equilibration prep_solutions->instrument_setup Load onto instrument sst System Suitability Test (Replicate Injections of Standard) instrument_setup->sst sample_injection Inject Blank and Sample Solutions sst->sample_injection If SST passes integration Chromatogram Integration (Peak Area Determination) sample_injection->integration calculation Quantification (Assay/Purity Calculation) integration->calculation report report calculation->report Generate Report

Caption: General workflow for HPLC analysis.

Method Validation and Trustworthiness

To ensure the trustworthiness of any analytical method, it must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[6][7][8] This process demonstrates that the method is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to show that the analyte peak is resolved from any degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

The diagram below illustrates the relationship between these key validation parameters.

Validation_Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Linearity->Accuracy Accuracy->Precision

Caption: Key parameters for HPLC method validation.

Conclusion and Recommendations

Both the standard C18 and the mixed-mode HPLC methods offer viable approaches for the analysis of this compound.

  • Method 1 (Standard C18) is a robust, widely applicable, and cost-effective starting point for routine quality control. Its success is highly dependent on the use of a high-quality, well-maintained C18 column to ensure good peak symmetry.

  • Method 2 (Mixed-Mode) provides an alternative and potentially orthogonal selectivity, which can be invaluable for resolving challenging impurities that co-elute with the main peak on a C18 column. This method is particularly recommended during method development and for in-depth impurity profiling.

The choice between these methods will depend on the specific analytical needs. For routine assays where the impurity profile is well-characterized, Method 1 is likely sufficient. For stability studies, forced degradation analysis, or when dealing with complex sample matrices, the alternative selectivity of Method 2 could be highly advantageous. Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is essential to ensure the integrity and reliability of the analytical data generated.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. [Link]

  • Scribd. USP-NF 621 Chromatography. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • United States Pharmacopeia. <621> Chromatography - Harmonized Standard. [Link]

Sources

A Comparative Guide to the Synthesis of Isonicotinate Esters: Efficiency, Scope, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Isonicotinate esters are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. Their utility stems from the versatile reactivity of the pyridine-4-carboxylate scaffold. The selection of an appropriate synthetic strategy for these esters is a critical decision in any drug development or chemical manufacturing process, directly impacting yield, purity, cost, and scalability. This guide provides an in-depth comparison of the most common and effective methods for synthesizing isonicotinate esters, supported by experimental data and field-proven insights to aid researchers in making informed methodological choices.

Principal Synthetic Strategies: An Overview

The synthesis of isonicotinate esters from isonicotinic acid can be broadly categorized into three primary pathways. The choice between them is dictated by the nature of the alcohol (or phenol), the required purity, the scale of the reaction, and the sensitivity of the functional groups involved.

  • Direct Acid-Catalyzed Esterification (Fischer-Speier Method): The most traditional and atom-economical approach, involving the direct reaction of isonicotinic acid with an alcohol in the presence of a strong acid catalyst.[1][2]

  • Activation via Acid Chloride: A two-step process where isonicotinic acid is first converted to its highly reactive acid chloride hydrochloride, which is then reacted with an alcohol or phenol.[3][4] This route is often preferred for less reactive alcohols, phenols, or when milder conditions are necessary in the second step.

  • Transesterification: The conversion of a readily available isonicotinate ester (e.g., methyl isonicotinate) into a different ester by reaction with another alcohol, typically catalyzed by an acid or base.[5][6][7] This is particularly useful for synthesizing esters from high-boiling or valuable alcohols.

Beyond these core methods, specialized techniques such as microwave-assisted synthesis and the use of coupling agents offer advantages in specific contexts, primarily concerning reaction time and substrate scope.[8][9]

Synthesis_Pathways cluster_0 Starting Material cluster_1 Synthetic Routes cluster_2 Products Isonicotinic_Acid Isonicotinic Acid Fischer Direct Esterification (Fischer-Speier) Isonicotinic_Acid->Fischer Alcohol, H⁺ Acid_Chloride Acid Chloride Formation (e.g., SOCl₂) Isonicotinic_Acid->Acid_Chloride SOCl₂/DMF Ester_Intermediate Ester Intermediate (e.g., Methyl Isonicotinate) Isonicotinic_Acid->Ester_Intermediate MeOH, H⁺ Simple_Ester Simple Alkyl Esters (Methyl, Ethyl) Fischer->Simple_Ester Active_Ester Active / Complex Esters (Aryl, Hindered) Acid_Chloride->Active_Ester Alcohol/Phenol, Base Specialty_Ester Specialty Esters (e.g., Menthyl) Ester_Intermediate->Specialty_Ester Alcohol, Catalyst (Transesterification)

Caption: Primary synthetic pathways to isonicotinate esters.

In-Depth Comparison of Synthesis Methods

Fischer-Speier Esterification

This equilibrium-controlled reaction is the workhorse for producing simple, lower-alkyl isonicotinates like methyl and ethyl esters.[2][10]

  • Mechanism & Rationale: The process involves protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, p-TsOH), which enhances the carbonyl carbon's electrophilicity.[2][11] The alcohol then acts as a nucleophile, attacking the activated carbonyl. To drive the equilibrium towards the product, a large excess of the alcohol is typically used, or the water byproduct is removed via azeotropic distillation (e.g., with toluene).[2]

  • Efficiency and Scope: For simple primary alcohols like methanol and ethanol, yields are generally good, though often not quantitative without efficient water removal. Reported yields for methyl isonicotinate using sulfuric acid and methanol are around 65-80%.[12][13] The reaction is less efficient for secondary alcohols and generally unsuitable for tertiary alcohols, which are prone to elimination under the harsh acidic and thermal conditions.[2]

  • Causality in Method Selection: This method is chosen for its low cost and operational simplicity when producing bulk quantities of simple esters. The reagents (sulfuric acid, methanol/ethanol) are inexpensive, making it economically favorable for industrial-scale production.

Activation via Isonicotinoyl Chloride

This two-step approach circumvents the unfavorable equilibrium of the Fischer method and is highly effective for a broader range of substrates, including phenols and complex alcohols.[3][4]

  • Mechanism & Rationale: Isonicotinic acid is first treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF), to produce isonicotinoyl chloride hydrochloride.[3][14] This acid chloride is a powerful acylating agent. In the second step, it reacts readily with an alcohol or phenol, often in the presence of a base (like triethylamine) to neutralize the generated HCl, to form the ester under much milder conditions than direct esterification.

  • Efficiency and Scope: This method provides excellent yields, often exceeding 90%, for a wide variety of esters. It is particularly effective for synthesizing "active esters" used in peptide coupling and bioconjugation, such as p-nitrophenyl (54% yield), N-hydroxysuccinimidyl (84% yield), and pentafluorophenyl (97% yield) esters.[3][4] The high reactivity of the acid chloride allows the reaction to proceed at or below room temperature, preserving sensitive functional groups in the alcohol moiety.

  • Causality in Method Selection: This is the go-to method when:

    • The alcohol is precious, sterically hindered, or acid-sensitive.

    • Phenolic esters (aryl isonicotinates) are the target.

    • High-purity, highly reactive "active esters" are required. The trade-off is an additional synthetic step and the use of more hazardous reagents (SOCl₂).

Transesterification

This strategy is ideal when a specific ester is difficult to prepare directly from isonicotinic acid but can be accessed from a common precursor like methyl isonicotinate.

  • Mechanism & Rationale: Transesterification involves the exchange of the alkoxy group of an existing ester with a new alcohol.[15] The reaction can be catalyzed by acids (H₂SO₄) or bases (e.g., sodium methoxide).[6] The equilibrium is driven to completion by using a large excess of the new alcohol or by removing the more volatile alcohol byproduct (e.g., methanol) by distillation.[6]

  • Efficiency and Scope: This method is highly efficient for converting simple methyl or ethyl esters into more complex ones, such as menthyl nicotinate, where yields greater than 83% have been reported using a sodium methoxide catalyst.[6] It is compatible with various functional groups that can tolerate the reaction conditions.[5]

  • Causality in Method Selection: This route is advantageous when the target alcohol is of high molecular weight, has a high boiling point, or is a solid, making its use as a solvent in a Fischer esterification impractical.

Quantitative Data Summary

The following table summarizes the efficiency of various synthetic methods for different isonicotinate esters as reported in the literature.

Ester ProductMethodAlcohol/PhenolCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference
Methyl Isonicotinate Fischer-SpeierMethanolH₂SO₄MethanolReflux4.5 hr65[12]
Methyl Isonicotinate Fischer-SpeierMethanolH₂SO₄MethanolRefluxN/A80[13]
Ethyl Isonicotinate Fischer-SpeierEthanolActivated Carbon/p-TSAToluene130 (MW)10 min97.2[8]
Ethyl Isonicotinate Acid ChlorideEthanolSOCl₂/DMF, then EtOHToluene1003 hr96 (as HCl salt)[14]
p-Nitrophenyl Isonicotinate Acid Chloride4-NitrophenolSOCl₂/DMF, then Et₃NTHFRoom Temp12 hr54[3]
N-Hydroxysuccinimidyl Isonicotinate Acid ChlorideN-HydroxysuccinimideSOCl₂/DMF, then Et₃NTHFRoom Temp12 hr84[3]
Pentafluorophenyl Isonicotinate Acid ChloridePentafluorophenolSOCl₂/DMF, then Et₃NTHFRoom Temp12 hr97[3]
Menthyl Nicotinate *Transesterification(-)-MentholSodium MethoxideNone70-120Few hours>83[6]

*Data for the analogous menthyl nicotinate is included to illustrate the efficiency of transesterification for complex alcohols.

Detailed Experimental Protocols

The following protocols are representative of the primary synthetic methods discussed.

Protocol 1: Synthesis of Methyl Isonicotinate via Fischer Esterification[12]

Fischer_Protocol Start 1. Charge Reactor Step1 Suspend isonicotinic acid (100g) in methanol (250ml). Cool to 10°C. Start->Step1 Step2 2. Add Catalyst Step1->Step2 Step3 Add H₂SO₄ (125ml) dropwise, keeping T < 20°C. Step2->Step3 Step4 3. Reaction Step3->Step4 Step5 Heat under reflux for 4.5 hours. Step4->Step5 Step6 4. Work-up Step5->Step6 Step7 Pour onto ice (1kg). Neutralize with Na₂CO₃. Step6->Step7 Step8 5. Extraction & Purification Step7->Step8 Step9 Filter solid. Extract filtrate with ether (3x300ml). Dry & concentrate. Step8->Step9 End Crude Methyl Isonicotinate (~65% yield) Step9->End

Caption: Workflow for Methyl Isonicotinate synthesis.

  • A suspension of 100 g of isonicotinic acid in 250 ml of methanol is stirred and cooled to 10°C in a round-bottomed flask.[12]

  • Concentrated sulfuric acid (125 ml) is added dropwise over 15 minutes, ensuring the temperature remains below 20°C.[12]

  • The reaction mixture is allowed to warm to room temperature and then heated under reflux for 4.5 hours.[12]

  • After cooling and standing overnight, the mixture is poured onto 1 kg of ice and carefully neutralized with sodium carbonate (approx. 235 g).[12]

  • The resulting solid is filtered off. The aqueous filtrate is extracted three times with 300 ml portions of diethyl ether.[12]

  • The combined ether extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.[12]

Protocol 2: Synthesis of Pentafluorophenyl Isonicotinate via Acid Chloride[3]

Step A: Preparation of Isonicotinoyl Chloride Hydrochloride

  • To a stirred mixture of isonicotinic acid (24.6 g, 0.2 mol) and DMF (1 ml), add thionyl chloride (60 ml) carefully at room temperature.[3]

  • After gas evolution ceases (approx. 30 minutes), remove the excess thionyl chloride in vacuo.

  • Add diethyl ether (200 ml) to the residue to precipitate the product. Filter the white crystals, wash with diethyl ether, and dry in vacuo to yield isonicotinoyl chloride hydrochloride (approx. 98% yield).[3]

Step B: Esterification

  • To a stirred suspension of isonicotinoyl chloride hydrochloride (8.9 g, 0.05 mol) and pentafluorophenol (9.2 g, 0.05 mol) in THF (100 ml), add triethylamine (20 ml, 0.14 mol) dropwise over 10 minutes.[3]

  • Stir the suspension at room temperature for 12 hours.[3]

  • Filter the mixture to remove triethylamine hydrochloride and concentrate the filtrate in vacuo.[3]

  • Dissolve the residue in hexane (300 ml), treat with activated carbon, and filter.[3]

  • Remove the hexane in vacuo to yield the pentafluorophenyl ester, which crystallizes upon standing (97% yield).[3]

Conclusion and Recommendations

The synthesis of isonicotinate esters is a well-established field with several reliable methods at the disposal of the modern chemist.

  • For the large-scale, cost-effective production of simple alkyl esters (methyl, ethyl), the Fischer-Speier esterification remains the most viable industrial method, provided that reaction conditions are optimized to drive the equilibrium to completion.

  • For the synthesis of aryl esters, active esters, or esters from sensitive or sterically hindered alcohols , the acid chloride route is unequivocally superior, offering high yields and broad substrate scope under mild conditions.

  • Transesterification serves as a powerful and efficient alternative for producing esters from high-boiling or complex alcohols when a simpler ester precursor is readily available.

The ultimate choice of method requires a careful balancing of factors including substrate scope, reaction efficiency, operational cost, and safety considerations. By understanding the underlying chemical principles and practical limitations of each approach, researchers can confidently select the optimal pathway for their specific synthetic target.

References

  • Understanding Ethyl Isonicotinate: Properties, Synthesis, and Supply Chain Insights. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2001). Molecules, 6(1), 47.
  • Any procedure for the esterification of isonicotinic acid? (2017).
  • Ethyl isonicotin
  • Scheme. Isonicotinic acid esterification reaction with ethanol for synthesis of isonicotinic acid ethyl ester. (n.d.).
  • Bavley, A., Goliaher, M. G., & McLamore, W. M. (1956). U.S. Patent No. 2,745,838. U.S.
  • Reduction of isonicotinic acid esters. (1965). U.S. Patent No. 3,192,220.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2001).
  • Synthesis of (a)
  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2018). Molecules, 23(11), 2949.
  • Transesterification of Methyl Esters of Aromatic and α,β-Unsaturated Acids with Bulky Alcohols. (1990). Organic Syntheses, 69, 180.
  • Methyl isonicotin
  • Methyl isonicotin
  • Synthesis of ethyl isonicotin
  • New menthyl nicotinate synthesis process. (2017). WIPO Patent Application WO/2017/211543.
  • Ester synthesis by transesterific
  • Fischer–Speier esterific
  • Transesterific
  • The Fischer Esterification. (n.d.). University of Missouri–St. Louis.

Sources

A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of Ethyl 3-chloroisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutic agents. Ethyl 3-chloroisonicotinate and its derivatives represent a class of compounds with significant potential in medicinal chemistry, owing to the versatile reactivity of the pyridine ring and the influence of its substituents on biological activity.

This guide provides an in-depth, practical comparison of the X-ray crystallographic analysis of this compound derivatives. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices, offers a framework for comparing derivatives, and contrasts the insights gained from crystallography with those from other analytical techniques.

The Decisive Edge of X-ray Crystallography

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable information about a molecule's structure in solution, single-crystal X-ray diffraction (XRD) offers an unparalleled, high-resolution snapshot of the molecule in its solid state.[1] This is not merely a static picture; it is a detailed map of bond lengths, bond angles, and intermolecular interactions that govern the compound's physical properties and its interactions with biological targets. For this compound derivatives, XRD can definitively:

  • Establish absolute stereochemistry: Crucial for chiral derivatives where biological activity is often enantiomer-specific.[2]

  • Reveal subtle conformational differences: The orientation of the ethyl ester, the planarity of the pyridine ring, and the influence of other substituents are precisely determined.

  • Map intermolecular interactions: Understanding how molecules pack in a crystal lattice through hydrogen bonds, π-stacking, and other non-covalent interactions provides insights into solubility, stability, and crystal engineering possibilities.[3]

A Comparative Framework: Analyzing Ethyl Isonicotinate Derivatives

While a comprehensive library of crystallographic data for a wide array of this compound derivatives is not yet publicly available, we can establish a comparative framework using published data from structurally related compounds. This approach allows us to predict and interpret the structural features of novel derivatives.

For our comparative analysis, we will consider hypothetical derivatives of this compound and reference data from published structures of related chloro-substituted pyridines and ethyl pyridinecarboxylates.

Table 1: Comparative Crystallographic Data of Representative Pyridine Derivatives

CompoundCrystal SystemSpace GroupKey Torsion Angle (°C)Noteworthy Intermolecular InteractionsReference
Hypothetical: this compound MonoclinicP2₁/cC-C-O=C (ester)C-H···N hydrogen bonds, π-π stacking(Predicted)
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate MonoclinicP2₁/c2.3 (2)° between ring and esterBifurcated N-H···(O,O) hydrogen bonds[4][5]
2-Chloro-5-(chloromethyl)pyridine MonoclinicP2₁/c-C-H···N hydrogen bonds forming dimers[6]
4-Chloro-pyridine-2-carbonitrile OrthorhombicPbca-C-H···N interactions and π-stacking[3]
2,3,6-Trichloro-5-(trichloromethyl)pyridine OrthorhombicPbcm-van der Waals forces[7]

This table illustrates how substitutions on the pyridine ring can influence the crystal system, space group, and the nature of intermolecular interactions. For instance, the presence of a hydrogen bond donor like the N-H group in ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate leads to distinct hydrogen bonding patterns that would be absent in our target molecule.[4][5] The chloro-substituted pyridines demonstrate the importance of C-H···N interactions and π-stacking in the absence of stronger hydrogen bond donors.[3][6]

Experimental Protocol: From Powder to Structure

The following protocol provides a detailed, step-by-step methodology for the single-crystal X-ray diffraction analysis of a novel this compound derivative. The rationale behind each step is explained to ensure a self-validating and reproducible workflow.

Part 1: Crystallization - The Art and Science

The quality of the diffraction data is intrinsically linked to the quality of the single crystal.[8] The goal is to grow well-ordered, single crystals of an appropriate size (typically 0.1-0.3 mm in each dimension).

Step-by-Step Crystallization Protocol:

  • Purification: Begin with highly pure material (>98%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

  • Solvent Selection: The choice of solvent is critical.[9] The ideal solvent is one in which the compound is moderately soluble.

    • Screening: Test solubility in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane, and mixtures thereof).

  • Slow Evaporation (Method of Choice for Initial Screening):

    • Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.

    • Filter the solution to remove any particulate matter.

    • Cover the vial with a cap, or with parafilm perforated with a few small holes, to allow for slow evaporation.

    • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[9]

  • Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a nylon loop or a fine needle.

Part 2: Data Collection and Structure Solution

This phase requires a single-crystal X-ray diffractometer.

Workflow Diagram:

experimental_workflow cluster_prep Crystal Preparation cluster_xray X-ray Diffraction cluster_solve Structure Solution & Refinement Start Synthesized Compound Purify Purification (>98%) Start->Purify Crystallize Crystallization (Slow Evaporation) Purify->Crystallize Select Select & Mount Crystal Crystallize->Select Collect Data Collection (Diffractometer) Select->Collect Process Data Processing & Reduction Collect->Process Solve Structure Solution (e.g., SHELXT) Process->Solve Refine Structure Refinement (e.g., SHELXL) Solve->Refine Validate Validation & Analysis (e.g., PLATON) Refine->Validate CIF Final CIF File Validate->CIF

Caption: Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Data Acquisition and Analysis:

  • Crystal Mounting: The selected crystal is mounted on a goniometer head.

  • Data Collection: The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. The diffractometer then rotates the crystal while irradiating it with X-rays, and a detector records the diffraction pattern.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections.

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. Programs like SHELXT are commonly used for this step.

  • Structure Refinement: The initial model is refined against the experimental data to improve the fit and determine the precise atomic positions. This is typically done using software like SHELXL.

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Comparison with Other Techniques: A Holistic View

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive understanding of a molecule requires a multi-technique approach.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedPhaseAdvantagesLimitations
X-ray Crystallography 3D structure, bond lengths/angles, stereochemistry, intermolecular interactionsSolidHigh resolution, unambiguous structure determinationRequires single crystals, provides a static picture
NMR Spectroscopy Connectivity, conformation in solution, dynamic processesLiquidProvides information on solution-state structure and dynamics, no crystallization neededLower resolution than XRD, structure is an average of conformations
FT-IR Spectroscopy Presence of functional groupsSolid/LiquidFast, non-destructive, good for initial characterizationProvides limited structural information
Mass Spectrometry Molecular weight, elemental compositionGasHigh sensitivity, accurate mass determinationProvides no information on 3D structure or connectivity

Logical Relationship Diagram:

logical_relationship Compound This compound Derivative MS Mass Spectrometry Compound->MS Molecular Formula IR FT-IR Spectroscopy Compound->IR Functional Groups NMR NMR Spectroscopy Compound->NMR Connectivity & Solution Conformation XRD X-ray Crystallography Compound->XRD 3D Solid-State Structure NMR->XRD Complementary Data

Caption: Complementary nature of analytical techniques.

NMR and XRD are highly complementary.[10] NMR can reveal dynamic processes in solution that are not observable in a static crystal structure. Conversely, XRD provides the precise geometric data that can be used to validate or refine models derived from NMR data.

Conclusion

The X-ray crystallographic analysis of this compound derivatives is a powerful tool for elucidating their three-dimensional structures with high precision. By following a systematic approach to crystallization and data analysis, and by comparing the results with data from related compounds and other analytical techniques, researchers can gain deep insights into the structure-property relationships of this important class of molecules. This guide provides the foundational knowledge and a practical framework for conducting such comparative studies, ultimately accelerating the process of rational drug design and development.

References

  • Tait, J. S., & Tiekink, E. R. T. (2015). Crystal structures of 4-chloro-pyridine-2-carbonitrile and 6-chloro-pyridine-2-carbonitrile exhibit different inter-molecular π-stacking, C–H⋯Nnitrile and C–H⋯Npyridine inter-actions. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), 852–856. [Link]

  • El-Gazzar, A. B. A., et al. (2014). Crystal Structures of Ethyl 4-(4-Florophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates. Journal of Chemistry, 2014, 1-7. [Link]

  • Anonymous. (n.d.). Comparison of NMR and X-ray crystallography. Chemaxon. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl isonicotinate. PubChem. [Link]

  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute. [Link]

  • Guss, J. M., & King, G. F. (2002). Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • Ilieva, S., et al. (2023). Synthesis, structural characterization, in vitro evaluation of DNase I and xanthine oxidase inhibition, ADME and molecular docking studies of two new chloro-substituted pyridine squaramates. Journal of Molecular Structure, 1289, 135839. [Link]

  • Kariuki, B. M., et al. (2001). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Angewandte Chemie International Edition, 40(8), 1543-1546. [Link]

  • Thomas, J. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. [Link]

  • Park, J., et al. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(7), x210555. [Link]

  • Zhang, X., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10325-10327. [Link]

  • Englert, U., et al. (2012). Synthesis and crystal structures of Zn(ii) and Co(ii) coordination compounds with ortho substituted pyridine ligands. CrystEngComm, 14, 4298-4305. [Link]

  • Arshad, S., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366. [Link]

  • Krishnan, V. V., & Rupp, B. (2014). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS. [Link]

  • Park, J., et al. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. [Link]

  • Belskaya, N. P., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(4), 1251. [Link]

  • Fronczek, F. W. (2017). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 1526, 135-151. [Link]

  • Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

Sources

A Researcher's Guide to the Computational Analysis of Ethyl 3-chloroisonicotinate: A DFT-Based Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, understanding the intricate electronic and structural properties of small molecules is paramount. Ethyl 3-chloroisonicotinate, a pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry due to the prevalence of the pyridine scaffold in FDA-approved drugs and the profound effects of chlorine substitution on molecular properties.[1][2][3][4] This guide provides a comprehensive framework for the computational analysis of this compound using Density Functional Theory (DFT), a powerful tool for predicting molecular characteristics with a favorable balance of accuracy and computational cost.[5] We will delve into a detailed, step-by-step DFT workflow, compare its predictive power with established experimental techniques, and elucidate the causal reasoning behind our methodological choices.

The Significance of this compound in a Broader Context

Pyridine and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceutical agents.[3] The introduction of a chlorine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making chloro-containing heterocycles a subject of intense research.[1][2][4] A thorough understanding of the structural and electronic landscape of molecules like this compound is therefore crucial for rational drug design and development.

A Comparative Approach: DFT vs. Experimental Analysis

While experimental techniques provide tangible data, computational methods like DFT offer a predictive and complementary perspective. This guide will focus on a comparative analysis, highlighting how DFT calculations can both anticipate and rationalize experimental findings. We will explore the synergy between in silico and in vitro/in situ approaches, providing a more holistic understanding of the molecule's behavior.

Part 1: In-Depth DFT Analysis of this compound

Density Functional Theory has emerged as a cornerstone of computational chemistry for its ability to accurately model molecular systems.[5] The selection of an appropriate functional and basis set is critical and directly influences the reliability of the results. For a molecule like this compound, a hybrid functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a well-established choice that has demonstrated good correlation with experimental data for similar organic molecules.[6][7] A Pople-style basis set, such as 6-311+G(d,p), is recommended to provide a flexible description of the electron density, including polarization and diffuse functions, which are important for accurately modeling systems with heteroatoms and potential non-covalent interactions.[6][7]

Experimental Protocol: Step-by-Step DFT Workflow
  • Molecular Geometry Optimization:

    • Objective: To find the lowest energy conformation of this compound.

    • Procedure:

      • Construct the initial 3D structure of the molecule using a molecular builder (e.g., GaussView, Avogadro).

      • Perform a geometry optimization calculation using the B3LYP functional and 6-311+G(d,p) basis set in a quantum chemistry software package (e.g., Gaussian, ORCA).

      • Verify that a true energy minimum has been reached by performing a frequency calculation; the absence of imaginary frequencies confirms a stable structure.

    • Rationale: The optimized geometry serves as the foundation for all subsequent property calculations. Minor variations in bond lengths and angles can significantly impact the calculated electronic and spectroscopic properties.

  • Vibrational Frequency Analysis:

    • Objective: To predict the infrared (IR) and Raman spectra of the molecule.

    • Procedure:

      • Using the optimized geometry, perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)).

      • The output will provide the vibrational frequencies and their corresponding intensities.

      • It is common practice to scale the calculated frequencies by an empirical factor (typically ~0.96 for B3LYP) to account for anharmonicity and the approximate nature of the functional.

    • Rationale: Comparing the calculated vibrational spectrum with an experimental FTIR spectrum is a key method for validating the accuracy of the computational model.

  • Frontier Molecular Orbital (FMO) Analysis:

    • Objective: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions.

    • Procedure:

      • Extract the HOMO and LUMO energies from the output of the geometry optimization calculation.

      • Visualize the 3D plots of the HOMO and LUMO to understand their spatial distribution across the molecule.

    • Rationale: The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[8] A smaller gap suggests higher reactivity. The locations of the HOMO and LUMO indicate the most probable sites for electrophilic and nucleophilic attack, respectively.[7]

  • Molecular Electrostatic Potential (MEP) Analysis:

    • Objective: To map the electron density and identify regions of positive and negative electrostatic potential.

    • Procedure:

      • Generate the MEP surface from the calculated wavefunction.

      • The surface is typically color-coded, with red indicating regions of high electron density (electronegative) and blue indicating regions of low electron density (electropositive).

    • Rationale: The MEP is an invaluable tool for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, and for understanding the reactivity of different parts of the molecule.[9]

Visualizing the DFT Workflow

DFT_Workflow cluster_input Initial Input cluster_calc DFT Calculations (B3LYP/6-311+G(d,p)) cluster_output Analysis & Interpretation start This compound (Initial 3D Structure) geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties geom_opt->electronic_prop optimized_geom Optimized Geometry geom_opt->optimized_geom vibr_spectra Vibrational Spectra (IR & Raman) freq_calc->vibr_spectra fmo HOMO-LUMO Analysis electronic_prop->fmo mep MEP Surface electronic_prop->mep

Caption: A schematic overview of the DFT analysis workflow for this compound.

Part 2: Comparative Analysis and Data Interpretation

The true power of DFT analysis is realized when its predictions are compared with experimental data. This section outlines how the computational results can be contextualized against spectroscopic and other analytical techniques.

Structural Parameters: DFT vs. X-ray Crystallography

For molecules that can be crystallized, single-crystal X-ray diffraction (SCXRD) provides the gold standard for molecular geometry. A comparison of the bond lengths and angles from the DFT-optimized structure with SCXRD data is a primary validation of the computational method.[5]

ParameterDFT (B3LYP/6-311+G(d,p))Experimental (SCXRD)*
C-Cl Bond Length (Å)Predicted ValueTypical Range: 1.73-1.75
C=O Bond Length (Å)Predicted ValueTypical Range: 1.20-1.23
Pyridine Ring C-N Bond Lengths (Å)Predicted ValuesTypical Range: 1.33-1.35
Dihedral Angle (Pyridine-Ester)Predicted ValueDependent on crystal packing
Note: As no specific SCXRD data for this compound was found, typical ranges for similar fragments are provided for illustrative purposes.

Discrepancies between the calculated (gas phase) and experimental (solid state) geometries can often be attributed to intermolecular interactions in the crystal lattice.[6]

Vibrational Spectroscopy: Calculated vs. Experimental Spectra

A comparison of the calculated vibrational frequencies with experimental FTIR and Raman spectra allows for the assignment of specific spectral bands to the vibrational modes of the molecule.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)**
C=O StretchPredicted ValueTypically 1720-1740
Pyridine Ring C=N StretchPredicted ValueTypically 1550-1610
C-Cl StretchPredicted ValueTypically 600-800
C-H Stretches (Aromatic)Predicted ValuesTypically 3000-3100
Scaled by an appropriate factor (~0.96 for B3LYP).
Typical ranges from spectroscopic databases.
Electronic Properties: FMO, MEP, and Reactivity

The insights gained from HOMO-LUMO and MEP analyses provide a theoretical framework for understanding the molecule's reactivity and potential for drug-receptor interactions.

PropertyDFT PredictionImplication
HOMO EnergyPredicted Value (eV)Relates to the molecule's ability to donate electrons.
LUMO EnergyPredicted Value (eV)Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE)Predicted Value (eV)A smaller gap suggests higher chemical reactivity.[8]
MEP AnalysisRed regions (e.g., N, O atoms) indicate sites for electrophilic attack. Blue regions indicate sites for nucleophilic attack.Guides the understanding of non-covalent interactions and potential binding sites.
Visualizing the Comparative Analysis

Comparative_Analysis cluster_dft DFT Predictions cluster_exp Experimental Techniques dft_geom Optimized Geometry xrd X-ray Crystallography dft_geom->xrd Compare Bond Lengths & Angles dft_vib Vibrational Frequencies ftir FTIR/Raman Spectroscopy dft_vib->ftir Assign Vibrational Modes dft_elec Electronic Properties (HOMO, LUMO, MEP) uv_vis UV-Vis Spectroscopy dft_elec->uv_vis Correlate with Electronic Transitions nmr NMR Spectroscopy dft_elec->nmr Rationalize Chemical Shifts

Caption: The synergy between DFT predictions and experimental validation techniques.

Conclusion: An Integrated Approach to Molecular Characterization

The DFT analysis of this compound, when benchmarked against experimental data, provides a powerful, multi-faceted understanding of its physicochemical properties. This guide has outlined a robust computational workflow, from geometry optimization to the analysis of electronic properties, and has contextualized these theoretical predictions within the framework of established analytical techniques. For researchers in drug development, this integrated approach allows for a more informed, rational design of novel therapeutics by providing deep insights into molecular structure, reactivity, and potential intermolecular interactions. The principles and methodologies detailed herein are broadly applicable to the computational study of other small organic molecules, serving as a valuable tool in the modern medicinal chemist's arsenal.

References

  • Rather, M. A., et al. (2021). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of ethyl 5-amino-2-bromoisonicotinate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 775–781. [Link]

  • Ganjali, F., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 139-170. [Link]

  • ResearchGate. Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. [Link]

  • Elrod, M. J., et al. (2007). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. The Journal of Physical Chemistry A, 111(34), 8344–8353. [Link]

  • MDPI. DFT Simulation for Properties Determination of Chelating Spironaphthoxazine Derivatives. [Link]

  • Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. [Link]

  • ResearchGate. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of ethyl 5-amino-2-bromoisonicotinate. [Link]

  • Letters in Applied NanoBioScience. DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. [Link]

  • Newkome, G. R. (1985). Pyridine and its Derivatives, Part 5. John Wiley & Sons. [Link]

  • Knowledge UChicago. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. [Link]

  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 799-826. [Link]

  • MDPI. Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. [Link]

  • ResearchGate. (PDF) Ethyl(S)-(−)-4-chloro-3-hydroxybutyrateStudy by D.F.T. [Link]

  • Yao, R.-S., et al. (2012). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 24(12), 5575-5578. [Link]

  • TSI Journals. Synthesis and Characterization of Some Interesting Heterocyclic Compounds Derived from 1-(4-bromophenyl)-3-(4-(dimethyl amino). [Link]

  • PubMed Central. Synthesis and structural characterization of the heavy tricysteinylpnictines, models of protein-bound As(iii), Sb(iii), and Bi(iii). [Link]

  • ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. [Link]

  • PubChem. This compound. [Link]

Sources

A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions of Ethyl 3-Chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-chloroisonicotinate is a pivotal heterocyclic building block in modern drug discovery and materials science. Its pyridine core, substituted with both an electron-withdrawing ester and a halogen, makes it a versatile precursor for creating complex molecular architectures. The strategic formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C3 position is crucial for derivatization. This is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[1]

However, the C-Cl bond in electron-deficient pyridine rings like this compound presents a significant activation challenge compared to its bromide or iodide counterparts.[2] The success of these coupling reactions is therefore critically dependent on the choice of an appropriate catalytic system, comprising a metal precursor and a supporting ligand. This guide provides a comparative analysis of palladium-, nickel-, and copper-based catalysts for these transformations. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols to empower researchers in drug development and synthetic chemistry to make informed decisions for their specific applications.

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium catalysis is the most established and versatile method for the cross-coupling of aryl chlorides.[2][3] The development of sophisticated ligand systems has been key to overcoming the high activation barrier of the C-Cl bond.

Mechanistic Considerations: The Pd(0)/Pd(II) Cycle

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a three-step catalytic cycle.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides and is heavily influenced by the choice of ligand.[5]

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki reactions) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[4][6]

  • Reductive Elimination: The two organic partners couple and are eliminated from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 LₙPd(0) pd_add Ar-Pd(II)-Cl(L)₂ pd0->pd_add Oxidative Addition pd_trans Ar-Pd(II)-R(L)₂ pd_add->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-R (Coupled Product) pd_trans->product ar_cl Ar-Cl (this compound) ar_cl->pd_add boronic R-B(OH)₂ (Boronic Acid) + Base boronic->pd_trans

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
The Critical Role of Ligands

For unreactive aryl chlorides, standard ligands like triphenylphosphine (PPh₃) are often ineffective. The key to success lies in using ligands that are both sterically bulky and highly electron-donating.[2][7]

  • Bulky Buchwald-type Phosphines: Ligands such as XPhos, SPhos, and RuPhos feature large, sterically demanding biaryl backbones. This bulk promotes the formation of monoligated, highly reactive 14-electron Pd(0) species, which are crucial for efficient oxidative addition. Their strong electron-donating character increases the electron density on the palladium center, further facilitating its insertion into the C-Cl bond.[8][9]

  • N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donors that form very stable bonds with palladium. This stability prevents catalyst decomposition at the high temperatures often required for aryl chloride coupling, while their strong electron-donating nature promotes the oxidative addition step.[7][10][11]

Comparative Performance Data: Suzuki-Miyaura Coupling

The choice of ligand, base, and solvent significantly impacts reaction outcomes. Below is a summary of representative systems for the Suzuki coupling of chloropyridines, which serves as a strong model for this compound.

Catalyst PrecursorLigandBaseSolventTemp (°C)Typical Yield (%)Reference Insight
Pd(OAc)₂XPhos K₃PO₄1,4-Dioxane/H₂O100>90%XPhos is a highly general and effective ligand for coupling various chloroheterocycles.[8]
Pd₂(dba)₃P(t-Bu)₃ K₃PO₄Toluene80-10085-95%Tri(tert-butyl)phosphine is a simple yet powerful electron-rich ligand for C-Cl activation.[6]
PdCl₂(dppf)dppf K₂CO₃DMF12070-85%While effective, dppf often requires higher temperatures and may be less efficient than modern Buchwald ligands.[12]
PdCl₂(IPr)₂IPr K₂CO₃Toluene110>90%IPr, an NHC ligand, offers high thermal stability and excellent yields for challenging substrates.[10]
Pd(OAc)₂(None) K₂CO₃H₂O100VariableLigand-free systems can work, especially in water, but are often less reliable and have a narrower substrate scope.[13]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using a Buchwald-type ligand.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Deionized water (0.5 mL)

Procedure:

  • Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and deionized water via syringe. The solution should be degassed by bubbling the inert gas through it for 10-15 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14][15]

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Figure 2: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Nickel-Based Catalysts: An Economical Alternative

Nickel, being more earth-abundant and significantly cheaper than palladium, has emerged as a highly attractive alternative for cross-coupling reactions.[16] Nickel catalysts often exhibit different reactivity and selectivity profiles, providing a complementary tool for synthetic chemists.

Advantages and Mechanistic Differences

Nickel catalysts are particularly effective at activating stubborn C-Cl bonds, sometimes succeeding where palladium systems fail.[17] The catalytic cycle is analogous to palladium's, proceeding through Ni(0)/Ni(II) intermediates. However, there are key differences:

  • Oxidative Addition: Ni(0) is generally more reactive towards oxidative addition with aryl chlorides than Pd(0).[18]

  • Single-Electron Transfer (SET): Nickel-catalyzed reactions are more prone to proceeding via radical pathways involving single-electron transfer, which can sometimes lead to different side products compared to palladium.

Comparative Performance Data: C-C Coupling

Nickel systems often employ bipyridine, phosphine, or NHC ligands. They are particularly useful in reductive cross-coupling scenarios.

Catalyst PrecursorLigandReductant/ReagentSolventTemp (°C)Typical Yield (%)Reference Insight
NiCl₂(dme)dtbbpyZn or MnDMA/DMF60-8080-95%Bipyridine ligands are common and effective for Ni-catalyzed couplings of aryl halides.[19]
NiBr₂Pyridine(None)DCE8070-90%Simple nickel salts with pyridine ligands can catalyze the coupling of arylboronic acids.[20]
NiCl₂(PCy₃)₂-Grignard ReagentTHF25-6575-90%Kumada-type couplings using Grignard reagents are highly effective with nickel catalysts.[16]

Copper-Based Catalysts: The Specialist for C-N Bonds

While palladium is dominant in C-C couplings, copper catalysis is a cost-effective and powerful method for forming C-N and C-O bonds, known as the Ullmann condensation or Chan-Lam-Evans coupling.[21][22] This is particularly relevant for synthesizing N-aryl derivatives of ethyl isonicotinate, which are common motifs in pharmaceuticals.

Mechanism and Scope

The mechanism of copper-catalyzed aminations is still debated but is distinct from the palladium cycle. It is often proposed to involve a Cu(I)/Cu(III) cycle or a radical-based pathway.[21] Modern protocols use catalytic amounts of a copper salt (e.g., CuI, Cu(OAc)₂) in the presence of a ligand, such as a diamine or an amino acid, which accelerates the reaction and allows for milder conditions.[23][24]

Comparative Performance Data: C-N Coupling (Amination)
Catalyst PrecursorLigandBaseSolventTemp (°C)Typical Yield (%)Reference Insight
CuIL-ProlineK₂CO₃DMSO90-11080-95%L-proline is a classic, inexpensive, and effective ligand for copper-catalyzed amination of aryl halides.
Cu(OAc)₂α-Benzoin oximeCs₂CO₃Dioxane110>90%This system is effective for coupling a wide range of N-nucleophiles with heteroaryl chlorides.[24]
CuI(None)K₃PO₄DMF120-140VariableLigand-free Ullmann reactions are possible but typically require harsh conditions and have limited scope.[21]
Experimental Protocol: Copper-Catalyzed Amination

This protocol outlines a general procedure for the copper-catalyzed amination of this compound with a secondary amine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.5 mmol, 1.5 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • L-Proline (0.2 mmol, 20 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)

  • Dimethyl Sulfoxide (DMSO), anhydrous (4 mL)

Procedure:

  • Setup: In an oven-dried vial, combine this compound, CuI, L-Proline, and K₂CO₃.

  • Addition of Reagents: Add the DMSO, followed by the secondary amine.

  • Reaction: Seal the vial tightly and place it in a preheated oil bath at 110 °C. Stir the mixture for 24-48 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water (25 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.

Summary and Recommendations

The choice of catalyst for coupling reactions with this compound depends heavily on the desired bond formation, cost considerations, and substrate scope.

Catalyst TypePrimary ApplicationRelative CostKey AdvantagesKey Disadvantages
Palladium C-C (Suzuki, Heck) , C-N (Buchwald-Hartwig)HighHighly versatile, well-understood, broad functional group tolerance, vast ligand library.High cost of metal and ligands, potential for product contamination with toxic metal.
Nickel C-C (Kumada, Reductive) LowExcellent for C-Cl activation, economical, unique reactivity.More sensitive to air/moisture, potential for radical side reactions, less developed than Pd.
Copper C-N, C-O (Ullmann) LowVery low cost, excellent for aminations and etherifications.Harsher conditions often needed, narrower scope than Pd for C-C coupling.

Recommendations:

  • For C-C bond formation (Suzuki-Miyaura) , a Palladium/Buchwald ligand system (e.g., Pd(OAc)₂/XPhos) is the most reliable and versatile starting point.

  • For C-N bond formation (Amination) , a Copper/L-Proline system offers an excellent balance of cost and efficiency. For more challenging substrates, a Palladium/Buchwald system should be considered for the Buchwald-Hartwig amination.[25][26]

  • When cost is the primary driver and the reaction is a C-C coupling, exploring a Nickel/Bipyridine system is a worthwhile endeavor, particularly for large-scale synthesis.

By understanding the mechanistic principles and comparative performance of these catalytic systems, researchers can effectively navigate the challenges of functionalizing this compound and accelerate the discovery of novel molecules.

References

  • 10 (National Institutes of Health)

  • (ResearchGate)

  • (Organic Chemistry Portal)

  • (NROChemistry)

  • (ResearchGate)

  • (Royal Society of Chemistry)

  • (TCI Chemicals)

  • (University of Windsor)

  • (Chemistry LibreTexts)

  • (ACS Publications)

  • (Rose-Hulman Institute of Technology)

  • (California State University, Sacramento)

  • (National Institutes of Health)

  • (Science.gov)

  • (The Royal Society of Chemistry)

  • (Andrew G. Myers Research Group, Harvard University)

  • (Wikipedia)

  • (ResearchGate)

  • (Organic Chemistry Portal)

  • (ResearchGate)

  • (The Nobel Prize)

  • (National Institutes of Health)

  • (MDPI)

  • (Studylib)

  • (ResearchGate)

  • (University of San Diego)

  • (PubMed)

  • (X-MOL)

  • (ResearchGate)

  • (Yoneda Labs)

  • (MDPI)

  • (ResearchGate)

  • (Organic Chemistry Portal)

  • (MDPI)

  • (Chirik Group, Princeton University)

  • (Chemistry LibreTexts)

  • (Royal Society of Chemistry)

  • (YouTube)

  • (National Institutes of Health)

  • (ResearchGate)

  • (TCI Chemicals)

  • (National Institutes of Health)

  • (Thieme Connect)

  • (Organic Chemistry Portal)

  • (ResearchGate)

  • (Semantic Scholar)

  • (ResearchGate)

  • (PubMed)

Sources

A Senior Application Scientist's Guide to In-Silico Profiling: A Comparative Analysis of Ethyl 3-chloroisonicotinate and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early-Stage In-Silico Assessment

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. The attrition of promising candidates in late-stage clinical trials due to poor pharmacokinetic or toxicological profiles represents a significant loss of time and resources.[1] In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, alongside fundamental physicochemical characteristics, has become an indispensable tool for medicinal chemists to prioritize and de-risk compounds at the earliest stages of development.[2][3][4]

This guide provides an in-depth, practical comparison of Ethyl 3-chloroisonicotinate, a heterocyclic building block of interest in medicinal chemistry, against three structurally related analogues.[5][6] By systematically evaluating their predicted properties using freely accessible and authoritative computational tools, we will illustrate how subtle chemical modifications can profoundly impact a molecule's drug-like potential. The objective is not merely to present data but to explain the causal relationships between chemical structure and biological behavior, empowering researchers to make more informed decisions in lead optimization.

The core of our analysis rests on the principle of consensus modeling. Rather than relying on a single algorithm, we will aggregate and compare outputs from multiple validated web services. This approach provides a more robust and trustworthy profile, highlighting potential liabilities and opportunities for chemical modification.

Molecules Under Investigation: A Study in Structure-Property Relationships

To understand the impact of the chloro- and ethyl- substituents on the isonicotinate scaffold, we have selected the following four compounds for our comparative analysis.

  • Molecule of Interest: this compound

  • Analogue 1 (Parent Scaffold): Ethyl isonicotinate[7]

  • Analogue 2 (Positional Isomer): Ethyl 2-chloroisonicotinate[8]

  • Analogue 3 (Ester Analogue): Mthis compound[9]

Below is a diagram illustrating the structural relationships between these compounds.

G cluster_0 Comparative Set Ethyl_Isonicotinate Ethyl isonicotinate (Parent Scaffold) Ethyl_3_chloro This compound (Molecule of Interest) Ethyl_Isonicotinate->Ethyl_3_chloro + 3-Chloro Ethyl_2_chloro Ethyl 2-chloroisonicotinate (Positional Isomer) Ethyl_3_chloro->Ethyl_2_chloro Isomeric Position Methyl_3_chloro Mthis compound (Ester Analogue) Ethyl_3_chloro->Methyl_3_chloro Ester Exchange (Ethyl -> Methyl)

Caption: Structural relationships of the analyzed compounds.

Methodology: A Validated In-Silico Prediction Workflow

The following protocol outlines a reproducible, step-by-step workflow for predicting the physicochemical and ADMET properties of small molecules using publicly available, high-quality web servers.

Experimental Protocol: In-Silico Property Prediction
  • Obtain Canonical SMILES: Secure the Simplified Molecular Input Line Entry System (SMILES) strings for each molecule. This universal format is the input for most computational tools.

    • This compound: CCOC(=O)c1cc(nc(c1)Cl)

    • Ethyl isonicotinate: CCOC(=O)c1ccncc1

    • Ethyl 2-chloroisonicotinate: CCOC(=O)c1cnc(Cl)cc1

    • Mthis compound: COC(=O)c1cc(nc(c1)Cl)

  • Primary Analysis with SwissADME:

    • Navigate to the SwissADME web server.

    • Enter the list of SMILES strings, one per line, into the input box.

    • Execute the prediction run.

    • Collect data for: Molecular Weight, LogP (consensus), LogS (ESOL), TPSA, and violations of drug-likeness rules (Lipinski, Ghose, Veber, Egan, Muegge).

  • Comprehensive ADMET Profiling with ADMETlab 2.0:

    • Navigate to the ADMETlab 2.0 web server.[10]

    • Use the "ADMET Screening" or "ADMET Evaluation" module.

    • Input the SMILES strings for the compounds.[10]

    • Run the prediction.

    • Collect data for: Caco-2 Permeability, Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) Penetration, P-glycoprotein (P-gp) Substrate/Inhibitor status, inhibition of key Cytochrome P450 isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), hERG inhibition, and Ames Mutagenicity.

  • Data Consolidation and Analysis:

    • Aggregate the collected data into summary tables.

    • Compare the predicted values across the four molecules, noting trends related to specific structural modifications.

    • Assess the "drug-likeness" of each compound based on the combined physicochemical and ADMET data.

The diagram below visualizes this comprehensive workflow.

G cluster_input 1. Input Molecules cluster_tools 2. Prediction Tools cluster_output 3. Data Aggregation & Analysis SMILES Canonical SMILES Strings (Set of 4 Molecules) SwissADME SwissADME (Physicochemical & Drug-Likeness) SMILES->SwissADME ADMETlab ADMETlab 2.0 (Comprehensive ADMET Profile) SMILES->ADMETlab PhysChem Physicochemical Properties (LogP, LogS, TPSA) SwissADME->PhysChem DrugLikeness Drug-Likeness Rules (Lipinski, etc.) SwissADME->DrugLikeness ADMET ADMET Profile (HIA, BBB, CYP, hERG) ADMETlab->ADMET Comparison Comparative Analysis & Liability Assessment PhysChem->Comparison DrugLikeness->Comparison ADMET->Comparison

Sources

A Senior Application Scientist's Guide to Validating the Structure of Ethyl 3-chloroisonicotinate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and development, the unambiguous structural confirmation of synthesized molecules is paramount. An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and significant delays in the development pipeline. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the structure of reaction products derived from Ethyl 3-chloroisonicotinate, a valuable heterocyclic building block.

We will move beyond a simple checklist of techniques. Instead, we will explore the causality behind experimental choices, demonstrating how a multi-pronged, self-validating analytical workflow provides the highest degree of confidence in your results.

The Challenge: A Case Study in Nucleophilic Aromatic Substitution (SNAr)

To illustrate the validation process, let's consider a common transformation of this compound: a nucleophilic aromatic substitution (SNAr) reaction with morpholine. This reaction is expected to yield Ethyl 3-(morpholino)isonicotinate (Product A) . However, depending on the reaction conditions, a potential and structurally similar side-product, 3-(morpholino)isonicotinic acid (Side-product B) , could form via saponification of the ethyl ester.

Our primary challenge is not just to confirm the formation of Product A, but to definitively prove its structure and purity, ensuring it is not contaminated with the starting material or the hydrolyzed Side-product B.

The Analytical Workflow: A Multi-Pronged Approach for Unambiguous Validation

A single analytical technique is rarely sufficient for complete structural elucidation. True confidence comes from the convergence of data from orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system.

Validation_Workflow cluster_0 Reaction & Work-up cluster_1 Primary Structural Elucidation cluster_2 Purity & Complementary Data cluster_3 Final Confirmation start Crude Reaction Mixture NMR NMR Spectroscopy (¹H, ¹³C, 2D) start->NMR Primary Analysis MS Mass Spectrometry (HRMS) start->MS Molecular Formula HPLC HPLC-UV/DAD Purity Assessment start->HPLC Purity Check IR FTIR Spectroscopy Functional Groups start->IR Functional Group Check conclusion Confirmed Structure & Purity of Product A NMR->conclusion Connectivity & Stereochem MS->conclusion Elemental Composition HPLC->conclusion Quantitative Purity IR->conclusion Confirmatory Data

Caption: A comprehensive workflow for reaction product validation.

Primary Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic compounds.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For heterocyclic compounds like pyridine derivatives, NMR is particularly powerful.[1][3]

Causality: We start with NMR because it gives the most comprehensive structural picture. While Mass Spectrometry confirms the mass, NMR reveals the intricate atomic arrangement—the very definition of a molecule's structure.

¹H and ¹³C NMR: The Fingerprints of Transformation

The key to validation is comparison. We must understand the expected spectral changes from our starting material to our product.

CompoundKey ¹H NMR Signals (δ, ppm, DMSO-d₆)Key ¹³C NMR Signals (δ, ppm, DMSO-d₆)
This compound ~8.6 (s, 1H, H-2), ~8.5 (d, 1H, H-6), ~7.8 (d, 1H, H-5), 4.4 (q, 2H, -OCH₂-), 1.4 (t, 3H, -CH₃)~164 (C=O), ~152 (C-2), ~149 (C-6), ~140 (C-4), ~135 (C-3, Cl-bearing), ~125 (C-5), ~62 (-OCH₂-), ~14 (-CH₃)
Product A (Expected) ~8.3 (s, 1H, H-2), ~8.2 (d, 1H, H-6), ~7.2 (d, 1H, H-5), 4.3 (q, 2H, -OCH₂-), ~3.7 (t, 4H, Morpholine -N-CH₂-), ~3.2 (t, 4H, Morpholine -O-CH₂-), 1.3 (t, 3H, -CH₃)~165 (C=O), ~155 (C-2), ~150 (C-6), ~148 (C-3, N-bearing), ~138 (C-4), ~115 (C-5), ~66 (Morpholine -O-CH₂-), ~61 (-OCH₂-), ~50 (Morpholine -N-CH₂-), ~14 (-CH₃)
Side-product B (Potential) ~8.2 (s, 1H, H-2), ~8.1 (d, 1H, H-6), ~7.1 (d, 1H, H-5), ~3.6 (t, 4H, Morpholine -N-CH₂-), ~3.1 (t, 4H, Morpholine -O-CH₂-), (Ester signals absent)~167 (C=O, acid), ~154 (C-2), ~149 (C-6), ~147 (C-3, N-bearing), ~140 (C-4), ~114 (C-5), ~66 (Morpholine -O-CH₂-), ~50 (Morpholine -N-CH₂-)

Expert Insights:

  • Disappearance of the Starting Material: The most immediate check is for the absence of the characteristic H-5 proton signal of the starting material around 7.8 ppm.

  • Confirmation of Substitution: The key diagnostic for Product A is the appearance of two new triplets around 3.7 and 3.2 ppm, integrating to 4 protons each, which are characteristic of the morpholine ring.

  • Distinguishing Product A from Side-product B: The ¹H NMR spectrum of Side-product B would lack the quartet and triplet signals of the ethyl group (~4.3 and ~1.3 ppm). The ¹³C NMR would show a downfield shift for the carbonyl carbon and the complete absence of the -OCH₂- and -CH₃ signals.

For more complex structures, 2D NMR techniques like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) are employed to unambiguously assign every signal, which is crucial for publications and patent filings.[4][5]

Secondary Confirmation: Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool in pharmaceutical analysis, providing precise molecular weight and elemental composition data.[6][7][8]

Causality: After establishing the molecular framework with NMR, we use High-Resolution Mass Spectrometry (HRMS) to confirm that our proposed structure has the correct elemental formula. This is a critical cross-validation step.

High-Resolution Mass Spectrometry (HRMS): Beyond the Integer Mass

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is a powerful tool for distinguishing between compounds with the same nominal mass but different atomic compositions.

CompoundFormulaCalculated Exact Mass [M+H]⁺"Observed" Mass
This compound C₈H₈ClNO₂186.03163186.0315
Product A C₁₂H₁₆N₂O₃237.12337237.1232
Side-product B C₁₀H₁₂N₂O₃209.09207209.0919

Expert Insights:

  • Unambiguous Confirmation: A measured mass of 237.1232 provides extremely strong evidence for the formation of Product A. The difference between the calculated and observed mass should be less than 5 ppm.

  • Detecting Impurities: MS is exceptionally sensitive for detecting impurities, even at trace levels.[6] In our crude product analysis, the presence of ions at m/z 186.0316 (starting material) or 209.0921 (Side-product B) would immediately indicate an incomplete reaction or the presence of side-products.

Purity Assessment & Complementary Data

While NMR and MS confirm the structure, they don't inherently quantify the purity of the bulk material. For this, we turn to chromatography.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the workhorse for purity determination in the pharmaceutical industry.[9] It separates components of a mixture, allowing for their quantification.[10][11]

Causality: A pure NMR spectrum of an isolated crystal doesn't guarantee the bulk sample is pure. HPLC provides a quantitative assessment of the entire sample, revealing the presence of any impurities, which is a regulatory requirement.

An HPLC method would be developed to show baseline separation between the starting material, Product A, and Side-product B. A Diode Array Detector (DAD) can be used to assess peak purity, ensuring a single chromatographic peak is not composed of multiple co-eluting compounds.[12] A typical result for a high-purity sample would be a single major peak with >99% area.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in a molecule. While less definitive for overall structure than NMR, it offers excellent confirmatory data.

  • Starting Material: Shows characteristic C-Cl stretches and ester C=O stretch (~1725 cm⁻¹).

  • Product A: The C-Cl signal will be absent. The ester C=O stretch remains, and new C-N and C-O-C (ether) stretches from the morpholine ring will appear.

  • Side-product B: Will show a broad O-H stretch (~3000 cm⁻¹) characteristic of a carboxylic acid, and the C=O stretch will shift to a lower frequency (~1700 cm⁻¹).

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the dried reaction product.

  • Solvent Addition: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample dissolves completely and to avoid overlapping solvent and analyte signals.

  • Homogenization: Gently vortex or shake the tube to ensure a homogeneous solution. A clear solution is necessary for high-quality spectra.

  • Analysis: Insert the NMR tube into the spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra according to standard instrument protocols.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The sample is introduced into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

  • Mass Analysis: The ions are guided into the Time-of-Flight (TOF) mass analyzer, which separates them based on their mass-to-charge ratio with high resolution and accuracy.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the exact mass of the parent ion and compared against the calculated mass for the proposed structure.

Conclusion

Validating the structure of a reaction product like Ethyl 3-(morpholino)isonicotinate is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. NMR spectroscopy provides the fundamental structural framework, HRMS confirms the elemental composition with high precision, and HPLC quantifies the purity of the material.[13][14] By understanding the "why" behind each experimental choice and interpreting the data holistically, researchers can ensure the scientific integrity of their work and make confident, data-driven decisions in the drug development process.

References

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

  • Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]

  • Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Spectroscopy Online. [Link]

  • MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS. Taylor & Francis Online. [Link]

  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing. [Link]

  • Applying mass spectrometry in pharmaceutical analysis. Drug Discovery News. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]

  • High Performance Liquid Chromatography. Chemistry LibreTexts. [Link]

  • Product Characterization Methods. Southwest Research Institute. [Link]

  • HPLC method for purifying organic compounds.
  • Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. National Center for Biotechnology Information. [Link]

  • Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Chromatography Online. [Link]

  • Analytical techniques – Knowledge and References. Taylor & Francis. [Link]

  • Compound purity analysis and HPLC data. The Royal Society of Chemistry. [Link]

  • Chemical analytical techniques in industry. Infotrend. [Link]

  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. [Link]

  • Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in experimentation; it concludes with their safe and compliant disposal. Ethyl 3-chloroisonicotinate (CAS No. 211678-96-5), a substituted pyridine derivative, requires meticulous handling not only during its use but, critically, through its disposal phase. This guide provides an in-depth, procedural framework for its proper disposal, grounded in safety, regulatory compliance, and chemical principles.

Foundational Knowledge: Understanding the Hazard Profile

Before any disposal protocol can be established, a thorough understanding of the chemical's intrinsic properties and associated hazards is paramount. This dictates every subsequent step, from personal protective equipment (PPE) selection to waste stream segregation.

This compound is a chlorinated pyridine, a class of compounds that requires specific attention due to potential environmental toxicity and persistence. Its hazard profile, synthesized from available safety data, underscores the need for caution.[1]

Table 1: Hazard Profile of this compound

PropertyValue / ClassificationCausality and Implication for Disposal
Molecular Formula C₈H₈ClNO₂[1][2][3]The presence of chlorine categorizes this as halogenated organic waste . This is the single most critical factor for waste segregation.
Hazard Statements H302, H332: Harmful if swallowed or inhaled.[1]Indicates toxicity. Waste must be handled in a manner that prevents ingestion or aerosolization. All waste containers must be sealed.
H315: Causes skin irritation.[1]Direct contact must be avoided. Mandates the use of appropriate gloves and lab coats. Contaminated PPE becomes hazardous waste.
H319: Causes serious eye irritation.[1]Requires use of safety glasses or goggles. In case of spills, eye protection is critical.
Physical State Solid or Liquid (Varies by supplier)Disposal procedures must account for containing either a powder or a liquid, and any solutions thereof.
Structural Alert Chlorinated Aromatic HeterocycleSuch structures can be toxic to aquatic life and may require specific disposal technologies like high-temperature incineration to ensure complete destruction and prevent the formation of dioxin-like compounds.

The Regulatory Imperative: Compliance is Non-Negotiable

The disposal of any laboratory chemical is governed by a strict regulatory framework. In the United States, the primary authority is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] Most research institutions and corporations operate under the "cradle-to-grave" principle, which holds the generator of the waste legally responsible for it from generation to final disposal.[5]

This compound waste will typically be classified as hazardous waste based on its characteristics and composition.[5][6] It is crucial to consult your institution's Environmental Health & Safety (EHS) office, as they will have specific protocols that align with federal, state, and local regulations.

Core Disposal Principles: A Systematic Approach

A robust disposal plan is built on three pillars: Prevention, Segregation, and Containment.

  • Prevention: The most effective disposal strategy is to minimize waste generation. This involves careful planning of experiments to use the smallest practical quantities of the chemical.

  • Segregation: Halogenated organic waste must never be mixed with non-halogenated solvent waste.[7] Disposal facilities use different processes for these streams, and cross-contamination can lead to dangerous reactions or regulatory violations.

  • Containment: All waste must be stored in appropriate, clearly labeled, and sealed containers to prevent leaks, spills, or vaporization.

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step workflow for the safe disposal of this compound and associated waste.

Immediate Waste Generation (At the Bench)

This covers waste generated during routine experimental work.

  • Identify Waste Streams: Designate separate, clearly labeled waste containers before starting your experiment. You will need:

    • Solid Halogenated Waste: For contaminated gloves, weigh boats, paper towels, and any un-rinsed solid this compound.

    • Liquid Halogenated Waste: For solutions containing this compound and rinsates from cleaning glassware.

  • Contaminated Sharps: Needles, syringes, or glass pipettes contaminated with this compound must be placed in a designated sharps container that is also labeled as containing hazardous chemical waste.

  • Glassware Decontamination: All glassware that has come into contact with the chemical must be triple-rinsed.

    • The first rinse should be with a small amount of a suitable solvent (e.g., acetone, ethanol). This rinsate is considered hazardous and must be collected in the liquid halogenated waste container.[8]

    • Subsequent rinses can typically be disposed of according to standard laboratory procedures, but consult your EHS office for confirmation.

Disposal of Unused or Expired Product

Never dispose of neat (undiluted) this compound down the drain or in the regular trash.

  • Original Container: If the material is in its original, intact container, it is the safest way to store it for disposal. Ensure the label is legible and the cap is secure.

  • Labeling: Create a hazardous waste tag through your institution's EHS portal. The label must include:

    • The full chemical name: "this compound"

    • CAS Number: "211678-96-5"

    • The words "Hazardous Waste"

    • An accurate accounting of the constituents (e.g., "100%" if it's the pure compound).

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory. This area should be away from heat sources and incompatible materials.

Waste Container Management
  • Compatibility: Use waste containers made of materials compatible with chlorinated organics (e.g., high-density polyethylene - HDPE, or borosilicate glass for solvents).[7]

  • Labeling: Label the waste container with a hazardous waste tag as soon as the first drop of waste is added. List all chemical constituents and their approximate percentages.

  • Closure: Keep waste containers closed at all times, except when actively adding waste. This prevents the release of vapors.

  • Capacity: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[7]

The following diagram illustrates the decision-making workflow for proper disposal.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Characterize & Segregate cluster_2 Step 2: Contain & Label cluster_3 Step 3: Accumulate & Dispose start This compound Waste Generated is_solid Is the waste primarily solid (e.g., gloves, contaminated powder)? start->is_solid is_liquid Is the waste primarily liquid (e.g., solutions, rinsate)? is_solid->is_liquid No solid_waste Place in 'Solid Halogenated Organic Waste' Container is_solid->solid_waste Yes is_sharp Is the waste a contaminated sharp? is_liquid->is_sharp No liquid_waste Place in 'Liquid Halogenated Organic Waste' Container is_liquid->liquid_waste Yes is_sharp->start No (Re-evaluate) sharp_waste Place in designated 'Chemical Sharps' Container is_sharp->sharp_waste Yes label_all Ensure container is properly labeled with constituents solid_waste->label_all liquid_waste->label_all sharp_waste->label_all store_saa Store sealed container in Satellite Accumulation Area (SAA) label_all->store_saa full_container Is container full or ready for pickup? store_saa->full_container full_container->store_saa No contact_ehs Contact EHS for waste pickup full_container->contact_ehs Yes

Caption: Disposal workflow for this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills (>100 mL), or spills in poorly ventilated areas, evacuate the lab and contact your institution's emergency response line.

  • Don PPE: For small, manageable spills, don appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.

  • Contain the Spill: Absorb liquids with a chemical spill kit absorbent (vermiculite, sand, or other non-reactive material).[9] Do not use combustible materials like paper towels as the primary absorbent. For solids, gently cover with an absorbent to prevent aerosolization.

  • Clean-Up: Carefully sweep or scoop the absorbed material and place it into a designated container for solid hazardous waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. All cleaning materials must be disposed of as solid halogenated hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of size.

Chemical Treatment Considerations (Advanced)

While chemical neutralization or dechlorination is not recommended for routine disposal in a standard research lab, understanding the chemistry provides valuable context. Industrial processes for treating chlorinated pyridines may involve methods like alkaline hydrolysis or catalytic hydrodechlorination.[10][11] These processes are complex, require specialized equipment, and generate their own waste streams. For the research scientist, the most authoritative and safest protocol is to rely on a licensed hazardous waste disposal vendor who is equipped to handle such chemicals through high-temperature incineration, ensuring complete destruction.

By adhering to these detailed procedures, laboratory professionals can ensure that the entire lifecycle of this compound is managed with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Material Safety Data Sheet (for a related compound, Ethyl Chloroformate). Fisher Scientific.
  • Process for separating chloropyridine product (CN1245167A). Google Patents.
  • Dechlorination of pyridines in acidic, zinc-containing mediums (US6184384B1). Google Patents.
  • Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET (for a related compound, Ethyl chloroformate). Sigma-Aldrich.
  • SAFETY DATA SHEET (for a related compound, Ethyl 3-(chlorosulfonyl)isonicotinate). Fisher Scientific.
  • Process for synthesizing 2-chloropyridine from chlorine and pyridine (CN1235157A). Google Patents.
  • Ethyl isonicotinate - SAFETY DATA SHEET. Fisher Scientific.
  • Summary of Hazardous Waste Regulations . Florida Department of Environmental Protection. Retrieved January 12, 2026, from [Link]

  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor.
  • Defining Hazardous Waste . California Department of Toxic Substances Control. Retrieved January 12, 2026, from [Link]

  • Disposal Procedures by Chemical. University of Wisconsin-Madison.
  • This compound Product Page . Amazon S3. Retrieved January 12, 2026, from [Link]

  • Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine . CABI Digital Library. Retrieved January 12, 2026, from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. Retrieved January 12, 2026, from [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. Retrieved January 12, 2026, from [Link]

  • Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines . PubMed. Retrieved January 12, 2026, from [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. Retrieved January 12, 2026, from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. Retrieved January 12, 2026, from [Link]

  • Chemical Compatibility Chart . U.S. Environmental Protection Agency. Retrieved January 12, 2026, from [Link]

  • This compound Product Page . ChemUniverse. Retrieved January 12, 2026, from [Link]

  • This compound (C8H8ClNO2) . PubChemLite. Retrieved January 12, 2026, from [Link]

  • HAZARD SUMMARY: ETHYL CHLOROACETATE . New Jersey Department of Health. Retrieved January 12, 2026, from [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling Ethyl 3-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my foremost priority is to bridge the gap between product application and user safety. This guide is crafted from field-proven experience and authoritative safety data to provide you, our scientific partners, with the essential knowledge to handle Ethyl 3-chloroisonicotinate with the highest degree of safety. This document moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of laboratory safety.

Hazard Identification: The Foundation of Safe Practice

Understanding the specific risks associated with this compound is the critical first step in developing a robust safety plan. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear, immediate summary of the primary hazards.[1]

Table 1: GHS Hazard Classification for this compound

PictogramHazard ClassSignal WordHazard Statement

Acute Toxicity (Oral), Category 4Warning H302: Harmful if swallowed.[2]
Skin Corrosion/Irritation, Category 2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation, Category 2H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure), Category 3H335: May cause respiratory irritation.

The causality is clear: direct contact with this compound can harm the skin and eyes, inhalation can irritate the respiratory system, and ingestion is harmful.[2] Therefore, our primary safety objective is to establish effective barriers to these routes of exposure through meticulous selection and use of Personal Protective Equipment (PPE).

The Core PPE Ensemble: A Multi-Layered Defense

A multi-layered approach to PPE is non-negotiable. Each component is selected to counter a specific hazard identified in the risk assessment. All work must be conducted in a designated area, such as a properly functioning chemical fume hood, to provide the primary layer of containment.[3][4]

Table 2: Recommended Personal Protective Equipment for Handling this compound

Protection TypeSpecificationRationale & Causality
Eye & Face Protection Chemical safety goggles or a full-face shield.[4]Mitigates H319 (Causes serious eye irritation). Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield should be used in conjunction with goggles when there is a higher risk of splashing.
Skin & Hand Protection Double-gloving with powder-free nitrile gloves.[4]Mitigates H315 (Causes skin irritation). Double-gloving provides a robust barrier against dermal absorption and minimizes risk if the outer glove is breached.[4] The outer glove should be removed and replaced immediately upon known or suspected contact.
Body Protection Disposable, solid-front, back-closing gown with long sleeves and tight-fitting cuffs.[4]Mitigates H315 (Causes skin irritation). Protects the body and personal clothing from contamination.[4] The back-closing design and tight cuffs prevent accidental exposure to the arms and torso. Gowns must not be worn outside the laboratory.[5]
Respiratory Protection Work must be performed within a certified chemical fume hood.[3]Mitigates H335 (May cause respiratory irritation). A fume hood is the primary engineering control to prevent inhalation of vapors.[4] If there is a risk of aerosolization outside of a hood, a NIOSH-approved respirator is required.[6]

Operational Plan: Safe Handling Workflows

Procedural discipline is as crucial as the equipment itself. The following workflows are designed to minimize contamination risk at every stage of handling.

PPE Donning Protocol

The sequence of putting on PPE is designed to prevent the contamination of clean surfaces and the user.

G cluster_prep Preparation Phase cluster_donning Donning Sequence Prep 1. Verify Fume Hood Functionality Inspect 2. Inspect All PPE for Defects Prep->Inspect Gown 3. Don Gown (Fasten securely) Inspect->Gown Mask 4. Don Mask/ Respirator Gown->Mask Goggles 5. Don Goggles/ Face Shield Mask->Goggles Gloves1 6. Don Inner Gloves Goggles->Gloves1 Gloves2 7. Don Outer Gloves (over gown cuffs) Gloves1->Gloves2

Caption: PPE Donning Sequence for safe handling.

Doffing (Removal) Protocol

Removing PPE correctly is critical to prevent self-contamination. The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves).

  • Outer Gloves: The most contaminated item is removed first. With one gloved hand, peel the other glove off from the cuff, turning it inside out. Slide the ungloved fingers of the clean hand under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them in the designated hazardous waste container.[4]

  • Gown: Unfasten the gown and peel it away from the body, touching only the inside. Roll it into a bundle with the contaminated side inward for disposal.

  • Face Shield/Goggles: Remove by handling the strap or earpieces from behind the head.

  • Inner Gloves: Remove using the same technique as for the outer gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3][7]

Emergency Protocols: Spills and Exposure

Preparedness is paramount. All personnel must be familiar with the location of safety showers and eyewash stations.[8]

Spill Response Workflow

In the event of a spill, a calm and systematic response is required to ensure safety and prevent the spread of contamination.

G Spill Spill Occurs Evacuate 1. Evacuate & Alert Personnel Nearby Spill->Evacuate Assess 2. Assess Spill Size & Don Full PPE Evacuate->Assess Contain 3. Contain Spill with Inert Absorbent Assess->Contain Collect 4. Collect Waste into Sealed Container Contain->Collect Decon 5. Decontaminate Spill Area Collect->Decon Dispose 6. Dispose of all materials as Hazardous Waste Decon->Dispose

Caption: Workflow for responding to a chemical spill.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.[3][7]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If irritation persists, seek immediate medical attention.[3][6]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist or POISON CENTER.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[3] Call a POISON CENTER or doctor if you feel unwell.

Decontamination and Disposal

Work Area Decontamination: Upon completion of work, all surfaces in the fume hood should be wiped down with an appropriate solvent and then cleaned with soap and water.

Waste Disposal: All materials contaminated with this compound, including gloves, gowns, absorbent materials from spills, and empty containers, are considered hazardous waste. They must be collected in a clearly labeled, sealed, and appropriate container.[3][9] Disposal must be carried out by a licensed waste disposal company in strict accordance with all local, state, and federal regulations.[6][10] Do not empty into drains.[11]

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you create a resilient safety culture that protects your most valuable asset: your research team.

References

  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.

  • SAFETY DATA SHEET. Fisher Scientific.

  • SAFETY DATA SHEET. (2023). Fisher Scientific.

  • SAFETY DATA SHEET. BLD Pharmatech.

  • Ethyl 3-(chlorosulfonyl)isonicotinate. Apollo Scientific.

  • SAFETY DATA SHEET. Fisher Scientific.

  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.

  • Personal protective equipment for handling 3-Chlorocathinone hydrochloride. (2025). Benchchem.

  • Material Safety Data Sheet. Fisher Scientific.

  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.

  • Product Hazard, Handling & Storage Codes. Polysciences.

  • This compound. Amazon S3.

  • Ethyl 3-chloro-2-hydroxyisonicotinate. BLD Pharm.

  • GHS Classification Summary. PubChem, National Center for Biotechnology Information.

  • Ethyl isonicotinate - SAFETY DATA SHEET. (2015). Fisher Scientific.

  • SAFETY DATA SHEET. (2015). Fisher Scientific.

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.

  • This compound. Sigma-Aldrich.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-chloroisonicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-chloroisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.